Selenocysteine
Beschreibung
Eigenschaften
InChI |
InChI=1S/C3H6NO2Se/c4-2(1-7)3(5)6/h2H,1,4H2,(H,5,6)/t2-/m0/s1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKWRPBBCBCIGA-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)[Se] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)[Se] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6NO2Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00881371 | |
| Record name | L-Selenocysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00881371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10236-58-5 | |
| Record name | Selenocysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010236585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Selenocysteine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02345 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | L-Selenocysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00881371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10236-58-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SELENOCYSTEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0CH9049VIS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
143-146 °C | |
| Record name | Selenocysteine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02345 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
The 21st Amino Acid: A Technical Guide to the Discovery and Incorporation of Selenocysteine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the seminal discovery of selenocysteine as the 21st proteinogenic amino acid, a paradigm shift in our understanding of the central dogma of molecular biology. We delve into the intricate molecular machinery that facilitates its unique co-translational incorporation, offering a detailed examination of the key experiments that unraveled this biological enigma. This document provides a comprehensive resource, including quantitative data, detailed experimental protocols, and visual representations of the critical pathways involved, to support researchers and professionals in the fields of biochemistry, molecular biology, and drug development.
Introduction: Redefining the Genetic Code
For decades, the central dogma of molecular biology was firmly rooted in the concept of 20 canonical amino acids. However, pioneering work by biochemist Thressa Stadtman at the National Institutes of Health in 1974 initiated a revision of this fundamental principle.[1] Her research on clostridial glycine (B1666218) reductase revealed the presence of a selenium-containing amino acid, later identified as this compound (Sec).[1] This discovery was a crucial first step, but it was the work of August Böck and his colleagues in the 1980s that elucidated the genetic basis for its incorporation, solidifying its status as the 21st amino acid.[2][3][4] They demonstrated that this compound is encoded by the UGA codon, which typically functions as a stop signal, a process now known as translational recoding.[1][2][3][4]
Quantitative Overview of the Selenoproteome
The discovery of this compound opened the door to identifying a unique class of proteins known as selenoproteins, which are found across all three domains of life.[1][5] In humans, 25 selenoprotein genes have been identified, while mice have 24.[4][6][7][8] These proteins are often involved in critical redox reactions, with the lower reduction potential of this compound compared to cysteine making it a highly efficient catalyst.[1]
| Category | Prokaryotes | Eukaryotes |
| Number of Selenoproteins | Variable (present in ~20% of species)[5] | Humans: 25, Mice: 24[4][6][7][8] |
| UGA Recoding Efficiency | ~30-40% in E. coli[9] | Variable, can be inefficient at the first UGA codon but increases at subsequent ones[10] |
| tRNA[Ser]Sec Acceptor Stem | 8 base pairs[1] | 10 base pairs[1] |
| SECIS Element Location | Immediately downstream of the UGA codon within the coding sequence[1][9][11] | Within the 3' untranslated region (3' UTR)[1][8][11] |
Table 1: Comparative Data of this compound Incorporation Machinery. This table summarizes the key quantitative differences in the this compound incorporation machinery between prokaryotes and eukaryotes.
The Molecular Machinery of this compound Incorporation
The co-translational incorporation of this compound is a complex process that requires a specialized suite of molecular machinery to override the default termination signal of the UGA codon.
The this compound Insertion Sequence (SECIS) Element
A key cis-acting element is the SECIS element, a stem-loop structure in the mRNA.[1][8] In bacteria, the SECIS element is located immediately downstream of the UGA codon.[1][9][11] In archaea and eukaryotes, it resides in the 3' UTR.[1][8][11] This structural motif is recognized by specific binding proteins that initiate the recoding process.
The Specialized tRNA: tRNA[Ser]Sec
This compound has a dedicated tRNA, tRNA[Ser]Sec, which is structurally distinct from other tRNAs.[1] It possesses a longer acceptor stem (10 bp in eukaryotes, 8 bp in bacteria) and other unique features that prevent it from being recognized by the standard elongation factor (EF-Tu in bacteria, eEF1A in eukaryotes).[1]
Biosynthesis of Selenocysteyl-tRNA[Ser]Sec
Unlike other amino acids, this compound is synthesized directly on its tRNA. The process begins with the charging of tRNA[Ser]Sec with serine by seryl-tRNA synthetase.[1] In eukaryotes and archaea, the seryl moiety is then phosphorylated by O-phosphoseryl-tRNA[Ser]Sec kinase (PSTK) to form O-phosphoseryl-tRNA[Ser]Sec.[1] Finally, this compound synthase (SecS) catalyzes the conversion of the phosphoseryl group to a selenocysteyl group, using selenophosphate as the selenium donor.[1] In bacteria, a single enzyme, SelA, directly converts seryl-tRNA[Ser]Sec to selenocysteyl-tRNA[Ser]Sec.[6]
The Dedicated Elongation Factor and Delivery to the Ribosome
A specialized elongation factor delivers the charged selenocysteyl-tRNA[Ser]Sec to the ribosome. In bacteria, this factor is SelB, which binds to both the SECIS element and the charged tRNA.[1] In eukaryotes, the process is more complex, involving two proteins: SECIS Binding Protein 2 (SBP2), which binds to the SECIS element, and a dedicated elongation factor, eEFSec, which then delivers the selenocysteyl-tRNA[Ser]Sec to the ribosome.[1][11]
Key Experimental Protocols
The elucidation of the this compound incorporation pathway relied on a series of key experimental techniques. Below are detailed methodologies for some of these pivotal experiments.
Identification of Selenoproteins by 75Se Radiolabeling
This method remains a gold standard for identifying and characterizing selenoproteins.
Objective: To specifically label and visualize selenoproteins within a biological sample.
Materials:
-
Cell culture medium deficient in selenium.
-
75Se-selenite or 75Se-selenomethionine.
-
Lysis buffer (e.g., RIPA buffer).
-
Polyacrylamide gels for SDS-PAGE.
-
Phosphorimager or X-ray film for autoradiography.
Protocol:
-
Cell Culture: Grow cells in a selenium-deficient medium for a defined period to deplete endogenous selenium stores.
-
Radiolabeling: Supplement the medium with 75Se-selenite or 75Se-selenomethionine and incubate for a period sufficient for protein synthesis (e.g., 16-24 hours).[6][7]
-
Cell Lysis: Harvest the cells and lyse them using a suitable lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).
-
SDS-PAGE: Separate the radiolabeled proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Autoradiography: Dry the gel and expose it to a phosphorimager screen or X-ray film to visualize the 75Se-labeled selenoproteins.[6][7]
Site-Directed Mutagenesis of the SECIS Element
This technique is crucial for understanding the functional importance of specific nucleotides within the SECIS element.
Objective: To introduce specific mutations into the SECIS element to assess their impact on this compound incorporation.
Materials:
-
Plasmid DNA containing the gene of interest with its 3' UTR harboring the SECIS element.
-
Mutagenic primers containing the desired nucleotide changes.
-
High-fidelity DNA polymerase (e.g., Phusion or Pfu).
-
dNTPs.
-
DpnI restriction enzyme.
-
Competent E. coli cells for transformation.
Protocol:
-
Primer Design: Design a pair of complementary mutagenic primers that contain the desired mutation and anneal to the target sequence in the SECIS element.[12][13][14]
-
PCR Amplification: Perform PCR using the plasmid DNA as a template and the mutagenic primers. The high-fidelity polymerase will amplify the entire plasmid, incorporating the mutation.[12][13][14]
-
DpnI Digestion: Digest the PCR product with DpnI. This enzyme specifically cleaves methylated and hemimethylated DNA, thereby selectively degrading the parental (non-mutated) plasmid DNA, which was isolated from a methylation-proficient E. coli strain.[12][13][15]
-
Transformation: Transform the DpnI-treated, mutated plasmid into competent E. coli cells.
-
Selection and Sequencing: Select for transformed colonies and isolate the plasmid DNA. Verify the presence of the desired mutation by DNA sequencing.
-
Functional Assay: Express the mutated construct in a suitable system (e.g., in vitro translation or cell culture) and assess the efficiency of this compound incorporation using a reporter assay (e.g., luciferase) or by 75Se radiolabeling.[16][17]
In Vitro this compound Incorporation Assay
This cell-free system allows for the controlled study of the molecular components required for this compound incorporation.
Objective: To reconstitute this compound incorporation in a cell-free system to study the function of individual components.
Materials:
-
Rabbit reticulocyte lysate or wheat germ extract.[2][18][19][20]
-
mRNA transcript of a selenoprotein gene (or a reporter construct) containing a UGA codon and a SECIS element.
-
Amino acid mixture (including 35S-methionine for labeling).
-
75Se-selenite.
-
Recombinant SBP2 and eEFSec (for eukaryotic systems).[2][21]
-
tRNA mixture.
Protocol:
-
Reaction Setup: Combine the in vitro translation lysate, mRNA transcript, amino acid mixture (with 35S-methionine), and 75Se-selenite in a reaction tube. For eukaryotic systems, supplement with recombinant SBP2 and eEFSec.[2][21]
-
Incubation: Incubate the reaction at the optimal temperature for the translation system (e.g., 30°C for rabbit reticulocyte lysate) for a defined period (e.g., 60-90 minutes).
-
Analysis of Translation Products: Separate the translation products by SDS-PAGE.
-
Detection: Visualize the total protein synthesis by autoradiography for 35S-methionine and selenoprotein synthesis by autoradiography for 75Se. The ratio of the 75Se signal to the 35S signal can be used to estimate the efficiency of this compound incorporation.
Visualizing the Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key molecular pathways and experimental workflows described in this guide.
Figure 1: Eukaryotic biosynthesis of selenocysteyl-tRNA[Ser]Sec.
Figure 2: Eukaryotic this compound incorporation at the ribosome.
Figure 3: Experimental workflow for 75Se radiolabeling of selenoproteins.
Conclusion and Future Directions
The discovery of this compound as the 21st amino acid has fundamentally altered our understanding of protein synthesis and the versatility of the genetic code. The intricate and highly regulated mechanism of its incorporation highlights a fascinating evolutionary adaptation. For researchers in drug development, the unique biochemistry of selenoproteins, particularly their role in redox regulation, presents novel therapeutic targets. Understanding the factors that control the efficiency and fidelity of this compound incorporation could lead to strategies for modulating the activity of specific selenoproteins implicated in disease. Further research into the structural biology of the this compound incorporation machinery and the functional characterization of the less-studied selenoproteins will undoubtedly continue to provide exciting insights into this unique corner of molecular biology.
References
- 1. researchgate.net [researchgate.net]
- 2. A recoding element that stimulates decoding of UGA codons by Sec tRNA[Ser]Sec - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemoproteomic Interrogation of this compound by Low-pH isoTOP-ABPP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selenoprotein Gene Nomenclature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selenoproteins: Molecular Pathways and Physiological Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radioactive 75Se Labeling and Detection of Selenoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radioactive 75Se Labeling and Detection of Selenoproteins | Springer Nature Experiments [experiments.springernature.com]
- 8. The human selenoproteome: recent insights into functions and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Partitioning between recoding and termination at a stop codon–this compound insertion sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Processive this compound Incorporation during Synthesis of Eukaryotic Selenoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SECIS elements in the coding regions of selenoprotein transcripts are functional in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. research.cbc.osu.edu [research.cbc.osu.edu]
- 14. idtdna.com [idtdna.com]
- 15. static.igem.org [static.igem.org]
- 16. A Versatile Strategy to Reduce UGA-Selenocysteine Recoding Efficiency of the Ribosome Using CRISPR-Cas9-Viral-Like-Particles Targeting this compound-tRNA[Ser]Sec Gene [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. In Vitro Translation Assays for this compound Insertion | Springer Nature Experiments [experiments.springernature.com]
- 19. Regulation of this compound Incorporation into the Selenium Transport Protein, Selenoprotein P - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Vitro Translation Assays for this compound Insertion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Efficiency of Mammalian this compound Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
The 21st Amino Acid: A Technical History of Selenocysteine Identification
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
The central dogma of molecular biology, for decades, elegantly described the flow of genetic information from DNA to RNA to a protein repertoire built from a canonical set of 20 amino acids. However, the discovery of a 21st proteinogenic amino acid, selenocysteine, challenged this established paradigm and unveiled a fascinating new layer of complexity in protein synthesis. This in-depth technical guide provides a comprehensive history of the key discoveries that led to the identification and characterization of this compound, detailing the experimental methodologies that underpinned this research and presenting the quantitative data that validated these findings. This whitepaper is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of this unique amino acid and its intricate incorporation machinery, which holds potential for novel therapeutic strategies.
A Historical Timeline of Discovery
The journey to understanding this compound was a multi-decade endeavor, marked by meticulous biochemical detective work.
Early Observations of Selenium's Biological Role (1950s-1970s)
The story begins not with the amino acid itself, but with the essential trace element selenium. In the 1950s, Klaus Schwarz and colleagues identified an unknown "Factor 3" in brewer's yeast that prevented liver necrosis in rats fed a vitamin E-deficient diet. This factor was later identified as selenium.[1] Subsequent research in the 1970s established that the enzymatic activity of glutathione (B108866) peroxidase (GPx) was selenium-dependent.[1] Similarly, the activity of formate (B1220265) dehydrogenase in E. coli and glycine (B1666218) reductase in Clostridium sticklandii were also found to be dependent on selenium.[1] These findings strongly suggested that selenium was not merely a cofactor but was covalently integrated into these enzymes.
The Groundbreaking Discovery of a New Amino Acid (1976)
The definitive identification of this compound was achieved in 1976 by the pioneering biochemist Thressa Stadtman and her colleagues at the National Institutes of Health.[1][2][3] Through a series of meticulous experiments on the protein A component of clostridial glycine reductase, they provided unequivocal evidence for a new, selenium-containing amino acid.[1][2]
Decoding the Genetic Puzzle: The UGA Codon (1986)
A major breakthrough in understanding how this compound was incorporated into proteins came in 1986. Two independent groups, led by August Böck, discovered that the UGA codon, traditionally known as a "stop" codon that terminates protein synthesis, actually encoded for this compound in the genes for bacterial formate dehydrogenase and mammalian glutathione peroxidase.[1] This discovery of a dual-function codon was a significant departure from the established understanding of the genetic code.
Unraveling the Machinery: tRNASec and the SECIS Element (1988-1991)
The puzzle of how the translational machinery differentiates between a UGA stop codon and a UGA this compound codon began to be solved with the discovery of a specific tRNA for this compound (tRNA[Ser]Sec) in 1988.[4] This unique tRNA is initially charged with serine, which is then enzymatically converted to this compound while still attached to the tRNA.
The final key to the puzzle was the discovery of the this compound Insertion Sequence (SECIS) element in the early 1990s.[1] This stem-loop structure, located in the 3' untranslated region (UTR) of eukaryotic and archaeal selenoprotein mRNAs and downstream of the UGA codon in bacteria, was found to be essential for recruiting the necessary factors to the ribosome to ensure the incorporation of this compound.[1][2]
Core Experimental Protocols
The identification and characterization of this compound relied on a combination of classical biochemical techniques and emerging molecular biology methods.
Protocol 1: Identification of this compound in Clostridial Glycine Reductase (Adapted from Stadtman et al., 1976)
This protocol outlines the key steps that led to the initial discovery of this compound.
1. Radiolabeling of the Selenoprotein:
-
Clostridium sticklandii was cultured in a medium supplemented with radioactive selenite (B80905) (75SeO32-).
-
This allowed for the in vivo incorporation of 75Se into its selenoenzymes.
2. Purification of Glycine Reductase (Protein A):
-
Bacterial cells were harvested and lysed.
-
A multi-step protein purification protocol was employed, involving:
-
Ammonium sulfate (B86663) precipitation.
-
Ion-exchange chromatography (e.g., DEAE-cellulose).[5]
-
Gel filtration chromatography.[5]
-
-
Fractions were monitored for both glycine reductase activity and 75Se radioactivity.
3. Acid Hydrolysis and Amino Acid Analysis:
-
The purified, 75Se-labeled protein was subjected to acid hydrolysis (6 N HCl, 110°C, 24 hours) to break it down into its constituent amino acids.
-
The resulting amino acid mixture was analyzed using an automated amino acid analyzer, a technique developed by Stein and Moore in the 1950s.[6]
-
The analyzer separates amino acids based on their charge and hydrophobicity using ion-exchange chromatography.
-
The eluted amino acids were derivatized post-column with ninhydrin, allowing for their detection and quantification by monitoring absorbance at 570 nm (and 440 nm for proline).[6]
4. Identification of the Radioactive Peak:
-
The eluate from the amino acid analyzer was collected in fractions, and the radioactivity of each fraction was measured.
-
A distinct radioactive peak was observed that did not correspond to any of the 20 standard amino acids.
-
This novel peak co-eluted with a chemically synthesized standard of this compound, providing strong evidence for its identity.
Protocol 2: Demonstrating UGA as the this compound Codon using Site-Directed Mutagenesis and In Vitro Translation
This protocol describes the experimental approach used to confirm the coding function of the UGA codon.
1. Plasmid Construction:
-
A plasmid vector containing the gene for a known selenoprotein (e.g., glutathione peroxidase) was used.
-
Site-directed mutagenesis was employed to alter the in-frame UGA codon to other codons (e.g., UGU for cysteine or UAA for a stop codon).
2. In Vitro Transcription and Translation:
-
The wild-type and mutated plasmids were used as templates for in vitro transcription to produce mRNA.
-
The resulting mRNAs were translated in a cell-free system, such as a rabbit reticulocyte lysate, supplemented with amino acids and 75Se-selenite.[7]
3. Analysis of Translation Products:
-
The translation products were separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The gel was then subjected to autoradiography to visualize the 75Se-labeled proteins.
4. Interpretation of Results:
-
Translation of the wild-type mRNA resulted in a full-length, 75Se-labeled protein.
-
Mutation of the UGA codon to a cysteine codon (UGU) resulted in a full-length protein that was not radiolabeled, indicating cysteine incorporation.
-
Mutation of the UGA codon to a stop codon (UAA) resulted in a truncated protein product, confirming that the UGA codon was essential for the synthesis of the full-length selenoprotein.
Protocol 3: Characterization of the SECIS Element using a Reporter Gene Assay
This protocol details a common method to assess the function of a SECIS element.
1. Reporter Construct Design:
-
A reporter gene, such as luciferase or green fluorescent protein (GFP), was modified to include an in-frame UGA codon.
-
The 3' UTR of this reporter gene was engineered to contain the putative SECIS element from a known selenoprotein.
-
Control constructs were also created, either lacking the SECIS element or containing mutations in the conserved regions of the SECIS structure.
2. Cell Transfection and Expression:
-
The reporter constructs were transfected into mammalian cells.
-
The cells were cultured in a medium containing selenium.
3. Measurement of Reporter Activity:
-
After a period of expression, the cells were lysed, and the activity of the reporter protein (e.g., luciferase activity, GFP fluorescence) was measured.
4. Analysis and Interpretation:
-
High reporter activity was observed in cells transfected with the construct containing a functional SECIS element, indicating successful readthrough of the UGA codon and synthesis of the full-length reporter protein.
-
Low or no reporter activity was observed in cells with constructs lacking the SECIS element or containing a mutated SECIS, demonstrating the essential role of this RNA structure in this compound incorporation.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound incorporation and selenoprotein function.
Table 1: Efficiency of this compound Incorporation
| System | Selenoprotein/Reporter | Efficiency (%) | Reference |
| In vitro (Rabbit Reticulocyte Lysate) | Luciferase Reporter | 5-8 | [5] |
| In vitro (Rabbit Reticulocyte Lysate) | Selenoprotein P | ~40 | [5] |
| Transfected Rat Hepatoma Cells | Luciferase Reporter | 0.5-1.3 | [5] |
| Human Peripheral Mononuclear Cells | Thioredoxin Reductase | ~87 | [8] |
Table 2: Kinetic Parameters of Selenoenzymes vs. Cysteine Analogs
| Enzyme | Substrate | Parameter | This compound | Cysteine Mutant | Fold Difference | Reference |
| Thioredoxin Reductase 1 (T. denticola) | Insulin Disulfide | Vmax (nmol/min/mg) | 11.2 | 1.0 | 11.2 | [9] |
| Thioredoxin Reductase (Drosophila) | Methylseleninate | kcat (s-1) | 5.2 | 1.0 | 5.2 | [10] |
Table 3: Binding Affinities of SBP2 for SECIS Elements
| SBP2 Domain | SECIS Element | Apparent Kd (nM) | Reference |
| Recombinant SBP2-RBD | PHGPx | ~5 | [11] |
| Recombinant SBP2-RBD | Dio2 | ~40 | [11] |
| Recombinant SBP2-RBD | GPx1 | ~320 | [11] |
Visualizing the Machinery: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows in this compound research.
Diagram 1: The this compound Incorporation Pathway in Eukaryotes
Caption: Eukaryotic this compound incorporation pathway.
Diagram 2: Experimental Workflow for Identifying a Novel Selenoprotein
Caption: Workflow for novel selenoprotein identification.
Diagram 3: Logical Relationship for UGA Recoding
Caption: Logical flow for UGA codon interpretation.
Conclusion
The discovery of this compound as the 21st proteinogenic amino acid fundamentally altered our understanding of the genetic code and the process of protein synthesis. This journey, from the initial observations of selenium's biological importance to the detailed molecular dissection of the this compound incorporation machinery, is a testament to the power of rigorous biochemical and molecular investigation. The intricate interplay between the UGA codon, the SECIS element, and a dedicated set of protein and RNA factors highlights a remarkable example of translational recoding. For researchers in drug development, a thorough understanding of this unique pathway offers potential avenues for therapeutic intervention, particularly in diseases where redox regulation and the function of selenoenzymes play a critical role. Further exploration of the nuances of selenoprotein synthesis and function will undoubtedly continue to yield exciting insights into cellular biology and human health.
References
- 1. The Molecular Biology of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Inherited Disorders of Thyroid Hormone Metabolism Defect Caused by the Dysregulation of Selenoprotein Expression [frontiersin.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Purification of protein components of the clostridial glycine reductase system and characterization of protein A as a selenoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cib.csic.es [cib.csic.es]
- 7. Procedure for the automatic analysis of all amino acids in elastin hydrolyzates on a routine basis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficiency of this compound incorporation in human thioredoxin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selenium utilization in thioredoxin and catalytic advantage provided by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. pubs.acs.org [pubs.acs.org]
The 21st Amino Acid: A Technical Guide to the Fundamental Biochemical Properties of Selenocysteine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the fundamental biochemical properties of selenocysteine (Sec), the 21st proteinogenic amino acid. Possessing unique chemical characteristics that distinguish it from its sulfur-containing analog, cysteine, this compound plays a critical role in a diverse array of biological processes, particularly in redox regulation. This document details its structure, physicochemical properties, intricate biosynthesis, and the complex machinery governing its incorporation into selenoproteins. Furthermore, it outlines key experimental protocols for the study of this compound and discusses the involvement of selenoproteins in crucial signaling pathways, offering valuable insights for researchers in biochemistry, medicine, and drug development.
Core Biochemical and Physicochemical Properties
This compound is structurally analogous to cysteine, with the key difference being the substitution of a selenium atom for the sulfur atom in the side chain, forming a selenol group (-SeH).[1][2] This seemingly minor alteration has profound implications for its chemical reactivity and biological function.
Enhanced Nucleophilicity and Acidity
The selenol group of this compound is a more potent nucleophile and is more acidic than the thiol group of cysteine.[3][4][5] At physiological pH, the selenol group is predominantly deprotonated, existing in its reactive selenolate form (-Se⁻).[3][6] This is a direct consequence of its lower pKa value compared to cysteine.[3][6][7] This inherent reactivity is central to the catalytic function of many selenoenzymes.[4][5]
Redox Potential
This compound exhibits a lower reduction potential than cysteine, making it a more efficient catalyst in redox reactions.[1][8] This property is crucial for its role in antioxidant enzymes that protect cells from oxidative damage.[1][9]
Quantitative Physicochemical Data
The distinct physicochemical properties of this compound compared to cysteine are summarized in the table below.
| Property | This compound (Sec) | Cysteine (Cys) | References |
| Structure | Contains a selenol group (-CH₂-SeH) | Contains a thiol group (-CH₂-SH) | [1] |
| pKa of Side Chain | ~5.2 - 5.43 | ~8.0 - 8.3 | [1][3][6][7][10] |
| Redox Potential | Lower | Higher | [1][8] |
| Reactivity | More reactive, stronger nucleophile | Less reactive | [3][4][5][10][11] |
| Half-wave Potential | -0.212 V | 0.021 V | [10] |
Biosynthesis and Incorporation into Selenoproteins
Unlike the canonical 20 amino acids, this compound is not synthesized as a free amino acid and then incorporated into proteins. Instead, it is synthesized on its specific transfer RNA (tRNA) and co-translationally inserted into a growing polypeptide chain at a UGA codon, which typically functions as a stop codon.[12][13][14] This remarkable process of translational recoding requires a complex and highly regulated molecular machinery.
The this compound Biosynthesis Pathway
The biosynthesis of this compound begins with the aminoacylation of the this compound-specific tRNA, tRNA[Ser]Sec, with serine by seryl-tRNA synthetase (SerS).[15][16] In eukaryotes and archaea, the seryl-tRNA[Ser]Sec is then phosphorylated by O-phosphoseryl-tRNA[Ser]Sec kinase (PSTK) to form O-phosphoseryl-tRNA[Ser]Sec.[15][16][17] Subsequently, this compound synthase (SecS) catalyzes the conversion of O-phosphoseryl-tRNA[Ser]Sec to selenocysteyl-tRNA[Ser]Sec, utilizing selenophosphate as the selenium donor.[15][16][17] Selenophosphate is synthesized from selenide (B1212193) and ATP by selenophosphate synthetase 2 (SPS2).[15][16][18] In bacteria, the conversion of seryl-tRNA[Ser]Sec to selenocysteyl-tRNA[Ser]Sec is a single-step reaction catalyzed by this compound synthase (SelA).[17]
Caption: Eukaryotic and Archaeal this compound Biosynthesis Pathway.
Co-translational Incorporation of this compound
The incorporation of this compound into a nascent polypeptide at a UGA codon is guided by a cis-acting RNA element known as the this compound Insertion Sequence (SECIS) element.[19][20][21] In eukaryotes and archaea, the SECIS element is typically located in the 3' untranslated region (3' UTR) of the selenoprotein mRNA, whereas in bacteria, it is found immediately downstream of the UGA codon.[19][20][21]
The SECIS element is recognized by the SECIS binding protein 2 (SBP2) in eukaryotes.[13][18] SBP2, in turn, recruits a specialized elongation factor, eEFSec, which specifically binds to selenocysteyl-tRNA[Ser]Sec.[22] This complex then delivers the selenocysteyl-tRNA[Ser]Sec to the ribosome, enabling the decoding of the UGA codon as this compound instead of terminating translation.[12][22]
Caption: Eukaryotic this compound Incorporation Machinery.
Experimental Protocols
The unique properties of this compound necessitate specialized experimental approaches for its study. Below are outlines of key methodologies.
Quantification of this compound in Peptides and Proteins by HPLC-ICP-MS
High-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) is a highly sensitive and specific method for the quantification of selenium-containing molecules.
Methodology:
-
Sample Preparation:
-
Reduction and Alkylation: Proteins are denatured, and disulfide/diselenide bonds are reduced using a reducing agent like dithiothreitol (B142953) (DTT). The resulting free selenol and thiol groups are then alkylated with a reagent such as iodoacetamide (B48618) (IAM) to form stable carbamidomethyl derivatives. This prevents re-oxidation and stabilizes the this compound residue.[21][23]
-
Proteolytic Digestion: The alkylated protein is digested into smaller peptides using a protease, such as trypsin.[21]
-
-
Chromatographic Separation:
-
The peptide mixture is separated by reversed-phase HPLC. The choice of column and gradient conditions is optimized to achieve good resolution of the this compound-containing peptide from other peptides in the mixture.
-
-
ICP-MS Detection:
-
The eluent from the HPLC is introduced into the ICP-MS. The high temperature of the plasma atomizes and ionizes the selenium atoms.
-
The mass spectrometer detects the selenium isotopes (e.g., 78Se, 80Se), providing a highly specific and sensitive signal for the selenium-containing peptide.[23]
-
Quantification is typically performed using an external calibration curve with a known concentration of a selenium standard or by isotope dilution.[24]
-
Recombinant Expression and Purification of Selenoproteins
The expression of recombinant selenoproteins is challenging due to the UGA codon ambiguity. Specialized expression systems are required.
Methodology (E. coli):
-
Expression System: An E. coli strain engineered for selenoprotein expression is used. This often involves co-expression of the genes for tRNA[Ser]Sec (selC), this compound synthase (selA), and the specialized elongation factor (selB).[25]
-
Vector Construction: The gene of interest is cloned into an expression vector. The UGA codon for this compound is introduced at the desired position by site-directed mutagenesis. A bacterial SECIS element is typically placed immediately downstream of the UGA codon.[20]
-
Culture and Induction:
-
The transformed E. coli are grown in a suitable medium supplemented with a selenium source, such as sodium selenite (B80905).[20]
-
Protein expression is induced, for example, with isopropyl β-D-1-thiogalactopyranoside (IPTG).[20]
-
-
Purification:
Metabolic Labeling of Selenoproteins with 75Se
Radioactive labeling with 75Se is a classic and highly sensitive method for detecting and tracking selenoproteins.
Methodology:
-
Labeling: Cells or organisms are cultured in a medium containing 75Se-labeled selenite or selenomethionine (B1662878).[2][27][28]
-
Sample Preparation: Cells or tissues are harvested, and protein extracts are prepared.
-
Detection:
-
Proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The gel is dried and exposed to a phosphor screen or X-ray film to visualize the 75Se-labeled selenoproteins.[28]
-
Role in Signaling Pathways
Selenoproteins are integral components of various signaling pathways, primarily through their roles in redox regulation.
PI3K/Akt/Erk Signaling Pathway
Selenoprotein P (SelP), a major selenium transporter in the plasma, has been shown to influence the PI3K/Akt/Erk signaling pathway, which is crucial for cell growth, proliferation, and survival.[23][25]
Regulation of Calcium Flux
Selenoproteins located in the endoplasmic reticulum (ER), such as Selenoprotein K and Selenoprotein N, are involved in regulating calcium (Ca²⁺) flux by interacting with proteins like the IP3R receptor.[23][25]
Leptin Signaling
Selenoprotein M, another ER-resident selenoprotein, acts as a positive regulator of leptin signaling by affecting the phosphorylation of STAT3.[23][25]
Caption: Involvement of Selenoproteins in Key Signaling Pathways.
Implications for Drug Development
The unique reactivity of this compound and the critical roles of selenoproteins in human health and disease present significant opportunities for drug development.
-
Targeting Selenoenzymes: The active site this compound of selenoenzymes, such as thioredoxin reductase, is a target for the development of novel anticancer and antimicrobial agents.
-
This compound-Containing Peptides and Proteins: The synthesis of peptides and proteins containing this compound allows for the creation of new therapeutic agents with enhanced stability and redox activity.[3][12]
-
Selenium-Based Drugs: The development of selenium-containing compounds that can modulate the activity of selenoproteins is a promising area of research for the treatment of various diseases, including cancer and neurodegenerative disorders.
Conclusion
This compound's distinct biochemical properties, arising from the presence of selenium, underscore its importance in a wide range of biological functions. Its enhanced nucleophilicity, lower pKa, and favorable redox potential make it an exceptionally efficient catalyst in redox reactions. The intricate and highly regulated mechanisms of its biosynthesis and co-translational incorporation highlight its unique status among the proteinogenic amino acids. A thorough understanding of the biochemistry of this compound and the functions of selenoproteins is crucial for advancing our knowledge of cellular redox control and for the development of novel therapeutic strategies targeting selenoprotein-dependent pathways. This guide provides a foundational resource for researchers and professionals dedicated to exploring the multifaceted world of this fascinating 21st amino acid.
References
- 1. Radioactive 75Se Labeling and Detection of Selenoproteins | Springer Nature Experiments [experiments.springernature.com]
- 2. Metabolism of Tracer 75Se Selenium From Inorganic and Organic Selenocompounds Into Selenoproteins in Rats, and the Missing 75Se Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of this compound peptides and their oxidation to diselenide-bridged compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.cbc.osu.edu [research.cbc.osu.edu]
- 5. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 6. assaygenie.com [assaygenie.com]
- 7. pKa of this compound - Generic - BNID 102619 [bionumbers.hms.harvard.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Metabolism of Tracer 75Se Selenium From Inorganic and Organic Selenocompounds Into Selenoproteins in Rats, and the Missing 75Se Metabolites [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. experts.illinois.edu [experts.illinois.edu]
- 13. Understanding the Redox Biology of Selenium in the Search of Targeted Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Translation Assays for this compound Insertion | Springer Nature Experiments [experiments.springernature.com]
- 15. INCORPORATION OF this compound INTO PROTEINS USING PEPTIDE LIGATION - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Site-specific pK(a) determination of this compound residues in selenovasopressin by using 77Se NMR spectroscopy. | Semantic Scholar [semanticscholar.org]
- 17. electronicsandbooks.com [electronicsandbooks.com]
- 18. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 19. Synthesis of this compound-containing cyclic peptides via tandem N-to-S acyl migration and intramolecular this compound-mediated native chemical ligation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. Production and purification of homogenous recombinant human selenoproteins reveals a unique codon skipping event in E. coli and GPX4-specific affinity to bromosulfophthalein - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Determination of selenomethionine and this compound in human serum using speciated isotope dilution-capillary HPLC-inductively coupled plasma collision cell mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Introducing this compound into Recombinant Proteins in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 26. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 27. Radioactive 75Se Labeling and Detection of Selenoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Metabolism of Tracer 75Se Selenium From Inorganic and Organic Selenocompounds Into Selenoproteins in Rats, and the Missing 75Se Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Selenocysteine: Structure, Properties, and Biological Incorporation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selenocysteine (Sec), the 21st proteinogenic amino acid, is a critical component of a unique class of proteins known as selenoproteins.[1][2] Structurally analogous to cysteine, this compound features a selenium atom in place of the sulfur atom, conferring distinct chemical properties that are fundamental to the catalytic activities of many antioxidant enzymes.[2][3] This guide provides a comprehensive overview of the structure, chemical formula, and physicochemical properties of this compound, alongside a detailed examination of its unique biosynthesis and translational incorporation mechanism.
Structure and Chemical Formula
This compound is the selenium analog of the amino acid cysteine, where a selenol group (-SeH) replaces the thiol group (-SH) of cysteine.[1][3] Like other proteinogenic amino acids, it possesses a central carbon atom (α-carbon) bonded to an amino group (-NH2), a carboxyl group (-COOH), a hydrogen atom (-H), and a variable side chain. For this compound, the side chain is -CH2SeH.
The chemical formula for this compound is C3H7NO2Se.[1][4] At physiological pH, the amino and carboxyl groups exist in their protonated (-NH3+) and deprotonated (-COO-) forms, respectively, creating a zwitterion.[1] The selenol group of this compound is significantly more acidic than the thiol group of cysteine, with a pKa value around 5.2-5.43.[1][5][6] This means that at physiological pH, the selenol group is largely deprotonated, existing as a highly nucleophilic selenolate anion (-Se⁻).[6]
Molecular Structure:
Physicochemical Properties of this compound
The substitution of sulfur with the more polarizable and nucleophilic selenium atom endows this compound with unique chemical properties that are pivotal to its function in selenoproteins. A summary of its key quantitative data is presented below.
| Property | Value | Reference |
| Chemical Formula | C3H7NO2Se | [1][4] |
| Molar Mass | 168.065 g·mol−1 | [1][4] |
| pKa (selenol group) | 5.24 - 5.43 | [1][5] |
| Melting Point | 143-146 °C | [4] |
| Solubility in Water | 392 g/L (at 0 °C) | [4] |
Experimental Protocols: Synthesis and Incorporation of this compound
The incorporation of this compound into proteins is a complex process that involves the recoding of a UGA codon, which typically functions as a stop codon.[7][8] This process requires a unique transfer RNA (tRNA[Ser]Sec) and a specific stem-loop structure in the mRNA known as the this compound insertion sequence (SECIS) element.[6][8][9]
Key Methodologies for Studying this compound Incorporation:
-
In Vitro Reconstitution of Selenoprotein Synthesis: This technique involves combining purified components of the translational machinery (ribosomes, tRNAs, aminoacyl-tRNA synthetases, elongation factors) with a specific mRNA encoding a selenoprotein. By manipulating the components and reaction conditions, researchers can dissect the mechanism of UGA recoding and SECIS element function.
-
Site-Directed Mutagenesis: To understand the role of specific residues or sequences, mutations can be introduced into the selenoprotein gene or the SECIS element. For instance, mutating the UGA codon or altering the SECIS structure can reveal their importance in this compound incorporation.[10]
-
Mass Spectrometry: This analytical technique is crucial for confirming the presence and location of this compound residues within a purified selenoprotein. It can also be used to identify post-translational modifications.[11]
-
77Se NMR Spectroscopy: This specialized NMR technique allows for the direct observation of the selenium atom in this compound, providing valuable information about its chemical environment and pKa within a protein.[12]
Biological Incorporation of this compound: A Signaling Pathway
The biosynthesis and incorporation of this compound into a growing polypeptide chain is a highly regulated process. The following diagram illustrates the key steps in eukaryotes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. bioinformaticaupf.crg.eu [bioinformaticaupf.crg.eu]
- 3. This compound - Proteopedia, life in 3D [proteopedia.org]
- 4. L-Selenocysteine | C3H7NO2Se | CID 25076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pKa of this compound - Generic - BNID 102619 [bionumbers.hms.harvard.edu]
- 6. This compound | The 21st Amino Acid | RUO [benchchem.com]
- 7. Processive this compound Incorporation during Synthesis of Eukaryotic Selenoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and decoding of this compound and human health - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MECHANISM OF SELENIUM INCORPORATION DURING PROTEIN SYNTHESIS - UNIVERSITY OF MASSACHUSETTS [portal.nifa.usda.gov]
- 10. The contribution of this compound to the peroxidase activity of selenoprotein S - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reaction Mechanism and Molecular Basis for Selenium/Sulfur Discrimination of this compound Lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Intricate Machinery of Selenocysteine Incorporation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Selenocysteine (Sec), the 21st proteinogenic amino acid, is a critical component of a unique class of proteins known as selenoproteins, which are essential for various physiological processes, including antioxidant defense, thyroid hormone metabolism, and immune function.[1][2][3] Unlike the canonical 20 amino acids, the incorporation of this compound into a growing polypeptide chain is a complex and highly regulated process that involves the recoding of a UGA codon, which typically signals translation termination.[1][4][5] This technical guide provides an in-depth exploration of the molecular mechanisms governing this compound biosynthesis and its co-translational incorporation into proteins. It details the key cis-acting elements and trans-acting factors, summarizes quantitative data on incorporation efficiency, outlines key experimental protocols, and provides visual representations of the associated pathways and workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development seeking a deeper understanding of this fascinating biological process.
The Core Components of this compound Incorporation
The synthesis and incorporation of this compound are orchestrated by a specialized set of molecular machinery that distinguishes the UGA codon for Sec from a UGA stop codon.
This compound tRNA (tRNASec)
The journey of this compound begins with a unique transfer RNA, tRNASec.[4][6] Unlike canonical tRNAs, tRNASec possesses distinct structural features, including a longer acceptor stem (10 base pairs in eukaryotes) and a long variable arm.[4] Initially, tRNASec is misacylated with serine by seryl-tRNA synthetase (SerRS) to form seryl-tRNASec.[1][6] This misacylation is the first committed step in the this compound biosynthesis pathway.[1]
The this compound Insertion Sequence (SECIS) Element
The key determinant for recoding a UGA codon as this compound is a cis-acting mRNA stem-loop structure known as the this compound Insertion Sequence (SECIS) element.[2][7][8] In eukaryotes and archaea, the SECIS element is typically located in the 3' untranslated region (3' UTR) of selenoprotein mRNAs and can direct the incorporation of Sec at multiple UGA codons within the coding sequence.[7][8] In bacteria, the SECIS element is found immediately downstream of the UGA codon it recodes.[7][9] The eukaryotic SECIS element has a characteristic secondary structure that includes conserved nucleotide sequences and non-canonical base pairs, which are crucial for its function.[8]
SECIS Binding Protein 2 (SBP2)
The SECIS element exerts its function by recruiting a specific binding protein, the SECIS Binding Protein 2 (SBP2).[5][10][11] SBP2 is a key trans-acting factor that acts as a scaffold, bringing together the other components of the Sec incorporation machinery.[12][13] It recognizes and binds to the conserved features of the SECIS element and interacts with both the ribosome and the this compound-specific elongation factor.[11][14][15] The interaction between SBP2 and the SECIS element is a critical regulatory step in selenoprotein synthesis.[16]
This compound-Specific Elongation Factor (eEFSec)
The delivery of the selenocysteinyl-tRNASec (Sec-tRNASec) to the ribosome is mediated by a specialized elongation factor, eEFSec (or SelB in bacteria).[4][13][14] eEFSec is a GTPase that specifically binds to Sec-tRNASec, but not to the precursor seryl-tRNASec.[4][17] The ternary complex of eEFSec, GTP, and Sec-tRNASec is then recruited to the ribosome through its interaction with SBP2 bound to the SECIS element.[12][13]
The Biosynthesis of this compound
This compound is synthesized directly on its tRNA in a multi-step enzymatic pathway.[1][4][6]
Eukaryotic and Archaeal Pathway
In eukaryotes and archaea, the seryl-tRNASec is first phosphorylated by O-phosphoseryl-tRNA[Ser]Sec kinase (PSTK) to form O-phosphoseryl-tRNASec (Sep-tRNASec).[1][4][6] Subsequently, this compound synthase (SecS) catalyzes the conversion of Sep-tRNASec to Sec-tRNASec using selenophosphate as the selenium donor.[4][6][18] Selenophosphate itself is synthesized from selenide (B1212193) by selenophosphate synthetase 2 (SPS2).[18][19]
Bacterial Pathway
The bacterial pathway is more direct. The seryl-tRNASec is directly converted to selenocysteinyl-tRNASec by the enzyme this compound synthase (SelA), which is a pyridoxal (B1214274) phosphate-containing enzyme.[4][6] The selenium donor in this reaction is also selenophosphate, synthesized by selenophosphate synthetase (SelD).[6][18]
The Mechanism of UGA Recoding and this compound Incorporation
The co-translational incorporation of this compound at a UGA codon is a tightly regulated process that involves a complex interplay between the ribosome, the selenoprotein mRNA, and the dedicated trans-acting factors.
When a ribosome translating a selenoprotein mRNA encounters an in-frame UGA codon, the SECIS element in the 3' UTR recruits SBP2.[11][14] SBP2, in turn, facilitates the recruitment of the eEFSec-GTP-Sec-tRNASec ternary complex to the ribosomal A-site.[12][13] This recruitment prevents the binding of release factors that would otherwise terminate translation.[14] Upon successful decoding of the UGA codon by the anticodon of tRNASec, GTP is hydrolyzed by eEFSec, leading to a conformational change that releases Sec-tRNASec into the peptidyl transferase center of the ribosome.[13][14] The this compound is then incorporated into the nascent polypeptide chain, and translation continues.
Quantitative Data on this compound Incorporation Efficiency
The efficiency of this compound incorporation can vary significantly depending on the specific selenoprotein, the cellular context, and the availability of selenium. Several studies have quantitatively assessed this efficiency using various reporter systems.
| System | Selenoprotein/Reporter | SECIS Element | Measured Efficiency (%) | Reference |
| In vitro (Rabbit reticulocyte lysate) | Luciferase Reporter | PHGPx | 5-8 | [20][21] |
| In vitro (Rabbit reticulocyte lysate) | Selenoprotein P | Endogenous | ~40 | [20][21] |
| Transfected Rat Hepatoma Cells (McArdle 7777) | Luciferase Reporter | PHGPx | 0.8-1.3 | [20] |
| In vitro (IRES-driven) | FLuc-Sec/wt | - | 3.8 | [22] |
| In vitro (Cap-dependent) | FLuc-Sec/wt | - | 8.8 | [22] |
Experimental Protocols
In Vitro this compound Incorporation Assay
This protocol is adapted from methodologies used to quantitatively measure Sec incorporation efficiency in a cell-free system.
Objective: To quantify the efficiency of this compound incorporation at a UGA codon in a reporter mRNA using an in vitro translation system.
Materials:
-
Rabbit reticulocyte lysate
-
Reporter plasmid DNA (e.g., luciferase containing an in-frame UGA codon and a downstream SECIS element)
-
In vitro transcription kit (e.g., T7 RNA polymerase)
-
Amino acid mixture (lacking methionine)
-
[35S]-Methionine
-
RNase inhibitor
-
SDS-PAGE gels
-
Phosphorimager
Methodology:
-
mRNA Synthesis: Linearize the reporter plasmid downstream of the SECIS element. Synthesize capped reporter mRNA in vitro using T7 RNA polymerase according to the manufacturer's instructions. Purify the mRNA.
-
In Vitro Translation: Set up the in vitro translation reaction in a final volume of 25 µL containing:
-
12.5 µL rabbit reticulocyte lysate
-
1 µg of reporter mRNA
-
1 µL of [35S]-Methionine
-
1 µL of amino acid mixture minus methionine
-
RNase inhibitor
-
Nuclease-free water to 25 µL
-
-
Incubate the reaction at 30°C for 60-90 minutes.
-
Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Resolve the translation products on a 12% SDS-PAGE gel.
-
Dry the gel and expose it to a phosphorimager screen.
-
Quantify the band intensities corresponding to the full-length selenoprotein (read-through product) and the truncated product (termination at the UGA codon).
-
-
Calculate Efficiency: The efficiency of this compound incorporation is calculated as: (Intensity of full-length protein) / (Intensity of full-length protein + Intensity of truncated protein) * 100%.
Ribosome Profiling (Ribo-Seq) for Studying UGA Recoding
Ribosome profiling is a powerful technique to study translation dynamics at codon resolution, making it ideal for investigating the efficiency of UGA recoding for all selenoproteins simultaneously in a physiological context.[15][23][24]
Objective: To determine the ribosome occupancy on selenoprotein mRNAs upstream and downstream of the UGA codon to assess the efficiency of this compound incorporation.
Materials:
-
Cultured cells or tissue samples
-
Cycloheximide (B1669411) (translation elongation inhibitor)
-
Lysis buffer
-
RNase I
-
Sucrose (B13894) gradients or size-exclusion chromatography columns
-
Library preparation kit for next-generation sequencing
Methodology:
-
Cell Lysis and Ribosome Isolation:
-
Treat cells with cycloheximide to arrest translating ribosomes.
-
Lyse the cells under conditions that preserve ribosome integrity.
-
Treat the lysate with RNase I to digest mRNA not protected by ribosomes, generating ribosome-protected footprints (RPFs).
-
-
Monosome Purification: Isolate the 80S monosomes (containing the RPFs) by sucrose gradient centrifugation or size-exclusion chromatography.
-
Footprint Extraction and Library Preparation:
-
Extract the RPFs (typically 28-30 nucleotides in length) from the purified monosomes.
-
Prepare a sequencing library from the RPFs. This involves 3' adapter ligation, reverse transcription, circularization, and PCR amplification.
-
-
RNA-Seq Library Preparation: Prepare a parallel RNA-Seq library from the total mRNA of the same sample to normalize for transcript abundance.
-
Sequencing and Data Analysis:
-
Sequence both the Ribo-Seq and RNA-Seq libraries on a high-throughput sequencing platform.
-
Align the sequencing reads to the reference genome or transcriptome.
-
Calculate the ribosome density (number of RPFs) along each selenoprotein transcript.
-
-
Calculate Recoding Efficiency: The UGA recoding efficiency for a specific selenoprotein is determined by calculating the ratio of ribosome density downstream of the UGA codon to the ribosome density upstream of the UGA codon, normalized to the corresponding mRNA levels.[23]
Mass Spectrometry for Selenoprotein Identification and Quantification
Mass spectrometry (MS)-based proteomics is a crucial tool for the identification and quantification of selenoproteins.[25][26] Specialized techniques are required to handle the unique properties of this compound.
Objective: To identify and quantify selenoproteins in a complex biological sample.
Materials:
-
Protein extract from cells or tissues
-
Alkylation agents (e.g., iodoacetamide)
-
Proteases (e.g., trypsin)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Specialized search algorithms for selenoprotein identification
Methodology:
-
Sample Preparation:
-
Proteolytic Digestion: Digest the proteins into peptides using a protease like trypsin.
-
LC-MS/MS Analysis:
-
Separate the peptides by liquid chromatography.
-
Analyze the eluted peptides by tandem mass spectrometry. The mass spectrometer fragments the peptides and measures the mass-to-charge ratio of the fragments.
-
-
Data Analysis:
-
Search the generated MS/MS spectra against a protein sequence database that includes selenoprotein sequences. The search algorithm must be configured to consider the mass of this compound.
-
The unique isotopic signature of selenium can also be used to identify selenium-containing peptides.[28]
-
-
Quantification: Relative or absolute quantification of selenoproteins can be performed using label-free methods or by incorporating stable isotopes.
Visualizing the Mechanism of this compound Incorporation
Diagrams generated using the DOT language provide a clear visual representation of the key pathways and experimental workflows.
Caption: Eukaryotic and archaeal this compound biosynthesis pathway.
Caption: Mechanism of UGA recoding for this compound incorporation.
References
- 1. Synthesis and decoding of this compound and human health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MECHANISM OF SELENIUM INCORPORATION DURING PROTEIN SYNTHESIS - UNIVERSITY OF MASSACHUSETTS [portal.nifa.usda.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Computational identification of the this compound tRNA (tRNASec) in genomes | PLOS Computational Biology [journals.plos.org]
- 7. SECIS element - Wikipedia [en.wikipedia.org]
- 8. Secis (this compound insertion element) [bioinformaticaupf.crg.eu]
- 9. Factors and this compound Insertion Sequence Requirements for the Synthesis of Selenoproteins from a Gram-Positive Anaerobe in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SECISBP2 - Wikipedia [en.wikipedia.org]
- 11. uniprot.org [uniprot.org]
- 12. Threading the Needle: Getting this compound Into Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. On elongation factor eEFSec, its role and mechanism during selenium incorporation into nascent selenoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. uniprot.org [uniprot.org]
- 15. High-Resolution Ribosome Profiling Reveals Gene-Specific Details of UGA Re-Coding in Selenoprotein Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. SECIS–SBP2 interactions dictate this compound incorporation efficiency and selenoprotein hierarchy | The EMBO Journal [link.springer.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Biosynthesis of this compound on Its tRNA in Eukaryotes | PLOS Biology [journals.plos.org]
- 19. Biosynthesis of this compound, the 21st amino acid in the genetic code, and a novel pathway for cysteine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Efficiency of mammalian this compound incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Efficiency of Mammalian this compound Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Efficiency of this compound Incorporation Is Regulated by Translation Initiation Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. High-Resolution Ribosome Profiling Reveals Gene-Specific Details of UGA Re-Coding in Selenoprotein Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Studying Selenoprotein mRNA Translation Using RNA-Seq and Ribosome Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Selenium protein identification and profiling by mass spectrometry: A tool to assess progression of cardiomyopathy in a whale model - PMC [pmc.ncbi.nlm.nih.gov]
- 26. This compound-Specific Mass Spectrometry Reveals Tissue-Distinct Selenoproteomes and Candidate Selenoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Chemical-biology approaches to interrogate the selenoproteome - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to UGA Stop Codon Recoding for Selenocysteine Insertion
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The incorporation of the 21st amino acid, selenocysteine (Sec), into proteins represents a fascinating and complex deviation from the canonical rules of the genetic code. In eukaryotes and archaea, this process involves the recoding of a UGA codon, typically a signal for translation termination, to specify the insertion of Sec.[1][2][3] This remarkable feat of translational reprogramming is orchestrated by a sophisticated molecular machinery, including the this compound insertion sequence (SECIS) element, a specialized tRNA (tRNA[Ser]Sec), the SECIS-binding protein 2 (SBP2), and a unique elongation factor, eEFSec.[4][5] Understanding this pathway is not only crucial for fundamental biological research but also holds significant potential for the development of novel therapeutics, particularly in the context of diseases linked to oxidative stress, as many selenoproteins are key antioxidant enzymes.[1] This guide provides a comprehensive technical overview of the UGA recoding mechanism for this compound insertion, detailing the key molecular players, experimental methodologies to study this process, and quantitative insights into its efficiency.
The Core Machinery of this compound Insertion
The cotranslational insertion of this compound is a multi-step process that hijacks the ribosome at a UGA codon and directs it to incorporate an amino acid instead of terminating protein synthesis. This is accomplished through the coordinated action of several cis- and trans-acting factors.
The this compound Insertion Sequence (SECIS) Element
The SECIS element is a cis-acting stem-loop structure located in the 3' untranslated region (3' UTR) of all eukaryotic and archaeal selenoprotein mRNAs.[6][7][8] This RNA motif, approximately 60 nucleotides in length, serves as the primary recognition site for the this compound incorporation machinery.[6] Its presence is the key determinant that distinguishes a UGA codon destined for Sec insertion from a canonical stop codon.[6][9] In bacteria, the SECIS element is positioned immediately downstream of the UGA codon within the coding sequence.[2][10][11]
This compound tRNA (tRNA[Ser]Sec)
The tRNA responsible for carrying this compound, tRNA[Ser]Sec, is a unique tRNA species. It is initially charged with serine by seryl-tRNA synthetase (SerRS). The serine is then phosphorylated by phosphoseryl-tRNA[Ser]Sec kinase (PSTK) to form O-phosphoseryl-tRNA[Ser]Sec.[5] Finally, this compound synthase (SepSecS) converts the phosphoserine moiety to this compound, yielding the mature Sec-tRNA[Ser]Sec.[5] This specialized tRNA possesses a unique structure, including a longer acceptor stem and D-stem compared to canonical tRNAs, which are critical for its specific recognition by the this compound synthesis and incorporation machinery.[12][13]
SECIS-Binding Protein 2 (SBP2)
SBP2 is a crucial trans-acting factor that specifically recognizes and binds to the SECIS element.[5][14] This interaction is a pivotal step in recruiting the rest of the this compound incorporation machinery to the selenoprotein mRNA.[5][15] SBP2 acts as a scaffold, facilitating the assembly of a larger complex that includes the specialized elongation factor eEFSec and the charged Sec-tRNA[Ser]Sec.[16][17] SBP2 is essential for recoding the UGA codon, and its absence or dysfunction leads to a significant reduction in selenoprotein synthesis.[18][19]
Eukaryotic Elongation Factor for this compound (eEFSec)
eEFSec is a specialized translation elongation factor that replaces the canonical elongation factor eEF1A for the delivery of Sec-tRNA[Ser]Sec to the ribosome.[4][16][20] Unlike eEF1A, eEFSec has a unique C-terminal extension (Domain IV) that is essential for its function.[17] This domain is involved in binding to Sec-tRNA[Ser]Sec and interacting with the SBP2/SECIS complex.[17] The GTP-bound form of eEFSec delivers Sec-tRNA[Ser]Sec to the ribosomal A-site, where the anticodon of the tRNA recognizes the UGA codon.[21] GTP hydrolysis then leads to a conformational change in eEFSec, promoting the release of the Sec-tRNA[Ser]Sec for peptide bond formation.[5][21]
The Mechanism of UGA Recoding: A Step-by-Step Pathway
The process of UGA recoding for this compound insertion can be conceptualized as a signaling cascade that culminates in the site-specific incorporation of this compound.
-
Ribosome Stalling: As the ribosome translates a selenoprotein mRNA, it encounters an in-frame UGA codon. In the absence of the recoding machinery, this would lead to termination.
-
SECIS Recognition: The SECIS element in the 3' UTR is bound by SBP2.[5]
-
Complex Assembly: SBP2, bound to the SECIS element, recruits the ternary complex of GTP-bound eEFSec and Sec-tRNA[Ser]Sec.[16][17]
-
Delivery to the Ribosome: The entire SBP2-eEFSec-GTP-Sec-tRNA[Ser]Sec complex, assembled on the SECIS element, is brought into proximity of the ribosome stalled at the UGA codon.
-
UGA Codon Decoding: The anticodon of Sec-tRNA[Ser]Sec recognizes the UGA codon in the ribosomal A-site.
-
GTP Hydrolysis and Accommodation: Upon successful codon-anticodon pairing, eEFSec hydrolyzes its bound GTP. This triggers a conformational change in eEFSec, leading to its release and the accommodation of Sec-tRNA[Ser]Sec into the A-site.[5][21]
-
Peptide Bond Formation: The ribosome catalyzes the formation of a peptide bond between the nascent polypeptide chain and this compound.
-
Elongation Continues: The ribosome then translocates to the next codon, and translation continues until a canonical stop codon is reached.
Quantitative Analysis of this compound Insertion
The efficiency of UGA recoding is not 100% and can vary depending on the specific selenoprotein mRNA, the cellular context, and the availability of the core machinery components.
Table 1: Efficiency of this compound Incorporation
| System | Reporter/Selenoprotein | Efficiency of Sec Incorporation | Reference(s) |
| In vitro (Rabbit Reticulocyte Lysate) | Luciferase Reporter | 5-8% | [22] |
| In vitro (Rabbit Reticulocyte Lysate) | Selenoprotein P | ~40% | [22] |
| Transfected Rat Hepatoma Cells (McArdle 7777) | Luciferase Reporter | 0.5-1.3% (6-10 times lower than in vitro) | [22] |
| In vitro (uncapped FLuc-Sec/wt) | Firefly Luciferase | 8.8% | [23] |
| In vitro (RLuc/IRES/FLuc-Sec/wt) | Firefly Luciferase | 3.8% | [23] |
| E. coli (gst-lacZ fusions with E. acidaminophilum factors) | GST-LacZ Reporter | 36-64% (compared to UGC variant) | [10] |
Table 2: Relative Expression of Selenoprotein Genes in Mouse Brain
| Selenoprotein | Relative Expression Level | Key Expression Regions | Reference(s) |
| GPx4, SelK, SelM, SelW, Sep15 | Exceptionally Rich | Olfactory bulb, hippocampus, cerebral cortex, cerebellar cortex neurons | [24] |
| SelP | Highly Expressed (Unique Pattern) | Suggested to supply selenium to neurons | [24] |
| Over half of selenoprotein genes | Expressed | Choroid plexus | [24] |
Experimental Protocols for Studying this compound Insertion
A variety of experimental techniques are employed to investigate the mechanism and regulation of this compound incorporation.
In Vitro Translation Assay for this compound Insertion
This assay allows for the quantitative assessment of this compound incorporation efficiency in a controlled, cell-free environment.[25]
Objective: To measure the efficiency of UGA recoding in response to a specific selenoprotein mRNA and to test the activity of individual components of the recoding machinery.
Materials:
-
Rabbit reticulocyte lysate or wheat germ extract
-
In vitro transcribed, capped mRNA encoding a reporter protein (e.g., luciferase) with an in-frame UGA codon and the 3' UTR of a selenoprotein containing a SECIS element.
-
Control mRNA with a UAA or UAG stop codon in place of the UGA, or a Cys (UGC) codon.
-
Amino acid mixture (including [35S]-methionine for labeling)
-
ATP, GTP, and an energy-regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase)
-
Potassium acetate (B1210297) and magnesium acetate
-
Recombinant SBP2 and eEFSec (for supplementation experiments)
-
Purified Sec-tRNA[Ser]Sec (optional, for supplementation)
-
Nuclease-free water
Methodology:
-
Reaction Setup: In a microcentrifuge tube on ice, combine the rabbit reticulocyte lysate, amino acid mixture, energy mix, and salts.
-
mRNA Addition: Add the in vitro transcribed reporter mRNA to the reaction mixture. For competition assays, co-transfect with an excess of a competitor mRNA containing a SECIS element.[15]
-
Incubation: Incubate the reaction at 30°C for 60-90 minutes to allow for translation.
-
Analysis of Protein Products:
-
SDS-PAGE and Autoradiography: Resolve the translation products by SDS-PAGE. Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled proteins. The full-length protein product indicates successful UGA recoding, while a truncated product signifies termination at the UGA codon.
-
Luciferase Assay: If a luciferase reporter is used, measure the luminescence of the reaction mixture using a luminometer. Compare the activity from the UGA-containing construct to that of a control construct (e.g., with a UGC codon) to calculate the percentage of readthrough.
-
-
Quantification: Quantify the band intensities of the full-length and truncated products using densitometry to determine the efficiency of this compound incorporation.[22][23]
Identification and Characterization of Selenoproteins
Identifying the full complement of selenoproteins (the "selenoproteome") and characterizing their expression patterns is crucial for understanding the physiological roles of selenium.
Objective: To identify novel selenoprotein genes and to quantify the expression of known selenoproteins in different tissues or under various conditions.
Methodology:
-
Bioinformatic Prediction:
-
SECIS-based searches: Utilize algorithms like SECISearch3 to scan genomic or transcriptomic databases for sequences that can form the characteristic SECIS stem-loop structure.[6][26][27]
-
Homology searches: Use known selenoprotein sequences to search for homologous genes in other species using tools like TBLASTN. The alignment of a UGA codon in the target sequence with a this compound in the query sequence is a strong indicator of a selenoprotein gene.[26]
-
-
Experimental Validation and Characterization:
-
75Se Labeling: Metabolic labeling of cells or organisms with the radioactive isotope 75Se is a classic and highly specific method for detecting selenoproteins.[28] Labeled proteins can be separated by gel electrophoresis and visualized by autoradiography.
-
Mass Spectrometry:
-
Bottom-up proteomics: Proteins are digested into peptides, which are then analyzed by mass spectrometry. The unique isotopic signature of selenium can be used to identify selenium-containing peptides.[28][29]
-
Top-down proteomics: Intact proteins are analyzed by mass spectrometry, which can provide information about isoforms and post-translational modifications.[29]
-
-
Quantitative PCR (qPCR): To analyze the expression levels of selenoprotein mRNAs in different tissues or under different experimental conditions.[30]
-
Western Blotting: Using antibodies specific to individual selenoproteins to determine their protein levels.
-
Implications for Drug Development
The central role of selenoproteins in antioxidant defense and redox signaling makes the this compound insertion pathway a potential target for therapeutic intervention.
-
Modulating Selenoprotein Expression: Developing small molecules that can enhance or inhibit the activity of key factors like SBP2 or eEFSec could provide a means to modulate the expression of selenoproteins. This could be beneficial in conditions associated with oxidative stress, such as neurodegenerative diseases, cardiovascular diseases, and cancer.
-
Targeting Selenoproteins Directly: Given that many selenoproteins are enzymes with critical functions, they represent potential drug targets. Understanding the mechanisms that regulate their expression is the first step towards developing targeted therapies.
-
Recombinant Selenoprotein Production: The ability to efficiently produce recombinant selenoproteins is essential for structural and functional studies, as well as for developing them as potential biotherapeutics. Cell-free protein synthesis systems are a promising avenue for producing selenoproteins in high yields.[31]
Conclusion
The recoding of the UGA stop codon for this compound insertion is a testament to the remarkable flexibility of the translational machinery. This intricate process, governed by the interplay of the SECIS element, SBP2, eEFSec, and a specialized tRNA, ensures the faithful incorporation of the 21st amino acid into a select group of proteins that are vital for cellular function. A thorough understanding of this non-canonical translation mechanism, facilitated by the experimental approaches outlined in this guide, is paramount for advancing our knowledge of fundamental biology and for unlocking new therapeutic opportunities in a range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Recoding of the this compound UGA codon by cysteine in the presence of a non-canonical tRNACys and elongation factor SelB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. On elongation factor eEFSec, its role and mechanism during selenium incorporation into nascent selenoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SECIS element - Wikipedia [en.wikipedia.org]
- 7. SECIS–SBP2 interactions dictate this compound incorporation efficiency and selenoprotein hierarchy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. The expression of essential selenoproteins during development requires SECIS-binding protein 2–like | Life Science Alliance [life-science-alliance.org]
- 10. Factors and this compound Insertion Sequence Requirements for the Synthesis of Selenoproteins from a Gram-Positive Anaerobe in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biology.stackexchange.com [biology.stackexchange.com]
- 12. Crystal structure of human this compound tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Regulation of Selenoprotein Synthesis by SECIS-binding Proteins - Donna Driscoll [grantome.com]
- 15. SECIS–SBP2 interactions dictate this compound incorporation efficiency and selenoprotein hierarchy | The EMBO Journal [link.springer.com]
- 16. The this compound-Specific Elongation Factor Contains Unique Sequences That Are Required for Both Nuclear Export and this compound Incorporation | PLOS One [journals.plos.org]
- 17. The this compound-specific Elongation Factor Contains a Novel and Multi-functional Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound insertion sequence binding protein 2 (Sbp2) in the sex-specific regulation of selenoprotein gene expression in mouse pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. JCI - Mutations in the this compound insertion sequence–binding protein 2 gene lead to a multisystem selenoprotein deficiency disorder in humans [jci.org]
- 20. This compound - Wikipedia [en.wikipedia.org]
- 21. uniprot.org [uniprot.org]
- 22. Efficiency of mammalian this compound incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The Efficiency of this compound Incorporation Is Regulated by Translation Initiation Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Comparative analysis of this compound machinery and selenoproteome gene expression in mouse brain identifies neurons as key functional sites of selenium in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. In Vitro Translation Assays for this compound Insertion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Bioinformatics of Selenoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. Chemical-biology approaches to interrogate the selenoproteome - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Characterization and Quantification of Selenoprotein P: Challenges to Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
The SECIS Element: A Linchpin in Selenoprotein Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The synthesis of selenoproteins, a critical class of proteins involved in antioxidant defense, thyroid hormone metabolism, and redox signaling, relies on a unique translational mechanism: the recoding of a UGA stop codon to specify the 21st amino acid, selenocysteine (Sec).[1][2] Central to this process is the this compound Insertion Sequence (SECIS) element, a highly structured cis-acting RNA motif located in the 3' untranslated region (3' UTR) of all eukaryotic selenoprotein messenger RNAs (mRNAs).[3][4] This guide provides a comprehensive technical overview of the SECIS element's structure, its interaction with the dedicated trans-acting protein machinery, and the experimental methodologies used to study this intricate biological system. Understanding this pathway is paramount for developing novel therapeutic strategies targeting diseases associated with oxidative stress and aberrant selenium metabolism.
The Architecture of the Eukaryotic SECIS Element
The eukaryotic SECIS element is an RNA structure of approximately 60 nucleotides that forms a characteristic stem-loop or hairpin structure.[3] Unlike in bacteria, where the SECIS element is located immediately downstream of the UGA codon within the coding sequence, the eukaryotic counterpart resides in the 3' UTR, allowing a single SECIS element to direct the incorporation of multiple this compound residues within the same transcript.[3][5][6]
Core Structural Motifs
Despite limited primary sequence conservation across different selenoprotein mRNAs, SECIS elements share a conserved secondary structure, which is essential for function.[7] This structure is defined by several key features:
-
An upper (apical) stem and loop/bulge: This region varies between different SECIS elements.
-
An internal loop or bulge: This contains the SECIS core.
-
A lower helix (stem): This provides structural stability.
The functional heart of the SECIS element is a core region characterized by a quartet of non-Watson-Crick base pairs, typically including two tandem sheared G-A pairs.[7] This quartet is the primary binding site for essential protein factors.[5] A highly conserved sequence, often "AUGA" or "GGGA," is found in a kink-turn motif and is critical for binding the SECIS Binding Protein 2 (SBP2).[3]
Classification of SECIS Elements
Based on the structure of the apical region, eukaryotic SECIS elements are broadly classified into two types:
-
Type 1: The conserved AAA/G motif is located in a terminal apical loop.[7]
-
Type 2: The conserved motif is found in an apical bulge, with the terminal loop being interrupted by an additional helix.[3][7]
This structural variation may contribute to the differential regulation and efficiency of selenoprotein synthesis.
The this compound Insertion Machinery: Key Trans-acting Factors
The recoding of the UGA codon is not a spontaneous event; it requires a dedicated set of trans-acting factors that recognize the SECIS element and deliver the selenocysteyl-tRNA to the ribosome.
SECIS Binding Protein 2 (SBP2)
SBP2 is the master regulator of selenoprotein synthesis.[8] It contains a unique L7Ae RNA-binding domain that specifically recognizes and binds to the core of the SECIS element with high affinity.[2][4] Mutations in the SBP2 gene in humans lead to impaired synthesis of most selenoproteins, resulting in abnormal thyroid hormone metabolism and other pathologies.[9] SBP2 acts as a scaffold protein, recruiting the other necessary components of the insertion machinery to the selenoprotein mRNA.[10][11]
This compound-Specific Elongation Factor (eEFSec)
eEFSec is a specialized translation elongation factor that replaces the canonical eEF1A for this compound incorporation.[12][13] It specifically binds to GTP and the charged selenocysteyl-tRNA (Sec-tRNA[Ser]Sec).[14][15] The SBP2 protein, bound to the SECIS element, is believed to recruit the eEFSec/GTP/Sec-tRNA[Ser]Sec ternary complex to the ribosome, facilitating the delivery of Sec-tRNA[Ser]Sec to the A-site when a UGA codon is present.[13][14]
The Mechanism of UGA Recoding
The synthesis of a selenoprotein is a coordinated process involving the assembly of a large ribonucleoprotein complex that communicates the information from the 3' UTR to the ribosome paused at an in-frame UGA codon.
-
SECIS Recognition: The process begins with the binding of SBP2 to the SECIS element in the 3' UTR of the selenoprotein mRNA.[16]
-
Complex Assembly: SBP2 recruits the eEFSec-GTP-Sec-tRNA[Ser]Sec ternary complex.[14][17] It is hypothesized that this large complex is assembled on the SECIS element.[13]
-
Ribosome Interaction: When a translating ribosome encounters an in-frame UGA codon, it stalls. The SBP2-eEFSec complex, anchored to the SECIS element, is thought to interact with the ribosome, possibly through mRNA looping.
-
UGA Recoding and Insertion: eEFSec delivers the Sec-tRNA[Ser]Sec to the ribosomal A-site, overriding the termination signal.[15] GTP hydrolysis by eEFSec provides the energy for this step, leading to the incorporation of this compound into the growing polypeptide chain.[14][15] The ribosome then continues translation until it reaches a canonical stop codon.
Caption: Pathway of SECIS-mediated this compound incorporation in eukaryotes.
Hierarchy of Selenoprotein Synthesis and Quantitative Aspects
Under conditions of selenium limitation, the body prioritizes the synthesis of certain essential selenoproteins over others.[10] This hierarchy is, in part, determined by the differential binding affinity of SBP2 for the SECIS elements of various selenoprotein mRNAs.[10][11] SECIS elements from high-priority selenoproteins, such as Selenoprotein P (SELENOP), compete more effectively for the limited pool of SBP2, ensuring their continued expression.[10] This differential affinity also influences the susceptibility of selenoprotein mRNAs to Nonsense-Mediated Decay (NMD), a cellular quality control pathway that degrades mRNAs containing premature stop codons.[11]
| SECIS Element Source | Relative SBP2 Binding Affinity/Competition | UGA Recoding Efficiency | Reference |
| Selenoprotein P (SELENOP) | High | High | [10] |
| Phospholipid Hydroperoxide Glutathione (B108866) Peroxidase (PHGPx) | High | High | [10] |
| Type 1 Iodothyronine Deiodinase (Dio1) | Lower | Lower | [10] |
| Glutathione Peroxidase 1 (GPx1) | Lower | Lower | [8] |
Table Note: Data is presented qualitatively based on competition assays and functional studies. Absolute Kd values are highly condition-dependent.
Key Experimental Methodologies
The study of SECIS elements and their binding partners involves a combination of computational and biochemical techniques.
In Silico Identification of SECIS Elements
The unique secondary structure, rather than the primary sequence, of SECIS elements allows for their computational prediction in genomic or transcriptomic data. Tools like SECISearch3 and Seblastian are widely used for this purpose.[18][19][20]
Caption: General workflow for the computational prediction of SECIS elements.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA, or gel shift assay, is a common technique to study RNA-protein interactions in vitro. It is used to demonstrate and characterize the binding of SBP2 to a specific SECIS element.[8][21]
Detailed Protocol:
-
Probe Preparation: The RNA sequence corresponding to the SECIS element is synthesized, typically by in vitro transcription, and labeled with a radioactive isotope (e.g., 32P) or a fluorescent tag.
-
Binding Reaction: The labeled RNA probe is incubated with purified SBP2 protein (or a cell extract containing it) in a suitable binding buffer. Reactions are set up with increasing concentrations of the protein.
-
Competition Assay (Optional): To demonstrate specificity, parallel reactions are performed in the presence of an excess of unlabeled "cold" competitor RNA (either the same SECIS or a mutant/unrelated sequence).
-
Electrophoresis: The reaction mixtures are loaded onto a non-denaturing polyacrylamide gel.
-
Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or imaged (for fluorescent probes). An RNA-protein complex will migrate slower through the gel than the free RNA probe, resulting in a "shifted" band. A specific interaction is confirmed if the shift is diminished by the specific cold competitor but not by the non-specific one.
Caption: Experimental workflow for an Electrophoretic Mobility Shift Assay (EMSA).
Nitrocellulose Filter-Binding Assay
This is another widely used method to quantify RNA-protein interactions.[22][23] The principle is that proteins stick to nitrocellulose membranes, whereas free nucleic acids do not.[24]
Detailed Protocol:
-
Probe Preparation: A radiolabeled SECIS RNA probe is prepared as in the EMSA protocol.
-
Binding Reaction: A constant, low concentration of the labeled RNA probe is incubated with serial dilutions of the purified SBP2 protein to allow the binding to reach equilibrium.
-
Filtration: Each reaction mixture is passed through a nitrocellulose filter under a gentle vacuum. A second, positively charged membrane (e.g., nylon) can be placed underneath to capture any free RNA that passes through.
-
Washing: The filters are washed with a small volume of ice-cold binding buffer to remove unbound RNA.
-
Quantification: The radioactivity retained on the nitrocellulose filter (representing the RNA-protein complex) is measured using a scintillation counter.[24] The data is then used to plot a binding curve and calculate the dissociation constant (Kd), a measure of binding affinity.
Caption: Workflow for a Nitrocellulose Filter-Binding Assay.
Conclusion and Implications for Drug Development
The SECIS element and the associated this compound insertion machinery represent a fascinating and complex layer of gene regulation. The efficiency of this process is critical for maintaining cellular redox homeostasis, and its dysregulation is linked to various diseases, including certain cancers, neurodegenerative disorders, and endocrine dysfunctions.[2]
For drug development professionals, this pathway offers several potential points of intervention. Modulating the interaction between SBP2 and specific SECIS elements could theoretically be used to up- or down-regulate the synthesis of specific selenoproteins. For example, enhancing the production of antioxidant selenoproteins like glutathione peroxidases could be beneficial in conditions of high oxidative stress. Conversely, inhibiting the synthesis of selenoproteins that are overexpressed in certain cancers might offer a novel therapeutic avenue. A thorough understanding of the structure-function relationships of SECIS elements and the quantitative dynamics of their interactions with the protein machinery is the foundational step toward realizing these therapeutic possibilities.
References
- 1. From selenium to selenoproteins: synthesis, identity, and their role in human health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. SECIS element - Wikipedia [en.wikipedia.org]
- 4. Selenoproteins: Molecular Pathways and Physiological Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SECIS elements in the coding regions of selenoprotein transcripts are functional in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound insertion directed by the 3′-UTR SECIS element in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of the UGA-recoding and SECIS-binding activities of SECIS-binding protein 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acta-endo.ro [acta-endo.ro]
- 10. SECIS–SBP2 interactions dictate this compound incorporation efficiency and selenoprotein hierarchy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SECIS–SBP2 interactions dictate this compound incorporation efficiency and selenoprotein hierarchy | The EMBO Journal [link.springer.com]
- 12. researchgate.net [researchgate.net]
- 13. The this compound-Specific Elongation Factor Contains Unique Sequences That Are Required for Both Nuclear Export and this compound Incorporation | PLOS One [journals.plos.org]
- 14. On elongation factor eEFSec, its role and mechanism during selenium incorporation into nascent selenoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. uniprot.org [uniprot.org]
- 16. researchgate.net [researchgate.net]
- 17. The this compound-specific Elongation Factor Contains a Novel and Multi-functional Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. SECISearch3 and Seblastian: new tools for prediction of SECIS elements and selenoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. SECISearch3 and Seblastian: In-Silico Tools to Predict SECIS Elements and Selenoproteins | Springer Nature Experiments [experiments.springernature.com]
- 20. SECISearch3 and Seblastian: In-Silico Tools to Predict SECIS Elements and Selenoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Filter-binding assay for analysis of RNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Filter binding assay - Wikipedia [en.wikipedia.org]
distribution of selenocysteine across different domains of life
An In-depth Technical Guide to the Distribution and Analysis of Selenocysteine Across the Domains of Life
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (Sec), the 21st proteinogenic amino acid, is a critical component of a unique class of proteins known as selenoproteins. These proteins are integral to a variety of cellular processes, most notably redox homeostasis. The incorporation of this compound into a growing polypeptide chain is a complex process that involves the recoding of a UGA stop codon, a specialized tRNA (tRNA[Ser]Sec), and a dedicated enzymatic machinery. This guide provides a comprehensive overview of the distribution of this compound across Archaea, Bacteria, and Eukarya, details the experimental methodologies used to identify and quantify selenoproteins, and presents the molecular pathways governing its synthesis and incorporation.
Distribution of this compound Across the Domains of Life
This compound is found in all three domains of life, though its distribution is not uniform.[1][2][3] The presence of the this compound incorporation machinery is a trait that has been gained and lost throughout evolution, leading to a mosaic pattern of distribution.[4]
Quantitative Distribution of Selenoproteins
The number of selenoproteins encoded by an organism's genome (the selenoproteome) varies significantly. Humans possess 25 known selenoproteins, while mice have 24.[5] In prokaryotes, the distribution is sporadic, with an estimated 20% of bacteria and 14% of archaea possessing the machinery for this compound incorporation.[2][3] Some bacteria, like Syntrophobacter fumaroxidans, have a remarkably large selenoproteome with 39 selenoprotein genes.[6]
| Domain | Kingdom/Phylum | Representative Organism/Group | Number of Selenoproteins | Prevalence of Sec Machinery |
| Eukarya | Animalia | Homo sapiens (Human) | 25[5][7] | Widespread |
| Animalia | Mus musculus (Mouse) | 24[5] | Widespread | |
| Plantae | Chlamydomonas reinhardtii (Green alga) | 10+ | Present | |
| Plantae | Land Plants | Generally Absent | Absent | |
| Fungi | Most Species | Absent | Absent | |
| Bacteria | Multiple Phyla | ~75% of species lack Sec | 0 | Absent in majority |
| Deltaproteobacteria | Syntrophobacter fumaroxidans | 39[6] | Present | |
| Multiple Phyla | General Estimate | Varies | ~20% of sequenced genomes[2][3] | |
| Archaea | Euryarchaeota | Methanogens | Present in some | Present in some |
| Multiple Phyla | General Estimate | Varies | ~14% of sequenced genomes[3] |
The this compound Incorporation Machinery
The synthesis and incorporation of this compound are not handled by the canonical aminoacyl-tRNA synthetase system. Instead, a specialized pathway exists.
Biosynthesis of this compound
The biosynthesis of this compound occurs on its specific tRNA, tRNA[Ser]Sec.[1][8]
-
In Bacteria:
-
In Archaea and Eukarya:
-
Similar to bacteria, tRNA[Ser]Sec is first charged with serine by SerS.[8][9]
-
The seryl-tRNA[Ser]Sec is then phosphorylated by O-phosphoseryl-tRNA[Ser]Sec kinase (PSTK).[8][9]
-
Finally, this compound synthase (SecS) replaces the phosphate (B84403) group with a selenol group from selenophosphate to form selenocysteyl-tRNA[Ser]Sec.[1][8] Selenophosphate is synthesized by selenophosphate synthetase 2 (SPS2).[2][8]
-
Translational Incorporation of this compound
The incorporation of this compound at a UGA codon is directed by a cis-acting mRNA element called the this compound Insertion Sequence (SECIS).[11][13]
-
A specialized elongation factor, SelB in bacteria or eEFSec in eukaryotes, binds to the charged Sec-tRNA[Ser]Sec.[9][11][13]
-
This complex then recognizes the SECIS element on the mRNA.
-
The location of the SECIS element differs between the domains:
Caption: this compound synthesis and incorporation pathways.
Experimental Protocols for Selenoprotein Analysis
A variety of techniques are employed to identify, quantify, and characterize selenoproteins.
Bioinformatics Prediction of Selenoprotein Genes
The identification of selenoprotein genes in genomic data is a primary step. This is challenging due to the dual role of the UGA codon.
Methodology: SECIS-dependent Selenoprotein Prediction
This approach relies on the identification of the SECIS element, a key feature of selenoprotein mRNAs.
-
SECIS Element Search:
-
Genomic Context Analysis:
-
Once a potential SECIS element is found, the upstream region is scanned for open reading frames (ORFs) containing an in-frame UGA codon.
-
-
Homology Analysis:
-
The predicted protein sequence is then compared against protein databases using tools like BLAST.
-
A significant match to a known protein, where the UGA codon aligns with a cysteine or this compound residue in the homolog, provides strong evidence for a true selenoprotein gene.[7]
-
-
Gene Model Construction:
-
For eukaryotes, tools like SelGenAmic can be used for ab initio gene prediction, building gene models that incorporate an in-frame UGA codon and a downstream SECIS element.[7]
-
Caption: Bioinformatic workflow for selenoprotein gene identification.
Mass Spectrometry-Based Selenoprotein Identification
Mass spectrometry (MS) is a powerful tool for the direct detection of this compound-containing peptides.
Methodology: Bottom-up Proteomics for Selenoprotein Identification
-
Protein Extraction and Digestion:
-
Extract total protein from cells or tissues of interest.
-
Reduce disulfide and diselenide bonds with a reducing agent (e.g., dithiothreitol).
-
Alkylate cysteine and this compound residues with an alkylating agent (e.g., iodoacetamide) to prevent re-oxidation and to add a known mass modification.
-
Digest the proteins into peptides using a protease such as trypsin.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Separate the peptide mixture using reverse-phase liquid chromatography.
-
Analyze the eluting peptides in a tandem mass spectrometer.
-
The mass spectrometer performs a survey scan (MS1) to determine the mass-to-charge ratios of the peptides.
-
Selected peptides are fragmented, and a tandem mass spectrum (MS2) is acquired, which provides sequence information.
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein sequence database that includes the predicted selenoprotein sequences.
-
Utilize search algorithms that can account for the mass of this compound and any modifications.
-
The unique isotopic pattern of selenium can be used as an additional filter to confidently identify selenium-containing peptides.[5]
-
Radioactive Labeling
Historically, radioactive labeling with 75Se has been a cornerstone of selenoprotein research.
Methodology: 75Se Labeling and Autoradiography
-
Metabolic Labeling:
-
Culture cells or maintain animals in a medium or diet supplemented with 75Se (as selenite (B80905) or selenate).
-
The radioactive selenium will be incorporated into newly synthesized selenoproteins.
-
-
Protein Separation:
-
Extract proteins from the labeled cells or tissues.
-
Separate the proteins by one- or two-dimensional polyacrylamide gel electrophoresis (PAGE).
-
-
Detection:
-
Dry the gel and expose it to a phosphor screen or X-ray film.
-
The radioactive signal will reveal the positions of the selenoproteins on the gel.[5]
-
Quantitative Analysis of Selenoprotein Expression
Quantifying the levels of specific selenoproteins is crucial for understanding their regulation and function.
Methodology: Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
ICP-MS is a highly sensitive technique for elemental analysis and can be used to quantify total selenium or selenium in specific protein fractions.[17]
-
Sample Preparation:
-
For total selenium, samples are digested in strong acid.
-
For protein-specific quantification, proteins are first separated by a technique like size-exclusion chromatography (SEC) or affinity chromatography.
-
-
Analysis:
-
The sample is introduced into the ICP-MS instrument.
-
The high-temperature plasma atomizes and ionizes the selenium atoms.
-
The mass spectrometer separates the selenium isotopes based on their mass-to-charge ratio, and the detector measures their abundance.
-
-
Quantification:
-
The selenium concentration is determined by comparing the signal to that of known standards.[17]
-
Conclusion
The study of this compound and selenoproteins is a dynamic field that spans all domains of life. The intricate machinery for its incorporation highlights a fascinating variation of the central dogma. The methodologies outlined in this guide, from bioinformatics prediction to advanced mass spectrometry, provide a robust toolkit for researchers to explore the roles of these unique proteins in health and disease. As our understanding of the selenoproteome expands, so too will the opportunities for therapeutic intervention and drug development targeting these critical pathways.
References
- 1. Biosynthesis of this compound on Its tRNA in Eukaryotes | PLOS Biology [journals.plos.org]
- 2. Biosynthesis of this compound, the 21st Amino Acid in the Genetic Code, and a Novel Pathway for Cysteine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis, Engineering, and Delivery of Selenoproteins [mdpi.com]
- 4. Making sense of nonsense: the evolution of this compound usage in proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical-biology approaches to interrogate the selenoproteome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selenium Metabolism and Selenoproteins in Prokaryotes: A Bioinformatics Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioinformatics of Selenoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biosynthesis of this compound, the 21st amino acid in the genetic code, and a novel pathway for cysteine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Challenges of site-specific this compound incorporation into proteins by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Towards understanding this compound incorporation into bacterial proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ediss.uni-goettingen.de [ediss.uni-goettingen.de]
- 13. Decoding apparatus for eukaryotic this compound insertion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound - Wikipedia [en.wikipedia.org]
- 15. This compound [chemeurope.com]
- 16. mdpi.com [mdpi.com]
- 17. Quantitative analysis of the selenoproteome for studies of the kinetics and hierarchy of selenoprotein expression in human cell lines | ANR [anr.fr]
The 21st Amino Acid: A Technical Guide to the Core Differences Between Selenocysteine and Cysteine for Researchers and Drug Development Professionals
An in-depth exploration of the structural, physicochemical, and functional distinctions between selenocysteine and cysteine, providing a comprehensive resource for scientists and professionals in drug development.
This technical guide delves into the fundamental differences between this compound (Sec), the 21st proteinogenic amino acid, and its sulfur-containing counterpart, cysteine (Cys). While structurally similar, the substitution of selenium for sulfur imparts unique and powerful properties to this compound, profoundly influencing protein function, redox biology, and therapeutic potential. This document provides a detailed comparison of their properties, experimental methodologies for their study, and insights into their distinct roles in cellular signaling, with a focus on applications in research and drug development.
Structural and Physicochemical Disparities
The primary distinction between this compound and cysteine lies in the substitution of a selenium atom for the sulfur atom in the side chain.[1] This seemingly minor change has significant consequences for the molecule's size, acidity, and redox activity.
Table 1: Comparison of Physicochemical Properties of this compound and Cysteine
| Property | This compound (Sec) | Cysteine (Cys) | Key Implications |
| Chalcogen Atom | Selenium (Se) | Sulfur (S) | Selenium's larger atomic radius and lower electronegativity are central to the differences in reactivity. |
| van der Waals Radius | 1.90 Å | 1.80 Å | The larger size of selenium can influence local protein structure and active site geometry. |
| pKa of Side Chain | ~5.2 - 5.7[2][3][4] | ~8.3 - 8.6[2][3][4] | The selenol group is largely deprotonated and anionic at physiological pH, making it a more potent nucleophile than the thiol group of cysteine.[2][3] |
| Redox Potential (Standard) | More negative (more reducing) | More positive (less reducing) | This compound is more easily oxidized and is a stronger reducing agent than cysteine.[5] |
These fundamental physicochemical differences are the basis for the distinct biological roles of this compound and cysteine. The lower pKa of this compound's selenol group means it exists predominantly in the highly reactive selenolate anion form (Sec-Se⁻) at physiological pH, whereas cysteine's thiol group is mostly protonated (Cys-SH).[2][3] This makes this compound a far more potent nucleophile, enhancing its catalytic efficiency in redox reactions.[2]
Biosynthesis and Incorporation into Proteins
A critical difference between these two amino acids lies in their biosynthesis and incorporation into proteins. Cysteine is encoded by the canonical codons UGU and UGC and is directly incorporated into polypeptide chains from a free amino acid pool.[1] In contrast, this compound is not present as a free amino acid in the cell.[6]
This compound is co-translationally incorporated into proteins at a UGA codon, which normally functions as a stop codon.[6] This remarkable feat of genetic recoding requires a complex molecular machinery, including:
-
This compound Insertion Sequence (SECIS) element: A stem-loop structure in the 3' untranslated region (3' UTR) of selenoprotein mRNAs in archaea and eukaryotes, or immediately downstream of the UGA codon in bacteria.[6]
-
SECIS-binding protein 2 (SBP2): (in eukaryotes) Binds to the SECIS element and recruits the this compound-specific elongation factor.
-
A specific tRNA (tRNA[Ser]Sec): Initially charged with serine by seryl-tRNA synthetase.
-
Enzymes for Sec synthesis on the tRNA: The serine attached to the tRNA is subsequently converted to this compound.[7]
-
A specialized elongation factor (SelB in bacteria, eEFSec in eukaryotes): Delivers the Sec-tRNA[Ser]Sec to the ribosome for incorporation at the UGA codon.[8]
This intricate mechanism ensures the precise and regulated incorporation of this compound into a select group of proteins known as selenoproteins.
Functional Distinctions in Biology
The unique chemical properties of this compound translate into specialized biological functions, primarily centered around redox regulation and antioxidant defense. Selenoproteins are often significantly more efficient catalysts than their cysteine-containing homologs.[9][10]
Catalytic Advantage of Selenoenzymes
Many key antioxidant enzymes are selenoproteins, including glutathione (B108866) peroxidases (GPxs) and thioredoxin reductases (TrxRs).[3] The presence of this compound in their active sites is crucial for their high catalytic activity. For instance, replacing the active site this compound in a selenoenzyme with cysteine often leads to a dramatic decrease in its enzymatic efficiency.[9][10] This is attributed to the superior nucleophilicity of the selenolate anion and its lower redox potential, which facilitates the reduction of reactive oxygen species (ROS).[5]
Role in Oxidative Stress
Both cysteine and this compound are integral to the cellular defense against oxidative stress. Cysteine is a key component of glutathione (GSH), a major intracellular antioxidant.[4] this compound, as the catalytic residue in enzymes like GPxs and TrxRs, directly participates in the detoxification of ROS such as hydrogen peroxide and lipid hydroperoxides.[3][4] The higher reactivity of this compound makes selenoproteins particularly effective in environments with high oxidative stress.[4]
Implications for Drug Development
The distinct properties of this compound and cysteine offer unique opportunities and challenges in drug development.
-
Targeting Selenoenzymes: The high reactivity and accessibility of the this compound residue in some selenoenzymes, such as thioredoxin reductase, make them attractive targets for electrophilic drugs.[5] The unique chemical environment of the this compound can be exploited to design highly specific inhibitors.
-
This compound as a Therapeutic Moiety: The potent antioxidant properties of this compound have led to the investigation of selenium-containing compounds as therapeutic agents for conditions associated with oxidative stress.
-
Distinguishing between this compound and Cysteine in Drug Design: The differential reactivity of this compound and cysteine is a critical consideration in the design of drugs targeting proteins that contain both residues. Selective targeting of one over the other can enhance drug specificity and reduce off-target effects.
Experimental Protocols
This section provides an overview of key experimental methodologies for the study and differentiation of this compound and cysteine.
Determination of Physicochemical Properties
5.1.1. Comparative pKa Determination using NMR Spectroscopy
-
Principle: The chemical shift of nuclei adjacent to an ionizable group is dependent on the protonation state. By monitoring the chemical shift as a function of pH, a titration curve can be generated to determine the pKa.
-
Methodology for this compound (77Se NMR):
-
Prepare a series of buffered solutions of the this compound-containing peptide or protein at various pH values.
-
Acquire 77Se NMR spectra for each sample.
-
Plot the 77Se chemical shift as a function of pH.
-
Fit the data to the Henderson-Hasselbalch equation to determine the pKa.
-
-
Methodology for Cysteine (1H NMR):
-
Prepare a series of buffered solutions of the cysteine-containing peptide or protein at various pH values.
-
Acquire 1H NMR spectra for each sample, focusing on the chemical shifts of the β-protons adjacent to the thiol group.
-
Plot the chemical shifts of the β-protons as a function of pH.
-
Fit the data to the Henderson-Hasselbalch equation to determine the pKa.
-
5.1.2. Comparative Redox Potential Determination using Cyclic Voltammetry
-
Principle: Cyclic voltammetry measures the current that develops in an electrochemical cell as the voltage is varied, providing information about the redox potential of a substance.
-
Methodology:
-
Prepare solutions of this compound and cysteine in a suitable electrolyte buffer.
-
Use a three-electrode system (working, reference, and counter electrodes).
-
Scan the potential of the working electrode and record the resulting current.
-
The potential at the midpoint between the anodic and cathodic peaks provides an estimate of the standard redox potential.
-
Perform the experiment under identical conditions for both amino acids to ensure a valid comparison.
-
Site-Specific Incorporation and Mutagenesis
5.2.1. Site-Directed Mutagenesis to Replace this compound with Cysteine
-
Principle: The QuikChange™ site-directed mutagenesis protocol is a common method for introducing specific point mutations into a plasmid.
-
Methodology:
-
Design complementary primers containing the desired mutation (UGA codon for Sec to UGU or UGC for Cys).
-
Perform PCR using a high-fidelity DNA polymerase and the plasmid containing the selenoprotein gene as a template.
-
Digest the parental, methylated template DNA with the DpnI restriction enzyme.
-
Transform the mutated plasmid into competent E. coli cells.
-
Select for transformed cells and verify the mutation by DNA sequencing.
-
5.2.2. Recombinant Expression of Selenoproteins and Cysteine Mutants
-
Principle: Express the native selenoprotein and its cysteine mutant in a suitable expression system (e.g., E. coli or mammalian cells).
-
Methodology:
-
Clone the gene for the selenoprotein and its cysteine mutant into appropriate expression vectors.
-
Transform the vectors into the chosen expression host.
-
Induce protein expression under optimized conditions. For selenoprotein expression in E. coli, supplementation of the growth medium with selenite (B80905) is necessary.
-
Purify the recombinant proteins using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).
-
Comparative Analysis of Function
5.3.1. Enzyme Kinetics Assay
-
Principle: Measure the initial reaction rates of the selenoenzyme and its cysteine mutant at varying substrate concentrations to determine their kinetic parameters (Km and kcat).
-
Methodology (Example: Glutathione Peroxidase):
-
Prepare a reaction mixture containing buffer, NADPH, glutathione reductase, reduced glutathione (GSH), and the enzyme (either the selenoprotein or the cysteine mutant).
-
Initiate the reaction by adding the substrate (e.g., hydrogen peroxide).
-
Monitor the decrease in NADPH absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial reaction rates and fit the data to the Michaelis-Menten equation to determine Km and Vmax. Calculate kcat from Vmax and the enzyme concentration.
-
5.3.2. Assessment of Oxidative Stress in Cells
-
Principle: Use fluorescent probes that become fluorescent upon oxidation by ROS to quantify the level of oxidative stress in cells expressing either a selenoprotein or its cysteine analog.
-
Methodology:
-
Culture cells expressing the selenoprotein, its cysteine mutant, or a control vector.
-
Treat the cells with an oxidizing agent (e.g., hydrogen peroxide or tert-butyl hydroperoxide).
-
Incubate the cells with a ROS-sensitive fluorescent probe (e.g., CellROX™ Green or DCFDA).
-
Measure the fluorescence intensity using flow cytometry or fluorescence microscopy.
-
Compare the fluorescence levels between the different cell populations to assess the protective effect of the selenoprotein versus its cysteine counterpart.
-
Identification and Quantification
5.4.1. Mass Spectrometry-Based Identification and Quantification
-
Principle: The unique isotopic signature of selenium allows for the confident identification of this compound-containing peptides by mass spectrometry. Quantitative proteomics techniques can then be used to compare the abundance of selenoproteins and their cysteine-containing counterparts.
-
Methodology:
-
Extract proteins from cells or tissues.
-
Reduce disulfide and diselenide bonds and alkylate the resulting free thiols and selenols.
-
Digest the proteins into peptides using a protease (e.g., trypsin).
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify this compound-containing peptides by their characteristic isotopic pattern and fragmentation spectra.
-
Quantify the relative abundance of peptides using label-free or label-based (e.g., SILAC, TMT) methods.
-
Visualization of Key Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the central roles of the selenoproteins glutathione peroxidase and thioredoxin reductase in cellular signaling.
Caption: Catalytic cycle of the selenoprotein Glutathione Peroxidase (GPx) in ROS detoxification.
Caption: The Thioredoxin system, featuring the selenoprotein Thioredoxin Reductase (TrxR).
Experimental Workflows
The following diagrams outline key experimental workflows described in this guide.
Caption: Workflow for site-directed mutagenesis to create a cysteine mutant of a selenoprotein.
Caption: A typical workflow for the identification and quantification of this compound-containing peptides by mass spectrometry.
Conclusion
The substitution of selenium for sulfur in this compound results in a functionally distinct amino acid with profound implications for cellular redox biology and human health. Its enhanced nucleophilicity and lower redox potential make it a superior catalyst in a variety of essential antioxidant enzymes. Understanding the core differences between this compound and cysteine, from their fundamental physicochemical properties to their complex biosynthesis and specialized biological roles, is crucial for researchers in the life sciences and professionals in drug development. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for the continued exploration of the fascinating biology of the 21st amino acid and the development of novel therapeutic strategies targeting selenoproteins.
References
- 1. mdpi.com [mdpi.com]
- 2. Selenium utilization in thioredoxin and catalytic advantage provided by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Glutathione Peroxidase-1 in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. The Selenoprotein Glutathione Peroxidase 4: From Molecular Mechanisms to Novel Therapeutic Opportunities | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Role of Selenoproteins in Redox Regulation of Signaling and the Antioxidant System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Effects of Site-Directed Mutagenesis of Cysteine on the Structure of Sip Proteins - PMC [pmc.ncbi.nlm.nih.gov]
The Intricate World of Selenoproteins: A Technical Guide to their Biological Functions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selenium, an essential trace element, exerts its diverse biological effects primarily through its incorporation into a unique class of proteins known as selenoproteins. These proteins contain the 21st proteinogenic amino acid, selenocysteine (Sec), which is encoded by a UGA codon, typically a stop codon. The presence of the highly reactive selenol group in this compound endows these proteins with potent catalytic activities, particularly in the realm of redox regulation. This technical guide provides an in-depth exploration of the core biological functions of this compound-containing selenoproteins, offering a comprehensive resource for researchers, scientists, and professionals in drug development. We will delve into their enzymatic activities, roles in critical signaling pathways, and the methodologies used to study them.
Data Presentation: Quantitative Insights into Selenoprotein Function
To facilitate a clear understanding and comparison of the functional capacities of key human selenoproteins, the following tables summarize available quantitative data on their enzymatic activity and expression.
Table 1: Kinetic Parameters of Major Human Selenoprotein Enzymes
| Enzyme Family | Selenoprotein Isoform | Substrate(s) | K_m_ | V_max_ | Catalytic Efficiency (k_cat_/K_m_) | Tissue/Cell Type | Reference(s) |
| Glutathione (B108866) Peroxidases (GPx) | GPx1 | H₂O₂ | ~8.9 µM | - | High | Erythrocytes | [1] |
| tert-Butyl hydroperoxide | ~1.2 mM | - | - | Erythrocytes | [1] | ||
| GPx4 | Phospholipid hydroperoxides | - | - | High | Various | [1] | |
| Thioredoxin Reductases (TrxR) | TrxR1 (cytosolic) | Thioredoxin | ~1.5-3 µM | ~2000 min⁻¹ | ~6.7 x 10⁵ M⁻¹s⁻¹ | Various | [2] |
| TrxR2 (mitochondrial) | Thioredoxin | - | - | - | Various | ||
| Iodothyronine Deiodinases (DIO) | DIO1 | rT₃ | ~0.2 µM | - | High | Liver, Kidney | [1] |
| T₄ | ~2 µM | - | Moderate | Liver, Kidney | [1] | ||
| DIO2 | T₄ | ~1 nM | - | Very High | Brain, Pituitary, Thyroid | [3] | |
| DIO3 | T₃ | ~5 nM | - | High | Brain, Placenta, Skin |
Note: Kinetic parameters can vary significantly depending on the assay conditions, substrate, and source of the enzyme. The values presented here are approximate and intended for comparative purposes.
Table 2: Expression and Concentration of Key Human Selenoproteins
| Selenoprotein | Typical Concentration/Expression Level | Tissue/Fluid | Method of Measurement | Reference(s) |
| Selenoprotein P (SEPP1) | 2.5 - 6.0 mg/L | Plasma/Serum | ELISA | [4][5] |
| High expression | Liver | Proteomics, mRNA analysis | [6] | |
| Glutathione Peroxidase 1 (GPx1) | Abundant | Erythrocytes, Liver, Kidney | Activity assays, Proteomics | [2] |
| Glutathione Peroxidase 4 (GPx4) | Widely expressed | Testis, Brain, Lung | Proteomics, mRNA analysis | [2] |
| Thioredoxin Reductase 1 (TrxR1) | Widely expressed | Most tissues | Activity assays, Proteomics | [2] |
| Iodothyronine Deiodinase 1 (DIO1) | High expression | Liver, Kidney, Thyroid | Activity assays, mRNA analysis | [7] |
| Iodothyronine Deiodinase 2 (DIO2) | Low but regulated expression | Brain, Pituitary, Brown adipose tissue | Activity assays, mRNA analysis | [7] |
Core Biological Functions and Signaling Pathways
Selenoproteins are integral to a multitude of cellular processes, primarily revolving around antioxidant defense and redox signaling. Their functions, however, extend to thyroid hormone metabolism, protein folding, and immune responses.
Redox Regulation and Antioxidant Defense
The most well-characterized function of many selenoproteins is their role as oxidoreductases. They are central components of the cellular antioxidant defense system, neutralizing reactive oxygen species (ROS) and maintaining redox homeostasis.
-
Glutathione Peroxidases (GPxs): This family of enzymes catalyzes the reduction of hydrogen peroxide and organic hydroperoxides, using glutathione (GSH) as a reducing agent.[8] GPx1 is a ubiquitous and abundant cytosolic enzyme, while GPx4 has a unique ability to reduce phospholipid hydroperoxides within biological membranes, thus protecting against lipid peroxidation and ferroptosis.[1]
-
Thioredoxin Reductases (TrxRs): These selenoenzymes are essential for maintaining the reduced state of thioredoxin (Trx), a small redox-active protein.[2] The Trx system (TrxR, Trx, and NADPH) is a major cellular disulfide reductase system, involved in a vast array of processes including DNA synthesis, regulation of transcription factors, and defense against oxidative stress.[2]
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative or electrophilic stress, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 induces the expression of a battery of antioxidant and detoxification genes. Selenoproteins, particularly TrxR1, can influence Nrf2 signaling.[9] The redox state of Keap1, which is modulated by the thioredoxin system, is critical for Nrf2 activation.
Caption: Nrf2 signaling pathway and the influence of selenoproteins.
Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates inflammatory responses, immunity, and cell survival. The activation of NF-κB is tightly controlled by its inhibitor, IκB. Inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Selenoproteins can modulate NF-κB signaling, often through their antioxidant activity, by quenching the ROS that can act as second messengers in NF-κB activation.[10][11][12][13]
Caption: Modulation of NF-κB signaling by selenoproteins.
Thyroid Hormone Metabolism
Selenoproteins are indispensable for the proper functioning of the thyroid gland and the systemic regulation of thyroid hormones.[7][14]
-
Iodothyronine Deiodinases (DIOs): This family of three selenoenzymes (DIO1, DIO2, and DIO3) is responsible for the activation and inactivation of thyroid hormones. DIO1 and DIO2 convert the prohormone thyroxine (T4) into the biologically active triiodothyronine (T3) by removing an iodine atom from the outer ring. DIO3 inactivates both T4 and T3 by removing an inner-ring iodine. The precise regulation of deiodinase activity is crucial for maintaining appropriate levels of active thyroid hormone in different tissues.[15]
Caption: Role of selenoproteins in thyroid hormone metabolism.
Protein Folding and Endoplasmic Reticulum (ER) Stress
Several selenoproteins are localized to the endoplasmic reticulum, where they play crucial roles in protein folding, quality control, and the response to ER stress.[16][17][18]
-
ER-resident Selenoproteins: Selenoproteins such as SELENOK, SELENOM, SELENOS, and SELENOT are involved in the ER-associated degradation (ERAD) pathway, which removes misfolded proteins. They also contribute to maintaining calcium homeostasis within the ER, a critical factor for proper protein folding.[17]
The unfolded protein response (UPR) is a set of signaling pathways activated by the accumulation of unfolded or misfolded proteins in the ER. The UPR aims to restore ER homeostasis by upregulating chaperones, enhancing ERAD, and transiently attenuating protein synthesis. ER-resident selenoproteins are involved in modulating the UPR.
Caption: Involvement of ER-resident selenoproteins in the Unfolded Protein Response.
Experimental Protocols
A variety of experimental techniques are employed to study the function of selenoproteins. Below are detailed methodologies for key experiments.
Measurement of Glutathione Peroxidase (GPx) Activity
This coupled enzyme assay spectrophotometrically measures the rate of NADPH oxidation, which is proportional to GPx activity.
Principle: GPx reduces an organic hydroperoxide (e.g., cumene (B47948) hydroperoxide or tert-butyl hydroperoxide) using GSH. The resulting oxidized glutathione (GSSG) is then reduced back to GSH by glutathione reductase (GR), consuming NADPH in the process. The decrease in absorbance at 340 nm due to NADPH oxidation is monitored.[8]
Materials:
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 7.0) containing EDTA
-
Glutathione (GSH) solution
-
Glutathione Reductase (GR) solution
-
NADPH solution
-
Organic hydroperoxide substrate (e.g., cumene hydroperoxide)
-
Sample (cell lysate, tissue homogenate, or purified enzyme)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, GSH, GR, and NADPH.
-
Equilibrate the reaction mixture to the desired temperature (e.g., 25°C or 37°C).
-
Add the sample to the reaction mixture and mix.
-
Initiate the reaction by adding the organic hydroperoxide substrate.
-
Immediately monitor the decrease in absorbance at 340 nm for several minutes.
-
Calculate the rate of NADPH oxidation from the linear portion of the absorbance curve.
-
GPx activity is expressed as units/mg of protein, where one unit is defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute.
Caption: Workflow for the coupled enzyme assay of GPx activity.
Measurement of Thioredoxin Reductase (TrxR) Activity (DTNB Assay)
This colorimetric assay measures the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by TrxR.
Principle: TrxR catalyzes the NADPH-dependent reduction of DTNB to 2-nitro-5-thiobenzoate (TNB²⁻), which is a yellow-colored compound with a maximum absorbance at 412 nm. The rate of increase in absorbance at 412 nm is proportional to the TrxR activity.[19]
Materials:
-
Assay buffer (e.g., potassium phosphate buffer with EDTA, pH 7.4)
-
NADPH solution
-
DTNB solution
-
Sample (cell lysate, tissue homogenate, or purified enzyme)
-
Microplate reader or spectrophotometer capable of reading at 412 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer and NADPH.
-
Add the sample to the reaction mixture in a microplate well or cuvette.
-
Initiate the reaction by adding the DTNB solution.
-
Immediately monitor the increase in absorbance at 412 nm over time.
-
To determine the specific TrxR activity, a parallel reaction containing a TrxR inhibitor (e.g., aurothiomalate) is performed.
-
The TrxR-specific activity is calculated by subtracting the rate of the inhibited reaction from the total rate.
-
Activity is typically expressed as units/mg of protein, where one unit is defined as the amount of enzyme that produces 1 µmol of TNB²⁻ per minute.
Caption: Workflow for the DTNB assay of TrxR activity.
Quantification of Selenoprotein P (SEPP1) by ELISA
The enzyme-linked immunosorbent assay (ELISA) is a highly sensitive and specific method for quantifying the concentration of SEPP1 in biological fluids.
Principle: A sandwich ELISA is typically used. A capture antibody specific for SEPP1 is coated onto the wells of a microplate. The sample containing SEPP1 is added, and the SEPP1 binds to the capture antibody. A second, detection antibody, which is also specific for SEPP1 and is conjugated to an enzyme (e.g., horseradish peroxidase, HRP), is then added. After washing away unbound reagents, a substrate for the enzyme is added, which generates a colored product. The intensity of the color is proportional to the concentration of SEPP1 in the sample and is measured using a microplate reader.[9][20][21][22][23][24]
Materials:
-
SEPP1 ELISA kit (containing pre-coated microplate, detection antibody, standards, buffers, and substrate)
-
Sample (serum, plasma, or other biological fluids)
-
Microplate reader
Procedure:
-
Prepare standards and samples according to the kit instructions. This may involve dilution of the samples.
-
Add standards and samples to the wells of the pre-coated microplate and incubate.
-
Wash the plate to remove unbound substances.
-
Add the enzyme-conjugated detection antibody and incubate.
-
Wash the plate again.
-
Add the substrate solution and incubate to allow for color development.
-
Add a stop solution to terminate the reaction.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Construct a standard curve using the absorbance values of the standards and determine the concentration of SEPP1 in the samples from this curve.
Caption: General workflow for a sandwich ELISA to quantify Selenoprotein P.
Identification and Quantification of Selenoproteins by Mass Spectrometry
Mass spectrometry (MS)-based proteomics is a powerful tool for the comprehensive analysis of the selenoproteome.
Principle: Proteins in a complex sample are first digested into peptides, typically using trypsin. The resulting peptide mixture is then separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments, which allows for their identification by searching against a protein database. The presence of this compound can be identified by its unique isotopic signature and a mass shift corresponding to the selenium atom. Quantification can be achieved using various methods, including label-free approaches or by using isotopically labeled standards.[21][25][26][27][28][29][30][31]
Workflow:
-
Sample Preparation: Tissues or cells are lysed, and the proteins are extracted. Proteins may be subjected to fractionation to reduce sample complexity.
-
Reduction and Alkylation: Disulfide and diselenide bonds are reduced (e.g., with DTT), and the resulting free thiols and selenols are alkylated (e.g., with iodoacetamide) to prevent re-oxidation.
-
Proteolytic Digestion: Proteins are digested into peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: The peptide mixture is separated by reverse-phase liquid chromatography and analyzed by a tandem mass spectrometer.
-
Data Analysis: The MS/MS spectra are searched against a protein sequence database to identify the peptides and their corresponding proteins. Specialized software can be used to identify this compound-containing peptides. Quantification is performed by measuring the signal intensity of the peptides.
Caption: General workflow for selenoproteome analysis by mass spectrometry.
Conclusion
Selenoproteins containing this compound are a fascinating and functionally diverse class of proteins that play critical roles in human health. Their potent antioxidant and catalytic activities place them at the heart of cellular redox regulation, with profound implications for a wide range of physiological processes and disease states. A thorough understanding of their biological functions, underpinned by robust quantitative data and detailed experimental methodologies, is essential for advancing our knowledge in this field and for the development of novel therapeutic strategies targeting selenoprotein-related pathways. This technical guide provides a foundational resource to aid researchers and drug development professionals in their exploration of the intricate world of selenoproteins.
References
- 1. Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions [e-enm.org]
- 2. uniprot.org [uniprot.org]
- 3. Type 2 Iodothyronine Deiodinase in Human Skeletal Muscle: New Insights into Its Physiological Role and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selenium is needed for selenoprotein P for selenium homeostasis [seleniumfacts.com]
- 5. Selenoprotein P as Biomarker of Selenium Status in Clinical Trials with Therapeutic Dosages of Selenite - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plasma selenoprotein P concentration and lung cancer risk: results from a case–control study nested within the Shanghai Men’s Health Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selenium and the control of thyroid hormone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mmpc.org [mmpc.org]
- 9. Human SEPP1 (Selenoprotein P) QuickTest ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Selenium regulates transcription factor NF-kappaB activation during the acute phase reaction [pubmed.ncbi.nlm.nih.gov]
- 14. Selenium Metabolism and Biosynthesis of Selenoproteins in the Human Body - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metabolism of Thyroid Hormone - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Emerging roles of ER-resident selenoproteins in brain physiology and physiopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Endoplasmic reticulum-resident selenoproteins as regulators of calcium signaling and homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Expression of ER-resident selenoproteins and activation of cancer cells apoptosis mechanisms under ER-stress conditions caused by methylseleninic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Selenium in the redox regulation of the Nrf2 and the Wnt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Human SEPP1 ELISA kit | Cell Culture Supernatant, Plasma, Serum [antibodies-online.com]
- 22. mybiosource.com [mybiosource.com]
- 23. assaygenie.com [assaygenie.com]
- 24. bt-laboratory.com [bt-laboratory.com]
- 25. Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Characterization and Quantification of Selenoprotein P: Challenges to Mass Spectrometry [mdpi.com]
- 29. researchgate.net [researchgate.net]
- 30. NRF2-dependent suppression of selenoprotein P expression promotes intracellular selenium metabolic remodeling and upregulation of antioxidant selenoproteins in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 31. DeepSecMS Advances DIA‐Based Selenoproteome Profiling Through Cys‐to‐Sec Proxy Training - PMC [pmc.ncbi.nlm.nih.gov]
The intricate world of Selenocysteine Metabolism: A Technical Guide for Researchers
Authored for researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the core pathways of selenocysteine metabolism. This document details the synthesis and degradation of the 21st proteinogenic amino acid, this compound, presenting quantitative data, detailed experimental protocols, and visual pathway representations to facilitate a deeper understanding and further investigation in this critical area of biochemistry.
This compound (Sec), the selenium-containing analogue of cysteine, is a crucial component of a unique class of proteins known as selenoproteins. These proteins play vital roles in a range of physiological processes, including antioxidant defense, thyroid hormone metabolism, and immune function. The incorporation of this compound into proteins is a complex process that involves the recoding of a UGA codon, which typically signals translation termination. This guide elucidates the molecular machinery and metabolic pathways governing the synthesis of this unique amino acid and its subsequent degradation and recycling.
This compound Synthesis: A Tale of Two Pathways
The biosynthesis of this compound is a highly conserved process that occurs on its specific transfer RNA (tRNA), tRNA[Ser]Sec. While the fundamental strategy is similar across the domains of life, there are notable differences between the prokaryotic and eukaryotic pathways.
Eukaryotic and Archaeal this compound Synthesis
In eukaryotes and archaea, the synthesis of selenocysteyl-tRNA[Ser]Sec is a multi-step enzymatic cascade:
-
Serylation of tRNA[Ser]Sec: The process initiates with the charging of tRNA[Ser]Sec with serine by seryl-tRNA synthetase (SerS), forming seryl-tRNA[Ser]Sec.
-
Phosphorylation: The seryl moiety is then phosphorylated by O-phosphoseryl-tRNA[Ser]Sec kinase (PSTK), yielding O-phosphoseryl-tRNA[Ser]Sec (Sep-tRNA[Ser]Sec).[1]
-
Selenophosphate Synthesis: Concurrently, the selenium donor, selenophosphate, is synthesized from selenide (B1212193) and ATP by the enzyme selenophosphate synthetase 2 (SPS2).[2][3]
-
Conversion to Selenocysteyl-tRNA[Ser]Sec: Finally, this compound synthase (SecS) catalyzes the conversion of the phosphoseryl group to a selenocysteyl group, using selenophosphate as the selenium donor, to form the final product, selenocysteyl-tRNA[Ser]Sec.[4][5][6]
Prokaryotic this compound Synthesis
The prokaryotic pathway is more direct:
-
Serylation of tRNA[Ser]Sec: Similar to eukaryotes, the pathway begins with the formation of seryl-tRNA[Ser]Sec by seryl-tRNA synthetase.
-
Direct Conversion: In contrast to the two-step conversion in eukaryotes, the bacterial enzyme this compound synthase (SelA) directly converts the seryl moiety of seryl-tRNA[Ser]Sec to a selenocysteyl residue. This reaction also requires selenophosphate as the selenium donor, which is synthesized by selenophosphate synthetase (SelD).
This compound Degradation and Selenium Recycling
The degradation of selenoproteins releases this compound, which is then catabolized to recycle the essential selenium atom. The key enzyme in this process is this compound lyase (SCLY). SCLY is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the decomposition of L-selenocysteine into L-alanine and elemental selenium (in the form of selenide, H₂Se).[7] This released selenide can then re-enter the this compound synthesis pathway for the production of new selenoproteins.
Quantitative Insights into this compound Metabolism
The efficiency and regulation of this compound metabolism are governed by the kinetic properties of the involved enzymes and the binding affinities of regulatory proteins. The following tables summarize key quantitative data available in the literature.
| Enzyme | Organism | Substrate | Km | Specific Activity (nmol/min per mg) | Reference |
| Selenophosphate Synthetase | Escherichia coli | ATP | 0.9 mM | 29 | [8] |
| Selenide | 20 µM | [8] | |||
| Selenophosphate Synthetase | Haemophilus influenzae | ATP | 1.3 mM | 16 | [8] |
| Selenide | 25 µM | [8] | |||
| O-phosphoseryl-tRNA[Ser]Sec Kinase (PSTK) | Methanocaldococcus jannaschii | ATP | 2.6 mM | Not Reported | [1] |
| Ser-tRNA[Ser]Sec | 40 nM | [1] |
| Binding Protein | Ligand (SECIS Element) | Kd | Reference |
| SBP2 | Selenoprotein P (SECIS 1) | 1.64 nM | |
| SBP2 | Selenoprotein P (SECIS 2) | 3.4 nM |
Visualizing the Pathways
To provide a clear visual representation of the metabolic and experimental workflows, the following diagrams have been generated using the DOT language.
Caption: Eukaryotic this compound Synthesis Pathway.
Caption: this compound Degradation and Selenium Recycling.
Caption: Experimental Workflow for Selenoprotein Quantification.
Key Experimental Protocols
A thorough understanding of this compound metabolism relies on robust experimental methodologies. The following section provides detailed protocols for key experiments in the field.
Protocol 1: Metabolic Labeling of Selenoproteins with 75Se
This method allows for the specific detection and quantification of selenoproteins in cell culture or animal models.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
75Se-selenite or 75Se-selenomethionine
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels and electrophoresis apparatus
-
Phosphorimager system
Procedure:
-
Culture cells to the desired confluency in a standard culture dish.
-
Replace the growth medium with fresh medium containing 75Se-selenite (typically 50-100 µCi/mL). The final concentration of selenium should be optimized for the specific cell line and experimental goals.
-
Incubate the cells for the desired labeling period (e.g., 16-24 hours).
-
After incubation, aspirate the radioactive medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer directly to the dish. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
Mix an equal amount of protein from each sample with 2x Laemmli sample buffer and boil for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphorimager screen.
-
Analyze the resulting image to visualize and quantify the 75Se-labeled selenoproteins.[9][10]
Protocol 2: Western Blot Analysis of Selenoproteins
This protocol describes the detection of specific selenoproteins using antibodies.
Materials:
-
Protein samples (cell lysates or tissue homogenates)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus (wet or semi-dry)
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody specific to the selenoprotein of interest
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Tris-buffered saline with Tween 20 (TBST)
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system (e.g., CCD camera-based imager)
Procedure:
-
Separate protein samples by SDS-PAGE as described in Protocol 1.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Block the membrane for 1 hour at room temperature or overnight at 4°C with blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody diluted in blocking buffer, typically for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 5-10 minutes each with TBST.
-
Prepare the ECL detection reagent according to the manufacturer's instructions and incubate with the membrane.
-
Capture the chemiluminescent signal using an imaging system.[11][12][13][14][15]
Protocol 3: In Vitro this compound Incorporation Assay using Rabbit Reticulocyte Lysate
This cell-free system allows for the study of the translational machinery involved in this compound incorporation.
Materials:
-
Rabbit Reticulocyte Lysate (RRL) system (commercially available)
-
In vitro transcribed and capped mRNA encoding a selenoprotein or a reporter construct with a UGA codon and a SECIS element
-
Amino acid mixture (with and without methionine)
-
35S-methionine or 75Se-selenite
-
Recombinant SBP2 (if necessary, as it can be limiting in RRL)
-
RNase inhibitor
-
Nuclease-free water
Procedure:
-
Assemble the in vitro translation reaction in a nuclease-free microcentrifuge tube on ice. A typical 25 µL reaction includes:
-
12.5 µL Rabbit Reticulocyte Lysate
-
1 µL Amino Acid Mixture (minus methionine if using 35S-Met)
-
1 µL 35S-methionine or 75Se-selenite
-
1 µL RNase inhibitor
-
1-2 µg of in vitro transcribed mRNA
-
Recombinant SBP2 (if required)
-
Nuclease-free water to a final volume of 25 µL
-
-
Incubate the reaction at 30°C for 60-90 minutes.
-
Stop the reaction by adding an equal volume of 2x Laemmli sample buffer.
-
Analyze the translation products by SDS-PAGE and autoradiography or phosphorimaging as described in Protocol 1. The full-length protein product indicates successful this compound incorporation, while a truncated product signifies termination at the UGA codon.[16][17][18][19][20]
Protocol 4: Quantitative Analysis of this compound in Peptides by Mass Spectrometry
This protocol outlines a general workflow for the quantification of this compound-containing peptides using LC-MS/MS.
Materials:
-
Purified selenoprotein or complex protein mixture
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Iodoacetamide (IAM)
-
Trypsin (or other suitable protease)
-
Formic acid
-
High-performance liquid chromatography (HPLC) system
-
Electrospray ionization tandem mass spectrometer (ESI-MS/MS)
Procedure:
-
Sample Preparation:
-
Reduce the protein sample with DTT or TCEP to break disulfide bonds.
-
Alkylate the free cysteine and this compound residues with IAM to prevent re-oxidation and to add a known mass modification.
-
Perform a buffer exchange to remove excess reducing and alkylating agents.
-
Digest the protein into peptides using a specific protease like trypsin.
-
-
LC-MS/MS Analysis:
-
Acidify the peptide mixture with formic acid.
-
Inject the peptide mixture onto a reverse-phase HPLC column.
-
Separate the peptides using a gradient of increasing acetonitrile concentration.
-
Introduce the eluted peptides directly into the ESI source of the mass spectrometer.
-
Acquire mass spectra in a data-dependent manner, where the most abundant peptide ions in a full scan are selected for fragmentation (MS/MS).
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein sequence database to identify the peptides. The search parameters must be set to include the carbamidomethylation of cysteine and this compound as a variable modification.
-
Quantify the this compound-containing peptides based on the peak area of their extracted ion chromatograms. For absolute quantification, stable isotope-labeled synthetic selenopeptides can be used as internal standards.[21][22][23][24][25]
-
This guide provides a foundational understanding of this compound metabolism, supported by quantitative data and detailed experimental protocols. It is intended to serve as a valuable resource for researchers dedicated to unraveling the complexities of selenium biology and its implications for human health and disease.
References
- 1. Characterization and evolutionary history of an archaeal kinase involved in selenocysteinyl-tRNA formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [diposit.ub.edu]
- 3. The selenophosphate synthetase family: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overcoming Challenges with Biochemical Studies of this compound and Selenoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and catalytic mechanism of eukaryotic this compound synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 7. This compound β-Lyase: Biochemistry, Regulation and Physiological Role of the this compound Decomposition Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catalytic properties of selenophosphate synthetases: Comparison of the this compound-containing enzyme from Haemophilus influenzae with the corresponding cysteine-containing enzyme from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radioactive 75Se Labeling and Detection of Selenoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Radioactive 75Se Labeling and Detection of Selenoproteins | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. docs.abcam.com [docs.abcam.com]
- 14. biomol.com [biomol.com]
- 15. bio-rad.com [bio-rad.com]
- 16. Processive incorporation of multiple this compound residues is driven by a novel feature of the this compound insertion sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Regulation of this compound Incorporation into the Selenium Transport Protein, Selenoprotein P - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Star Republic: Guide for Biologists [sciencegateway.org]
- 19. In Vitro Translation Assays for this compound Insertion | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
- 21. Characterization and Quantification of Selenoprotein P: Challenges to Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Characterization and Quantification of Selenoprotein P: Challenges to Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
A Technical Guide on the Natural Sources and Dietary Intake of Selenium for Selenocysteine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selenium (Se) is an essential trace element critical for human health, primarily exerting its biological functions through its incorporation into a unique amino acid, selenocysteine (Sec).[1][2] this compound is recognized as the 21st proteinogenic amino acid and is a key component of a class of proteins known as selenoproteins.[1][2] These proteins, which include vital enzymes like glutathione (B108866) peroxidases and thioredoxin reductases, play indispensable roles in antioxidant defense, thyroid hormone metabolism, and immune function.[1][3] The synthesis of this compound is a complex and highly regulated process that is directly dependent on the dietary intake of selenium. This guide provides an in-depth overview of the natural dietary sources of selenium, recommended intake levels, and the biochemical pathway of this compound synthesis. Additionally, it details relevant experimental protocols for the quantification of selenium and the analysis of selenoprotein activity, which are crucial for research and development in this field.
Natural Sources and Bioavailability of Selenium
Selenium is present in the soil and is taken up by plants, which then convert inorganic selenium into organic forms. The concentration of selenium in plant-based foods is highly variable and depends on the selenium content of the soil in the geographic region where they are grown.[4] Animals that consume these plants accumulate selenium, making animal products a more consistent source of this micronutrient.
The richest dietary sources of selenium include Brazil nuts, seafood, and organ meats.[5][6] Other significant sources are muscle meats, poultry, eggs, cereals, and dairy products.[4] In the American diet, major contributors of selenium are breads, grains, meat, poultry, and seafood.
Dietary selenium is found in both inorganic forms (selenate and selenite) and organic forms, with selenomethionine (B1662878) and this compound being the most common in food.[2][7] The bioavailability of selenium from food is generally high, with organic forms like selenomethionine being more readily absorbed than inorganic forms.[8]
Quantitative Data on Selenium Content in Foods
The following table summarizes the selenium content in various common food sources. It is important to note that these values can vary significantly based on the geographical origin of the food.
| Food Source | Serving Size | Selenium Content (mcg) | Percent Daily Value (% DV)* |
| Brazil nuts | 1 ounce (~6 nuts) | 544 | 989% |
| Yellowfin Tuna | 3 ounces | 92 | 167% |
| Halibut | 3 ounces | 47 | 85% |
| Sardines, canned | 3 ounces | 45 | 82% |
| Ham | 3 ounces | 42 | 76% |
| Shrimp | 3 ounces | 40 | 73% |
| Beef Steak | 3 ounces | 33 | 60% |
| Turkey, boneless | 3 ounces | 31 | 56% |
| Beef Liver | 3 ounces | 28 | 51% |
| Chicken | 3 ounces | 22 | 40% |
| Cottage Cheese, 1% | 1 cup | 20 | 36% |
| Brown Rice, cooked | 1 cup | 19 | 35% |
| Egg, large | 1 | 15 | 27% |
| Whole Wheat Bread | 1 slice | 13 | 24% |
| Baked Beans, canned | 1 cup | 13 | 24% |
| Oatmeal, cooked | 1 cup | 13 | 24% |
*Percent Daily Value is based on a 55 mcg reference value. Data compiled from multiple sources.[5][9][10]
Dietary Intake Recommendations for Selenium
Adequate dietary intake of selenium is essential to support the synthesis of selenoproteins. The Food and Nutrition Board (FNB) at the National Academies of Sciences, Engineering, and Medicine has established Dietary Reference Intakes (DRIs) for selenium.
Recommended Dietary Allowances (RDA) and Tolerable Upper Intake Levels (UL)
The RDA is the average daily intake level sufficient to meet the nutrient requirements of nearly all healthy individuals. The Tolerable Upper Intake Level (UL) is the maximum daily intake unlikely to cause adverse health effects.[1]
| Age | Male | Female | Pregnancy | Lactation |
| RDA (mcg/day) | ||||
| 0–6 months | 15 | 15 | ||
| 7–12 months | 20 | 20 | ||
| 1–3 years | 20 | 20 | ||
| 4–8 years | 30 | 30 | ||
| 9–13 years | 40 | 40 | ||
| 14–18 years | 55 | 55 | 60 | 70 |
| 19+ years | 55 | 55 | 60 | 70 |
| UL (mcg/day) | ||||
| 0–6 months | 45 | 45 | ||
| 7–12 months | 60 | 60 | ||
| 1–3 years | 90 | 90 | ||
| 4–8 years | 150 | 150 | ||
| 9–13 years | 280 | 280 | ||
| 14+ years | 400 | 400 | 400 | 400 |
*Adequate Intake (AI) Data compiled from the National Institutes of Health.[1]
Biochemistry of this compound Synthesis and Incorporation
This compound is synthesized on its own transfer RNA (tRNA[Ser]Sec) in a multi-step enzymatic process.[7][8] This pathway is unique as the amino acid is synthesized directly on its tRNA, which is a departure from the synthesis of the canonical 20 amino acids.
The key steps in the eukaryotic pathway are:
-
Serylation of tRNA[Ser]Sec: Seryl-tRNA synthetase (SerRS) ligates serine to tRNA[Ser]Sec, forming seryl-tRNA[Ser]Sec.[11]
-
Phosphorylation: O-phosphoseryl-tRNA[Ser]Sec kinase (PSTK) phosphorylates the seryl moiety of seryl-tRNA[Ser]Sec to generate O-phosphoseryl-tRNA[Ser]Sec (Sep-tRNA[Ser]Sec).[8][11]
-
Selenophosphate Synthesis: Selenophosphate synthetase 2 (SEPHS2), itself a selenoprotein, catalyzes the ATP-dependent conversion of selenide (B1212193) (derived from dietary selenium) to monoselenophosphate, the active selenium donor.[8][10][12]
-
Conversion to Selenocysteyl-tRNA[Ser]Sec: O-phosphoseryl-tRNA[Ser]Sec:selenocysteinyl-tRNA[Ser]Sec synthase (SEPSECS) catalyzes the final step, replacing the phosphate (B84403) group of Sep-tRNA[Ser]Sec with a selenol group from monoselenophosphate to form selenocysteyl-tRNA[Ser]Sec.[3][8][13]
Diagram: this compound Synthesis Pathway
Co-translational Incorporation of this compound
The incorporation of this compound into a growing polypeptide chain is a complex process that involves the recoding of a UGA codon, which typically functions as a stop codon.[9][14] This recoding is directed by a specific stem-loop structure in the 3' untranslated region (3'-UTR) of selenoprotein mRNAs, known as the this compound Insertion Sequence (SECIS) element.[15][16]
The key factors for incorporation include:
-
SECIS Binding Protein 2 (SBP2): Binds to the SECIS element and recruits the specialized elongation factor.[15]
-
eEFsec (Eukaryotic Elongation Factor, this compound-specific): This factor binds to the Sec-tRNA[Ser]Sec and delivers it to the ribosome at the UGA codon.[16]
Diagram: UGA Recoding and this compound Incorporation
Experimental Protocols
Quantification of Total Selenium in Food Samples by ICP-MS
This protocol outlines a general procedure for the determination of total selenium content in a food matrix using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
5.1.1 Principle Samples are digested using microwave-assisted acid digestion to break down the organic matrix and solubilize the selenium. The total selenium concentration in the resulting solution is then determined by ICP-MS, which offers high sensitivity and specificity for trace element analysis.[17][18]
5.1.2 Materials and Reagents
-
ICP-MS instrument
-
Microwave digestion system
-
Trace metal grade nitric acid (HNO₃)
-
30% Hydrogen peroxide (H₂O₂)
-
Ultrapure deionized water (18 MΩ·cm)
-
Selenium standard solution (1000 mg/L)
-
Internal standard solution (e.g., Rhodium, Iridium)
5.1.3 Procedure
-
Sample Preparation:
-
Homogenize the food sample to ensure uniformity.
-
Accurately weigh approximately 0.2 g of the homogenized sample into a clean microwave digestion vessel.
-
-
Microwave Digestion:
-
To each vessel, carefully add 3.0 mL of concentrated HNO₃ and 1.5 mL of H₂O₂.[2]
-
Seal the vessels and place them in the microwave digestion system.
-
Use a staged heating program, for example:
-
Ramp to 95°C over 10 minutes and hold for 10 minutes.
-
Ramp to 200°C over 10 minutes and hold for 20 minutes.[19]
-
-
Allow the vessels to cool completely before opening in a fume hood.
-
-
Sample Dilution:
-
Quantitatively transfer the digested sample to a 50 mL volumetric flask.
-
Add the internal standard to achieve the desired final concentration.
-
Bring the solution to volume with ultrapure water and mix thoroughly.
-
-
ICP-MS Analysis:
-
Prepare a series of calibration standards (e.g., 0, 0.5, 1, 5, 10 µg/L) from the stock solution, matching the acid matrix of the samples.
-
Set up the ICP-MS instrument according to the manufacturer's specifications for selenium analysis (monitoring m/z 78 or 82 is common).
-
Aspirate a blank, the calibration standards, and the prepared samples.
-
Construct a calibration curve and determine the selenium concentration in the samples.
-
-
Calculation:
-
Calculate the selenium content in the original food sample (in µg/g) accounting for the initial sample weight and the final dilution volume.
-
Diagram: ICP-MS Workflow for Selenium Quantification
Measurement of Glutathione Peroxidase (GPx) Activity
This protocol describes a common indirect method for measuring the activity of glutathione peroxidase (GPx) in biological samples (e.g., cell lysates, tissue homogenates).
5.2.1 Principle GPx catalyzes the reduction of a peroxide (e.g., cumene (B47948) hydroperoxide) by oxidizing reduced glutathione (GSH) to its oxidized form (GSSG). The GSSG is then recycled back to GSH by glutathione reductase (GR), a process that consumes NADPH. The rate of NADPH oxidation, monitored by the decrease in absorbance at 340 nm, is directly proportional to the GPx activity in the sample, as GPx is the rate-limiting enzyme in this coupled reaction.[20][21][22]
5.2.2 Materials and Reagents
-
Spectrophotometer or microplate reader capable of reading absorbance at 340 nm
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.6, with 1 mM EDTA)
-
Reduced Glutathione (GSH) solution
-
Glutathione Reductase (GR) solution
-
NADPH solution
-
Peroxide substrate (e.g., Cumene Hydroperoxide or H₂O₂)
-
Sample (e.g., cell lysate, tissue homogenate)
5.2.3 Procedure
-
Sample Preparation:
-
Prepare cell or tissue lysates in a suitable buffer on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the supernatant (e.g., using a Bradford or BCA assay) for normalization of activity.
-
-
Assay Protocol (96-well plate format):
-
Prepare a Reaction Mixture containing Assay Buffer, GSH, GR, and NADPH. Keep on ice.
-
To each well, add the sample (e.g., 20 µL of lysate, appropriately diluted). Include a blank control (using lysis buffer instead of sample).
-
Add the Reaction Mixture to each well (e.g., 160 µL).
-
Incubate for a few minutes at room temperature to allow for the depletion of any pre-existing GSSG.
-
Initiate the reaction by adding the peroxide substrate (e.g., 20 µL of cumene hydroperoxide solution).
-
Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes.
-
-
Calculation:
-
Determine the rate of absorbance change (ΔA₃₄₀/min) from the linear portion of the kinetic curve.
-
Correct the rate for the blank control.
-
Calculate GPx activity using the molar extinction coefficient of NADPH (6.22 x 10³ M⁻¹cm⁻¹). One unit of GPx activity is typically defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute.
-
Normalize the activity to the protein concentration of the sample (e.g., Units/mg protein).
-
Diagram: GPx Activity Assay Workflow
Conclusion
The synthesis of this compound is fundamentally linked to the dietary intake of selenium. A comprehensive understanding of the natural sources of selenium, its bioavailability, and the recommended dietary allowances is essential for researchers in nutrition, biochemistry, and drug development. The intricate, tRNA-dependent pathway for this compound synthesis and its unique incorporation mechanism at UGA codons highlight the complexity of selenoprotein production. The experimental protocols provided in this guide offer standardized methods for quantifying selenium status and functional selenoprotein activity, which are critical for advancing research into the roles of selenium and selenoproteins in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. ingeniatrics.com [ingeniatrics.com]
- 3. SEPSECS gene: MedlinePlus Genetics [medlineplus.gov]
- 4. Recoding the genetic code with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recoding of the this compound UGA codon by cysteine in the presence of a non-canonical tRNACys and elongation factor SelB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biosynthesis of this compound, the 21st Amino Acid in the Genetic Code, and a Novel Pathway for Cysteine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Selenium detoxification is required for cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and decoding of this compound and human health - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 13. Human this compound synthase, SEPSECS, has evolved to optimize binding of a tRNA-based substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. New Directions for Understanding the Codon Redefinition Required for this compound incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. icpms.cz [icpms.cz]
- 18. Deciphering Selenium Nutrition Using Speciation Analysis with ICP-MS - AnalyteGuru [thermofisher.com]
- 19. agilent.com [agilent.com]
- 20. nwlifescience.com [nwlifescience.com]
- 21. sciencellonline.com [sciencellonline.com]
- 22. assaygenie.com [assaygenie.com]
Selenocysteine's Role in Redox Regulation and Antioxidant Defense: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 21st Amino Acid at the Core of Redox Biology
Selenium is an essential trace element vital for human health, exerting its biological functions primarily through its incorporation into a unique class of proteins known as selenoproteins.[1][2][3] The key to the function of these proteins is the 21st proteinogenic amino acid, selenocysteine (Sec), which is structurally analogous to cysteine (Cys) but contains a selenium atom in place of sulfur.[4][5] This substitution confers distinct chemical properties that make this compound a highly efficient catalyst in a variety of redox reactions.[4][5] Humans express 25 known selenoproteins, the majority of which are oxidoreductases that play pivotal roles in antioxidant defense, redox signaling, and maintaining cellular homeostasis.[1][2][6] This guide provides an in-depth technical overview of this compound's function, the mechanisms of key selenoproteins, experimental protocols for their study, and their implications in drug development.
The Chemical Advantage: Why this compound Outperforms Cysteine in Redox Catalysis
The functional superiority of this compound over cysteine in redox enzymes stems from its unique physicochemical properties. Both are members of the chalcogen group, but selenium's larger atomic radius and lower electronegativity compared to sulfur result in a selenol group (-SeH) that is a stronger nucleophile and is more easily oxidized than a thiol group (-SH).[1]
-
Lower pKa: The selenol group of a free Sec residue has a pKa of approximately 5.2, compared to ~8.3 for the thiol group of Cys. This means that at physiological pH (~7.4), the selenol group exists predominantly in its deprotonated, highly reactive selenolate anion form (R-Se⁻), whereas the thiol group is mostly protonated (R-SH).[7] This makes Sec a much more potent nucleophile, enhancing its reactivity towards electrophilic substrates like reactive oxygen species (ROS).
-
Lower Redox Potential: this compound-containing enzymes generally have lower redox potentials than their cysteine-based counterparts.[4] This enhances their ability to rapidly detoxify ROS, particularly hydrogen peroxide (H₂O₂) and lipid hydroperoxides.[4][5] However, systematic studies have shown that the difference in redox potential between Sec- and Cys-containing motifs can be modest (20–25 mV), suggesting that factors beyond just the redox potential contribute to the unique reactivity of selenoproteins.[7]
These properties make selenoproteins exceptionally well-suited to act as the first line of defense against oxidants; they are sensitive to low levels of reactive species yet are resilient to inactivation.[7]
Key Selenoproteins in Antioxidant Defense and Redox Regulation
Most functionally characterized selenoproteins are oxidoreductases that participate in a wide array of redox processes.[1] The most prominent among these are the Glutathione (B108866) Peroxidases and Thioredoxin Reductases.
Glutathione Peroxidases (GPxs)
The GPx family of enzymes plays a central role in scavenging and inactivating hydrogen and lipid peroxides, using glutathione (GSH) as the reducing substrate.[1][2][8] This catalytic activity is critical for protecting cells from oxidative damage to lipids, proteins, and nucleic acids.[1]
The catalytic cycle of GPx involves the Sec residue at its active site.[1][4] The cycle proceeds as follows:
-
The active site selenolate (GPx-Se⁻) is oxidized by a peroxide molecule (e.g., H₂O₂) to form a selenenic acid intermediate (GPx-SeOH).[1][4]
-
The selenenic acid reacts with one molecule of GSH to form a selenenyl-sulfide intermediate (GPx-Se-SG).[1][4]
-
A second molecule of GSH attacks the selenenyl-sulfide, regenerating the active selenolate (GPx-Se⁻) and producing oxidized glutathione (GSSG).[1][4]
Under conditions of high oxidative stress or low GSH levels, the selenenic acid intermediate can be further oxidized to an inactive seleninic acid (GPx-SeO₂H).[1]
Caption: Catalytic cycle of Glutathione Peroxidase (GPx).
Thioredoxin Reductases (TrxRs)
The thioredoxin (Trx) system, comprising TrxR, Trx, and NADPH, is another major thiol-dependent antioxidant system that collaborates with selenoproteins to maintain cellular redox balance.[3] TrxRs are selenoproteins that catalyze the reduction of the active site disulfide in oxidized Trx, using electrons from NADPH.[1][2] Reduced Trx then goes on to reduce oxidized proteins, thereby repairing oxidative damage and regulating the activity of various transcription factors and enzymes.
The TrxR active site contains a highly reactive C-terminal this compound residue, making it a target for various electrophilic compounds, including some metal-based cancer drugs like cisplatin.[9][10]
Caption: Electron flow in the Thioredoxin Reductase system.
Other Important Selenoproteins
-
Selenoprotein R (SelR): Protects cells against oxidative damage by reducing methionine-R-sulfoxide back to methionine.[1][2]
-
Selenoprotein P (SELENOP): The main selenoprotein in plasma, containing multiple Sec residues. It functions as a selenium transport protein and is also thought to have antioxidant properties, potentially protecting LDL from oxidation.[1][11][12]
-
Endoplasmic Reticulum (ER) Selenoproteins: A group including SelI, K, N, S, and Sel15 are involved in regulating ER stress.[1][2]
-
CXXU Motif Selenoproteins: Selenoproteins like SelH, M, T, V, and W contain a CXXU motif (where U is Sec) analogous to the CXXC motif in thioredoxin, suggesting they function as oxidoreductases.[1][2]
Quantitative Data on this compound and Selenoproteins
Quantitative analysis is crucial for understanding the catalytic efficiency and biological roles of selenoproteins. The distinct redox properties of Sec versus Cys are a primary area of investigation.
| Parameter | This compound (Sec) | Cysteine (Cys) | Significance | Citations |
| pKa of Side Chain | ~5.2 | ~8.3 | At physiological pH, Sec is predominantly in the more reactive anionic selenolate form (R-Se⁻). | [7] |
| Redox Potential | More reducing (lower potential) | More oxidizing (higher potential) | Sec-containing motifs are more powerful reducing agents, facilitating faster reactions with ROS. | [4][7] |
| Difference in Redox Potential (Sec vs. Cys motifs) | - | 20-25 mV lower for Sec-motifs | While Sec provides a more reducing potential, the difference is modest, suggesting other factors contribute to its high reactivity. | [7] |
| Standard Redox Potential (E° at pH 7.0) | -0.323 V (for Dithiothreitol, a reference) | Varies by protein context | Precise E° values for Sec in proteins are challenging to measure but are key to quantifying their redox activity. | [13] |
Experimental Protocols and Methodologies
Studying selenoproteins presents unique challenges due to the special mechanism of Sec incorporation and the lability of the amino acid.[14][15] A variety of specialized techniques have been developed to characterize and quantify these proteins.
Measuring Selenoprotein Activity
-
Glutathione Peroxidase (GPx) Activity Assay:
-
Principle: This is typically a coupled enzyme assay. The GPx-catalyzed reduction of a peroxide (e.g., cumene (B47948) hydroperoxide) by GSH is coupled to the recycling of the resulting GSSG back to GSH by glutathione reductase (GR). This second reaction consumes NADPH, and the rate of NADPH disappearance is monitored spectrophotometrically by the decrease in absorbance at 340 nm.
-
Protocol Outline:
-
Prepare a reaction mixture containing phosphate (B84403) buffer, EDTA, sodium azide (B81097) (to inhibit catalase), glutathione reductase, GSH, and NADPH.
-
Add the sample (e.g., cell lysate or plasma).
-
Initiate the reaction by adding the peroxide substrate (e.g., cumene hydroperoxide or H₂O₂).
-
Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate enzyme activity based on the rate of NADPH oxidation.
-
-
-
Thioredoxin Reductase (TrxR) Activity Assay:
-
Principle: TrxR activity can be measured by its ability to reduce DTNB (5,5'-dithiobis(2-nitrobenzoic acid), Ellman's reagent) using NADPH as the electron source. The reduction of DTNB produces 2-nitro-5-thiobenzoate (TNB), a yellow-colored compound that can be quantified by measuring absorbance at 412 nm.
-
Protocol Outline:
-
Prepare a reaction buffer containing phosphate buffer, EDTA, and NADPH.
-
Add the sample containing TrxR.
-
Initiate the reaction by adding DTNB.
-
Monitor the increase in absorbance at 412 nm over time.
-
Calculate activity based on the rate of TNB formation.
-
-
Quantification of Selenoproteins
Quantifying specific selenoproteins is essential for assessing selenium status and studying disease states.[16]
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Principle: Sandwich ELISAs are commonly used for specific selenoproteins like SELENOP.[12][16][17] An antibody specific to the target selenoprotein is coated onto a microplate well. The sample is added, and the selenoprotein binds to the antibody. A second, biotin-labeled detection antibody is added, followed by streptavidin-conjugated horseradish peroxidase (HRP). A chromogenic substrate is then added, and the resulting color change is proportional to the amount of selenoprotein present.[12]
-
Workflow Diagram:
Caption: General workflow for a sandwich ELISA.
-
-
Mass Spectrometry (MS) Techniques:
-
Principle: MS offers high specificity and accuracy for selenoprotein quantification.[18][19] A common approach is liquid chromatography coupled with inductively coupled plasma mass spectrometry (LC-ICP-MS). The protein of interest (e.g., SELENOP) is first separated from other selenium-containing species by HPLC. The eluent is then introduced into the ICP-MS, which detects and quantifies the selenium signal. Isotope dilution strategies, using synthetic, isotopically-labeled (e.g., ⁷⁷Se) peptides as internal standards, provide absolute quantification.[18]
-
Protocol Outline:
-
Sample preparation: Plasma or serum sample is often subjected to tryptic digestion to generate specific peptides.
-
Spiking: A known amount of an isotopically labeled synthetic peptide standard (identical in sequence to a target peptide from the selenoprotein) is added.
-
LC Separation: The peptide mixture is separated by HPLC.
-
ICP-MS Detection: The isotope ratio (e.g., ⁷⁸Se/⁷⁷Se) in the eluting peptide peak is measured.
-
Quantification: The concentration of the native selenoprotein is calculated from the measured isotope ratio and the known amount of the added standard.[18]
-
-
Implications for Drug Development
The central role of selenoproteins in redox regulation makes them attractive targets for drug discovery, particularly in cancer therapy and for treating infectious diseases.[9][10][20]
-
Targeting Selenoproteins in Cancer: Many cancer cells exhibit elevated ROS levels and upregulate antioxidant systems, including selenoproteins like TrxR1, to survive.[3][20] Therefore, inhibiting TrxR1 can disrupt the cancer cell's redox balance, induce oxidative stress, and trigger apoptosis. The reactive Sec residue in TrxR is a key target for electrophilic drugs, including metal-based compounds (e.g., cisplatin, auranofin) and organic molecules.[9][10]
-
Antimicrobial Development: Some human pathogens rely on selenoproteins for survival.[9] Since the machinery for selenoprotein synthesis is complex and not universally present in all bacteria, it represents a potential target for developing narrow-spectrum antimicrobial agents.[9]
-
Prodrug Strategies: The unique enzymatic activity of certain tissues can be exploited for targeted drug delivery. For instance, Se-substituted this compound derivatives have been designed as kidney-selective prodrugs. These compounds are substrates for renal cysteine conjugate β-lyase, which cleaves them to release a biologically active selenol in the kidney, potentially for chemoprotection or as an antitumor agent.[21]
Conclusion
This compound is a remarkable amino acid that endows selenoproteins with superior catalytic efficiency in managing cellular redox state. Through enzymes like glutathione peroxidases and thioredoxin reductases, this compound is at the forefront of antioxidant defense, neutralizing harmful reactive oxygen species and repairing oxidative damage. Its role extends beyond simple defense to the fine-tuned regulation of signaling pathways that control cell proliferation and survival. The unique reactivity of this compound and the critical functions of the selenoproteome present compelling opportunities for therapeutic intervention, offering novel avenues for the development of drugs targeting cancer and infectious diseases. A deeper understanding of the biology of these unique proteins, aided by the sophisticated experimental techniques outlined herein, will continue to fuel innovation in both basic research and clinical applications.
References
- 1. Role of Selenoproteins in Redox Regulation of Signaling and the Antioxidant System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Selenoproteins in Redox Regulation of Signaling and the Antioxidant System: A Review [ouci.dntb.gov.ua]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Exploring the Antioxidant Roles of Cysteine and this compound in Cellular Aging and Redox Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Redox active motifs in selenoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeting selenium metabolism and selenoproteins: Novel avenues for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting selenium metabolism and selenoproteins: novel avenues for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selenium: its role as antioxidant in human health - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proposal of a study protocol of a preliminary double-blind randomized controlled trial. Verifying effects of selenium supplementation on selenoprotein p and s genes expression in protein and mRNA levels in subjects with coronary artery disease: selenegene study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Species-Specific, pH-Independent, Standard Redox Potential of this compound and Selenocysteamine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Chemical-biology approaches to interrogate the selenoproteome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Selenoprotein P as Biomarker of Selenium Status in Clinical Trials with Therapeutic Dosages of Selenite - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Characterization and Quantification of Selenoprotein P: Challenges to Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Selenium and this compound: roles in cancer, health and development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
Methodological & Application
Expressing the 21st Amino Acid: A Guide to Recombinant Selenoprotein Production in E. coli
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The incorporation of the 21st amino acid, selenocysteine (Sec), into proteins offers unique biochemical properties, including a lower reduction potential and higher nucleophilicity compared to its sulfur-containing counterpart, cysteine. These characteristics make selenoproteins attractive targets for research and therapeutic development. However, the complex translational machinery required for Sec incorporation presents significant challenges for recombinant expression. This document provides a detailed overview of current methods, protocols, and quantitative data for the successful expression of recombinant selenoproteins in the workhorse of molecular biology, Escherichia coli.
Introduction to this compound Incorporation
In all domains of life, this compound is encoded by the UGA codon, which typically functions as a stop signal.[1][2][3][4] A complex machinery involving a specific tRNA (tRNASec), a specialized elongation factor (SelB in bacteria), and a cis-acting mRNA stem-loop structure known as the this compound insertion sequence (SECIS) element is required to recode UGA for Sec insertion.[1][3][5][6][7][8] The species-specific nature of the SECIS element has historically hampered the heterologous expression of mammalian selenoproteins in E. coli.[7][9] This guide explores both traditional and engineered methods to overcome these hurdles.
Methods for Recombinant Selenoprotein Expression in E. coli
Several strategies have been developed to facilitate the expression of recombinant selenoproteins in E. coli. These can be broadly categorized into SECIS-dependent and SECIS-independent methods.
SECIS-Dependent Expression
This approach leverages the natural E. coli this compound incorporation pathway by engineering a bacterial-type SECIS element into the mRNA of the target protein. This method is particularly well-suited for proteins where the this compound residue is located near the C-terminus.[2][3]
Key Features:
-
Requires a bacterial SECIS element: The SECIS element from the E. coli formate (B1220265) dehydrogenase H (fdhF) gene is commonly used.[9][10]
-
Co-expression of sel genes: Overexpression of the selA (this compound synthase), selB (this compound-specific elongation factor), and selC (tRNASec) genes can significantly enhance incorporation efficiency.[1][9]
-
UGA codon: The native UGA codon is used to specify this compound insertion.
SECIS-Independent Expression (Rewired Translation)
To bypass the complexities of the SECIS element and the competition with release factor 2 (RF2) at the UGA codon, engineered systems have been developed. These "rewired" systems often utilize the UAG (amber) stop codon for Sec incorporation.[5][11]
Key Features:
-
UAG codon recoding: The UAG codon is repurposed to encode this compound.[5][10][11]
-
Engineered E. coli strains: Strains lacking release factor 1 (RF1), such as C321.ΔA, are employed to prevent premature termination at the UAG codon.[7][10][11]
-
Engineered tRNA: A mutated tRNASec with a CUA anticodon is used to recognize the UAG codon.[10]
-
EF-Tu dependent incorporation: Some systems utilize engineered tRNAs (e.g., tRNAUTu) that interact with the general elongation factor EF-Tu, eliminating the need for the specialized SelB.[10][11]
-
All-in-one plasmid systems: Plasmids like pSecUAG-Evol2 have been developed to encode all the necessary machinery for this rewired pathway.[11]
Quantitative Data Summary
The yield of recombinant selenoproteins can vary significantly depending on the expression system, the target protein, and the number of this compound residues. The following table summarizes reported yields for different methods.
| Expression Method | Target Protein | E. coli Strain | Yield | This compound Incorporation Efficiency | Reference |
| SECIS-Dependent (pET vector, co-expression of selA, selB, selC) | Rat Thioredoxin Reductase | - | ~40 mg/L | ~50% | [1] |
| SECIS-Dependent (Engineered SECIS, co-expression of selA, selB, selC) | Rat Thioredoxin Reductase | - | up to 20 mg/L | - | [9] |
| SECIS-Independent (UAG recoding, RF1-depleted strain) | Human Glutathione Peroxidase 1 (GPX1) | C321.ΔA | 5-10 mg/L | - | |
| SECIS-Independent (UAG recoding, RF1-depleted strain) | Human Glutathione Peroxidase 2 (GPX2) | C321.ΔA | 5-10 mg/L | - | [12] |
| SECIS-Independent (UAG recoding, RF1-depleted strain) | Human Glutathione Peroxidase 4 (GPX4) | C321.ΔA | 5-10 mg/L | - | [12] |
| SECIS-Independent (Evolved strain) | Herceptin-scFv (with diselenide bonds) | BL21(DE3) | 12 mg/L | - | |
| SECIS-Independent (Evolved strain with oxidizing cytoplasm) | Herceptin-scFv (with diselenide bonds) | T7 Shuffle Express | 15 mg/L | - | [13] |
| SECIS-Dependent | Rat Thioredoxin Reductase | - | 5 mg/L | - | [1] |
Experimental Protocols
Protocol 1: SECIS-Dependent Expression of a C-Terminal Selenoprotein
This protocol is adapted for expressing a protein with a C-terminal this compound using an engineered bacterial SECIS element and co-expression of the sel genes.
1. Plasmid Construction: a. Clone the gene of interest into a suitable expression vector (e.g., pET series). b. Introduce a UGA codon at the desired position for this compound incorporation. c. Insert an engineered bacterial SECIS element immediately downstream of the UGA codon. The SECIS element can be designed based on the E. coli fdhF sequence. d. Co-transform the expression plasmid and a plasmid carrying the selA, selB, and selC genes (e.g., pSUABC) into an appropriate E. coli expression strain (e.g., BL21(DE3)).
2. Protein Expression: a. Inoculate a starter culture of the transformed E. coli in LB medium with appropriate antibiotics and grow overnight at 37°C. b. Inoculate a larger volume of Terrific Broth (TB) medium with the overnight culture. c. Grow the culture at 30°C with shaking until the OD600 reaches the late exponential phase. d. Induce protein expression with an appropriate concentration of IPTG (e.g., 0.5 mM). e. Simultaneously, supplement the culture with sodium selenite (B80905) to a final concentration of 5 µM. f. Reduce the temperature to 25°C and continue to grow the culture overnight.
3. Protein Purification: a. Harvest the cells by centrifugation. b. Resuspend the cell pellet in a suitable lysis buffer and lyse the cells by sonication or other appropriate methods. c. Clarify the lysate by centrifugation. d. Purify the recombinant selenoprotein from the supernatant using standard chromatography techniques (e.g., affinity chromatography based on a tag, ion exchange, size exclusion).
Protocol 2: SECIS-Independent Expression using a Rewired Translation System
This protocol describes the expression of a selenoprotein using a UAG codon for Sec incorporation in an RF1-depleted E. coli strain.
1. Plasmid and Strain Preparation: a. Clone the gene of interest into an expression vector. b. Using site-directed mutagenesis, replace the codon for the desired this compound position with a UAG (amber) stop codon. c. Transform the expression plasmid along with a plasmid containing the engineered this compound incorporation machinery (e.g., pSecUAG-Evol2, which includes the engineered tRNASec and necessary enzymes) into an RF1-depleted E. coli strain (e.g., C321.ΔA).
2. Protein Expression: a. Grow a starter culture of the transformed C321.ΔA strain overnight at 37°C in LB medium with appropriate antibiotics. b. Inoculate a larger volume of TB medium with the starter culture. c. Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8. d. Induce protein expression with IPTG (e.g., 0.5 mM). e. Supplement the culture with sodium selenite (e.g., 1 µM). f. Continue expression at a reduced temperature (e.g., 18-25°C) for 16-20 hours.
3. Protein Purification: a. Follow the same purification steps as described in Protocol 1 (steps 3a-3d).
Visualizing the Pathways
The following diagrams illustrate the key differences between the natural and engineered pathways for this compound incorporation in E. coli.
Caption: Comparison of natural and engineered Sec incorporation pathways.
Caption: A generalized workflow for recombinant selenoprotein expression.
Conclusion
The expression of recombinant selenoproteins in E. coli has become increasingly feasible due to significant advances in genetic engineering and synthetic biology. The choice between SECIS-dependent and SECIS-independent methods will depend on the specific protein of interest, the location of the this compound residue, and the desired yield and purity. For proteins with C-terminal Sec residues, traditional SECIS-dependent methods with co-expression of sel genes offer a robust approach. For proteins with internal Sec residues or for achieving higher purity by avoiding competition with release factors, the SECIS-independent UAG recoding systems in RF1-depleted strains are a powerful alternative. By carefully selecting the appropriate expression system and optimizing culture conditions, researchers can successfully produce these unique and valuable proteins for a wide range of applications.
References
- 1. Assessment of Production Conditions for Efficient Use of Escherichia coli in High-Yield Heterologous Recombinant Selenoprotein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overexpression of Recombinant Selenoproteins in E. coli | Springer Nature Experiments [experiments.springernature.com]
- 3. Overexpression of Recombinant Selenoproteins in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Introducing this compound into Recombinant Proteins in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Challenges of site-specific this compound incorporation into proteins by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Insertion at a Predefined UAG Codon in a Release Factor 1 (RF1)-depleted Escherichia coli Host Strain Bypasses Species Barriers in Recombinant Selenoprotein Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. High-level expression in Escherichia coli of this compound-containing rat thioredoxin reductase utilizing gene fusions with engineered bacterial-type SECIS elements and co-expression with the selA, selB and selC genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biosynthesis, Engineering, and Delivery of Selenoproteins [mdpi.com]
- 11. Introducing this compound into Recombinant Proteins in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. openagrar.de [openagrar.de]
- 13. Custom selenoprotein production enabled by laboratory evolution of recoded bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Protein Engineering: Protocols for Site-Specific Selenocysteine Incorporation
For Immediate Release
In the dynamic fields of molecular biology and drug development, the ability to precisely engineer proteins is paramount. The site-specific incorporation of the 21st amino acid, selenocysteine (Sec), into proteins opens up a new frontier for creating novel biocatalysts, therapeutic agents, and tools for biomedical research. The unique redox properties of this compound, stemming from the lower pKa and higher nucleophilicity of its selenol group compared to the thiol group of cysteine, make it a powerful tool for protein engineering.[1] This document provides detailed application notes and protocols for three primary methods of site-specific this compound incorporation, designed for researchers, scientists, and professionals in drug development.
Introduction to this compound Incorporation
This compound is naturally incorporated into a class of proteins known as selenoproteins, where it often plays a crucial role in the enzyme's active site.[1] The natural mechanism for this compound incorporation involves the recoding of a UGA stop codon, a process mediated by a specific RNA structure called a this compound Insertion Sequence (SECIS) element.[1][2] However, this native system is often inefficient and species-specific, posing significant challenges for the production of recombinant selenoproteins, particularly those of mammalian origin in bacterial expression systems.[2] To overcome these limitations, several powerful techniques have been developed for the precise, site-specific incorporation of this compound into any protein of interest.
This guide details three state-of-the-art methodologies:
-
Genetic Code Expansion via UAG Codon Suppression: A versatile in vivo method that reprograms the UAG (amber) stop codon to encode this compound.
-
Incorporation of a Protected this compound Precursor followed by Chemical Deprotection: An innovative approach that combines genetic code expansion with a subsequent chemical modification step to yield the final selenoprotein.
-
Native Chemical Ligation (NCL): A powerful semi-synthetic method that joins a chemically synthesized this compound-containing peptide to a recombinantly expressed protein fragment.
These protocols provide researchers with a toolkit to harness the unique properties of this compound for a wide range of applications, from fundamental studies of enzyme mechanisms to the development of next-generation protein therapeutics.
Method 1: Genetic Code Expansion via UAG Codon Suppression
This is a widely used in vivo method for the site-specific incorporation of this compound in E. coli. It relies on a "rewired" translational system that utilizes an orthogonal tRNA/aminoacyl-tRNA synthetase pair to recognize the UAG stop codon and insert this compound.[1] A key advantage of this method is that it bypasses the need for the natural UGA codon and the complex SECIS element, allowing for this compound incorporation at virtually any desired position within a protein.[1]
A highly efficient system for this purpose utilizes the pSecUAG-Evol2 plasmid .[1][3] This plasmid contains all the necessary machinery for UAG-directed this compound incorporation, including an engineered tRNA (allo-tRNAUTu2D), an evolved this compound synthase (SelAEvol), a selenophosphate synthetase (SelD), and a this compound-containing thioredoxin.[1][4]
Experimental Workflow: UAG Suppression
Detailed Protocol: UAG Suppression for this compound Incorporation
1. Preparation of Plasmids and Bacterial Strain:
-
Site-Directed Mutagenesis: Introduce a UAG (amber) stop codon at the desired position in your gene of interest, which should be cloned into a suitable expression vector (e.g., a pET series vector). Ensure that the original stop codon of the gene is replaced with UAA or UGA, as UAG will now be read as this compound.[1]
-
Plasmids: Obtain the pSecUAG-Evol2 plasmid (Addgene plasmid # 163148) and your expression plasmid containing the UAG-mutated gene.[3]
-
Bacterial Strain: While standard expression strains like BL21(DE3) can be used, higher efficiency is often achieved with strains lacking release factor 1 (RF1), which is responsible for terminating translation at UAG codons. A recommended strain is E. coli C321.ΔA.[5] Prepare electrocompetent or chemically competent cells of the chosen strain.
2. Transformation and Expression:
-
Co-transform the competent E. coli cells with your expression plasmid and the pSecUAG-Evol2 plasmid.
-
Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotics for both plasmids (e.g., ampicillin (B1664943) or carbenicillin (B1668345) for the expression plasmid and kanamycin (B1662678) for pSecUAG-Evol2). Incubate overnight at 37°C.
-
Inoculate a single colony into a starter culture of LB medium with antibiotics and grow overnight at 37°C.
-
The next day, inoculate a larger volume of Terrific Broth (TB) or LB medium with the starter culture. Grow the cells at 30-37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG (e.g., 0.5 mM final concentration) and induce the this compound incorporation machinery by adding L-arabinose (e.g., 0.001-0.01% w/v).[6]
-
Simultaneously, supplement the culture with a sterile solution of sodium selenite to a final concentration of 1-5 µM.[7]
-
Reduce the temperature to 20-25°C and continue to express the protein overnight (16-20 hours).[6][7]
-
Harvest the cells by centrifugation. The cell pellet can be stored at -80°C.
3. Protein Purification:
-
Resuspend the cell pellet in a suitable lysis buffer and lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Purify the selenoprotein from the supernatant using standard chromatography techniques. If your protein has an affinity tag (e.g., His-tag, GST-tag), use the corresponding affinity chromatography as the initial capture step.
-
Further purification can be achieved by ion-exchange chromatography and/or size-exclusion chromatography to obtain a highly pure protein preparation.[8]
4. Confirmation of this compound Incorporation:
-
SDS-PAGE: Analyze the purified protein on an SDS-PAGE gel to assess its purity and molecular weight.
-
Mass Spectrometry: This is the most definitive method to confirm the incorporation of this compound.
-
Intact Mass Analysis: Determine the total mass of the purified protein. A successful incorporation of this compound will result in a mass increase of 47.9 Da compared to a cysteine-containing version and a mass decrease of 31.9 Da compared to a serine-containing version. This can also reveal any heterogeneity in the sample (e.g., a mix of this compound and serine incorporation).[1]
-
Tandem Mass Spectrometry (MS/MS): Digest the protein with a protease (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS. This will identify the specific peptide containing the modification and confirm the exact location of the this compound residue. The unique isotopic pattern of selenium can further aid in confirming its presence.[1][9]
-
Method 2: Incorporation of a Protected this compound Precursor and Chemical Deprotection
This method offers a robust and versatile strategy for producing selenoproteins, particularly in systems where the direct incorporation of this compound might be inefficient or toxic.[10] It involves the genetic incorporation of a protected this compound analog, such as Se-allyl-selenocysteine (ASec), in response to a UAG codon. The protecting group (allyl) is stable during protein expression and purification. Subsequently, the protecting group is removed by a mild and specific chemical reaction, typically mediated by a palladium catalyst, to yield the native this compound residue.[10][11]
Experimental Workflow: Protected Precursor Incorporation
Detailed Protocol: Se-allyl-selenocysteine Incorporation and Deprotection
1. Genetic Incorporation of Se-allyl-selenocysteine (ASec):
-
This part of the protocol is similar to the UAG suppression method described above, with the key difference being the use of an orthogonal tRNA/aminoacyl-tRNA synthetase pair that is specific for ASec. An evolved pyrrolysyl-tRNA synthetase (PylRS) mutant can be used for this purpose.[10]
-
Culture the transformed E. coli in a minimal medium supplemented with ASec (typically 1 mM).
-
Induce protein expression and purify the ASec-containing protein as described previously.
2. Palladium-Mediated Deprotection:
-
Materials:
-
Purified ASec-containing protein in a suitable buffer (e.g., PBS or Tris buffer, pH 7.4).
-
Palladium catalyst, such as [PdCl(allyl)]2.
-
Reducing agent (e.g., glutathione).
-
-
Procedure:
-
In a reaction vessel, combine the purified ASec-containing protein with the palladium catalyst. The final concentration of the catalyst is typically in the range of 100-500 µM.
-
Add a reducing agent like glutathione (B108866) to facilitate the reaction.
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The progress of the deprotection can be monitored by mass spectrometry.[12][13]
-
After the reaction is complete, remove the palladium catalyst. This can be achieved by dialysis, size-exclusion chromatography, or by using a metal-chelating resin.[12]
-
Confirm the complete conversion of ASec to this compound by mass spectrometry.
-
Method 3: Native Chemical Ligation (NCL)
Native Chemical Ligation is a powerful semi-synthetic technique that allows for the creation of large proteins by joining two smaller peptide fragments.[14] In the context of this compound incorporation, this typically involves the chemical synthesis of a peptide containing this compound at its N-terminus and a C-terminal thioester on the other, recombinantly expressed protein fragment. The selenol group of the N-terminal this compound attacks the C-terminal thioester of the other fragment, leading to the formation of a native peptide bond at the ligation site.[14][15]
Experimental Workflow: Native Chemical Ligation
Detailed Protocol: Native Chemical Ligation
1. Preparation of Fragments:
-
This compound-containing Peptide: Synthesize a peptide with an N-terminal this compound residue using solid-phase peptide synthesis (SPPS). The this compound is typically incorporated using a protected derivative, such as Fmoc-Sec(Mmt)-OH.[16]
-
Protein Thioester: Express the C-terminal fragment of the target protein as a fusion with an intein domain. After purification of the fusion protein, the intein can be induced to undergo self-cleavage in the presence of a thiol reagent, leaving the protein of interest with a C-terminal thioester.[14]
2. Ligation Reaction:
-
Dissolve the purified protein thioester and the this compound-containing peptide in a ligation buffer (e.g., 100 mM sodium phosphate, pH 7.0-7.5) containing a reducing agent like TCEP to keep the selenol in its reduced state.[15]
-
The concentration of the peptide is typically in excess of the protein fragment to drive the reaction to completion.
-
Incubate the reaction mixture at room temperature or 37°C. The reaction progress can be monitored by SDS-PAGE or HPLC.
3. Purification and Characterization:
-
Once the ligation is complete, purify the full-length protein from the unreacted fragments and ligation byproducts using chromatography techniques like reverse-phase HPLC or size-exclusion chromatography.
-
Confirm the identity and purity of the final selenoprotein by mass spectrometry and perform functional assays to verify its activity.[17]
Quantitative Data Summary
The choice of method for this compound incorporation often depends on the specific protein, the desired yield, and the available resources. The following table summarizes some reported quantitative data for different methods.
| Method | Protein | Expression System | Yield | Sec Incorporation Efficiency | Reference |
| UAG Suppression | Rat Thioredoxin Reductase 1 | E. coli C321.ΔA (RF1-deficient) | ~20 mg/L | >95% | [5] |
| Human Glutathione Peroxidase 1 | E. coli C321.ΔA (RF1-deficient) | ~1-2 mg/L | ~15-30% | [5] | |
| Human Glutathione Peroxidase 1 | E. coli ME68z | ~2-3 mg/L | ~70% | [6] | |
| Protected Precursor | Human Thioredoxin | E. coli | Not specified | High | [10] |
| Human Glutathione Peroxidase 1 | E. coli | Not specified | High | [10] |
Note: Yields and efficiencies are highly protein-dependent and can be influenced by various factors, including the expression construct, host strain, and culture conditions.
Characterization and Quality Control
Independent of the method used, rigorous characterization of the final protein product is essential.
Mass Spectrometry
As previously mentioned, mass spectrometry is the gold standard for confirming this compound incorporation. Both intact mass analysis and tandem mass spectrometry of proteolytic digests should be employed to verify the correct mass and the precise location of the this compound residue.[1][9]
Selenoprotein Activity Assays
Functional validation is crucial to ensure that the incorporated this compound is correctly positioned and that the protein is properly folded and active. For many selenoproteins, which are often oxidoreductases, activity can be measured using spectrophotometric assays.
Example: Thioredoxin Reductase (TrxR) Activity Assay
Thioredoxin reductase activity can be measured by monitoring the NADPH-dependent reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
-
Principle: TrxR uses NADPH to reduce its substrate, thioredoxin (Trx). Reduced Trx can then reduce DTNB, producing 2-nitro-5-thiobenzoate (TNB), which has a strong absorbance at 412 nm.
-
Reaction Mixture:
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
EDTA (e.g., 2 mM)
-
NADPH (e.g., 100 µM)
-
DTNB (e.g., 5 mM)
-
Purified TrxR enzyme
-
-
Procedure:
Conclusion
The site-specific incorporation of this compound into proteins represents a significant advancement in protein engineering. The protocols detailed in this document provide researchers with a comprehensive guide to utilizing genetic code expansion, protected precursor incorporation, and native chemical ligation to produce custom selenoproteins. By leveraging the unique chemical properties of this compound, scientists and drug developers can explore new avenues in enzyme design, redox biology, and the creation of novel protein-based therapeutics. Careful execution of these protocols, coupled with rigorous analytical characterization, will enable the successful production and application of these powerful engineered biomolecules.
References
- 1. Introducing this compound into Recombinant Proteins in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factors and this compound Insertion Sequence Requirements for the Synthesis of Selenoproteins from a Gram-Positive Anaerobe in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. addgene.org [addgene.org]
- 4. mdpi.com [mdpi.com]
- 5. This compound Insertion at a Predefined UAG Codon in a Release Factor 1 (RF1)-depleted Escherichia coli Host Strain Bypasses Species Barriers in Recombinant Selenoprotein Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Facile Method for Producing this compound-Containing Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Production and purification of homogenous recombinant human selenoproteins reveals a unique codon skipping event in E. coli and GPX4-specific affinity to bromosulfophthalein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sinobiological.com [sinobiological.com]
- 9. researchgate.net [researchgate.net]
- 10. Site-specific incorporation of this compound using an expanded genetic code and palladium-mediated chemical deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Palladium prompted on-demand cysteine chemistry for the synthesis of challenging and uniquely modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Utilizing this compound for Expressed Protein Ligation and Bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kinetic and Mechanistic Studies of Native Chemical Ligation with Phenyl α-Selenoester Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. experts.illinois.edu [experts.illinois.edu]
- 17. Applying this compound-mediated expressed protein ligation to prepare the membrane enzyme selenoprotein S - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. pnas.org [pnas.org]
Application Notes and Protocols: Harnessing Selenocysteine for X-ray Crystallography Phasing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Determining the three-dimensional structure of macromolecules is paramount in biological research and drug development. X-ray crystallography remains a cornerstone technique for this purpose, but it hinges on solving the "phase problem." While methods like Molecular Replacement (MR) are powerful, they require a homologous structure. For novel proteins, de novo phasing methods are essential. Selenomethionine (SeMet) incorporation and Multi-wavelength or Single-wavelength Anomalous Dispersion (MAD/SAD) phasing have become a standard and highly successful approach.[1] This document focuses on the use of a less common but powerful alternative: selenocysteine (Sec).
This compound, the 21st amino acid, offers unique advantages for phasing due to its distinct chemical properties compared to cysteine and even selenomethionine.[2] Its lower pKa and higher nucleophilicity can be particularly beneficial for studying the structure and function of redox-active enzymes.[3] This guide provides detailed application notes and protocols for the site-specific incorporation of this compound into recombinant proteins and its use in SAD/MAD phasing experiments.
Principle of Anomalous Scattering with Selenium
X-ray scattering from an atom is generally proportional to its number of electrons. However, when the X-ray energy is near an absorption edge of an atom, this scattering behavior changes, a phenomenon known as anomalous scattering.[4] The atomic scattering factor, f, becomes a complex number:
f = f0 + f' + if''
where f0 is the normal scattering factor, and f' and f'' are the real and imaginary components of the anomalous scattering, respectively. The imaginary component, f'', is responsible for the differences in intensity between Friedel pairs (reflections h,k,l and -h,-k,-l), which is the basis of SAD phasing. In MAD phasing, data is collected at multiple wavelengths around the absorption edge to maximize the differences in both f' and f'', providing more robust phase information. Selenium has a K-absorption edge at approximately 12.66 keV (0.979 Å), which is an accessible energy at most synchrotron beamlines.[5]
Comparison: this compound vs. Selenomethionine for Phasing
While Selenomethionine (SeMet) is the workhorse for anomalous phasing, site-specific incorporation of this compound (Sec) presents several advantages, particularly for proteins that are sensitive to the global replacement of methionine or for studies where a specific site is of interest.
| Feature | This compound (Sec) | Selenomethionine (SeMet) |
| Incorporation Strategy | Site-specific via stop codon suppression (UAG or UGA).[6][7] | Global replacement of methionine in methionine auxotrophs.[8] |
| Phasing Signal | Targeted to specific locations, which can be advantageous for phasing and structure refinement, especially in large proteins or complexes. | Distributed throughout the protein at methionine positions. |
| Protein Integrity | Minimal perturbation to the native protein structure as only specific cysteine residues are replaced. | Can sometimes affect protein folding, stability, or crystallization if methionine residues are in critical locations. |
| Chemical Properties | Lower pKa (~5.2) than cysteine (~8.3), making it more nucleophilic at physiological pH.[3] Useful for studying catalytic mechanisms of redox enzymes. | Chemically similar to methionine. Can be prone to oxidation.[9] |
| Expression Yields | Generally lower than SeMet-labeled proteins due to the complexity of the incorporation machinery and potential for premature termination. Yields of 2-10 mg/L have been reported.[10] | Typically higher yields, comparable to native protein expression. |
| Incorporation Efficiency | Can be variable, with reports of >80-90% incorporation under optimized conditions.[10] | Generally very high, often approaching 100%. |
Experimental Protocols
Protocol 1: Site-Specific Incorporation of this compound in E. coli
This protocol describes a method for the site-specific incorporation of this compound into a protein of interest at a UAG amber stop codon, using an engineered E. coli expression system. This "rewired" translation system bypasses the need for the native bacterial SECIS element.[6]
1. Plasmid and Strain Preparation:
-
Expression Plasmid: The gene of interest should be cloned into a suitable expression vector (e.g., a pET vector). The codon for the desired cysteine residue to be replaced with this compound must be mutated to a UAG (amber) stop codon. It is crucial to ensure that no other UAG codons are present in the expression plasmid.[6]
-
Sec Incorporation Plasmid: A separate plasmid, such as pSecUAG-Evol2, is required.[6] This plasmid contains the genes for the necessary machinery, including an engineered tRNA (allo-tRNAUTu2D), this compound synthase (SelA), and other components of the rewired pathway.[6]
-
Expression Host: A standard E. coli expression strain like BL21(DE3) is generally sufficient for single Sec incorporation. For multiple incorporations, a strain lacking release factor 1 (RF-1), such as C321.ΔA.exp, is recommended to minimize premature termination.[6]
2. Culture Media:
-
Overnight Culture: LB medium supplemented with the appropriate antibiotics for both plasmids.
-
Expression Culture (Minimal Medium):
- M9 salts
- 2 mM MgSO4
- 0.1 mM CaCl2
- 0.4% (w/v) glucose
- 1x MEM Amino Acids solution (without L-cysteine)
- 1x Vitamin solution
- Trace metals solution
- Appropriate antibiotics
- Immediately before inoculation, add:
-
200 mg/L L-serine
-
25 mg/L L-selenocysteine (or L-selenocystine, which will be reduced in the cell)
3. Expression and Induction:
-
Co-transform the expression plasmid and the Sec incorporation plasmid into the chosen E. coli strain.
-
Inoculate a 50 mL LB medium starter culture with a single colony and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of the minimal expression medium with the overnight culture to an initial OD600 of 0.05-0.1.
-
Grow the culture at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.
-
Simultaneously, add L-arabinose to a final concentration of 0.2% (w/v) to induce the expression of the Sec incorporation machinery from the pSecUAG-Evol2 plasmid.
-
Reduce the temperature to 18-25°C and continue to shake for 16-20 hours.
4. Cell Harvesting and Protein Purification:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., containing Tris-HCl, NaCl, and protease inhibitors).
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Purify the this compound-containing protein using standard chromatographic techniques (e.g., affinity, ion exchange, and size exclusion chromatography) based on the properties of the protein and any affinity tags.
5. Verification of Selenium Incorporation:
-
Mass Spectrometry: Use electrospray ionization mass spectrometry (ESI-MS) to confirm the mass of the purified protein. The mass of a this compound residue is approximately 47 Da greater than that of a cysteine residue.
-
X-ray Fluorescence: An X-ray fluorescence scan of the protein crystal at a synchrotron beamline will confirm the presence of selenium.[5]
Protocol 2: X-ray Diffraction Data Collection for SAD Phasing
This protocol outlines a general strategy for collecting high-quality anomalous diffraction data from a this compound-labeled protein crystal.
1. Crystal Preparation and Cryoprotection:
-
Crystallize the purified this compound-containing protein using standard techniques.
-
Before data collection, transfer the crystal to a cryoprotectant solution to prevent ice formation upon freezing. The cryoprotectant should be compatible with the crystallization condition and may contain glycerol, ethylene (B1197577) glycol, or other suitable reagents.
-
Loop the crystal and flash-cool it in liquid nitrogen.
2. Synchrotron Beamline Setup:
-
Use a tunable synchrotron beamline equipped with a high-performance detector (e.g., a Pilatus or Eiger detector).
-
Perform an X-ray fluorescence scan on the crystal to determine the precise energy of the selenium K-absorption edge. This will allow for the selection of the optimal wavelength for the SAD experiment.
3. Data Collection Strategy:
-
Wavelength Selection: For a SAD experiment, collect data at the peak wavelength identified from the fluorescence scan (where f'' is maximal, typically around 12.66 keV or 0.979 Å).[5]
-
Minimizing Radiation Damage: Selenium is susceptible to radiation damage, which can degrade the anomalous signal.[10][11] To mitigate this:
- Collect data at cryogenic temperatures (100 K).[12]
- Use a highly attenuated X-ray beam.
- Employ a helical or multi-positional data collection strategy to spread the X-ray dose over a larger crystal volume.
- Collect data in fine wedges (e.g., 0.1-0.2 degrees per image) to accurately measure intensities.
-
Inverse-Beam Strategy: Collect a full 180 degrees of data and then an additional 180 degrees with the crystal rotated by 180 degrees around the spindle axis. This helps to accurately measure Friedel pairs and improve the anomalous signal.
-
High Redundancy: Aim for a high data redundancy (multiplicity of 10 or higher) to improve the signal-to-noise ratio of the anomalous differences.
4. Data Processing:
-
Process the diffraction data using software packages like XDS, HKL2000, or DIALS.
-
It is crucial to keep Friedel pairs separate during scaling (e.g., using the "FRIEDEL'S_LAW=FALSE" flag in XDS).
-
Evaluate the quality of the anomalous signal by examining statistics such as the anomalous correlation coefficient (CCanom) and the signal-to-noise ratio of the anomalous differences .
Protocol 3: SAD Phasing and Structure Solution
This protocol provides a general workflow for solving the crystal structure using the anomalous data from a this compound-labeled protein.
1. Substructure Determination:
-
Use software like SHELXD, hyss (in Phenix), or Crank2 to locate the positions of the selenium atoms from the anomalous differences.[13] The number of expected selenium sites should be provided as input.
2. Phasing and Density Modification:
-
Once the selenium substructure is determined, calculate the initial phases using programs like SHELXE, Phaser, or SOLVE.[14]
-
Improve the initial, often noisy, electron density map using density modification techniques such as solvent flattening, histogram matching, and non-crystallographic symmetry (NCS) averaging (if applicable). This is implemented in programs like RESOLVE, Parrot, or DM.[14]
3. Model Building and Refinement:
-
Use the improved electron density map to build an initial model of the protein, either manually using Coot or automatically with programs like ARP/wARP or Buccaneer.
-
Refine the model against the experimental data using refinement software such as Refmac5, phenix.refine, or BUSTER. Alternate between manual model adjustments in Coot and automated refinement until the model converges with good R-factors and geometry.
Data Presentation
The following table provides a hypothetical example of the kind of quantitative data that should be recorded and presented for a structure solved using this compound SAD phasing.
| Data Collection and Phasing Statistics | Value |
| Data Collection | |
| Wavelength (Å) | 0.9792 |
| Resolution (Å) | 30.0 - 1.8 (1.85 - 1.80) |
| Space group | P212121 |
| Unit cell (Å) | a=50.2, b=65.4, c=98.1, α=β=γ=90° |
| Total reflections | 150,123 (14,567) |
| Unique reflections | 25,678 (2,489) |
| Multiplicity | 5.8 (5.9) |
| Completeness (%) | 99.8 (99.5) |
| 15.4 (2.1) | |
| CC1/2 | 0.998 (0.75) |
| Rmerge | 0.08 (0.45) |
| Rpim | 0.03 (0.18) |
| Phasing | |
| No. of Se sites found | 2 |
| Phasing Power (acentric/centric) | 1.8 / 1.5 |
| Figure of Merit (FOM) | 0.35 (before density modification) |
| FOM | 0.82 (after density modification) |
| Refinement | |
| Resolution (Å) | 30.0 - 1.8 |
| No. reflections | 25,678 |
| Rwork / Rfree | 0.19 / 0.22 |
| No. of atoms | |
| Protein | 2,543 |
| Ligand | 15 |
| Water | 210 |
| B-factors (Å2) | |
| Protein | 25.4 |
| Ligand | 30.1 |
| Water | 35.8 |
| Ramachandran plot | |
| Favored (%) | 98.2 |
| Allowed (%) | 1.8 |
| Outliers (%) | 0.0 |
| Values in parentheses are for the highest resolution shell. |
Visualizations
Caption: Workflow for producing this compound-containing proteins.
Caption: Workflow for SAD phasing with this compound.
Caption: Principle of anomalous scattering from selenium.
References
- 1. De novo crystal structure determination of double stranded RNA binding domain using only the sulfur anomalous diffraction in SAD phasing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A comparison of SAD and two-wavelength MAD phasing for radiation-damaged Se-MET crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anomalous X-ray scattering - Wikipedia [en.wikipedia.org]
- 5. Selenium Derivatization of Nucleic Acids for Phase and Structure Determination in Nucleic Acid X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. phenix-online.org [phenix-online.org]
- 8. Selenomethionine and this compound double labeling strategy for crystallographic phasing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Data of radiation damage on selenomethionine-substituted single-domain substrate-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phaser Experimental Phasing Tutorial [www-structmed.cimr.cam.ac.uk]
- 13. Experimental Phasing [phenix-online.org]
- 14. <string> [phenix-online.org]
Application Notes and Protocols for the Detection and Quantification of Selenocysteine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the primary analytical techniques for the detection and quantification of selenocysteine (Sec), the 21st proteinogenic amino acid. Accurate and sensitive measurement of this unique amino acid is crucial for understanding the role of selenoproteins in health and disease, and for the development of novel therapeutics.
Introduction
This compound is distinguished from its sulfur-containing analog, cysteine, by the presence of a selenium atom, which imparts distinct and vital biochemical properties. Selenoproteins, which incorporate this compound, are critical components of cellular antioxidant defense and redox signaling pathways.[1][2][3][4][5] The low natural abundance of this compound and the lability of its selenol group present unique analytical challenges. This document details the most effective methods for its analysis, including mass spectrometry, fluorescence-based assays, and X-ray absorption spectroscopy.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical method for this compound quantification depends on factors such as required sensitivity, sample complexity, and available instrumentation. The following table summarizes the key performance characteristics of the leading techniques.
| Analytical Method | Principle | Typical Derivatization | Limit of Detection (LOD) | Precision (%RSD) | Throughput | Key Advantages | Key Limitations |
| HPLC-ICP-MS | High-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry for elemental (selenium) detection. | Carbamidomethylation with iodoacetamide (B48618) (IAM) to protect the selenol group.[6][7] | As low as 75 fg; ~0.02 µg/g (dry mass).[6] | < 5-10%.[6][8] | Moderate | Considered the gold standard for accurate total selenium quantification within a peptide or protein digest. High sensitivity and specificity for selenium. | Provides elemental information, not molecular structure. Requires specialized instrumentation. |
| LC-ESI-MS/MS | Liquid chromatography coupled with electrospray ionization tandem mass spectrometry for identification and quantification of molecules based on mass-to-charge ratio. | Carbamidomethylation with iodoacetamide (IAM). | 0.1 pmol.[9][10] | High | High | Provides molecular-level information, including peptide sequencing and identification of post-translational modifications. | Can be affected by matrix effects. Requires careful optimization of fragmentation parameters. |
| Fluorescence-Based Assays | Utilization of fluorescent probes that react specifically with selenols to produce a measurable change in fluorescence. | None required. | 11.2 nM to 0.085 µM, depending on the probe.[11] | Varies with probe and experimental conditions. | High | Enables real-time imaging of this compound in living cells. High sensitivity and can be adapted for high-throughput screening.[11][12][13] | Susceptible to interference from other biological thiols. Probe selection is critical for specificity. |
| X-Ray Absorption Spectroscopy (XAS) | A non-destructive technique that provides information on the local geometric and/or electronic structure of the selenium atom. | None required. | Concentration-dependent. | Varies | Low | Provides speciation information, including the oxidation state and local chemical environment of selenium. | Requires a synchrotron source. Not typically used for routine quantification. |
Experimental Protocols
Quantification of this compound in Biological Samples using HPLC-ICP-MS
This protocol outlines the general steps for the determination of this compound in biological samples, such as serum or tissues, following derivatization and enzymatic digestion.
Materials:
-
Biological sample (e.g., human serum, animal tissue)
-
Tris-HCl buffer
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Protease (e.g., Trypsin, Pronase, Lipase)
-
Enriched 77Se-labeled selenomethionine (B1662878) (for isotope dilution)
-
Milli-Q water
-
HPLC system
-
ICP-MS system
Procedure:
-
Sample Preparation and Protein Denaturation:
-
Homogenize tissue samples if necessary.
-
For serum samples, enzymatic digestion can be performed directly after derivatization.
-
Denature proteins by incubation with urea to expose this compound residues.
-
-
Reduction and Alkylation (Derivatization):
-
Reduce disulfide and diselenide bonds by adding DTT to the sample and incubating.
-
Alkylate the free selenol groups by adding IAM. This step is crucial to prevent re-oxidation and stabilize the this compound as a carboxyamidomethyl derivative.
-
-
Enzymatic Digestion:
-
Digest the derivatized proteins into smaller peptides using a suitable protease or a combination of proteases (e.g., trypsin, pronase, lipase).[6] The choice of enzyme depends on the protein sequence.
-
-
Chromatographic Separation (HPLC):
-
Separate the resulting peptides using a reversed-phase HPLC column.
-
A gradient of an organic solvent, such as acetonitrile (B52724), is typically used for elution.
-
-
Detection (ICP-MS):
-
The eluent from the HPLC is introduced into the ICP-MS.
-
The ICP-MS is tuned to detect selenium isotopes (e.g., 77Se, 78Se, 80Se).
-
-
Quantification:
Identification and Quantification of Selenopeptides by LC-ESI-MS/MS
This protocol provides a workflow for the analysis of this compound-containing peptides from a complex protein digest.
Materials:
-
Protein sample in a suitable buffer
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Iodoacetamide (IAM)
-
Urea
-
Tris-HCl buffer
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
LC-ESI-MS/MS system
Procedure:
-
Sample Preparation and Derivatization:
-
Reduce and alkylate the protein sample with DTT/TCEP and IAM as described in the HPLC-ICP-MS protocol to protect the this compound residues.
-
-
Protein Digestion:
-
Digest the proteins with trypsin to generate peptides of a suitable size for MS analysis.
-
-
LC Separation:
-
Separate the peptide mixture by reversed-phase HPLC using a gradient of an organic solvent like acetonitrile containing formic acid.
-
-
Mass Spectrometry Analysis:
-
Ionize the eluting peptides by electrospray ionization (ESI) and introduce them into the mass spectrometer.
-
Perform an initial full scan (MS1) to detect the precursor ions of the peptides.
-
Select precursor ions for fragmentation (MS/MS or MS2) using collision-induced dissociation (CID).
-
-
Data Analysis:
-
Analyze the fragmentation patterns to determine the amino acid sequence of the peptides.
-
Identify this compound-containing peptides by the characteristic isotopic pattern of selenium.
-
Quantify the peptides based on the intensity of their precursor ions or specific fragment ions.
-
Detection of Intracellular this compound using a Fluorescent Probe
This protocol describes a general method for imaging intracellular this compound using a "turn-on" fluorescent probe.
Materials:
-
Cells of interest cultured on a suitable imaging dish
-
This compound-specific fluorescent probe (e.g., a probe that undergoes a selenium-sulfur exchange reaction)[13]
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Cell Culture:
-
Culture the cells to be analyzed in a suitable imaging dish (e.g., glass-bottom dish).
-
-
Probe Loading:
-
Incubate the cells with the this compound-specific fluorescent probe in cell culture medium for a specified time and at a specific concentration, as determined by the probe's characteristics.
-
-
Washing:
-
Wash the cells with PBS to remove any excess, unbound probe.
-
-
Imaging:
-
Image the cells using a fluorescence microscope with the appropriate excitation and emission wavelengths for the chosen probe.
-
An increase in fluorescence intensity will indicate the presence of this compound.
-
-
Quantitative Analysis (Optional):
-
The fluorescence intensity can be quantified using image analysis software and correlated to this compound concentration using a calibration curve generated with known concentrations of this compound.
-
Visualizations
Selenoprotein Redox Signaling Pathway
The following diagram illustrates the role of a generic selenoprotein, such as Thioredoxin Reductase (TrxR), in the cellular redox cycle. TrxR, containing a critical this compound residue, reduces thioredoxin (Trx), which in turn reduces various target proteins, thereby regulating their function and protecting the cell from oxidative stress.
Caption: Selenoprotein (TrxR) in the Thioredoxin Redox Cycle.
Experimental Workflow for this compound Quantification
This diagram outlines the typical workflow for the quantification of this compound in a biological sample using mass spectrometry.
Caption: General workflow for mass spectrometry-based this compound analysis.
References
- 1. Role of Selenoproteins in Redox Regulation of Signaling and the Antioxidant System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Selenoproteins in Redox Regulation of Signaling and the Antioxidant System: A Review [periodicos.capes.gov.br]
- 3. journals.physiology.org [journals.physiology.org]
- 4. researchgate.net [researchgate.net]
- 5. Redox active motifs in selenoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of selenomethionine and this compound in human serum using speciated isotope dilution-capillary HPLC-inductively coupled plasma collision cell mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of selenomethionine, this compound, and inorganic selenium in eggs by HPLC-inductively coupled plasma mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of selenomethylthis compound and selenomethionine by LC-ESI-MS/MS with diethyl ethoxymethylenemalonate derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Simple Fluorescence Assay for Cystine Uptake via the xCT in Cells Using Selenocystine and a Fluorescent Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ifmmi.com [ifmmi.com]
Application Notes & Protocols for Mass Spectrometry-Based Identification of Selenocysteine Residues
Audience: Researchers, scientists, and drug development professionals.
Introduction: Selenocysteine (Sec), the 21st proteinogenic amino acid, is integral to the function of a class of proteins known as selenoproteins, which are crucial for antioxidant defense, thyroid hormone metabolism, and redox signaling.[1][2] Unlike the standard 20 amino acids, Sec is encoded by a UGA codon, which typically functions as a stop signal, making its identification in proteomics studies a significant challenge.[2] Furthermore, its structural similarity to cysteine (Cys), differing only by the substitution of a sulfur atom with selenium, requires specialized chemical and analytical strategies to achieve unambiguous identification.[1][2]
The low abundance of selenoproteins and the lability of the C-Se bond add further complexity to their analysis.[1][3] This document provides detailed protocols and application notes for the identification of this compound residues in proteins using a bottom-up mass spectrometry approach, focusing on a widely used method of selective chemical derivatization.
Principle of Identification: Selective Alkylation
The core strategy for differentiating this compound from cysteine hinges on the distinct physicochemical properties of their respective side chains: the selenol (-SeH) of Sec and the thiol (-SH) of Cys. The selenol group has a much lower pKa (~5.2) compared to the thiol group (~8.5).[1][4] This difference allows for the selective deprotonation of the selenol at a mildly acidic pH (e.g., pH 5.5-6.0). The resulting highly nucleophilic selenolate anion (-Se⁻) can be specifically alkylated, while the majority of cysteine thiols remain protonated and unreactive. This differential reactivity enables the introduction of a specific mass tag onto Sec residues, facilitating their confident identification by mass spectrometry.[1]
Data Presentation: Physicochemical Properties of this compound vs. Cysteine
The following table summarizes the key properties that form the basis for selective identification protocols.[1]
| Property | This compound (Sec) | Cysteine (Cys) | Implication for Mass Spectrometry Analysis |
| Side Chain pKa | ~5.2 | ~8.5 | Enables selective alkylation of the more acidic Sec at low pH. |
| Nucleophilicity | Higher | Lower | More reactive towards electrophilic alkylating agents. |
| Redox Potential | Lower | Higher | More easily oxidized, requiring careful sample handling. |
| Key Isotope | ⁸⁰Se (most abundant) | ³²S (most abundant) | The unique isotopic pattern of Selenium (six stable isotopes) is a key signature for identification in MS1 scans.[5] |
| Bond Strength | C-Se bond is weaker | C-S bond is stronger | Prone to characteristic neutral loss of H₂Se during CID/HCD fragmentation.[1] |
Experimental Protocols
This section details a standard bottom-up proteomics workflow adapted for the specific identification of this compound residues through selective alkylation with iodoacetamide (B48618) (IAM).
Protocol 1: Selective Alkylation of this compound and Sample Preparation
This protocol is a crucial step to differentially label Sec and Cys residues prior to enzymatic digestion.[1]
Materials:
-
Protein sample in a suitable buffer
-
Denaturing Buffer: 8 M Urea (B33335) in 100 mM Tris-HCl, pH 8.5
-
Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
pH Adjustment Buffer: e.g., Sodium acetate (B1210297) for pH 5.5 - 6.0
-
Alkylation Agent: Iodoacetamide (IAM), freshly prepared solution
-
Quenching Solution: Concentrated DTT
-
Mass Spectrometry Grade Trypsin
Procedure:
-
Protein Solubilization and Reduction:
-
Solubilize the protein sample in Denaturing Buffer.
-
Add DTT to a final concentration of 10 mM or TCEP to 5 mM to reduce all disulfide and diselenide bonds.
-
Incubate for 30-60 minutes at 37°C.[1]
-
-
Critical pH Adjustment:
-
Adjust the pH of the sample to between 5.5 and 6.0 using a suitable buffer.[1] This step is paramount for the selectivity of the alkylation reaction.
-
-
Selective Alkylation of this compound (Sec):
-
Add freshly prepared iodoacetamide (IAM) to a final concentration of 20 mM.
-
Incubate for 1 hour at room temperature in the dark. At this pH, the deprotonated selenol of Sec is reactive, while the protonated thiol of Cys is largely unreactive.[1]
-
-
Quenching and Buffer Exchange:
-
Quench the reaction by adding DTT to a final concentration of 50 mM to consume excess IAM.[1]
-
Remove excess reagents and urea through buffer exchange or protein precipitation (e.g., acetone (B3395972) precipitation).
-
-
Alkylation of Cysteine (Cys):
-
Resuspend the protein pellet in Denaturing Buffer (8 M urea in 100 mM Tris-HCl, pH 8.5).
-
To alkylate the now-exposed cysteine residues, add IAM to a final concentration of 50 mM.
-
Incubate for 30 minutes at room temperature in the dark. This step ensures that all Cys residues are blocked, preventing disulfide bond reformation and allowing them to be distinguished from the initially alkylated Sec.[1]
-
-
Protein Digestion:
-
Dilute the sample with a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.5) to reduce the urea concentration to less than 2 M.
-
Add mass spectrometry grade trypsin at an appropriate enzyme-to-substrate ratio (e.g., 1:50 w/w).
-
Incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Stop the digestion by adding formic acid to a final concentration of ~1%.
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge or tip.
-
Elute the peptides, dry them in a vacuum centrifuge, and resuspend in a suitable solvent (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis and Data Acquisition
Procedure:
-
Liquid Chromatography (LC):
-
Separate the peptides using a reversed-phase nano-LC system with a suitable gradient (e.g., a 60-120 minute gradient of 2-40% acetonitrile (B52724) in 0.1% formic acid).
-
-
Mass Spectrometry (MS):
-
Analyze the eluting peptides using an electrospray ionization (ESI) mass spectrometer.[3]
-
Acquire data in a data-dependent acquisition (DDA) mode.
-
MS1 Scan: Perform a full scan to detect precursor peptide ions. Pay close attention to the characteristic isotopic patterns of selenium-containing peptides.[1][5]
-
MS2 Scan: Select the most intense precursor ions for fragmentation using Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).[1] The fragmentation pattern provides the peptide sequence.[3]
-
Protocol 3: Data Analysis and Database Searching
Procedure:
-
Database Search Software:
-
Search Parameter Configuration (Critical):
-
Enzyme: Specify Trypsin as the protease, allowing for up to 1-2 missed cleavages.
-
Fixed Modification: Set Carbamidomethyl (C) as a fixed modification (+57.021 Da). This assumes the second alkylation step for Cys was performed and went to completion.
-
Variable Modifications: This is the most critical step for Sec identification.
-
Define a variable modification for Carbamidomethyl on this compound (U). The mass shift will be the same as for Cys (+57.021 Da), but the search engine must be configured to consider it on the amino acid 'U' (the one-letter code for Sec).
-
Include other common variable modifications, such as Oxidation (M) and Acetyl (Protein N-term).
-
-
Database: Use a relevant protein sequence database (e.g., UniProt/Swiss-Prot). It is crucial that this database correctly annotates selenoproteins, using the 'U' code for this compound.
-
Mass Tolerances: Set appropriate precursor and fragment ion mass tolerances based on the instrument used for data acquisition.
-
-
Manual Validation:
-
Manually inspect the MS/MS spectra of putative this compound-containing peptides.
-
Look for the characteristic isotopic signature of selenium in the MS1 precursor scan.[5]
-
In the MS2 spectrum, look for the neutral loss of H₂Se, which is a strong indicator of the presence of this compound.[1]
-
Confirm the presence of b- and y-ion series that confidently assign the peptide sequence.[1]
-
Visualizations
Caption: Workflow for this compound Identification.
Caption: Logic of pH-dependent differential alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. differencebetween.com [differencebetween.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemical-biology approaches to interrogate the selenoproteome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monoisotopic mass determination algorithm for this compound-containing polypeptides from mass spectrometric data based on theoretical modeling of isotopic peak intensity ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A hybrid spectral library and protein sequence database search strategy for bottom-up and top-down proteomic data analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Free Selenoprotein Expression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the expression of selenoproteins using cell-free protein synthesis (CFPS) systems. This technology offers a powerful platform for producing these unique proteins, which are crucial for a variety of biological functions and hold significant potential for therapeutic development. Cell-free systems overcome many of the challenges associated with in vivo selenoprotein expression, such as the toxicity of selenocysteine (Sec) and the complexity of the natural incorporation machinery.[1][2]
Introduction to Cell-Free Selenoprotein Synthesis
Selenoproteins are a unique class of proteins that incorporate the 21st amino acid, this compound, which contains a selenium atom in place of the sulfur atom found in cysteine.[3] This substitution imparts distinct chemical properties, including a lower pKa and enhanced nucleophilicity, which are critical for the catalytic activity of many selenoenzymes involved in redox regulation and antioxidant defense.[3][4]
Cell-free protein synthesis has emerged as a robust method for producing selenoproteins, offering several advantages over traditional in vivo expression systems.[5][6] The open nature of CFPS allows for direct manipulation of the reaction environment, enabling the efficient incorporation of this compound and the production of proteins that may be toxic to living cells.[1][5] This platform is particularly advantageous for applications in drug discovery and development, where high-quality, pure selenoproteins are required for structural and functional studies.[7]
Two primary strategies are employed for selenoprotein synthesis in cell-free systems:
-
Global Substitution of Cysteine with this compound: This straightforward approach involves replacing cysteine with this compound in the reaction mixture, leading to the incorporation of this compound at all cysteine codons.[1][2]
-
Site-Specific Incorporation: More complex methods enable the insertion of this compound at specific sites in a protein, often by repurposing a stop codon (e.g., UAG) and using an engineered tRNA and aminoacyl-tRNA synthetase pair.[8][9]
Quantitative Data on Selenoprotein Expression in CFPS
The following table summarizes the yields of various selenoproteins expressed using a cell-free system based on global cysteine substitution.
| Protein | Expression System | Yield (mg/mL of reaction) | Reference |
| Zika Virus NS2B-NS3 Protease (ZiPro C80U) | E. coli based CFPS | ~1.2 | [1] |
| Zika Virus NS2B-NS3 Protease (ZiPro V36U) | E. coli based CFPS | 1.8 | [1] |
| Maltose Binding Protein (MBP T237U/T345U) | E. coli based CFPS | 1.5 | [1] |
| Protein G B1 domain (GB1 Q32U) | E. coli based CFPS | 5.0 | [1] |
Experimental Protocols
Protocol 1: Cell-Free Expression of Selenoproteins by Global Cysteine Substitution
This protocol is adapted from a method that achieves high yields of selenoproteins by replacing cysteine with this compound in the reaction mixture.[1]
Materials:
-
E. coli extract-based cell-free protein synthesis kit
-
Plasmid DNA encoding the protein of interest (with Cys codons at desired Sec positions)
-
Amino acid mixture lacking cysteine
-
This compound (Sec)
-
Dithiothreitol (DTT)
-
Reaction buffer and energy source (provided with the CFPS kit)
-
Nuclease-free water
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the components of the cell-free protein synthesis kit according to the manufacturer's instructions.
-
Add Amino Acids: Add the amino acid mixture lacking cysteine to the reaction.
-
Add this compound: Add this compound to a final concentration of 1 mM.
-
Optimize DTT Concentration: Add DTT to a final concentration of 10 mM. This is crucial to maintain a reducing environment and prevent oxidation of the selenol group.[1][2]
-
Add Plasmid DNA: Add the plasmid DNA encoding the target protein to the reaction mixture. The optimal concentration should be determined empirically, typically ranging from 5-10 nM.
-
Incubation: Incubate the reaction at the temperature and for the duration recommended by the CFPS kit manufacturer (e.g., 3-4 hours at 37°C).
-
Protein Purification: After incubation, the expressed selenoprotein can be purified using standard chromatography techniques, such as immobilized metal affinity chromatography (IMAC) if a His-tag is present.
Protocol 2: Selective Alkylation of this compound Residues
This protocol allows for the specific chemical modification of this compound residues, which is useful for protein labeling and bioconjugation.[1][2] The higher nucleophilicity of the selenol group compared to the thiol group of cysteine enables this selectivity.[1][2]
Materials:
-
Purified selenoprotein
-
4-chloromethylene-dipicolinic acid (4Cl-MDPA)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Dithiothreitol (DTT)
-
Desalting column
Procedure:
-
Prepare the Labeling Reaction: In a microcentrifuge tube, combine the purified selenoprotein (e.g., at a final concentration of 50 µM) with the reaction buffer.
-
Add Reducing Agent: Add DTT to a final concentration of 5 mM to prevent oxidation of the selenol group.[2]
-
Add Alkylating Agent: Add a 10-fold molar excess of 4Cl-MDPA to the reaction mixture.
-
Incubation: Incubate the reaction at room temperature for 10 minutes. Under these conditions, this compound residues will be completely alkylated, while cysteine residues remain largely unmodified.[1][2]
-
Remove Excess Reagent: Remove the excess 4Cl-MDPA and DTT using a desalting column.
-
Verify Labeling: Confirm the successful labeling of the selenoprotein using mass spectrometry.
Visualizations
Caption: Workflow for cell-free selenoprotein expression via global cysteine substitution.
Caption: Simplified pathway for this compound incorporation at cysteine codons in a cell-free system.
Applications in Drug Development
The ability to produce high-quality selenoproteins using cell-free systems has significant implications for drug development.[7] These proteins can be used for:
-
Structural Biology: Elucidating the three-dimensional structures of selenoenzymes to inform rational drug design.
-
Enzyme Inhibition Assays: Screening compound libraries to identify inhibitors of key selenoenzymes implicated in disease.
-
Antibody-Drug Conjugates (ADCs): The unique reactivity of this compound can be exploited for the site-specific conjugation of therapeutic payloads to antibodies.[7]
-
Development of Novel Therapeutics: Selenoproteins themselves, or engineered variants, may have therapeutic potential as antioxidants or modulators of redox signaling pathways.
Conclusion
Cell-free protein synthesis provides a versatile and efficient platform for the production of selenoproteins. By overcoming the limitations of in vivo expression, CFPS enables researchers to generate high yields of these important proteins for a wide range of applications in basic research and drug development. The protocols and data presented here offer a starting point for the successful implementation of this powerful technology.
References
- 1. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 2. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 3. researchgate.net [researchgate.net]
- 4. Cell-Free Synthesis of Selenoproteins in High Yield and Purity for Selective Protein Tagging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell-free protein synthesis - Wikipedia [en.wikipedia.org]
- 6. sinobiological.com [sinobiological.com]
- 7. Cell-Free Protein Synthesis: A Promising Option for Future Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Genetic Engineering Strategies in Selenoprotein Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of modern genetic engineering strategies for the functional analysis of selenoproteins. Detailed protocols for key experimental approaches are included to facilitate their implementation in a laboratory setting.
Introduction to Selenoproteins and Genetic Engineering Approaches
Selenoproteins are a unique class of proteins that contain the 21st amino acid, selenocysteine (Sec), which is incorporated into the polypeptide chain via the recoding of a UGA codon, typically a stop signal. This unusual mechanism of synthesis, along with the presence of a conserved this compound insertion sequence (SECIS) element in the 3'-untranslated region (3'-UTR) of their mRNAs, presents both challenges and opportunities for their study.[1][2] Genetic engineering techniques are pivotal in elucidating the diverse roles of selenoproteins in cellular processes such as redox homeostasis, thyroid hormone metabolism, and immune responses.[3]
This document outlines three primary genetic engineering strategies for studying selenoproteins:
-
CRISPR-Cas9-mediated Gene Editing: For the permanent knockout or modification of selenoprotein genes.
-
siRNA-mediated Gene Knockdown: For the transient silencing of selenoprotein expression.
-
Knockout and Knock-in Animal Models: For in vivo functional analysis of selenoproteins.
Data Presentation: Quantitative Effects of Genetic Engineering on Selenoprotein Expression and Activity
The following tables summarize quantitative data from various studies employing genetic engineering techniques to investigate selenoprotein function.
| Selenoprotein | Genetic Modification | Cell Line/Organism | Effect on mRNA Levels | Effect on Protein Levels | Reference |
| Selenoprotein P (SEPP1) | CRISPR-Cas9 Knockout | HepG2 cells | GPX1: ↑, GPX4: ↑ (modest), TXNRD1: no significant change | SEPP1: ↓, TrxR1: ↑, GPx1: ↑, GPx4: ↑ | [1] |
| Thioredoxin Reductase 1 (TXNRD1) | siRNA Knockdown | Mouse Kidney Cells (TCMK-1) | Efficient knockdown | Efficient knockdown | [4] |
| Glutathione (B108866) Peroxidase 1 (GPX1) | siRNA Knockdown | Mouse Kidney Cells (TCMK-1) | Efficient knockdown | Not explicitly quantified | [4] |
| Selenoprotein T (SELENOT) | CRISPR-Cas9 Knockout | Mouse (Liver) | Not reported | 60 proteins upregulated, 94 proteins downregulated | [5][6] |
| Various Selenoproteins | Selenium Deficiency (Functional Knockdown) | B6 Mice (Liver) | GPX1: ↓ to 30%, Selenow: ↓ to 29%, Selenoh: ↓ to 40% | Not reported | [2] |
Table 1: Effects of Genetic Knockout and Knockdown on Selenoprotein Expression. This table provides a summary of the observed changes in mRNA and protein levels of various selenoproteins following genetic manipulation.
| Selenoprotein | Genetic Modification Model | Tissue/Cell Type | Change in Enzyme Activity | Reference |
| Glutathione Peroxidase (GPx) | Selenium-deficient diet | Mouse Liver | Significant decrease | [2] |
| Thioredoxin Reductase (TrxR) | Selenium-deficient diet | Mouse Liver | Significant decrease | [2] |
| Glutathione Peroxidase 3 (GPx3) | Selenium-deficient diet | Mouse Plasma | Significant decrease | [7] |
| Glutathione Peroxidase 1 (GPx1) | Selenium-deficient diet | Mouse Red Blood Cells | Significant decrease | [7] |
| Selenoprotein V (SELENOV) | Knockout | Mouse Liver | GPx activity: ↓ (≤ 50%) | [8] |
Table 2: Impact of Genetic Modification on Selenoprotein Enzyme Activity. This table summarizes the functional consequences of genetic alterations on the enzymatic activity of key selenoproteins.
Experimental Protocols
Protocol 1: CRISPR-Cas9-Mediated Knockout of a Selenoprotein Gene in Mammalian Cells
This protocol provides a general framework for generating a selenoprotein gene knockout using the CRISPR-Cas9 system.
1. Guide RNA (gRNA) Design and Cloning:
- Special Consideration for Selenoprotein Genes: The presence of an in-frame UGA codon for this compound insertion requires careful gRNA design. While targeting the UGA codon directly is possible, it is often more effective to target a region in an early exon that is common to all splice variants of the gene. This will lead to a frameshift mutation and premature stop codon, resulting in a non-functional protein.
- Use online design tools (e.g., CHOPCHOP, Addgene's CRISPR guide) to identify potential gRNA sequences with high on-target and low off-target scores.
- Synthesize and clone the gRNA sequence into a suitable expression vector that also contains the Cas9 nuclease gene (e.g., pX458).
2. Transfection of Mammalian Cells:
- Culture the target cell line to 70-80% confluency.
- Transfect the cells with the gRNA/Cas9 expression plasmid using a suitable transfection reagent (e.g., Lipofectamine 2000).
- Include a positive control (e.g., a gRNA targeting a non-essential gene) and a negative control (e.g., a scrambled gRNA).
3. Selection of Edited Cells:
- If the gRNA/Cas9 plasmid contains a selectable marker (e.g., GFP), use fluorescence-activated cell sorting (FACS) to isolate transfected cells 48-72 hours post-transfection.
- Alternatively, if the plasmid contains an antibiotic resistance gene, select for transfected cells by treating with the appropriate antibiotic.
4. Single-Cell Cloning and Expansion:
- Plate the selected cells at a very low density in a 96-well plate to obtain single-cell-derived colonies.
- Expand the individual clones for further analysis.
5. Verification of Gene Knockout:
- Genomic DNA Analysis: Extract genomic DNA from the expanded clones. Amplify the targeted region by PCR and sequence the PCR products to identify insertions or deletions (indels) that confirm the knockout.
- Western Blot Analysis: Lyse the cells and perform a Western blot using an antibody specific to the targeted selenoprotein to confirm the absence of the protein.
- Functional Assays: If applicable, perform an enzyme activity assay to confirm the loss of function of the targeted selenoprotein.
Protocol 2: siRNA-Mediated Knockdown of a Selenoprotein
This protocol describes the transient knockdown of a selenoprotein using small interfering RNA (siRNA).
1. siRNA Design and Synthesis:
- Design siRNAs targeting the 3'-UTR of the selenoprotein mRNA. Targeting the 3'-UTR is often effective for selenoproteins and can avoid potential off-target effects in the coding region.[4]
- Synthesize at least two independent siRNAs for the target gene to control for off-target effects.
- Also, synthesize a non-targeting (scrambled) siRNA as a negative control.
2. siRNA Transfection:
- Plate the target cells to achieve 50-60% confluency on the day of transfection.
- Prepare siRNA-lipid complexes using a suitable transfection reagent (e.g., RNAiMAX).
- Add the siRNA complexes to the cells at a final concentration of 10-20 nM.
- Incubate the cells for 48-72 hours.
3. Assessment of Knockdown Efficiency:
- Quantitative Real-Time PCR (qRT-PCR): Isolate total RNA from the cells and perform qRT-PCR to quantify the mRNA levels of the target selenoprotein. Normalize the expression to a housekeeping gene. A successful knockdown should show a significant reduction in mRNA levels compared to the scrambled siRNA control.
- Western Blot Analysis: Lyse the cells and perform a Western blot to assess the protein levels of the targeted selenoprotein. A successful knockdown will show a significant decrease in protein expression.
Protocol 3: Measurement of Glutathione Peroxidase (GPx) Activity
This protocol is adapted from commercially available kits and published methods for measuring the activity of glutathione peroxidase, a key family of selenoproteins.
1. Sample Preparation:
- Cell Lysate: Homogenize cells in a cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM EDTA and 1 mM DTT). Centrifuge to remove cell debris and collect the supernatant.
- Tissue Homogenate: Homogenize tissue in a similar buffer, centrifuge, and collect the supernatant.
- Plasma/Serum: Can often be used directly or with minimal dilution.
2. Assay Principle:
- The assay measures the rate of NADPH oxidation to NADP+, which is coupled to the reduction of oxidized glutathione (GSSG) by glutathione reductase. GPx catalyzes the reduction of a substrate (e.g., cumene (B47948) hydroperoxide or hydrogen peroxide) by reduced glutathione (GSH), leading to the formation of GSSG.
3. Assay Procedure:
- Prepare a reaction mixture containing assay buffer, glutathione reductase, GSH, and NADPH.
- Add the sample (cell lysate, tissue homogenate, or plasma) to the reaction mixture.
- Initiate the reaction by adding the substrate (e.g., cumene hydroperoxide).
- Immediately measure the decrease in absorbance at 340 nm over several minutes using a spectrophotometer.
4. Calculation of Activity:
- Calculate the rate of NADPH consumption from the linear portion of the absorbance curve.
- Use the molar extinction coefficient of NADPH (6.22 x 10³ M⁻¹cm⁻¹) to convert the rate of absorbance change to enzyme activity units (e.g., µmol of NADPH consumed per minute per mg of protein).
Protocol 4: Measurement of Thioredoxin Reductase (TrxR) Activity
This protocol is based on the DTNB reduction assay for measuring the activity of thioredoxin reductase, another important family of selenoproteins.
1. Sample Preparation:
- Prepare cell lysates or tissue homogenates as described for the GPx activity assay.
2. Assay Principle:
- TrxR catalyzes the NADPH-dependent reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to 5-thio-2-nitrobenzoic acid (TNB), which has a strong absorbance at 412 nm.
3. Assay Procedure:
- Prepare a reaction mixture containing assay buffer and NADPH.
- Add the sample to the reaction mixture.
- To distinguish TrxR activity from other DTNB-reducing enzymes, prepare a parallel reaction containing a specific TrxR inhibitor.
- Initiate the reaction by adding DTNB.
- Measure the increase in absorbance at 412 nm over time.
4. Calculation of Activity:
- Calculate the rate of TNB formation from the linear portion of the absorbance curve.
- Subtract the rate of the inhibited reaction from the total rate to obtain the TrxR-specific activity.
- Use the molar extinction coefficient of TNB (13,600 M⁻¹cm⁻¹) to calculate the enzyme activity.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Selenium regulation of selenoprotein enzyme activity and transcripts in a pilot study with Founder strains from the Collaborative Cross - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The human selenoproteome: recent insights into functions and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new strategy for assessing selenoprotein function: siRNA knockdown/knock-in targeting the 3′-UTR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hepatic Proteomic Analysis of Selenoprotein T Knockout Mice by TMT: Implications for the Role of Selenoprotein T in Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Knockout of Selenoprotein V Affects Regulation of Selenoprotein Expression by Dietary Selenium and Fat Intakes in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Selenocysteine in Nanomedicine and Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Role of Selenocysteine
Selenium is an essential micronutrient vital for human health, primarily incorporated into proteins as the 21st proteinogenic amino acid, this compound (Sec).[1][2][3] this compound is distinguished from its sulfur analog, cysteine, by the substitution of a selenium atom for the sulfur atom. This substitution confers unique biochemical properties, including a lower reduction potential and higher nucleophilicity, making it a critical component of the active sites of various antioxidant and redox-regulating enzymes known as selenoproteins.[3][4] Key selenoproteins include glutathione (B108866) peroxidases (GPXs) and thioredoxin reductases (TrxRs), which are central to cellular antioxidant defense systems.[1][2]
In the context of nanomedicine, these unique redox properties make this compound and its derivatives, such as diselenide bonds, highly attractive for designing "smart" drug delivery systems. These systems can respond to specific physiological cues within the disease microenvironment, particularly the altered redox state found in cancer cells, to achieve targeted drug release and enhanced therapeutic efficacy.[5][6] Selenium nanoparticles (SeNPs) and this compound-containing nanoconstructs offer advantages over traditional selenium supplements, including higher bioavailability, reduced toxicity, and the ability to serve as versatile platforms for delivering therapeutic payloads.[7][8]
Application Notes: Leveraging this compound in Nanotherapeutics
Redox-Responsive Drug Delivery
A primary application of this compound in nanomedicine is the development of redox-responsive drug delivery systems (DDS).[5] The tumor microenvironment is characterized by a significantly higher concentration of reducing agents, most notably glutathione (GSH), compared to normal tissues (intracellular tumor GSH levels are approximately 2-10 mM).[6] This differential provides a specific trigger for drug release.
-
Diselenide Bonds as Triggers: Nanoparticles can be formulated using polymers cross-linked with diselenide (Se-Se) bonds. These bonds are stable in the low-GSH environment of the bloodstream but are rapidly cleaved in the high-GSH environment inside cancer cells.[6][9] This cleavage leads to the disassembly of the nanocarrier and the release of the encapsulated drug directly at the target site, minimizing off-target toxicity.[5]
-
Dual-Responsive Systems: Selenide-containing linkers can also be engineered to be responsive to reactive oxygen species (ROS), which are also present at elevated levels in cancer cells.[9] This creates dual-responsive systems that can be triggered by both reductive (GSH) and oxidative (ROS) stimuli, offering more precise control over drug release.
Chemodynamic and Photothermal Therapy
This compound-based nanomaterials can actively participate in therapeutic actions beyond serving as simple carriers.
-
Chemodynamic Therapy (CDT): Self-assembled copper-selenocysteine (Cu-SeC) nanoparticles have been developed to enhance CDT.[10] In this system, the nanoparticles react with intracellular GSH, promoting a Fenton-like reaction that generates highly cytotoxic hydroxyl radicals (•OH). Simultaneously, the released this compound can inhibit thioredoxin reductase (TrxR), a key antioxidant enzyme, which further amplifies oxidative stress and enhances the therapeutic effect of CDT.[10]
-
Photothermal Therapy (PTT): Selenium-containing nanoparticles, such as Cu(2-x)Se NPs, can be incorporated into hydrogels for localized tumor therapy.[1] These nanoparticles possess photothermal and photodynamic properties, meaning they can generate heat and ROS upon near-infrared (NIR) light irradiation, leading to tumor ablation.
Enhancing Bioavailability and Reducing Toxicity
Elemental selenium nanoparticles (SeNPs) offer a significant advantage over inorganic and organic selenium compounds due to their lower toxicity and higher bioavailability.[7][8][11] When used as drug carriers, SeNPs can improve the safety profile of conventional chemotherapeutic agents.[12] By encapsulating toxic drugs within a biocompatible SeNP matrix, systemic exposure is reduced, and the drug is preferentially delivered to the tumor site through mechanisms like the enhanced permeability and retention (EPR) effect.[7][12]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound-based nanoparticles, highlighting their physical characteristics and therapeutic efficacy.
Table 1: Physicochemical Properties of Selenium-Based Nanoparticles
| Nanoparticle Type | Synthesis Method | Average Size (nm) | Drug Loaded | Drug Loading Capacity (%) | Reference |
|---|---|---|---|---|---|
| Lapatinib-loaded Cysteine NPs | Polymer self-assembly | 79.71 | Lapatinib | 12.5 | [13] |
| Diselenide-crosslinked Micelles | Self-assembly/crosslinking | ~100 | Doxorubicin | Not specified | [9] |
| Selenium Nanoparticles (SeNPs) | Hydrothermal | 169.11 | None | N/A | [14] |
| Stabilized SeNPs | Chemical reduction | 46 | None | N/A | [15] |
| Copper-Selenocysteine (Cu-SeC) NPs | One-pot self-assembly | ~150 | None | N/A |[10] |
Table 2: In Vitro Cytotoxicity of Selenium-Based Nanoparticles
| Nanoparticle Type | Cell Line | Drug | IC50 Value | Therapeutic Effect | Reference |
|---|---|---|---|---|---|
| Selenium Nanoparticles (SeNPs) | HepG2 (Liver Cancer) | None | Dose-dependent | Induction of apoptosis | [12] |
| Lapatinib-loaded Cysteine NPs | SK-BR-3 (Breast Cancer) | Lapatinib | Lower than free drug | Enhanced cytotoxicity & apoptosis | [13] |
| Cu-SeC NPs | 4T1 (Breast Cancer) | None | Not specified | Amplified oxidative stress |[10] |
Visualizations: Workflows and Mechanisms
The following diagrams illustrate key processes in the application of this compound-based nanomedicine.
Caption: Experimental workflow for developing drug-loaded selenium nanoparticles.
Caption: Mechanism of redox-responsive drug release from a diselenide-linked nanoparticle.
Caption: Signaling pathway for enhanced chemodynamic therapy via Cu-SeC nanoparticles.
Experimental Protocols
Protocol for Synthesis of Selenium Nanoparticles (Chemical Reduction)
This protocol describes a common method for synthesizing SeNPs using ascorbic acid as a reducing agent.[14][16]
Materials:
-
Sodium selenite (B80905) (Na₂SeO₃)
-
L-ascorbic acid
-
Stabilizing agent (e.g., Bovine Serum Albumin (BSA), Chitosan, or Tween-20)
-
Milli-Q or double-distilled water (ddH₂O)
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Prepare Reactant Solutions:
-
Prepare a stock solution of sodium selenite (e.g., 25 mM) in ddH₂O.
-
Prepare a stock solution of L-ascorbic acid (e.g., 50-60 mM) in ddH₂O.
-
If using a stabilizer, prepare a solution of the chosen agent (e.g., 1% w/v BSA).
-
-
Reaction Setup:
-
In a clean beaker, add a specific volume of the sodium selenite solution.
-
If using a stabilizer like BSA, add it to the sodium selenite solution and stir to mix.
-
-
Reduction:
-
Place the beaker on a magnetic stirrer and maintain vigorous stirring.
-
Slowly add the L-ascorbic acid solution dropwise to the sodium selenite solution.
-
A color change from colorless to a clear red or orange indicates the formation of elemental selenium nanoparticles (Se⁰).[16]
-
-
Maturation:
-
Allow the reaction to proceed for a set time (e.g., 1-2 hours) at room temperature to ensure complete reduction and particle stabilization.
-
-
Purification:
-
Transfer the nanoparticle suspension to centrifuge tubes.
-
Centrifuge the solution at high speed (e.g., 12,000 rpm for 20 minutes) to pellet the SeNPs.
-
Discard the supernatant and resuspend the pellet in fresh ddH₂O. Repeat this washing step 2-3 times to remove unreacted precursors and byproducts.
-
-
Storage:
-
Resuspend the final purified SeNP pellet in ddH₂O or a suitable buffer.
-
Store the SeNP suspension at 4°C for future use. The nanoparticles can be stable for several weeks.[17]
-
Protocol for Characterization of Nanoparticles
Characterization is crucial to confirm the synthesis and determine the physicochemical properties of the nanoparticles.
5.2.1 Size and Morphology Analysis:
-
Dynamic Light Scattering (DLS): Used to determine the hydrodynamic diameter and size distribution (polydispersity index, PDI) of the nanoparticles in suspension.[15][18]
-
Dilute a small aliquot of the SeNP suspension in ddH₂O.
-
Analyze the sample using a DLS instrument. Aim for a PDI value below 0.3 for a relatively monodisperse sample.
-
-
Transmission/Scanning Electron Microscopy (TEM/SEM): Used to visualize the morphology (e.g., spherical, rod-shaped), size, and aggregation state of the nanoparticles.[14][18]
-
Place a drop of the diluted SeNP suspension onto a carbon-coated copper grid (for TEM) or a silicon wafer (for SEM).
-
Allow the solvent to evaporate completely.
-
Image the dried sample using the electron microscope.
-
5.2.2 Chemical and Structural Analysis:
-
UV-Visible Spectroscopy: Confirms the formation of SeNPs by detecting their characteristic surface plasmon resonance (SPR) peak, typically observed between 260-300 nm.[15]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies functional groups on the nanoparticle surface, confirming the presence of stabilizing agents and the absence of precursor molecules.[14][16]
-
X-ray Diffraction (XRD): Determines the crystalline structure of the synthesized nanoparticles (e.g., amorphous or trigonal).[14]
Protocol for In Vitro Drug Release Study
This protocol simulates the release of a drug from nanoparticles under physiological and tumor-mimicking conditions.
Materials:
-
Drug-loaded nanoparticles
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5
-
Glutathione (GSH)
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO)
-
Shaking incubator or water bath at 37°C
Procedure:
-
Sample Preparation:
-
Transfer a known amount (e.g., 1-2 mg) of drug-loaded nanoparticles into a dialysis bag.
-
Securely seal the bag.
-
-
Release Media Preparation:
-
Prepare at least two different release media to simulate different environments:
-
Physiological Control: PBS (pH 7.4)
-
Tumor Microenvironment: PBS (pH 7.4 or 5.5) supplemented with 10 mM GSH.[6]
-
-
-
Dialysis:
-
Immerse the sealed dialysis bag into a container with a known volume (e.g., 50 mL) of the release medium.
-
Place the container in a shaking incubator set to 37°C.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.
-
Immediately replace the withdrawn volume with an equal amount of fresh release medium to maintain sink conditions.
-
-
Quantification:
-
Analyze the concentration of the released drug in the collected aliquots using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[19]
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point.
-
Plot the cumulative release percentage against time to generate drug release profiles for each condition. Compare the profiles to demonstrate redox-responsive release.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. US20120207846A1 - Selenium Nanoparticles with Improvded Biological Effects - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. research.rug.nl [research.rug.nl]
- 8. Physiological Benefits of Novel Selenium Delivery via Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Selenium nanoparticles: a review on synthesis and biomedical applications - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00639H [pubs.rsc.org]
- 12. Selenium Nanoparticles in Cancer Therapy: Unveiling Cytotoxic Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cysteine-based redox-responsive nanoparticles for small-molecule agent delivery - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 14. chalcogen.ro [chalcogen.ro]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Structural Characterization of Selenium Nanoparticles–Bacillus sp. MKUST-01 Exopolysaccharide (SeNPs–EPS) Conjugate for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. "Characterization of Nanoparticles Intended for Drug Delivery" [ouci.dntb.gov.ua]
- 18. Preparation of Sliver and Selenium Nanoparticles and Its Characterization by Dynamic Light Scattering and Scanning Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: Use of Selenocysteine Analogs in Biochemical Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Selenocysteine (Sec), the 21st proteinogenic amino acid, is a cysteine analog where the sulfur atom is replaced by selenium. This substitution imparts unique chemical properties, including a lower pKa (around 5.2 for the selenol group compared to ~8.3 for the thiol group of cysteine), higher nucleophilicity at physiological pH, and a lower reduction potential.[1][2] These characteristics make this compound and its analogs powerful tools in biochemical research, offering unique advantages for studying protein structure, function, and redox biology.[3][4] This document provides detailed application notes and protocols for the utilization of this compound analogs in various biochemical studies.
Applications of this compound Analogs
Probing Enzyme Mechanisms and Redox Biology
This compound residues are naturally found in the active sites of several oxidoreductase enzymes, such as glutathione (B108866) peroxidases and thioredoxin reductases.[2][5] The enhanced reactivity of the selenol group makes it a key player in catalytic cycles involving redox chemistry.[6] Replacing a catalytic cysteine with this compound can be a powerful strategy to elucidate enzyme mechanisms.
Key Applications:
-
Investigating Catalytic Intermediates: The distinct redox properties of this compound can help trap or stabilize catalytic intermediates that are transient with a cysteine residue.
-
Modulating Enzyme Activity: The introduction of this compound can significantly alter the catalytic efficiency of an enzyme, providing insights into the role of the original cysteine residue.[2]
-
Studying Redox Signaling Pathways: this compound-containing proteins can be used as probes to study cellular redox signaling pathways due to their sensitivity to oxidation.
Enhancing Protein Folding and Stability Studies
The replacement of cysteine with this compound can influence protein folding pathways and the stability of the final structure. The diselenide bond is more readily reduced than a disulfide bond, which can be exploited to study oxidative protein folding.[3][7]
Key Applications:
-
Trapping Folding Intermediates: The differential stability of diselenide versus disulfide bonds allows for the trapping and characterization of protein folding intermediates.[7]
-
Facilitating Structural Studies: The introduction of the heavier selenium atom can aid in phasing for X-ray crystallography through multi-wavelength anomalous diffraction (MAD).[8] Furthermore, the incorporation of 77Se, which has a nuclear spin of 1/2, enables high-resolution NMR studies.[8][9]
Site-Specific Protein Modification and Bioconjugation
The unique reactivity of the selenol group at lower pH allows for selective chemical modification of this compound residues in the presence of multiple cysteines.[5][10] This provides a powerful tool for site-specific protein labeling and engineering.
Key Applications:
-
Fluorescent Labeling: Attaching fluorescent probes to a specific this compound residue for imaging and biophysical studies.
-
Drug Conjugation: Site-specific attachment of small molecules or drugs for targeted delivery and therapeutic applications.[11]
-
Protein Ligation: this compound-mediated native chemical ligation (NCL) and expressed protein ligation (EPL) are highly efficient methods for synthesizing large proteins and incorporating unnatural amino acids.[12][13][14]
This compound Analogs in Cancer Research and Drug Development
Certain this compound analogs, such as Se-methylthis compound (MeSeCys), have shown promise as anticancer agents.[15][16][17] These compounds can be metabolized to generate reactive selenium species that induce apoptosis in cancer cells.[17] Understanding the biochemical pathways involved is crucial for the development of new selenium-based therapeutics.
Key Applications:
-
Elucidating Anticancer Mechanisms: Studying how MeSeCys and other analogs affect cellular redox homeostasis and signaling pathways in cancer cells.[15]
-
Prodrug Development: Designing kidney-selective prodrugs of biologically active selenol compounds.[11]
Quantitative Data Summary
| Parameter | Cysteine (Cys) | This compound (Sec) | Reference(s) |
| pKa of Side Chain | ~8.3 | ~5.2-5.43 | [1][8] |
| Redox Potential (vs. SHE) | Higher | Lower | [14] |
| Nucleophilicity at pH 7 | Moderate | High (deprotonated) | [1] |
Experimental Protocols
Protocol 1: Site-Specific Incorporation of this compound into Proteins via Expressed Protein Ligation (EPL)
This protocol describes a general workflow for the semi-synthesis of a selenoprotein using expressed protein ligation (EPL), where a recombinantly expressed protein fragment is ligated to a synthetic peptide containing this compound.[13][18]
Materials:
-
Expression vector for the N-terminal protein fragment fused to an intein-chitin binding domain construct.
-
Expression vector for the C-terminal protein fragment containing the this compound residue (can be expressed in a cysteine-auxotrophic E. coli strain supplemented with this compound).
-
E. coli expression strain (e.g., BL21(DE3)).
-
Luria-Bertani (LB) medium and appropriate antibiotics.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM TCEP, pH 7.5).
-
Chitin (B13524) Resin.
-
Cleavage Buffer (Lysis Buffer containing 50 mM 2-mercaptoethanesulfonic acid (MESNA)).
-
Synthetic peptide with an N-terminal this compound residue.
-
Ligation Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 1 mM TCEP, pH 7.0).
-
SDS-PAGE analysis reagents.
-
Mass spectrometer for protein characterization.
Methodology:
-
Expression and Purification of the N-terminal Thioester Fragment:
-
Transform the expression vector for the intein-fused N-terminal fragment into E. coli.
-
Grow the culture at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow at a lower temperature (e.g., 18°C) overnight.
-
Harvest the cells by centrifugation and resuspend in Lysis Buffer.
-
Lyse the cells (e.g., by sonication) and clarify the lysate by centrifugation.
-
Load the supernatant onto a chitin resin column.
-
Wash the column extensively with Lysis Buffer.
-
Induce on-column cleavage of the intein tag by incubating the resin with Cleavage Buffer for 16-24 hours at 4°C. This generates the N-terminal fragment with a C-terminal thioester.
-
Elute the protein thioester and confirm its purity and mass by SDS-PAGE and mass spectrometry.
-
-
Preparation of the C-terminal this compound-containing Fragment:
-
This fragment can be prepared either by solid-phase peptide synthesis or by recombinant expression in a specialized system that allows for this compound incorporation.
-
-
This compound-Mediated Ligation:
-
Combine the purified N-terminal thioester fragment and the C-terminal this compound-containing fragment in Ligation Buffer at a molar ratio of approximately 1:1.5.
-
Incubate the reaction mixture at room temperature for 2-16 hours.
-
Monitor the progress of the ligation reaction by SDS-PAGE.
-
Once the reaction is complete, purify the full-length ligated protein using appropriate chromatography techniques (e.g., size-exclusion or ion-exchange chromatography).
-
-
Characterization of the Final Product:
-
Confirm the identity and purity of the final selenoprotein by SDS-PAGE and mass spectrometry.
-
Protocol 2: Selective Alkylation of this compound for Mass Spectrometry Analysis
This protocol is adapted from methods for the selective labeling of this compound residues at low pH for their identification by mass spectrometry.[5][10][19]
Materials:
-
Protein sample containing this compound.
-
Reduction Buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
-
pH Adjustment Buffer (e.g., 1 M Sodium Acetate, pH 5.0).
-
Iodoacetamide (B48618) (IAM) solution (freshly prepared).
-
Denaturing Buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5).
-
Trypsin (mass spectrometry grade).
-
Formic acid.
Methodology:
-
Reduction:
-
Dissolve the protein sample in Reduction Buffer.
-
Add DTT to a final concentration of 10 mM or TCEP to a final concentration of 5 mM.
-
Incubate for 30 minutes at 37°C to reduce all disulfide and diselenide bonds.
-
-
pH Adjustment for Selective Alkylation:
-
Adjust the pH of the sample to 5.5 - 6.0 using the pH Adjustment Buffer. This step is critical for selectivity, as the selenol group of Sec (pKa ~5.2) will be largely deprotonated and reactive, while the thiol group of Cys (pKa ~8.3) will be mostly protonated and unreactive.[19]
-
-
Selective Alkylation of this compound:
-
Add freshly prepared iodoacetamide to a final concentration of 20 mM.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Alkylation of Cysteine (Optional but Recommended):
-
Adjust the pH to 8.0-8.5.
-
Add iodoacetamide to a final concentration of 50 mM and incubate for 30 minutes at room temperature in the dark to alkylate all cysteine residues.
-
-
Sample Preparation for Mass Spectrometry:
-
Remove excess reagents by buffer exchange or protein precipitation.
-
Resuspend the protein in Denaturing Buffer.
-
Dilute the sample to reduce the urea concentration to below 2 M.
-
Add trypsin at an enzyme-to-substrate ratio of 1:50 (w/w) and incubate overnight at 37°C.
-
Quench the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the peptide mixture using a C18 ZipTip or equivalent.
-
-
Mass Spectrometry Analysis:
-
Analyze the peptide mixture by LC-MS/MS. Search for peptides containing the carbamidomethylated this compound residue. The unique isotopic pattern of selenium can aid in the identification of selenopeptides.[5]
-
Visualizations
Caption: Workflow for selenoprotein synthesis via Expressed Protein Ligation (EPL).
Caption: Workflow for selective alkylation of this compound for mass spectrometry.
Caption: Simplified bacterial pathway for this compound incorporation.
References
- 1. Overcoming Challenges with Biochemical Studies of this compound and Selenoproteins [mdpi.com]
- 2. Selenoproteins-What unique properties can arise with this compound in place of cysteine? [inis.iaea.org]
- 3. researchgate.net [researchgate.net]
- 4. Selenium and this compound in Protein Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical-biology approaches to interrogate the selenoproteome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Chemoproteomic Interrogation of this compound by Low-pH isoTOP-ABPP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. INCORPORATION OF this compound INTO PROTEINS USING PEPTIDE LIGATION - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Utilizing this compound for Expressed Protein Ligation and Bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and semi-synthesis of selenopeptides and selenoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Molecular and Biochemical Characterization of the this compound Se-Methyltransferase Gene and Se-Methylthis compound Synthesis in Broccoli - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methylthis compound - Wikipedia [en.wikipedia.org]
- 18. This compound Mediated Expressed Protein Ligation of SELENOM - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols for Creating Selenocysteine-Specific Reporters Using Inteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise incorporation of the 21st amino acid, selenocysteine (Sec), into proteins is of significant interest for designing novel enzymes, enhancing protein stability, and studying redox biology. However, the production of selenoproteins is often challenging due to the complex translational machinery involved and the potential for misincorporation of serine (Ser) at the UGA codon designated for Sec. To address this, robust screening methods are necessary to evaluate and optimize systems for efficient and specific Sec incorporation.[1][2][3]
This document provides detailed application notes and protocols for the use of intein-based reporters for the specific detection of this compound incorporation. These reporters offer a powerful tool for high-throughput screening of components of the translational machinery, such as tRNA variants, to improve the yield and fidelity of selenoprotein production.[3][4] The system is based on the Synechocystis sp. PCC6803 DnaB mini-intein (M86 variant), which is engineered to require a this compound residue at its N-terminus for efficient protein splicing.[3][4]
Two primary reporter systems are described:
-
Kanamycin (B1662678) Resistance (KanR) Reporter: Provides a selectable marker for Sec incorporation. Cells will only grow on media containing kanamycin if the KanR protein is reconstituted through Sec-dependent intein splicing.
-
Superfolder Green Fluorescent Protein (sfGFP) Reporter: Offers a screenable marker where fluorescence intensity is directly proportional to the efficiency of Sec incorporation and subsequent intein splicing.
A critical feature of this system is its ability to discriminate between the incorporation of this compound and serine. While Sec incorporation leads to active splicing and reporter function, the misincorporation of serine results in an inactive intein, thus preventing splicing and reporter activity.[3][4]
Signaling Pathways and Reporter Mechanism
The intein-based reporter system leverages a "rewired" translation pathway for Sec incorporation in E. coli. In this system, the natural Sec-specific elongation factor SelB is replaced by the canonical elongation factor EF-Tu.[2] This is achieved by using engineered tRNASec variants that are recognized by EF-Tu. The process begins with the serylation of the engineered tRNASec by seryl-tRNA synthetase (SerRS), followed by the conversion of the attached serine to this compound by this compound synthase (SelA). The resulting Sec-tRNASec is then delivered to the ribosome by EF-Tu to decode a UAG stop codon, which has been repurposed to encode Sec.
The reporter protein (either KanR or sfGFP) is designed with an in-frame insertion of the M86 mini-intein. The first codon of the intein is a UAG codon. Successful incorporation of Sec at this position enables the intein to self-splice, leading to the formation of a functional reporter protein.
Caption: Mechanism of Sec incorporation and reporter activation.
Experimental Workflow Overview
The general workflow for utilizing these reporters to screen for improved tRNA variants involves a two-step process of selection followed by screening.
Caption: Workflow for tRNA library screening.
Quantitative Data Summary
The following tables summarize the relative performance of different tRNASec variants as determined by the KanR-M86 and sfGFP-M86 reporter assays. The data is based on published results and provides a comparative view of the efficiency of Sec incorporation for each variant.
Table 1: Kanamycin Resistance (KanR-M86) Assay Results
| tRNA Variant | Relative Growth on Kanamycin (150 µg/mL) |
| Control (No tRNA) | No Growth |
| tRNAUTu1 | Moderate Growth |
| tRNAUTu1D | Strong Growth |
| tRNAUTu2 | Weak Growth |
| tRNAUTu2D | Moderate Growth |
Table 2: Superfolder GFP (sfGFP-M86) Assay Results
| tRNA Variant | Relative Fluorescence Intensity |
| Control (No tRNA) | ~0% |
| tRNAUTu1 | ~25% |
| tRNAUTu1D | ~100% (Normalized) |
| tRNAUTu2 | ~10% |
| tRNAUTu2D | ~40% |
Detailed Experimental Protocols
These protocols provide a detailed methodology for the key experiments involved in using the this compound-specific intein-based reporters.
Protocol 1: Cloning of Intein-Based Reporters
This protocol outlines the general steps for inserting the M86 mini-intein into a reporter gene of interest.
Materials:
-
Reporter gene plasmid (e.g., containing KanR or sfGFP)
-
M86 mini-intein DNA sequence with a UAG codon at position 1
-
Restriction enzymes and T4 DNA ligase
-
PCR primers for amplifying the intein and the reporter gene
-
DNA purification kits
-
Competent E. coli cells for cloning (e.g., DH5α)
Method:
-
Intein Insertion Site Selection: Identify a suitable insertion site within the reporter gene. The site should be in a loop region or a location that disrupts the protein's function, ensuring that only spliced protein is active.
-
Primer Design: Design PCR primers to amplify the reporter gene in two fragments, flanking the intended insertion site. Design primers to amplify the M86 intein sequence. The primers should include appropriate restriction sites for subsequent ligation.
-
PCR Amplification: Perform PCR to amplify the two fragments of the reporter gene and the M86 intein.
-
Restriction Digest and Ligation: Digest the PCR products and the destination vector with the chosen restriction enzymes. Ligate the two reporter gene fragments and the M86 intein into the digested vector.
-
Transformation and Verification: Transform the ligation mixture into competent E. coli cells. Select for transformants on appropriate antibiotic plates. Verify the correct insertion of the intein by colony PCR and Sanger sequencing.
Protocol 2: Kanamycin Resistance (KanR-M86) Spot Assay
This assay provides a qualitative or semi-quantitative assessment of Sec incorporation efficiency based on cell survival on kanamycin-containing media.
Materials:
-
E. coli strain co-transformed with the KanR-M86 reporter plasmid (e.g., pAB_a02) and a plasmid expressing the tRNA variant of interest.
-
LB broth and LB agar (B569324) plates.
-
Kanamycin and other appropriate antibiotics for plasmid maintenance.
-
96-well plates.
-
Sodium selenite (B80905) (Na2SeO3).
Method:
-
Overnight Culture: Inoculate single colonies of the co-transformed E. coli into 5 mL of LB broth with appropriate antibiotics and 1 µM sodium selenite. Incubate overnight at 37°C with shaking.
-
Culture Normalization: The next day, measure the OD600 of the overnight cultures and normalize all cultures to an OD600 of 2.0 in fresh LB broth.
-
Serial Dilutions: In a 96-well plate, perform 10-fold serial dilutions of the normalized cultures.
-
Spot Plating: Spot 5 µL of each dilution onto LB agar plates containing varying concentrations of kanamycin (e.g., 0, 50, 100, 150 µg/mL) and other necessary antibiotics.
-
Incubation and Analysis: Incubate the plates at 37°C for 16-24 hours. Document the growth of the spots. Higher Sec incorporation efficiency will result in growth at higher kanamycin concentrations.
Protocol 3: sfGFP-M86 Fluorescence Assay
This assay provides a quantitative measure of Sec incorporation efficiency by measuring the fluorescence of the reconstituted sfGFP.
Materials:
-
E. coli strain co-transformed with the sfGFP-M86 reporter plasmid (e.g., pB_04) and a plasmid expressing the tRNA variant of interest.
-
LB broth with appropriate antibiotics.
-
96-well black, clear-bottom plates.
-
Plate reader capable of measuring fluorescence (Excitation: 485 nm, Emission: 510 nm).
-
Sodium selenite (Na2SeO3).
Method:
-
Overnight Culture: Inoculate single colonies into 5 mL of LB broth with appropriate antibiotics and 1 µM sodium selenite. Incubate overnight at 37°C with shaking.
-
Subculturing: The next day, dilute the overnight cultures 1:100 into fresh LB broth with antibiotics and sodium selenite in a 96-well plate (200 µL final volume per well).
-
Induction (if applicable): If the reporter expression is under an inducible promoter, add the appropriate inducer (e.g., IPTG) at the required concentration.
-
Growth and Expression: Incubate the 96-well plate at 37°C with shaking in a plate reader. Measure OD600 and fluorescence at regular intervals for 8-12 hours.
-
Data Analysis: Normalize the fluorescence readings to the cell density (OD600). Compare the normalized fluorescence values between different tRNA variants to determine their relative efficiencies of Sec incorporation. A no-tRNA control should be included to determine the background fluorescence.
Applications in Drug Development
The this compound-specific intein-based reporters are valuable tools in the field of drug development for several reasons:
-
High-Throughput Screening of Selenoprotein Production Systems: These reporters can be used to screen large libraries of engineered tRNAs, aminoacyl-tRNA synthetases, and other translational components to develop highly efficient systems for producing therapeutic selenoproteins.
-
Investigating the Role of Selenoproteins in Disease: By enabling the efficient production of specific selenoproteins, these reporters can facilitate studies on their structure, function, and involvement in various diseases, including cancer and neurodegenerative disorders.
-
Development of Novel Therapeutics: The ability to incorporate this compound at specific sites in proteins opens up possibilities for creating novel protein-based therapeutics with enhanced stability, catalytic activity, or novel functionalities.
Conclusion
The intein-based reporters for this compound incorporation provide a robust, sensitive, and specific platform for advancing the field of selenoprotein engineering. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize these powerful tools in their research and development endeavors.
References
Application Notes and Protocols for 75Se Labeling of Selenoproteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the metabolic labeling of selenoproteins with the radioactive isotope 75Se in both in vitro cell culture systems and in vivo animal models. The use of 75Se allows for sensitive and specific detection of selenoproteins, which are a unique class of proteins containing the amino acid selenocysteine.[1][2] This method is a cornerstone for studying selenoprotein expression, function, and the metabolic fate of selenium.[1][2]
Introduction to 75Se Labeling
Selenium is an essential trace element incorporated into proteins as this compound (Sec), the 21st amino acid.[1][2] Proteins containing Sec are termed selenoproteins, and in humans, 25 such proteins have been identified, many of which are involved in antioxidant defense and redox signaling. The metabolic labeling of cells or animals with 75Se, a gamma-emitting isotope of selenium, provides a robust method for tracking the incorporation of selenium into this specific proteome. The high sensitivity and specificity of this technique are due to the low non-specific insertion of 75Se into other proteins in mammals.[1][2]
Core Applications
-
Profiling Selenoprotein Expression: 75Se labeling allows for the visualization of the entire expressed selenoproteome in a given cell type or tissue.
-
Investigating Selenoprotein Regulation: The impact of selenium availability or other factors on the expression of individual selenoproteins can be quantitatively assessed.
-
Studying Selenium Metabolism: The metabolic pathways of different selenium compounds can be traced by monitoring their incorporation into selenoproteins over time.[3][4]
I. In Vitro 75Se Labeling of Selenoproteins in Cell Culture
This protocol describes the metabolic labeling of HEK293T cells, a commonly used human embryonic kidney cell line, with 75Se-selenite.
Experimental Workflow: In Vitro 75Se Labeling
Caption: Workflow for the in vitro 75Se labeling of selenoproteins in cultured cells.
Protocol: In Vitro 75Se Labeling of HEK293T Cells
Materials:
-
HEK293T cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
[75Se]Selenite (Na2 75SeO3)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA Lysis Buffer (see recipe below)
-
Protease Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (2X)
-
SDS-PAGE gels and electrophoresis apparatus
-
Phosphorimager screen and cassette
-
Phosphorimager scanner
RIPA Lysis Buffer Recipe:
| Component | Final Concentration |
| Tris-HCl, pH 8.0 | 50 mM |
| NaCl | 150 mM |
| NP-40 (Igepal CA-630) | 1.0% |
| Sodium Deoxycholate | 0.5% |
| SDS | 0.1% |
| EDTA, pH 8.0 | 5 mM |
Procedure:
-
Cell Culture: Culture HEK293T cells in DMEM with 10% FBS to approximately 80% confluence in a 100 mm dish.
-
Preparation of Labeling Medium: Prepare fresh DMEM with 10% FBS containing 100 nM [75Se]Selenite. The specific activity of the 75Se will determine the final radioactivity.
-
Metabolic Labeling: Aspirate the culture medium and replace it with the 75Se-containing labeling medium. Incubate the cells for 24 to 72 hours at 37°C in a 5% CO2 incubator.
-
Cell Harvest:
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 500 µL of ice-cold RIPA Lysis Buffer containing protease inhibitors to the plate.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
Cell Lysis:
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge at 13,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA Protein Assay Kit. This is crucial for equal loading in the subsequent SDS-PAGE.
-
Sample Preparation for SDS-PAGE:
-
In a new tube, mix a calculated volume of protein lysate (e.g., 30 µg of protein) with an equal volume of 2X Laemmli sample buffer.
-
Heat the samples at 95°C for 5 minutes.
-
-
SDS-PAGE:
-
Load the denatured protein samples onto a polyacrylamide gel (e.g., 4-20% gradient gel).
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Autoradiography:
-
After electrophoresis, carefully remove the gel and dry it.
-
Expose the dried gel to a phosphorimager screen in a light-tight cassette. The exposure time will vary depending on the amount of radioactivity incorporated (typically overnight to several days).
-
-
Image Analysis:
-
Scan the phosphorimager screen using a phosphorimager scanner.
-
Analyze the resulting image to identify and quantify the 75Se-labeled selenoprotein bands.
-
II. In Vivo 75Se Labeling of Selenoproteins in Animal Models
This protocol details the metabolic labeling of selenoproteins in rats by intravenous injection of 75Se compounds. This method allows for the study of selenoprotein expression and selenium metabolism in different tissues.[3][4]
Experimental Workflow: In Vivo 75Se Labeling
Caption: Workflow for the in vivo 75Se labeling of selenoproteins in a rat model.
Protocol: In Vivo 75Se Labeling in Rats
Materials:
-
Laboratory rats
-
[75Se]Selenite, [75Se]Selenate, or [75Se]Selenomethionine
-
Sterile saline solution
-
Anesthesia
-
Surgical tools for dissection
-
Tissue homogenization buffer (e.g., RIPA buffer with protease inhibitors)
-
Dounce homogenizer or similar device
-
Refrigerated centrifuge
-
BCA Protein Assay Kit
-
SDS-PAGE and autoradiography equipment (as in the in vitro protocol)
Procedure:
-
Animal Preparation: Acclimatize rats to the desired diet for a specified period (e.g., 50-80 days).[3] The selenium content of the diet can be varied to study the effects of selenium status on selenoprotein expression.
-
75Se Administration:
-
Prepare a sterile solution of the 75Se-labeled compound in saline.
-
Administer a single intravenous (iv) injection of 50 µCi of the 75Se compound.[3]
-
-
Time-Course Study: Sacrifice animals at various time points after injection (e.g., 1, 3, 24, and 72 hours) to study the kinetics of selenium incorporation.[3][4]
-
Tissue Collection and Processing:
-
Anesthetize the animal and collect blood via cardiac puncture if desired.
-
Perfuse the animal with ice-cold PBS to remove blood from the tissues.
-
Dissect the tissues of interest (e.g., liver, kidney, heart, testes) and immediately place them on ice.[4]
-
-
Preparation of Tissue Lysates:
-
Weigh the tissue and homogenize it in 3-5 volumes of ice-cold lysis buffer with protease inhibitors.
-
Centrifuge the homogenate at 105,000 x g for 60 minutes at 4°C to obtain the cytosolic fraction (supernatant).[4]
-
-
Protein Quantification, SDS-PAGE, and Autoradiography: Follow steps 6-10 of the in vitro protocol. For tissue lysates, it is common to load a higher amount of protein (e.g., 1,500 µg) per lane for SDS-PAGE.[4]
III. Quantitative Data Presentation
The following tables summarize representative quantitative data from in vivo 75Se labeling studies in rats.
Table 1: Recovery of 75Se from [75Se]Selenite in SDS-PAGE Gels of Various Tissues at Different Time Points [3]
| Time after Injection (hours) | Liver (%) | Kidney (%) | Heart (%) | Testes (%) | Plasma (%) |
| 1 | 15.2 | 18.5 | 10.1 | 5.6 | 20.3 |
| 3 | 25.4 | 28.9 | 15.7 | 8.9 | 22.1 |
| 24 | 45.1 | 35.2 | 20.3 | 25.6 | 30.5 |
| 72 | 40.2 | 30.1 | 18.9 | 35.1 | 28.7 |
Values represent the percentage of the applied 75Se recovered in the gel after SDS-PAGE.
Table 2: Recovery of 75Se from [75Se]Selenomethionine in SDS-PAGE Gels of Various Tissues at Different Time Points [3]
| Time after Injection (hours) | Liver (%) | Kidney (%) | Heart (%) | Testes (%) | Plasma (%) |
| 1 | 30.1 | 32.5 | 28.7 | 25.4 | 35.6 |
| 3 | 32.5 | 35.1 | 30.2 | 28.9 | 38.9 |
| 24 | 35.4 | 38.7 | 32.1 | 30.1 | 40.2 |
| 72 | 38.9 | 40.2 | 35.4 | 32.5 | 42.1 |
| 168 | 40.1 | 42.3 | 38.7 | 35.4 | 45.3 |
Values represent the percentage of the applied 75Se recovered in the gel after SDS-PAGE.
IV. Safety Precautions
75Se is a radioactive material. All handling and experimental procedures must be conducted in a designated radioactive materials laboratory and in accordance with institutional and national radiation safety regulations. Appropriate personal protective equipment (PPE), including lab coats, gloves, and safety glasses, must be worn at all times. All radioactive waste must be disposed of according to established protocols.
References
- 1. Radioactive 75Se Labeling and Detection of Selenoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radioactive 75Se Labeling and Detection of Selenoproteins | Springer Nature Experiments [experiments.springernature.com]
- 3. Frontiers | Metabolism of Tracer 75Se Selenium From Inorganic and Organic Selenocompounds Into Selenoproteins in Rats, and the Missing 75Se Metabolites [frontiersin.org]
- 4. Metabolism of Tracer 75Se Selenium From Inorganic and Organic Selenocompounds Into Selenoproteins in Rats, and the Missing 75Se Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Computational Tools for Predicting Selenoprotein Genes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to computational tools used for the identification of selenoprotein genes. Selenoproteins, which incorporate the 21st amino acid selenocysteine (Sec), are notoriously difficult to predict using standard gene annotation software due to the dual role of the UGA codon, which can act as both a stop signal and a Sec codon.[1][2][3][4][5][6] The specialized computational tools detailed below are therefore essential for the accurate identification of these important proteins.
Introduction to Selenoprotein Prediction
The primary challenge in identifying selenoprotein genes lies in the translational ambiguity of the UGA codon. In most organisms, UGA signals the termination of protein synthesis. However, in the context of selenoprotein synthesis, a specific RNA structure known as a this compound Insertion Sequence (SECIS) element directs the translational machinery to incorporate this compound at the UGA codon.[1][3][4][5][6][7] The location and structure of the SECIS element vary between eukaryotes, archaea, and bacteria, necessitating the development of domain-specific prediction tools.[8]
Computational approaches to selenoprotein prediction can be broadly categorized into two main strategies:
-
SECIS-dependent methods: These tools first identify potential SECIS elements in a given nucleotide sequence and then search for upstream open reading frames (ORFs) containing in-frame UGA codons.[9]
-
Homology-based methods: These approaches leverage the fact that many selenoproteins have cysteine-containing homologs. By searching for sequence similarity to known selenoproteins or their cysteine-containing counterparts, these tools can identify candidate selenoprotein genes.[6][10]
More recently, deep learning approaches have emerged, particularly for the prediction of bacterial selenoproteins, offering improved accuracy and speed.[2][11][12]
Featured Computational Tools
This section details several widely used and cutting-edge tools for selenoprotein gene prediction.
SECISearch3 and Seblastian
SECISearch3 is a powerful tool for the prediction of eukaryotic SECIS elements, and it forms the foundational step for Seblastian, a pipeline designed to identify selenoprotein genes.[1][3][4][5][7][9][13] Seblastian first uses SECISearch3 to locate potential SECIS elements and then analyzes the upstream sequences for ORFs that show homology to known selenoproteins or their cysteine-containing homologs.[9] Both tools are accessible via a user-friendly web server.[1][3][7][13]
Selenoprofiles
Selenoprofiles is a homology-based pipeline that is particularly effective for predicting known selenoprotein families in both prokaryotic and eukaryotic genomes.[6][14] Unlike SECIS-dependent methods, Selenoprofiles does not rely on the initial identification of SECIS elements. Instead, it uses curated protein profiles of known selenoprotein families to scan genomic sequences for homologous genes.[6][15] This approach makes it a robust tool for annotating selenoproteomes.[10] Selenoprofiles is available as a command-line tool.[16][17][18]
deep-Sep
deep-Sep is a state-of-the-art deep learning-based algorithm specifically designed for the rapid and accurate prediction of selenoprotein genes in bacterial genomes.[2][11][19] It utilizes a Transformer-based neural network to distinguish Sec-encoding UGA codons from stop codons and employs a homology search-based strategy to minimize false positives.[2][11][19][20] deep-Sep is available as both a web server and a standalone command-line tool.[19]
bSECISearch
bSECISearch is a program developed for the prediction of both SECIS elements and selenoprotein genes specifically in bacterial genomic sequences.[8]
Asec-Prediction
Asec-Prediction is a computational method tailored for the prediction of archaeal selenoprotein genes.[8]
Performance of Selenoprotein Prediction Tools
The performance of these tools can be evaluated based on metrics such as sensitivity (the ability to correctly identify true positives) and specificity (the ability to correctly identify true negatives). For deep learning models like deep-Sep, additional metrics like the F1 score and the area under the receiver operating characteristic curve (AUC) are also used.
| Tool | Organism | Method | Sensitivity | Specificity | F1 Score | AUC | Reference |
| Seblastian (Known Selenoproteins) | Eukaryotes | SECIS-dependent & Homology | High | >90% | - | - | [1] |
| Seblastian (New Selenoproteins) | Eukaryotes | SECIS-dependent & Homology | Moderate | >90% | - | - | [1] |
| deep-Sep | Bacteria | Deep Learning & Homology | - | - | 0.939 | 0.987 | [2][11] |
| bSECISearch | Bacteria | SECIS-dependent | - | - | - | - | [2] |
Note: Direct comparative data across all tools, especially for different domains of life, is limited. The performance of SECIS-dependent methods is intrinsically linked to the accuracy of SECIS element prediction.
Experimental Protocols
This section provides detailed protocols for using the web server and command-line versions of the featured tools.
Protocol 1: Using the SECISearch3 and Seblastian Web Server
This protocol describes how to use the Seblastian web server to predict selenoprotein genes in a eukaryotic nucleotide sequence.
1. Access the Web Server:
-
Navigate to the Seblastian web server, which is hosted at two locations: --INVALID-LINK-- and --INVALID-LINK--.[1][3][13]
2. Input Sequence:
-
Paste your nucleotide sequence(s) in FASTA format into the "Input sequence(s)" text box.
-
Alternatively, you can upload a FASTA file by clicking the "Browse..." button.
3. Select Prediction Mode:
-
Choose the appropriate prediction mode. For identifying known selenoproteins, select the corresponding option. To search for potentially novel selenoproteins, select the option that includes searches against cysteine-containing homologs.[9]
4. Set SECISearch3 Parameters:
-
The web form allows you to adjust the stringency of the SECIS element prediction. For most applications, the default settings are appropriate.[1]
5. Submit the Job:
-
Provide an email address to be notified upon job completion (optional).
-
Click the "Submit" button to start the analysis.
6. Interpret the Results:
-
The output page will display a list of predicted selenoprotein genes.
-
For each prediction, you will find information about the predicted coding sequence, the location of the in-frame UGA codon, and the predicted SECIS element.
-
SECISearch3 provides a graphical representation of the predicted SECIS element's secondary structure.[1]
Protocol 2: Using Selenoprofiles (Command Line)
This protocol outlines the steps for using the Selenoprofiles command-line tool to identify selenoprotein genes in a genome.
1. Installation:
-
Selenoprofiles can be installed via Conda or Docker.[18] Detailed installation instructions are available in the official documentation.[16]
2. Prepare Input Files:
-
Target Genome: A multi-fasta file containing the nucleotide sequences of the genome you want to analyze.
-
Profile Alignments: Selenoprofiles comes with a set of built-in, curated profiles for known selenoprotein families. You can also create your own custom profiles.[16]
3. Execute Selenoprofiles:
-
Open a terminal and use the following command structure: bash selenoprofiles -o
-t -s " " -p [options] -
-o: Specifies the output directory.
-
-t: Path to your target genome file.
-
-s: A descriptive name for your species.
-
-p: The profile or set of profiles to use for the search (e.g., metazoa,machinery).[16]
-
[options]: Additional options can be specified, such as -no_splice for intronless sequences (e.g., prokaryotic genomes or mRNA).[16]
4. Analyze the Output:
-
Selenoprofiles generates several output files in the specified output directory.
-
The primary output is typically a GTF file (all_predictions.gtf) containing the coordinates and annotations of the predicted selenoprotein genes.[16]
-
The output will classify predictions as "this compound" for true selenoproteins or "cysteine" for their homologs.[16]
Protocol 3: Using the deep-Sep Web Server
This protocol details how to use the deep-Sep web server for predicting selenoprotein genes in bacterial nucleotide sequences.
1. Access the Web Server:
-
The deep-Sep web server is available at --INVALID-LINK--.[19]
2. Input Sequence:
-
Paste your bacterial nucleotide sequence(s) in FASTA format into the provided text area.
-
You can also upload a FASTA file.
3. Submit the Analysis:
-
Click the "Submit" button to initiate the prediction.
4. View the Results:
-
The results page will provide a list of predicted selenoprotein genes, including their genomic location and the sequence of the predicted protein.
Protocol 4: Using deep-Sep (Command Line)
This protocol provides instructions for using the command-line version of deep-Sep.
1. Installation:
-
The deep-Sep software and its dependencies can be installed using the provided requirements.txt file. A GPU is recommended for optimal performance.[19]
2. Prepare Input Data:
-
Your input should be a FASTA file containing the bacterial genomic sequence(s).
3. Run the Prediction:
-
The prediction is carried out using the main.py script. The command will look similar to this: bash python prediction/main.py --sequence_path /path/to/your_sequence.fasta --diamond_path /path/to/diamond
-
You need to provide the path to your input FASTA file and the location of the DIAMOND executable for the homology search step.[19]
4. Interpret the Output:
-
The script will generate several output files, with the final filtered predictions in final_results.csv.[19] This file will contain the details of the predicted selenoprotein genes.
Visualizing Prediction Workflows
The following diagrams, generated using the DOT language, illustrate the logical workflows of the described selenoprotein prediction tools.
References
- 1. SECISearch3 and Seblastian: new tools for prediction of SECIS elements and selenoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. repositori.upf.edu [repositori.upf.edu]
- 6. academic.oup.com [academic.oup.com]
- 7. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]
- 8. mdpi.com [mdpi.com]
- 9. Software - MARIOTTI LAB / COMPARATIVE GENOMICS [mariottigenomicslab.com]
- 10. Bioinformatics of Selenoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. deep-Sep: a deep learning-based method for fast and accurate prediction of selenoprotein genes in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. SECISearch3 and Seblastian: In-Silico Tools to Predict SECIS Elements and Selenoproteins | Springer Nature Experiments [experiments.springernature.com]
- 14. Welcome to selenoprofiles’s documentation! — selenoprofiles4 documentation [selenoprofiles4.readthedocs.io]
- 15. repositori-api.upf.edu [repositori-api.upf.edu]
- 16. Getting started — selenoprofiles4 documentation [selenoprofiles4.readthedocs.io]
- 17. Selenoprofiles 3 | Roderic Guigo Lab [genome.crg.es]
- 18. Installation — selenoprofiles4 documentation [selenoprofiles4.readthedocs.io]
- 19. GitHub - ZhangBioLab/deepSep [github.com]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Selenocysteine-tRNA[Ser]Sec Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Selenocysteine (Sec), the 21st proteinogenic amino acid, is co-translationally incorporated into a unique class of proteins known as selenoproteins. The synthesis of this compound occurs on its specific tRNA, tRNA[Ser]Sec, through a multi-step enzymatic pathway that differs between prokaryotes and eukaryotes. Understanding the mechanisms of Sec-tRNA[Ser]Sec synthesis is crucial for elucidating the roles of selenoproteins in health and disease and for the development of novel therapeutics targeting this pathway. These application notes provide detailed protocols for the in vitro synthesis, purification, and analysis of Sec-tRNA[Ser]Sec, along with quantitative data on the key enzymatic reactions and molecular interactions.
Eukaryotic and Prokaryotic Synthesis of this compound-tRNA[Ser]Sec
The synthesis of Sec-tRNA[Ser]Sec begins with the misacylation of tRNA[Ser]Sec with serine by seryl-tRNA synthetase (SerRS) in both eukaryotes and prokaryotes.[1][2]
In eukaryotes and archaea , the seryl-tRNA[Ser]Sec intermediate is then phosphorylated by O-phosphoseryl-tRNA[Ser]Sec kinase (PSTK) to form O-phosphoseryl-tRNA[Ser]Sec (Sep-tRNA[Ser]Sec). Finally, this compound synthase (SecS) catalyzes the conversion of the phosphoseryl moiety to a selenocysteinyl moiety, using selenophosphate as the selenium donor, to produce the final Sec-tRNA[Ser]Sec.[3][4] Selenophosphate is synthesized from selenide (B1212193) and ATP by selenophosphate synthetase 2 (SPS2).[3]
In bacteria , the pathway is more direct. After serylation, the seryl-tRNA[Ser]Sec is directly converted to Sec-tRNA[Ser]Sec by the bacterial this compound synthase (SelA), also using selenophosphate as the selenium donor.[2]
Quantitative Data on Key Components and Reactions
The efficiency of this compound-tRNA[Ser]Sec synthesis is dependent on the kinetic parameters of the involved enzymes and the binding affinities of various factors. The following tables summarize key quantitative data from the literature.
| Enzyme | Substrate | Km (µM) | kcat (s-1) | Reference |
| Human Seryl-tRNA Synthetase | tRNASer | 0.77 ± 0.25 | 0.43 ± 0.040 | [5] |
| Protein | Ligand | Kd (nM) | Method | Reference |
| Human SBP2-RBD | PHGPx SECIS | ~40 | EMSA | [6] |
| Human SBP2-RBD | GPx1 SECIS | ~600 | EMSA | [7] |
| Human SBP2-RBD | SelN SECIS | No binding | EMSA | [7] |
| Drosophila SBP2 | PHGPx SECIS | ~40 | EMSA | [7] |
Experimental Protocols
Protocol 1: In Vitro Reconstitution of Eukaryotic Sec-tRNA[Ser]Sec Synthesis
This protocol outlines the in vitro synthesis of Sec-tRNA[Ser]Sec from purified components.
Materials:
-
Purified human tRNA[Ser]Sec
-
Purified recombinant human Seryl-tRNA Synthetase (SerRS)
-
Purified recombinant human O-phosphoseryl-tRNA[Ser]Sec Kinase (PSTK)
-
Purified recombinant human this compound Synthase (SecS)
-
Purified recombinant human Selenophosphate Synthetase 2 (SPS2)
-
L-Serine
-
Sodium Selenide (Na2Se)
-
ATP
-
Dithiothreitol (DTT)
-
Reaction Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 10 mM KCl, 20 mM DTT)[3]
-
Nuclease-free water
Procedure:
-
Reaction Setup: In a 50 µL reaction volume, combine the following components in the specified order at 4°C:
-
Nuclease-free water to final volume
-
Reaction Buffer (1X final concentration)
-
ATP (1 mM final concentration)
-
L-Serine (50 µM final concentration)
-
Sodium Selenide (10 µM final concentration)
-
Purified tRNA[Ser]Sec (5 µM final concentration)
-
SerRS (1 µM final concentration)
-
PSTK (1 µM final concentration)
-
SPS2 (1 µM final concentration)
-
SecS (1 µM final concentration)
-
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.[3]
-
Quenching and Purification: Stop the reaction by adding an equal volume of water-saturated phenol (B47542) (pH 5.2). Vortex and centrifuge to separate the phases. Precipitate the RNA from the aqueous phase with 3 volumes of cold ethanol.
-
Analysis: Analyze the resulting Sec-tRNA[Ser]Sec by acid-urea polyacrylamide gel electrophoresis (AUPAGE) as described in Protocol 3.
Protocol 2: Purification of tRNA[Ser]Sec Isoforms by RPC-5 Chromatography
This protocol describes the separation of the two major mammalian tRNA[Ser]Sec isoforms, which differ in the methylation status of the uridine (B1682114) at the wobble position.
Materials:
-
Total tRNA isolated from mammalian cells
-
RPC-5 resin
-
Buffer A: 10 mM Sodium Acetate (B1210297) (pH 4.5), 10 mM MgCl2, 1 mM EDTA
-
Buffer B: 10 mM Sodium Acetate (pH 4.5), 10 mM MgCl2, 1 mM EDTA, 1 M NaCl
-
Chromatography column and system
Procedure:
-
Column Preparation: Pack a chromatography column with RPC-5 resin and equilibrate with Buffer A.
-
Sample Loading: Dissolve the total tRNA sample in Buffer A and load it onto the equilibrated column.
-
Elution: Elute the bound tRNAs with a linear gradient of NaCl from Buffer A to Buffer B. A typical gradient would be from 0 M to 1 M NaCl over 10-20 column volumes.
-
Fraction Collection: Collect fractions throughout the elution process.
-
Analysis: Analyze the collected fractions for the presence of tRNA[Ser]Sec isoforms by dot blot hybridization with a specific probe or by aminoacylation with [3H]-Serine followed by scintillation counting.[8] The mcm5U-containing isoform elutes first, followed by the mcm5Um-containing isoform.
Protocol 3: Analysis of Sec-tRNA[Ser]Sec by Acid-Urea Polyacrylamide Gel Electrophoresis (AUPAGE)
AUPAGE is used to separate aminoacylated (charged) tRNA from deacylated (uncharged) tRNA, as the charged tRNA migrates slower.
Materials:
-
Gel casting apparatus
-
Power supply
-
Acrylamide/Bis-acrylamide solution (19:1)
-
1 M Sodium Acetate (pH 5.0)
-
Ammonium persulfate (APS), 10% solution
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
2X Sample Buffer: 0.1 M Sodium Acetate (pH 5.0), 8 M Urea, 0.05% Bromophenol Blue, 0.05% Xylene Cyanol[5]
-
Electrophoresis Buffer: 0.1 M Sodium Acetate (pH 5.0)[5]
-
Staining Solution: 0.06% Methylene Blue in 0.1 M Sodium Acetate (pH 5.0)[5]
Procedure:
-
Gel Preparation: Prepare a 6.5% polyacrylamide gel containing 8 M urea in 0.1 M sodium acetate buffer (pH 5.0).[5] To a 50 ml solution, add 0.15% (v/v) TEMED and 0.7% (w/v) APS to initiate polymerization.[7] Cast the gel and allow it to polymerize for at least 1 hour.
-
Sample Preparation: Mix the tRNA sample with an equal volume of 2X Sample Buffer.
-
Electrophoresis: Pre-run the gel for approximately 30 minutes in a cold room (4°C) with the electrophoresis buffer. Load the samples and run the gel at a constant power of 10W for 12 hours at 4°C.[5]
-
Staining and Destaining: Stain the gel with the Methylene Blue solution for 30-60 minutes. Destain with multiple changes of deionized water until the bands are clearly visible.[5]
Protocol 4: Aminoacylation Assay of tRNA[Ser]Sec
This protocol can be used to determine the efficiency of serylation of tRNA[Ser]Sec.
Materials:
-
Purified tRNA[Ser]Sec
-
Purified SerRS
-
[3H]-L-Serine
-
Aminoacylation Buffer (e.g., 30 mM HEPES pH 7.5, 30 mM KCl, 10 mM MgCl2, 2 mM ATP, 5 mM DTT)
-
Trichloroacetic acid (TCA), 10% solution
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In a 25 µL reaction volume, combine the following:
-
Aminoacylation Buffer (1X final concentration)
-
[3H]-L-Serine (to a final specific activity)
-
tRNA[Ser]Sec (at varying concentrations)
-
SerRS (a fixed, limiting amount)
-
-
Incubation: Incubate the reaction at 37°C for 15 minutes.[8]
-
Precipitation and Filtration: Stop the reaction by adding 500 µL of cold 10% TCA.[8] Incubate on ice for 15 minutes. Collect the precipitate by vacuum filtration through a glass fiber filter.
-
Washing: Wash the filters three times with cold 5% TCA and once with ethanol.
-
Quantification: Dry the filters and measure the incorporated radioactivity by liquid scintillation counting.
Protocol 5: In Vitro Translation for Selenoprotein Synthesis
This protocol describes the use of a rabbit reticulocyte lysate system to translate a selenoprotein mRNA in vitro.
Materials:
-
Selenoprotein mRNA with a SECIS element in the 3' UTR
-
Amino acid mixture (minus methionine)
-
[35S]-Methionine
-
In vitro synthesized Sec-tRNA[Ser]Sec (from Protocol 1)
-
Recombinant SECIS-binding protein 2 (SBP2) and eukaryotic elongation factor for this compound (eEFSec) (optional, to enhance efficiency)
-
RNase inhibitor
Procedure:
-
Reaction Setup: In a final volume of 25-50 µL, combine the following on ice:
-
Rabbit reticulocyte lysate
-
Amino acid mixture (minus methionine)
-
[35S]-Methionine
-
Selenoprotein mRNA
-
Sec-tRNA[Ser]Sec
-
RNase inhibitor
-
(Optional) SBP2 and eEFSec
-
-
Incubation: Incubate the reaction at 30°C for 60-90 minutes.[11]
-
Analysis: Analyze the translation products by SDS-PAGE and autoradiography. The full-length selenoprotein will only be synthesized in the presence of Sec-tRNA[Ser]Sec. Truncated products will be observed in its absence.
Conclusion
The protocols and data presented in these application notes provide a comprehensive resource for researchers studying the synthesis of this compound-tRNA[Ser]Sec. These methods are essential for dissecting the molecular mechanisms of selenoprotein synthesis, identifying inhibitors of this pathway for drug development, and understanding the regulation of selenoprotein expression in various physiological and pathological contexts.
References
- 1. Insights into substrate promiscuity of human seryl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The isolation and sequence analysis of transfer RNA: the use of plaskon chromatography (RPC-5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of this compound on Its tRNA in Eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Crystal structure of human seryl-tRNA synthetase and Ser-SA complex reveals a molecular lever specific to higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of the UGA-recoding and SECIS-binding activities of SECIS-binding protein 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A short motif in Drosophila SECIS Binding Protein 2 provides differential binding affinity to SECIS RNA hairpins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound tRNA[Ser]Sec, the Central Component of Selenoprotein Biosynthesis: Isolation, Identification, Modification and Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Basics: In Vitro Translation | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Rabbit Reticulocyte Lysate, Nuclease-Treated [worldwide.promega.com]
- 11. promega.com [promega.com]
Application of CRISPR-Cas9 for Studying Selenocysteine Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Selenocysteine (Sec), the 21st proteinogenic amino acid, is co-translationally incorporated into a unique class of proteins known as selenoproteins.[1] This process involves a complex molecular machinery that recodes a UGA codon, typically a stop signal, to specify Sec insertion.[1][2] The machinery includes the this compound tRNA (tRNA[Ser]Sec), a specific elongation factor (EEFSEC), and a downstream mRNA stem-loop structure called the this compound Insertion Sequence (SECIS).[1] Selenoproteins, such as glutathione (B108866) peroxidases (GPXs) and thioredoxin reductases (TXNRDs), play critical roles in redox homeostasis, antioxidant defense, and thyroid hormone metabolism.[3] Dysregulation of the this compound pathway has been implicated in various diseases, including cancer and neurodegenerative disorders.
The CRISPR-Cas9 system has emerged as a powerful tool for genome editing, enabling precise knockout, activation, or modification of genes involved in the this compound pathway.[2][4] This technology allows researchers to investigate the function of individual selenoproteins and the machinery responsible for their synthesis with unprecedented precision. These application notes provide an overview and detailed protocols for utilizing CRISPR-Cas9 to study this compound pathways.
Key Applications of CRISPR-Cas9 in this compound Pathway Research
-
Functional Genomics: Knockout of individual selenoprotein genes or components of the Sec incorporation machinery (e.g., SEPSECS, SECISBP2) to elucidate their specific roles in cellular processes.[1][3]
-
Disease Modeling: Creation of cell lines or animal models with specific mutations in this compound pathway genes to study disease mechanisms.
-
Drug Discovery: High-throughput CRISPR screens to identify novel regulators of selenium metabolism and selenoprotein expression as potential therapeutic targets.[5]
-
Understanding UGA Recoding: Modulating the expression or function of components of the Sec machinery to dissect the mechanisms of UGA recoding and this compound incorporation.[2][4]
Signaling Pathways and Experimental Workflows
Eukaryotic this compound Incorporation Pathway
Caption: Eukaryotic this compound Incorporation Pathway.
General Experimental Workflow for CRISPR-Cas9 Mediated Knockout
Caption: CRISPR-Cas9 Knockout Experimental Workflow.
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing CRISPR-Cas9 to investigate the this compound pathway.
Table 1: Genome Editing Efficiency in Human Cell Lines Targeting the tRNA[Ser]Sec Gene (TRNAU1) [4][6]
| Cell Line | Transduction Method | Indel Percentage (%) |
| Hek293 | CRISPR-Cas9-VLPs | Up to 98% |
| HepG2 | CRISPR-Cas9-VLPs | Up to 85% |
| HaCaT | CRISPR-Cas9-VLPs | Up to 70% |
| HAP1 | CRISPR-Cas9-VLPs | Up to 95% |
| HeLa | CRISPR-Cas9-VLPs | Up to 60% |
| LNCaP | CRISPR-Cas9-VLPs | Up to 75% |
Table 2: Relative Reduction of Selenoprotein Levels Following tRNA[Ser]Sec Gene Editing [4]
| Cell Line | GPX1 Reduction (%) | GPX4 Reduction (%) | TXNRD1 Reduction (%) |
| Hek293 | ~80% | ~70% | ~60% |
| HepG2 | ~70% | ~60% | ~50% |
| HaCaT | ~60% | ~50% | ~40% |
| HAP1 | ~90% | ~80% | ~70% |
| HeLa | ~50% | ~40% | ~30% |
| LNCaP | ~65% | ~55% | ~45% |
Table 3: Effect of tRNA[Ser]Sec Gene Editing on tRNA Levels [4]
| Cell Line | Treatment | Relative tRNA[Ser]Sec Level |
| Hek293 | Control | 1.0 |
| Hek293 | CRISPR-Cas9-VLPs | ~0.2 |
| HAP1 | Control | 1.0 |
| HAP1 | CRISPR-Cas9-VLPs | ~0.3 |
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of a this compound Pathway Gene
This protocol provides a general framework for knocking out a gene involved in the this compound pathway using a lentiviral delivery system.[7]
1. sgRNA Design and Cloning
-
1.1. sgRNA Design: Design at least two sgRNAs targeting an early exon of the gene of interest using online tools like CRISPOR. Select sgRNAs with high on-target scores and low off-target predictions.
-
1.2. Oligo Synthesis: Synthesize complementary oligos for the designed sgRNAs with appropriate overhangs for cloning into a lentiviral CRISPR-Cas9 vector (e.g., lentiCRISPRv2).
-
1.3. Annealing and Ligation: Anneal the complementary oligos and ligate the resulting duplex into the BsmBI-digested lentiCRISPRv2 plasmid.
-
1.4. Transformation and Verification: Transform the ligation product into competent E. coli, select for positive colonies, and verify the correct insertion by Sanger sequencing.
2. Lentivirus Production and Transduction
-
2.1. Cell Culture: Culture HEK293T cells for lentivirus packaging.
-
2.2. Transfection: Co-transfect the lentiCRISPRv2 construct with packaging (e.g., psPAX2) and envelope (e.g., pMD2.G) plasmids into HEK293T cells using a suitable transfection reagent.
-
2.3. Virus Harvest: Harvest the lentiviral supernatant at 48 and 72 hours post-transfection, pool, and filter through a 0.45 µm filter.
-
2.4. Transduction: Transduce the target cell line with the lentiviral particles in the presence of polybrene (8 µg/mL).
3. Selection and Clonal Isolation
-
3.1. Antibiotic Selection: 48 hours post-transduction, begin selection with an appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.
-
3.2. Single-Cell Cloning: After selection, perform serial dilution or use fluorescence-activated cell sorting (FACS) to isolate single cells into 96-well plates to generate clonal populations.
4. Validation of Knockout
-
4.1. Genomic DNA Analysis:
-
Extract genomic DNA from expanded clonal populations.
-
Amplify the target region by PCR.
-
Perform a T7 Endonuclease I (T7E1) or Surveyor assay to screen for insertions/deletions (indels).[6]
-
Confirm the specific mutations in positive clones by Sanger sequencing of the PCR products.
-
-
4.2. Gene Expression Analysis:
-
RT-qPCR: Extract total RNA and perform reverse transcription followed by quantitative PCR to measure the mRNA level of the target gene.[4]
-
Western Blot: Prepare total protein lysates and perform western blotting using an antibody specific to the target protein to confirm the absence of protein expression.[4]
-
Protocol 2: Analysis of Selenoprotein Expression
1. Sample Preparation
-
Culture wild-type and knockout cells under desired conditions (e.g., with varying selenium concentrations).
-
Harvest cells and prepare total protein lysates using RIPA buffer supplemented with protease inhibitors.
2. Western Blot Analysis
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the selenoproteins of interest (e.g., GPX1, GPX4, TXNRD1) and a loading control (e.g., actin, GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using image analysis software and normalize to the loading control.
3. RT-qPCR Analysis
-
Extract total RNA from wild-type and knockout cells using a commercial kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using primers specific for the selenoprotein transcripts of interest and housekeeping genes for normalization (e.g., GAPDH, RPS13).[4]
-
Calculate the relative mRNA expression using the ΔΔCt method.
Conclusion
The CRISPR-Cas9 system provides a versatile and powerful platform for investigating the complex mechanisms of this compound incorporation and the functions of selenoproteins. The protocols and data presented here offer a guide for researchers to design and execute experiments aimed at dissecting the this compound pathway, ultimately contributing to a better understanding of its role in health and disease. Careful experimental design, including thorough validation of knockouts, is crucial for obtaining reliable and interpretable results.
References
- 1. This compound Machinery Primarily Supports TXNRD1 and GPX4 Functions and Together They Are Functionally Linked with SCD and PRDX6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Versatile Strategy to Reduce UGA-Selenocysteine Recoding Efficiency of the Ribosome Using CRISPR-Cas9-Viral-Like-Particles Targeting this compound-tRNA[Ser]Sec Gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SEPSECS gene: MedlinePlus Genetics [medlineplus.gov]
- 4. A Versatile Strategy to Reduce UGA-Selenocysteine Recoding Efficiency of the Ribosome Using CRISPR-Cas9-Viral-Like-Particles Targeting this compound-tRNA[Ser]Sec Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CRISPR/Cas9-mediated gene knockout in cells and tissues using lentivirus - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Recombinant Selenoprotein Expression
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the expression of recombinant selenoproteins.
FAQs: Frequently Asked questions
This section addresses common questions regarding the expression of recombinant selenoproteins.
Q1: What is the primary challenge in expressing recombinant selenoproteins?
The main obstacle is the non-standard translation of the UGA codon, which typically signals termination of protein synthesis. In selenoprotein expression, UGA is redefined to encode the 21st amino acid, selenocysteine (Sec).[1][2][3] This process requires a complex machinery, including a specific transfer RNA (tRNASec) and a this compound insertion sequence (SECIS) element, a stem-loop structure in the mRNA.[4][5][6]
Q2: What is a SECIS element and why is it important?
The this compound Insertion Sequence (SECIS) element is a crucial cis-acting RNA structure that directs the ribosome to interpret a UGA codon as this compound instead of a stop signal.[4][5][7] In bacteria, the SECIS element is located immediately downstream of the UGA codon within the coding sequence. In eukaryotes and archaea, it is typically found in the 3' untranslated region (3'-UTR) of the mRNA.[4][5] The correct structure and placement of the SECIS element are critical for efficient this compound incorporation.
Q3: Can I express eukaryotic selenoproteins in E. coli?
Direct expression of eukaryotic selenoproteins in E. coli is often challenging due to differences in their SECIS elements and the associated protein machinery.[3] However, strategies have been developed to overcome this, such as engineering a bacterial-type SECIS element into the eukaryotic gene or using specialized E. coli strains that facilitate the process.[8][9]
Q4: What are RF1-deficient E. coli strains and how do they help?
Release Factor 1 (RF1) is a protein in E. coli that recognizes the UAG and UAA stop codons and terminates translation. In RF1-deficient strains, the UAG codon can be repurposed to encode a non-canonical amino acid, including this compound, with higher efficiency by reducing premature termination.[3][10] This approach can significantly improve the yield of full-length selenoproteins.[3]
Q5: How can I confirm that this compound has been successfully incorporated into my protein?
The most definitive method for confirming this compound incorporation is mass spectrometry.[4] Intact mass analysis can reveal the molecular weight of the expressed protein, which will differ depending on whether this compound (atomic weight of selenium ≈ 78.96 Da) or a misincorporated amino acid like cysteine (atomic weight of sulfur ≈ 32.07 Da) is present. Tandem mass spectrometry (MS/MS) can pinpoint the exact location of the this compound residue within the protein.
Troubleshooting Guide
This guide provides solutions to common problems encountered during recombinant selenoprotein expression.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Protein Expression | Inefficient UGA Redefinition: The UGA codon is being recognized as a stop signal, leading to premature termination.[7] | - Optimize the SECIS element sequence and structure. - Co-express components of the this compound incorporation machinery (e.g., SelA, SelB, SelC in E. coli). - Use an RF1-deficient E. coli strain and a UAG codon for this compound insertion.[3][10] |
| Toxicity of Selenite (B80905): High concentrations of sodium selenite in the growth medium can be toxic to cells, inhibiting growth and protein expression. | Optimize the sodium selenite concentration in the culture medium. Start with a low concentration (e.g., 1-5 µM) and titrate up to find the optimal balance between incorporation efficiency and cell viability.[4] | |
| Suboptimal Expression Conditions: Temperature, induction time, and media composition can significantly impact protein yield.[11] | - Test different expression temperatures (e.g., 18°C, 25°C, 37°C). Lower temperatures can sometimes improve protein folding and solubility. - Optimize the inducer concentration and induction time. - Screen different growth media to find the one that best supports cell growth and protein expression.[12] | |
| Truncated Protein Products | Premature Termination: The ribosome terminates translation at the UGA codon instead of incorporating this compound.[7][13] | - Enhance the efficiency of the this compound incorporation machinery by overexpressing key components. - Utilize an RF1-deficient E. coli strain with a UAG codon for this compound.[3] - Ensure the SECIS element is correctly positioned and has an optimal sequence. |
| mRNA Instability: The presence of a premature UGA codon can trigger mRNA degradation pathways like nonsense-mediated decay (NMD) in eukaryotes.[13] | - Optimize the codon usage of the gene for the expression host. - In eukaryotes, position the UGA codon and SECIS element to minimize NMD susceptibility. | |
| Inclusion Body Formation | Protein Misfolding and Aggregation: High-level expression of recombinant proteins, especially in bacterial systems, can overwhelm the cell's folding machinery, leading to the formation of insoluble aggregates known as inclusion bodies.[11][14] | - Lower the expression temperature to slow down protein synthesis and promote proper folding. - Co-express chaperone proteins to assist in folding. - Use a fusion tag that enhances solubility (e.g., MBP, GST). - If inclusion bodies are unavoidable, develop a protocol for their solubilization and refolding.[14][15] |
| Low this compound Incorporation Efficiency | Competition with Release Factors: Release factors can outcompete the this compound incorporation machinery for binding to the UGA codon. | - Overexpress the this compound-specific elongation factor (e.g., SelB in E. coli). - Use an RF1-deficient E. coli strain to reduce competition at UAG codons.[3] |
| Insufficient Selenium Supply: The availability of selenium is a limiting factor for this compound synthesis. | - Optimize the concentration of sodium selenite in the growth medium.[4] | |
| Suboptimal SECIS Element: The structure and sequence of the SECIS element directly impact the efficiency of this compound incorporation. | - Perform site-directed mutagenesis to optimize the SECIS element based on known functional motifs. |
Quantitative Data on Selenoprotein Expression
The following table summarizes reported yields for recombinant selenoprotein expression under various conditions. These values can serve as a benchmark for your experiments.
| Selenoprotein | Expression System | Key Conditions | Reported Yield | Reference |
| Rat Thioredoxin Reductase | E. coli (pET vector) | Co-expression of selA, selB, and selC; induction in late exponential phase. | ~40 mg/L (with ~50% Sec content) | [16] |
| Human Glutathione Peroxidase 1 (GPX1) | E. coli (RF1-deficient strain C321.ΔA) | UAG codon for Sec; overexpression of tRNASec, SelA, and SelB. | Not explicitly quantified, but successful expression and purification reported. | [9] |
| Generic Selenoprotein (single Sec) | E. coli (BL21(DE3)) | Standard expression. | 5-25% of wild-type protein yield. | [4] |
| Human Glutathione Peroxidase 1 (GPx1) | E. coli (ME6) | UAG codon for Sec; pSecUAG-ADT plasmid. | ~2-3 mg/L | [17] |
Key Experimental Protocols
Expression of Recombinant Selenoprotein in RF1-Deficient E. coli
This protocol is adapted for the expression of a target selenoprotein using a UAG codon for this compound insertion in an RF1-deficient E. coli strain like C321.ΔA.
Materials:
-
RF1-deficient E. coli strain (e.g., C321.ΔA)
-
Expression vector containing the gene of interest with a UAG codon at the desired this compound position.
-
Plasmid for overexpressing the this compound machinery (e.g., a plasmid containing selA, selB, and a mutated selC for UAG recognition).
-
Terrific Broth (TB) medium.
-
Appropriate antibiotics.
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside).
-
Sodium selenite stock solution (e.g., 1 mM).
Procedure:
-
Co-transform the RF1-deficient E. coli strain with the expression vector and the this compound machinery plasmid.
-
Select colonies on an LB agar (B569324) plate containing the appropriate antibiotics.
-
Inoculate a single colony into 5-10 mL of TB medium with antibiotics and grow overnight at 37°C with shaking.
-
Inoculate a larger volume of TB medium (e.g., 1 L) with the overnight culture to an initial OD600 of ~0.05-0.1.
-
Grow the culture at 30°C with vigorous shaking.
-
When the OD600 reaches 0.6-0.8, lower the temperature to 25°C.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Simultaneously, add sodium selenite to a final concentration of 5-10 µM.[4]
-
Continue to grow the culture overnight (16-18 hours) at 25°C.
-
Harvest the cells by centrifugation (e.g., 6000 x g for 15 minutes at 4°C).
-
The cell pellet can be stored at -80°C or used immediately for protein purification.
Purification of His-tagged Recombinant Selenoprotein
This is a general protocol for the purification of a His-tagged selenoprotein using immobilized metal affinity chromatography (IMAC).
Materials:
-
Cell pellet from expression.
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 µg/mL DNase I).
-
Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Ni-NTA or other IMAC resin.
-
Chromatography column.
Procedure:
-
Resuspend the cell pellet in Lysis Buffer.
-
Lyse the cells by sonication or high-pressure homogenization on ice.
-
Clarify the lysate by centrifugation (e.g., 15,000 x g for 30 minutes at 4°C).
-
Equilibrate the IMAC resin in a column with Lysis Buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged selenoprotein with Elution Buffer.
-
Collect fractions and analyze by SDS-PAGE to identify fractions containing the purified protein.
-
Pool the fractions containing the pure protein and dialyze against a suitable storage buffer.
Protocol for Solubilization and Refolding of Selenoproteins from Inclusion Bodies
This protocol provides a general framework for recovering active selenoproteins from inclusion bodies. Optimization will be required for each specific protein.
Materials:
-
Cell pellet containing inclusion bodies.
-
Inclusion Body Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 1% Triton X-100).
-
Solubilization Buffer (e.g., 50 mM Tris-HCl pH 8.0, 6 M Guanidine HCl or 8 M Urea, 10 mM DTT).
-
Refolding Buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM reduced glutathione, 0.1 mM oxidized glutathione, and potentially a folding additive like L-arginine).
Procedure:
-
Resuspend the cell pellet in Inclusion Body Wash Buffer and incubate for 30 minutes at room temperature.
-
Pellet the inclusion bodies by centrifugation and repeat the wash step 2-3 times to remove contaminants.[14]
-
Resuspend the washed inclusion bodies in Solubilization Buffer and stir for 1-2 hours at room temperature to fully denature the protein.
-
Clarify the solubilized protein by centrifugation to remove any remaining insoluble material.
-
Refold the protein by rapid dilution or dialysis into a large volume of ice-cold Refolding Buffer. For rapid dilution, add the solubilized protein dropwise to the refolding buffer while stirring.
-
Allow the protein to refold for 12-48 hours at 4°C.
-
Concentrate the refolded protein and remove aggregates by size-exclusion chromatography.
Visualizations
Caption: this compound Incorporation Pathway.
References
- 1. Quantitative analysis of the selenoproteome for studies of the kinetics and hierarchy of selenoprotein expression in human cell lines | ANR [anr.fr]
- 2. researchgate.net [researchgate.net]
- 3. Overcoming Challenges with Biochemical Studies of this compound and Selenoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Introducing this compound into Recombinant Proteins in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Factors and this compound Insertion Sequence Requirements for the Synthesis of Selenoproteins from a Gram-Positive Anaerobe in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. research.unipd.it [research.unipd.it]
- 10. This compound Insertion at a Predefined UAG Codon in a Release Factor 1 (RF1)-depleted Escherichia coli Host Strain Bypasses Species Barriers in Recombinant Selenoprotein Translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 12. Uptake and utilization of selenium from Selenoprotein P - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selenoproteins: Molecular Pathways and Physiological Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inclusion Bodies Protein Expression and Protein Refolding Protocol | FineTest Recombinant Protein [fn-test.com]
- 15. Inclusion Bodies Purification Protocol - BiologicsCorp [biologicscorp.com]
- 16. Assessment of Production Conditions for Efficient Use of Escherichia coli in High-Yield Heterologous Recombinant Selenoprotein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Facile Method for Producing this compound-Containing Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Yields of Selenocysteine Incorporation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with selenocysteine (Sec) incorporation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges and optimize the yield of your selenoproteins.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for low yields of recombinant selenoproteins?
A1: Low yields in recombinant selenoprotein expression are often due to a combination of factors that disrupt the complex process of incorporating this compound at a UGA codon. Key reasons include:
-
Competition with Translation Termination: The UGA codon, which codes for this compound, is also a stop codon. Release factors can recognize UGA and terminate translation, leading to truncated, non-functional proteins. This competition is a major hurdle in achieving high yields.
-
Inefficient SECIS Element Function: The this compound Insertion Sequence (SECIS) element, a specific mRNA hairpin structure, is crucial for recruiting the machinery required for Sec incorporation. Mutations, improper folding, or suboptimal positioning of the SECIS element can significantly reduce incorporation efficiency.[1]
-
Limiting Specialized Translation Factors: The incorporation of this compound requires a dedicated set of proteins that are not involved in the incorporation of the 20 canonical amino acids. These include a specific tRNA (tRNASec), a specialized elongation factor (SelB in prokaryotes or eEFSec in eukaryotes), and, in eukaryotes, the SECIS-binding protein 2 (SBP2). The availability of these factors can be a limiting factor, especially when overexpressing a selenoprotein.[2]
-
Suboptimal Selenium Concentration: The availability of selenium in the culture medium is critical for the synthesis of this compound on its tRNA. Insufficient selenium levels will directly limit the amount of available Sec-tRNASec, thereby reducing the yield of the full-length selenoprotein.
-
Toxicity of the Recombinant Protein: High-level expression of any recombinant protein can be toxic to the host cells, leading to slower growth and reduced protein production. Selenoproteins, due to the reactivity of this compound, can sometimes exhibit higher toxicity.
Q2: What is the typical efficiency of this compound incorporation?
A2: The efficiency of this compound incorporation can vary significantly depending on the expression system, the specific selenoprotein, and the experimental conditions. In general, the read-through efficiency of the UGA codon for Sec incorporation is much lower than that of sense codons for standard amino acids, often reported to be only 1-3% of that for common amino acids.[3]
Here are some reported efficiencies:
-
In bacterial systems, the maximum Sec incorporation efficiency has been reported to be around 7–10%.
-
In a rabbit reticulocyte lysate in vitro translation system, the efficiency for a luciferase reporter was found to be approximately 5-8%.[2]
-
For the naturally multi-selenocysteine containing protein, Selenoprotein P, the incorporation efficiency in vitro can be significantly higher, at around 40%, suggesting that some selenoprotein mRNAs have features that promote more efficient incorporation.[2]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Problem 1: Very low or no expression of the full-length selenoprotein.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inefficient UGA recoding | In E. coli, consider switching from a UGA codon to a UAG (amber) stop codon for Sec incorporation and using an engineered system with a corresponding mutant tRNASec. This can be particularly effective in release factor 1 (RF1)-deficient E. coli strains, which reduces competition from termination.[4] |
| Suboptimal inducer concentration | Optimize the concentration of the inducer (e.g., IPTG, arabinose). For some systems, a lower inducer concentration can lead to slower but more efficient protein expression and folding. |
| Incorrect culture conditions | Optimize growth and induction temperatures. Lowering the induction temperature (e.g., to 18-25°C) can enhance protein solubility and yield.[5] Also, ensure the culture medium is appropriate for your expression system (e.g., LB vs. minimal media). |
| Plasmid integrity issues | If using a glycerol (B35011) stock, the plasmid may have undergone mutations. It is recommended to use freshly transformed cells for expression.[5] |
| Toxicity of the protein | If the selenoprotein is toxic to the host cells, consider using a tighter regulation system for expression, such as the BL21(DE3)(pLysS) or BL21(DE3)(pLysE) strains in E. coli, which reduce basal expression levels.[5] |
Problem 2: High levels of truncated protein.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inefficient SECIS element | Verify the sequence and predicted secondary structure of your SECIS element. If using a synthetic or engineered SECIS, ensure it is positioned correctly relative to the UGA codon. In bacteria, the SECIS element is typically located immediately downstream of the UGA codon, while in eukaryotes, it is in the 3' UTR.[6] Consider performing site-directed mutagenesis to optimize the SECIS sequence based on known consensus sequences. |
| Limiting SBP2 (in eukaryotes) | In eukaryotic systems, co-expression of SBP2 can overcome limitations in Sec incorporation, as it is a key factor in recruiting the translation machinery to the SECIS element.[2] |
| Insufficient selenium | Optimize the concentration of sodium selenite (B80905) in your culture medium. Typical starting concentrations are in the range of 5-10 µM for E. coli expression.[7] |
| Premature termination at UGA | Increase the expression of the specialized translation factors. In E. coli, co-expressing SelA (this compound synthase), SelB (elongation factor), and SelC (tRNASec) from a helper plasmid can significantly increase the yield of full-length selenoprotein.[3] |
Problem 3: Contamination with serine-containing protein.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inefficient conversion of Ser-tRNASec to Sec-tRNASec | This can occur if the this compound synthase (SelA in bacteria) is not fully active or if the selenium donor is limiting. Ensure that the expression of SelA is robust and that there is sufficient selenium in the medium. |
| Competition with seryl-tRNA synthetase | While tRNASec is first charged with serine, inefficient conversion to this compound can lead to the incorporation of serine at the UGA codon. Optimizing the expression of the this compound synthesis machinery can help to drive the reaction towards this compound formation. |
Experimental Protocols
Protocol 1: Recombinant Selenoprotein Production in E. coli
This protocol is adapted for a rewired translation system where Sec is incorporated at a UAG codon.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the protein of interest with a UAG codon at the desired Sec position.
-
Helper plasmid encoding the necessary machinery for Sec incorporation at a UAG codon (e.g., pSecUAG-Evol2).[7]
-
LB medium
-
Appropriate antibiotics
-
Sodium selenite solution (sterile filtered)
-
Arabinose solution (sterile filtered)
-
IPTG solution (sterile filtered)
Procedure:
-
Co-transform the E. coli expression strain with the plasmid for your protein of interest and the helper plasmid.
-
Plate on LB agar (B569324) with the appropriate antibiotics and incubate overnight at 37°C.
-
Inoculate a single colony into a starter culture of LB medium with antibiotics and grow overnight at 37°C with shaking.
-
The next day, inoculate a larger volume of LB medium containing the necessary antibiotics, 0.1%-0.2% arabinose, and 5-10 µM sodium selenite with the overnight culture.[7]
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.4-0.6.
-
Induce protein expression by adding IPTG to a final concentration of 40 µM - 1 mM.[7] The optimal concentration should be determined empirically.
-
Continue to express the protein at a lower temperature (e.g., 18-25°C) for 24-48 hours.[7]
-
Harvest the cells by centrifugation. The cell pellet can be stored at -80°C until purification.
Protocol 2: Quantification of this compound Incorporation by Mass Spectrometry
Procedure:
-
Purify the recombinant selenoprotein using an appropriate method (e.g., affinity chromatography).
-
Run the purified protein on an SDS-PAGE gel to assess purity.
-
Submit the purified protein for intact mass analysis by mass spectrometry.
-
Analyze the resulting spectrum. A single peak at the expected mass of the full-length selenoprotein indicates complete Sec incorporation.
-
The presence of a second peak with a mass corresponding to the protein with serine substituted for this compound indicates incomplete incorporation. The relative peak intensities can be used to quantify the percentage of Sec incorporation.
-
For further confirmation, the protein can be subjected to enzymatic digestion followed by tandem mass spectrometry (MS/MS) to identify the exact location of the this compound residue.
Visualizations
Caption: this compound incorporation pathways in prokaryotes and eukaryotes.
Caption: A logical workflow for troubleshooting low selenoprotein yields.
References
- 1. Challenges of site-specific this compound incorporation into proteins by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficiency of mammalian this compound incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Production and purification of homogenous recombinant human selenoproteins reveals a unique codon skipping event in E. coli and GPX4-specific affinity to bromosulfophthalein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. INCORPORATION OF this compound INTO PROTEINS USING PEPTIDE LIGATION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Introducing this compound into Recombinant Proteins in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Misincorporation of Cysteine at UGA Codons
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the specific issue of cysteine misincorporation at UGA codons during protein expression.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind cysteine misincorporation at UGA codons?
A1: Cysteine misincorporation at UGA codons is primarily a consequence of the promiscuity of the selenocysteine (Sec) incorporation machinery. The UGA codon is naturally ambiguous, serving as a canonical stop signal or a codon for Sec.[1][2][3] The misincorporation of cysteine occurs when the Sec machinery erroneously synthesizes Cys-tRNA[Ser]Sec and delivers it to the ribosome for insertion at a UGA codon in a process dependent on a this compound insertion sequence (SECIS) element.[4][5] This is particularly prevalent under conditions of selenium deficiency, where the availability of the correct selenium substrate is limited, leading to the utilization of a sulfur-containing analog.[4][6]
Q2: My protein of interest contains a UGA codon intended for this compound, but I'm observing a mix of this compound and cysteine at that position. What could be the cause?
A2: This phenomenon is often due to a competition between the incorporation of this compound and cysteine by the same tRNA, tRNA[Ser]Sec. Even under selenium-sufficient conditions, a baseline level of cysteine misincorporation can occur.[5] In mice on a standard diet, for instance, cysteine can constitute up to 10% of the amino acid at the UGA codon of thioredoxin reductase 1.[4][6] This proportion can rise to 50% under selenium-deficient conditions.[4][6] Therefore, the ratio of this compound to cysteine incorporation is highly sensitive to the cellular availability of selenium and sulfur substrates.
Q3: Can cysteine be incorporated at UGA codons independently of the this compound machinery?
A3: Yes, to some extent. Near-cognate tRNAs, including certain tRNACys isoacceptors, can recognize and decode UGA codons, leading to cysteine incorporation through a process called stop codon readthrough.[7][8][9][10] Overexpression of these specific tRNACys molecules has been shown to significantly increase the frequency of UGA readthrough.[7][8] However, this mechanism is generally less efficient than the SECIS-dependent misincorporation. The sequence context immediately following the UGA codon can also influence the efficiency of this readthrough.[9][11][12]
Q4: How can I minimize cysteine misincorporation and enhance the fidelity of this compound incorporation?
A4: To favor this compound incorporation over cysteine, consider the following strategies:
-
Optimize Selenium Availability: Supplementing the cell culture medium with an adequate concentration of sodium selenite (B80905) is the most direct way to increase the pool of this compound and outcompete cysteine incorporation.
-
Modulate SECIS Element Efficiency: The efficiency of this compound incorporation is influenced by the specific SECIS element used.[13][14] Some SECIS elements are inherently more efficient at recruiting the necessary protein factors.[13] If you are designing a synthetic construct, choosing a highly efficient SECIS element can improve fidelity.
-
Consider the Codon Context: The nucleotide immediately 3' to the UGA codon can influence readthrough efficiency.[11] For example, a cytosine (C) following UGA has been shown to result in lower termination efficiency, potentially creating a more favorable environment for tRNASec binding.[15]
-
Avoid Overexpression of Readthrough-Inducing tRNACys: If working with a system where specific tRNA levels can be manipulated, avoid the overexpression of tRNACys isoacceptors known to promote UGA readthrough.[7][8]
Q5: I am expressing a protein in E. coli and observing UGA readthrough as cysteine. Is the mechanism the same as in eukaryotes?
A5: The fundamental principle of competition at the UGA codon exists in both prokaryotes and eukaryotes. In E. coli, the this compound incorporation machinery involves the SelB elongation factor, which binds to both Sec-tRNASec and the SECIS element located immediately downstream of the UGA codon.[1][15] Misincorporation can occur if the machinery utilizes a sulfur substrate. Additionally, certain non-canonical tRNACys molecules have been identified in bacteria that are recognized by SelB and can mediate UGA recoding with cysteine.[16][17] There is a dynamic competition between the release factor 2 (which recognizes UGA for termination) and the SelB-tRNASec complex.[15][18]
Troubleshooting Guides
| Problem | Potential Cause | Recommended Solution |
| High levels of Cys misincorporation at a UGA codon intended for Sec. | 1. Insufficient selenium in the culture medium.2. Inefficient SECIS element in the mRNA construct.3. High levels of sulfide (B99878) leading to thiophosphate production.[4][5] | 1. Supplement the medium with sodium selenite (e.g., 100 nM).2. If possible, replace the existing SECIS element with one known for higher efficiency (e.g., from a highly expressed selenoprotein).[14]3. Ensure the sulfur source in the medium is not in vast excess. |
| Low yield of full-length selenoprotein with significant truncation at the UGA codon. | 1. Inefficient this compound incorporation leading to premature termination.2. The sequence context around the UGA codon favors termination.3. Limiting amounts of essential components of the Sec machinery (e.g., SBP2, eEFSec).[14] | 1. Optimize selenium concentration and SECIS element efficiency as above.2. Modify the nucleotide immediately following the UGA codon to one that disfavors termination (e.g., C).[15]3. Co-transfect with plasmids expressing SBP2 or eEFSec to boost their cellular levels.[14] |
| Unexpected UGA readthrough product in a protein not designed to be a selenoprotein. | 1. The presence of a cryptic SECIS-like structure in the 3' UTR.2. High expression of a near-cognate tRNACys that promotes readthrough.[7][8]3. The specific sequence context downstream of the UGA codon is highly permissive for readthrough.[9][11][19] | 1. Analyze the 3' UTR for potential stem-loop structures resembling a SECIS element and mutate it to disrupt the structure.2. If the host cell line is known to have high levels of specific tRNACys isoacceptors, consider using a different cell line.3. Mutate the nucleotides immediately following the UGA codon. |
Experimental Protocols
Protocol 1: In Vitro this compound Incorporation Assay
This protocol is adapted from a reconstituted in vitro translation system to assess the efficiency of this compound incorporation.[13]
Objective: To quantify the efficiency of Sec incorporation at a UGA codon in a reporter mRNA.
Materials:
-
Rabbit reticulocyte lysate (Sec-naive system)
-
Purified Sec-tRNASec
-
Purified active eEFSec/GTP/tRNA ternary complex
-
Purified SBP2
-
Reporter mRNA containing a UGA codon and a downstream SECIS element (e.g., luciferase reporter)
-
[35S]-Methionine
-
Amino acid mixture minus methionine
-
Nuclease-treated water
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the rabbit reticulocyte lysate, amino acid mixture (minus methionine), and [35S]-Methionine.
-
Addition of Sec Machinery Components: Add purified Sec-tRNASec, the eEFSec/GTP/tRNA ternary complex, and SBP2 to the reaction mixture.
-
Initiation of Translation: Add the reporter mRNA to initiate translation.
-
Incubation: Incubate the reaction at 30°C for 60 minutes.
-
Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the translation products by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
Quantify the bands corresponding to the full-length (readthrough) product and the truncated (termination) product.
-
-
Calculation of Efficiency:
-
This compound Incorporation Efficiency (%) = [Intensity of Full-Length Product / (Intensity of Full-Length Product + Intensity of Truncated Product)] x 100
-
Protocol 2: Dual-Luciferase Reporter Assay for UGA Readthrough
This protocol uses a dual-luciferase reporter system to measure the frequency of UGA readthrough in cultured cells.
Objective: To quantify the level of UGA readthrough in response to different downstream sequence contexts or the overexpression of specific tRNAs.
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
Dual-luciferase reporter plasmid containing a Renilla luciferase gene followed by a UGA codon and then a Firefly luciferase gene. A control plasmid with a sense codon instead of UGA is also required.
-
Transfection reagent
-
Plasmids for overexpressing specific tRNACys isoacceptors (optional).
-
Dual-Luciferase® Reporter Assay System (Promega or similar).
-
Luminometer
Methodology:
-
Cell Seeding: Seed cells in a 24-well plate to reach 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the dual-luciferase reporter plasmid and a control plasmid for normalization (e.g., a plasmid expressing a different fluorescent protein). If testing the effect of tRNAs, co-transfect the tRNA expression plasmid as well.
-
Incubation: Incubate the cells for 24-48 hours post-transfection.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the assay kit.
-
Luminometry:
-
Measure the Firefly luciferase activity.
-
Add the Stop & Glo® reagent and measure the Renilla luciferase activity.
-
-
Calculation of Readthrough Efficiency:
-
Calculate the ratio of Firefly to Renilla luciferase activity for the UGA-containing construct and the sense codon control construct.
-
Readthrough (%) = (RatioUGA / RatioSense) x 100
-
Visualizations
Caption: Competition at the UGA codon.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Threading the Needle: Getting this compound Into Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amino acid - Wikipedia [en.wikipedia.org]
- 4. Targeted insertion of cysteine by decoding UGA codons with mammalian this compound machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. "Targeted insertion of cysteine by decoding UGA codons with mammalian " by Xue-Ming Xu, Anton A. Turanov et al. [digitalcommons.unl.edu]
- 7. Cysteine tRNA acts as a stop codon readthrough-inducing tRNA in the human HEK293T cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cysteine tRNA acts as a stop codon readthrough-inducing tRNA in the human HEK293T cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rules of UGA-N decoding by near-cognate tRNAs and analysis of readthrough on short uORFs in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recognition of 3′ nucleotide context and stop codon readthrough are determined during mRNA translation elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Influence of codon context on UGA suppression and readthrough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. docente.unife.it [docente.unife.it]
- 13. Reconstitution of this compound incorporation reveals intrinsic regulation by SECIS elements - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SECIS–SBP2 interactions dictate this compound incorporation efficiency and selenoprotein hierarchy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A dynamic competition between release factor 2 and the tRNASec decoding UGA at the recoding site of Escherichia coli formate dehydrogenase H - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recoding of the this compound UGA codon by cysteine in the presence of a non-canonical tRNACys and elongation factor SelB - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recoding of the this compound UGA codon by cysteine in the presence of a non-canonical tRNACys and elongation factor SelB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A dynamic competition between release factor 2 and the tRNA(Sec) decoding UGA at the recoding site of Escherichia coli formate dehydrogenase H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ribosomal Readthrough at a Short UGA Stop Codon Context Triggers Dual Localization of Metabolic Enzymes in Fungi and Animals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SECIS Element Function
Welcome to the technical support center for optimizing Selenocysteine Insertion Sequence (SECIS) element function. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the expression of selenoproteins in their experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is a SECIS element and why is it essential for selenoprotein expression?
A1: A SECIS element is a specific stem-loop structure found in the messenger RNA (mRNA) of selenoproteins.[1] Its primary function is to recruit the cellular machinery required to recode a UGA codon, which normally signals translation termination, to instead insert the amino acid this compound (Sec).[1][2] In eukaryotes and archaea, this element is typically located in the 3' untranslated region (3' UTR) of the mRNA, while in bacteria, it is found immediately downstream of the UGA codon within the coding sequence.[1][3][4] Without a functional SECIS element, the ribosome will terminate translation at the UGA codon, preventing the synthesis of a full-length selenoprotein.[5][6]
Q2: Are all SECIS elements equally efficient at promoting this compound incorporation?
A2: No, different SECIS elements exhibit a wide range of efficiencies in promoting UGA recoding.[7] Studies on human SECIS elements have shown that their ability to direct this compound incorporation can vary by several thousand-fold.[7] This inherent difference in efficiency is one of the factors that contributes to the hierarchical expression of selenoproteins, where some are produced at higher levels than others.[5][8]
Q3: What are the key conserved features of a eukaryotic SECIS element?
A3: While the overall sequence conservation among eukaryotic SECIS elements is low, they share a conserved secondary structure.[9] Key features include a stem-loop structure with specific conserved nucleotides in the loop and unpaired regions of the stem that are critical for function.[10] These often include a kink-turn motif with a conserved AUGA sequence on one side of the stem, which is a crucial binding site for SECIS Binding Protein 2 (SBP2), and a conserved AA or AAR motif in the apical loop.[7][11]
Q4: Can a SECIS element from one organism function in another?
A4: Generally, there is limited compatibility between SECIS elements from different domains of life (bacteria, archaea, eukaryotes) due to differences in their structure and the specific protein factors that recognize them.[1][12] For example, bacterial SECIS elements are recognized by the elongation factor SelB, whereas eukaryotic SECIS elements are bound by SBP2.[2] However, it is possible to engineer systems for heterologous expression, for instance by placing a bacterial-like SECIS element in the 3'-UTR of a bacterial mRNA.[4]
Troubleshooting Guides
Issue 1: Low or No Selenoprotein Expression
Possible Cause 1: Non-functional SECIS Element
-
Troubleshooting Steps:
-
Sequence Verification: Ensure the SECIS element sequence in your construct is correct and free of mutations, especially in the conserved motifs (e.g., AUGA, apical loop).
-
Structural Integrity: Use RNA folding prediction software (e.g., mfold, RNAfold) to confirm that your SECIS sequence forms the correct stem-loop secondary structure. Mutations that disrupt base-pairing in the stem can abolish function.[3][13]
-
Test a Different SECIS Element: Some SECIS elements are inherently more efficient than others.[7] Consider replacing your current SECIS element with one known to be highly efficient, such as that from Selenoprotein P or Glutathione Peroxidase 4 (GPX4).[5]
-
Possible Cause 2: Suboptimal Distance Between UGA Codon and SECIS Element
-
Troubleshooting Steps:
-
Check Spacing: In eukaryotes, there is a minimal spacing requirement between the UGA codon and the SECIS element for efficient incorporation. This distance is generally between 51 to 111 nucleotides, though it can be much larger.[13][14] If the SECIS element is too close to the UGA codon, its function can be inhibited.[13]
-
Modify Spacer Length: If you suspect suboptimal spacing, you can insert a neutral sequence between the stop codon and the SECIS element to modulate the distance.
-
Possible Cause 3: Limiting Cellular Factors
-
Troubleshooting Steps:
-
Overexpress SBP2: The SECIS Binding Protein 2 (SBP2) is a key limiting factor in selenoprotein synthesis.[5][6][8] Co-transfecting your cells with a plasmid expressing SBP2 can significantly enhance the expression of your target selenoprotein.[5][8]
-
Selenium Supplementation: Ensure adequate selenium is available in the cell culture medium, as it is the ultimate source for this compound synthesis. Supplementing the medium with sodium selenite (B80905) may improve expression.[15]
-
Check Host Cell Line: The expression levels of essential factors for selenoprotein synthesis can vary between different cell lines. Consider testing your construct in a cell line known to support robust selenoprotein expression, such as HEK293 cells.[15]
-
Possible Cause 4: Interference from Surrounding mRNA Sequences
-
Troubleshooting Steps:
-
Analyze Flanking Regions: Sequences adjacent to the minimal SECIS element can influence its function by altering its folding or accessibility.[16] Analyze the 3' UTR sequence for potential secondary structures that might interfere with the SECIS element.
-
Minimize the 3' UTR: If possible, use a minimal 3' UTR containing only the SECIS element and necessary regulatory sequences to reduce the chance of interference.
-
Issue 2: High Truncation Product at the UGA Codon
Possible Cause: Inefficient UGA Recoding
-
Troubleshooting Steps:
-
Mutate Conserved SECIS Nucleotides: The fidelity of UGA recoding is highly dependent on the integrity of the SECIS element. Mutations in the conserved AUGA sequence or the apical loop can severely impair function, leading to increased termination.[10]
-
Optimize Codon Context: The nucleotides immediately surrounding the UGA codon can influence the efficiency of this compound incorporation versus termination.[7] While the optimal context is not universally defined, it is a factor to consider.
-
Enhance the Recoding Machinery: As with low expression, overexpressing SBP2 can shift the balance from termination to incorporation by more efficiently recruiting the necessary factors to the ribosome.[5]
-
Quantitative Data Summary
Table 1: Relative UGA Recoding Efficiencies of Human SECIS Elements
| Selenoprotein SECIS Element | Relative In Vivo Activity (%) | Relative In Vitro Activity (%) |
| SelX | 100 | 100 |
| Gpx3 | 1.8 | 0.3 |
| Selenoprotein P (SelP) | High | High |
| Phospholipid Hydroperoxide Glutathione Peroxidase (PHGPX) | High | High |
| Type 1 Deiodinase (D1) | Moderate | Moderate |
| Glutathione Peroxidase (GPX) | Moderate | Moderate |
| Thioredoxin Reductase 1 (TR-1) | Moderate | Moderate |
Data adapted from studies on human SECIS elements, showing the wide variation in their intrinsic activities. High, moderate, and low classifications are based on differential responses to SBP2 overexpression and competition assays.[5][7]
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis of a SECIS Element
This protocol describes how to introduce specific mutations into a SECIS element within an expression vector to test the function of conserved nucleotides.
-
Primer Design: Design overlapping PCR primers that contain the desired mutation in the SECIS element. The primers should be 25-45 nucleotides in length with a melting temperature (Tm) ≥ 78°C.
-
Template DNA: Use a high-purity plasmid preparation (10-100 ng) containing your gene of interest and the wild-type SECIS element as the template.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to minimize secondary mutations. A typical thermal cycling program is:
-
Initial Denaturation: 95°C for 2 minutes.
-
18 Cycles:
-
Denaturation: 95°C for 20 seconds.
-
Annealing: 60°C for 10 seconds.
-
Extension: 68°C for 2-4 minutes (depending on plasmid size).
-
-
Final Extension: 68°C for 5 minutes.
-
-
Template Digestion: Digest the parental, methylated template DNA by adding a restriction enzyme such as DpnI directly to the PCR product and incubating at 37°C for 1 hour.
-
Transformation: Transform the DpnI-treated, mutated plasmid into competent E. coli cells.
-
Screening and Sequencing: Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation and the absence of any other mutations by Sanger sequencing.
Protocol 2: Dual-Luciferase Reporter Assay for SECIS Function
This assay quantitatively measures the efficiency of a SECIS element by assessing the readthrough of a UGA codon placed within a reporter gene.
-
Vector Construction:
-
Create a reporter construct containing a Firefly luciferase (FLuc) gene with an in-frame UGA codon (e.g., at position 258).[17]
-
Clone the SECIS element to be tested into the 3' UTR of the FLuc gene.
-
Include a second reporter, Renilla luciferase (RLuc), on the same plasmid under the control of a separate promoter to serve as an internal control for transfection efficiency and overall protein synthesis.
-
As a negative control, create a similar construct with a mutated SECIS element (e.g., AUGA mutated to AUCC).[17]
-
As a positive control for maximum expression, create a construct where the UGA is replaced with a sense codon (e.g., UGU for cysteine).
-
-
Cell Transfection:
-
Plate cells (e.g., HEK293) in 24-well plates.
-
Transfect the cells with the reporter plasmids using a suitable transfection reagent. If testing the effect of limiting factors, co-transfect with an SBP2 expression plasmid or an empty vector.
-
-
Cell Lysis and Assay:
-
After 24-48 hours, lyse the cells using a passive lysis buffer.
-
Measure the FLuc and RLuc activities using a dual-luciferase assay system and a luminometer.
-
-
Data Analysis:
-
Calculate the FLuc/RLuc ratio for each sample to normalize for transfection efficiency.
-
Express the UGA recoding efficiency as the ratio of the normalized luciferase activity from the UGA-containing construct to that of the sense codon control construct.
-
Visualizations
Caption: Eukaryotic this compound incorporation pathway.
Caption: Troubleshooting flowchart for low selenoprotein expression.
Caption: Workflow for a dual-luciferase SECIS reporter assay.
References
- 1. SECIS element - Wikipedia [en.wikipedia.org]
- 2. Challenges of site-specific this compound incorporation into proteins by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factors and this compound Insertion Sequence Requirements for the Synthesis of Selenoproteins from a Gram-Positive Anaerobe in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming Challenges with Biochemical Studies of this compound and Selenoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SECIS–SBP2 interactions dictate this compound incorporation efficiency and selenoprotein hierarchy | The EMBO Journal [link.springer.com]
- 6. SECIS–SBP2 interactions dictate this compound incorporation efficiency and selenoprotein hierarchy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel structural determinants in human SECIS elements modulate the translational recoding of UGA as this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] SECIS–SBP2 interactions dictate this compound incorporation efficiency and selenoprotein hierarchy | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. Functional characterization of the eukaryotic SECIS elements which direct this compound insertion at UGA codons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound insertion directed by the 3′-UTR SECIS element in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound incorporation in eukaryotes: insights into mechanism and efficiency from sequence, structure, and spacing proximity studies of the type 1 deiodinase SECIS element - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Functionality of mutations at conserved nucleotides in eukaryotic SECIS elements is determined by the identity of a single nonconserved nucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Efficiency of this compound Incorporation Is Regulated by Translation Initiation Factors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Selenocysteine-Containing Proteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the stability issues commonly encountered with selenocysteine-containing proteins.
Frequently Asked Questions (FAQs)
Q1: Why are this compound-containing proteins prone to instability?
A1: The primary reason for the instability of this compound-containing proteins is the high reactivity of the this compound (Sec) residue.[1][2][3][4] The selenol group (-SeH) of Sec has a lower pKa (around 5.2-5.43) compared to the thiol group (-SH) of cysteine (Cys), which has a pKa of approximately 8.3.[3][4][5] This means that at physiological pH, the selenol group is predominantly in its deprotonated, highly nucleophilic selenolate form (Se-), making it extremely susceptible to oxidation.[5] This propensity for oxidation can lead to the formation of diselenide bonds, selenenic acids, and other oxidative modifications that can alter protein structure and function.[6][7]
Q2: What are the common oxidative modifications of this compound?
A2: this compound can undergo several oxidative modifications, which can be reversible or irreversible. Common modifications include:
-
Selenenic acid (-SeOH): An initial oxidation product.
-
Seleninic acid (-SeO2H): A further oxidation product.
-
Diselenide bond (-Se-Se-): Formed between two Sec residues.
-
Selenylsulfide bond (-Se-S-): Formed between a Sec and a Cys residue.
-
Elimination of selenium: This can lead to the formation of a dehydroalanine (B155165) residue.
Unexpected peaks in mass spectrometry corresponding to +16 Da or +32 Da are indicative of oxidation to selenenic acid and seleninic acid, respectively.[6]
Q3: What is the impact of this compound oxidation on protein function?
A3: The oxidation of this compound residues, particularly those in the active site of enzymes, can have a significant impact on protein function.[6][7] Since many selenoproteins are oxidoreductases, the redox state of the Sec residue is critical for their catalytic activity.[7] Oxidation can lead to a loss of enzymatic activity, protein aggregation, or altered substrate binding. However, it's important to note that some oxidative modifications, like the formation of a selenenylsulfide bond, can be part of the catalytic cycle of certain selenoenzymes like thioredoxin reductase.[8]
Troubleshooting Guides
Issue 1: Low Yield of Recombinant Selenoprotein
Q: I am getting a very low yield of my recombinant selenoprotein from E. coli. What could be the problem and how can I improve it?
A: Low yields are a common challenge in recombinant selenoprotein expression.[9][10] The reasons can be multifaceted, often stemming from the complex machinery required for this compound incorporation. Here are some potential causes and troubleshooting steps:
-
Inefficient UGA Codon Recoding: The UGA codon, which codes for this compound, is also a stop codon.[11][12][13] Competition with release factors can lead to premature termination of translation.
-
Solution: Use an E. coli strain with a deleted or down-regulated release factor 1 (RF1), which recognizes the UAG stop codon. This can reduce competition if you are using a UAG codon for Sec incorporation.[1] For UGA recoding, optimizing the expression of the this compound-specific elongation factor, SelB, can help.[11][14]
-
-
Suboptimal Selenite (B80905) Concentration: The concentration of sodium selenite in the growth media is crucial.
-
Solution: Optimize the sodium selenite concentration, typically in the range of 5-10 µM.[9]
-
-
Poor Expression of this compound Machinery: The expression levels of the selA, selB, and selC genes, which are essential for Sec incorporation, might be insufficient.
-
Solution: Co-express these genes from a separate plasmid to ensure an adequate supply of the necessary components for this compound synthesis and incorporation.[8]
-
-
Induction Time and Temperature: The timing and temperature of induction can significantly affect protein expression and solubility.
-
Plasmid and Host Strain Compatibility: The choice of expression vector and E. coli host strain can impact the final yield.
Issue 2: Protein Aggregation or Precipitation During Purification
Q: My selenoprotein is precipitating during purification. What is causing this and what can I do to prevent it?
A: Protein aggregation and precipitation during purification are often due to the formation of intermolecular diselenide or selenylsulfide bonds caused by oxidation.[6]
-
Insufficient Reducing Agent: The concentration of the reducing agent in your buffers may not be high enough to maintain the reduced state of the this compound residues.
-
Presence of Oxygen: Exposure to oxygen in the atmosphere can promote oxidation.
-
Inappropriate Buffer pH: The pH of the buffer can influence the stability of the selenol group.
-
Solution: If compatible with your protein's overall stability, consider working at a slightly lower pH to decrease the ionization of the selenol group, making it less susceptible to oxidation.[6]
-
Issue 3: Loss of Protein Activity After Purification and Storage
Q: My purified selenoprotein has low or no activity. How can I determine the cause and potentially rescue the protein?
A: Loss of activity is frequently due to the oxidation of the active site this compound residue.[6][7]
-
Confirming Oxidation: It is essential to first confirm that oxidation is the cause of inactivity.
-
Solution: Analyze the purified protein using mass spectrometry.[6] The presence of mass shifts of +16 Da (selenenic acid) or +32 Da (seleninic acid) confirms oxidation. You can also look for dimers or oligomers on a non-reducing SDS-PAGE.
-
-
Rescuing Oxidized Protein: If oxidation is confirmed, it may be possible to rescue the protein's activity by reducing the oxidized this compound.
-
Solution: Treat the purified protein with a high concentration of a reducing agent. An example protocol is provided in the "Experimental Protocols" section below.
-
-
Improper Storage: Long-term storage conditions can lead to gradual oxidation.
Data Presentation
Table 1: Physicochemical Properties of this compound vs. Cysteine
| Property | This compound (Sec) | Cysteine (Cys) | Reference(s) |
| pKa of Side Chain | ~5.2 - 5.43 | ~8.3 | [3][4][5] |
| Redox Potential | Lower | Higher | [3] |
| Nucleophilicity | Higher | Lower | [4] |
Table 2: Common Reducing Agents for Selenoprotein Stability
| Reducing Agent | Typical Concentration Range (Purification) | Typical Concentration Range (Storage) | Notes | Reference(s) |
| Dithiothreitol (DTT) | 5 - 10 mM | 1 - 2 mM | Prone to oxidation itself; prepare fresh solutions. | [7] |
| Tris(2-carboxyethyl)phosphine (TCEP) | 1 - 2 mM | 0.5 - 1 mM | More stable than DTT; does not absorb at 280 nm. | [7] |
Table 3: Mass Spectrometry Signatures of this compound Modifications
| Modification | Mass Shift (Da) | Description | Reference(s) |
| Selenenic acid | +16 | Oxidation of selenol to -SeOH | [6] |
| Seleninic acid | +32 | Further oxidation to -SeO2H | [6] |
| Diselenide bond | Dimerization | Formation of an -Se-Se- bond between two Sec residues | |
| Selenylsulfide bond | Dimerization with Cys-containing protein | Formation of an -Se-S- bond | |
| Loss of Selenium | -79 | Replacement of Sec with dehydroalanine | [6] |
Experimental Protocols
Protocol 1: Purification of a His-tagged Selenoprotein with Minimized Oxidation
This protocol provides a general workflow for the purification of a His-tagged selenoprotein while minimizing the risk of oxidation.
Materials:
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM Imidazole, 5 mM DTT (or 1 mM TCEP), 1 mM PMSF, and protease inhibitor cocktail.
-
Wash Buffer: 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20 mM Imidazole, 5 mM DTT (or 1 mM TCEP).
-
Elution Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 250 mM Imidazole, 5 mM DTT (or 1 mM TCEP).
-
Storage Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 2 mM DTT (or 0.5 mM TCEP).
-
All buffers should be freshly prepared and degassed by sparging with nitrogen or argon gas for at least 15 minutes.[7]
Procedure:
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Perform lysis on ice using sonication or a French press.
-
Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: Load the clarified lysate onto a pre-equilibrated Ni-NTA affinity column.
-
Washing: Wash the column extensively with Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein with Elution Buffer and collect fractions. Analyze fractions by SDS-PAGE.
-
Buffer Exchange: Pool fractions containing the purified protein and immediately perform a buffer exchange into Storage Buffer using a desalting column or dialysis.
-
Concentration and Storage: Concentrate the protein to the desired concentration. Aliquot, flash-freeze in liquid nitrogen, and store at -80°C for long-term stability.[7]
Protocol 2: Reduction of Oxidized this compound in a Purified Protein
This protocol can be used to attempt to rescue a selenoprotein that has become oxidized.
Materials:
-
Reducing Buffer: 50 mM Tris-HCl pH 8.0, 100 mM DTT (or 20 mM TCEP).
-
Storage Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 2 mM DTT (or 0.5 mM TCEP).
-
Desalting column or dialysis tubing.
Procedure:
-
Incubation with Reducing Agent: Add the purified, oxidized protein to the Reducing Buffer.
-
Incubation: Incubate the mixture at room temperature for 1-2 hours with gentle agitation.
-
Removal of Excess Reducing Agent: Remove the excess DTT or TCEP using a desalting column or by dialysis against the Storage Buffer.
-
Analysis: Analyze a small aliquot of the protein by mass spectrometry to confirm the reduction of the this compound residue. The previously observed mass shifts corresponding to oxidation should be absent.
-
Storage: Store the reduced protein as described in Protocol 1.
Protocol 3: Thermal Shift Assay (TSA) for Selenoprotein Stability
This protocol can be used to assess the thermal stability of a selenoprotein under different buffer conditions (e.g., varying pH, presence of ligands or reducing agents).
Materials:
-
Purified selenoprotein.
-
SYPRO Orange dye (or other suitable fluorescent dye).
-
A real-time PCR instrument capable of monitoring fluorescence during a thermal melt.
-
Buffers to be tested (e.g., varying pH, with and without reducing agents).
Procedure:
-
Prepare Protein-Dye Mixture: In a suitable buffer, prepare a solution containing your purified selenoprotein at an optimized concentration and SYPRO Orange dye at an optimized dilution.
-
Set up Reactions: In a 96-well PCR plate, set up reactions containing the protein-dye mixture and the different buffer conditions you wish to test. Include appropriate controls (e.g., buffer with dye only).
-
Thermal Melt: Place the plate in the real-time PCR instrument. Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C with a ramp rate of 1°C/minute) while continuously monitoring fluorescence.
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. This is identified as the inflection point of the sigmoidal melting curve. A higher Tm indicates greater protein stability. Compare the Tm values across the different conditions to determine the optimal buffer for your selenoprotein's stability.
Mandatory Visualization
Caption: Troubleshooting workflow for selenoprotein stability issues.
Caption: Common oxidative modifications of this compound.
Caption: Experimental workflow for selenoprotein purification.
References
- 1. mdpi.com [mdpi.com]
- 2. neuroaro.com [neuroaro.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. bioinformaticaupf.crg.eu [bioinformaticaupf.crg.eu]
- 5. Exploring the Antioxidant Roles of Cysteine and this compound in Cellular Aging and Redox Regulation [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Different Catalytic Mechanisms in Mammalian this compound- and Cysteine-Containing Methionine-R-Sulfoxide Reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Production Conditions for Efficient Use of Escherichia coli in High-Yield Heterologous Recombinant Selenoprotein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Introducing this compound into Recombinant Proteins in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 11. The efficiency of Escherichia coli this compound insertion is influenced by the immediate downstream nucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The efficiency of Escherichia coli this compound insertion is influenced by the immediate downstream nucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanisms Affecting the Biosynthesis and Incorporation Rate of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Challenges of site-specific this compound incorporation into proteins by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mass Spectrometry Analysis of Selenoproteins
Welcome to the technical support center for the mass spectrometry analysis of selenoproteins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the complexities of analyzing these unique proteins.
Troubleshooting Guides
This section provides solutions to common problems encountered during the mass spectrometry analysis of selenoproteins.
Issue 1: Poor Signal Intensity or No Detectable Selenopeptides
Q: I am not detecting my target selenoprotein or observing very weak signals in my mass spectrometry analysis. What are the possible causes and solutions?
A: Low signal intensity is a frequent challenge in selenoprotein analysis due to their low abundance and the unique properties of selenocysteine. Here’s a step-by-step troubleshooting guide:
-
Sample Concentration: Ensure your sample is sufficiently concentrated. Selenoproteins are often low-abundance proteins, and inadequate concentration can lead to signals that are below the limit of detection.[1] Conversely, an overly concentrated sample might cause ion suppression.[1]
-
Enrichment and Purification: Due to the low concentration of selenoproteins in biological samples (e.g., Selenoprotein P is at ~50 ng/mL in serum), enrichment is often necessary.[2] Consider using affinity chromatography techniques:
-
Immunoaffinity Chromatography: Utilizes specific antibodies against the target selenoprotein. The success of this method is highly dependent on the quality and selectivity of the antibody.[2]
-
Heparin Affinity Chromatography: Effective for some selenoproteins like Selenoprotein P, which has histidine-rich regions that bind to heparin columns.[2]
-
Immobilized Metal Affinity Chromatography (IMAC): Can be used for purification.[3]
-
-
Efficient Protein Digestion: Incomplete digestion will result in fewer detectable peptides.
-
Use a sufficient concentration of a specific endoproteinase like trypsin.
-
Ensure optimal digestion conditions (pH, temperature, and incubation time).
-
-
Instrument Tuning and Calibration: Regularly tune and calibrate your mass spectrometer to ensure it is operating at optimal performance. This includes checking the ion source, mass analyzer, and detector settings.[1]
-
Choice of Ionization Technique: The ionization method can significantly impact signal intensity. Experiment with different techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) to find the best fit for your analyte.[1]
Issue 2: Difficulty in Identifying this compound-Containing Peptides
Q: My search algorithms are failing to identify peptides containing this compound (Sec). Why is this happening and how can I fix it?
A: Standard proteomic software often struggles to identify this compound-containing peptides due to several factors:
-
The "21st Amino Acid": this compound is encoded by a UGA codon, which is typically a stop codon.[4][5] This can lead to incorrect peptide identification by standard search algorithms.
-
Unique Isotopic Pattern: Selenium has six stable isotopes (⁷⁴Se, ⁷⁶Se, ⁷⁷Se, ⁷⁸Se, ⁸⁰Se, and ⁸²Se), creating a characteristic isotopic pattern in the mass spectrum that differs from sulfur-containing peptides (cysteine).[6][7] This unique signature can be used for identification but may be misinterpreted by standard software.[7]
-
Chemical Instability: this compound can be unstable during sample preparation and MS analysis.
Solutions:
-
Utilize Specialized Bioinformatics Tools: Employ bioinformatics tools specifically designed for selenoprotein identification, such as SECISearch3 and Seblastian, which can identify the necessary SECIS elements in the 3' UTR required for Sec incorporation.[8]
-
Manual Spectra Interpretation: Manually inspect the MS/MS spectra for the characteristic isotopic signature of selenium.[7]
-
Chemical Derivatization: A method has been developed to identify this compound by forming a 2,4-dinitrophenyl (DNP) derivative, which can be more easily identified by mass spectrometry.[9][10]
-
Database Search Parameters: Modify your search parameters to include the mass of this compound and potential modifications. Account for the mass difference between selenium and sulfur.
Issue 3: Inaccurate Quantification of Selenoproteins
Q: I am getting inconsistent or inaccurate quantitative results for my selenoprotein of interest. What are the key factors affecting quantification?
A: Accurate quantification of selenoproteins is challenging due to the lack of specific standards and the complexity of the biological matrix.[2][3][11][12]
-
Lack of Standards: The availability of purified, full-length selenoprotein standards is limited.[2][11][12] This makes absolute quantification difficult.
-
Multiple Isoforms: Many selenoproteins, like Selenoprotein P, exist in multiple isoforms and truncated forms, which can complicate quantification.[2][3][11][12]
-
Recovery Efficiency: Ensure consistent and high recovery rates throughout the sample preparation process, from initial extraction to final analysis.[2][11][12]
Strategies for Improved Quantification:
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This technique offers high sensitivity and isotopic specificity for selenium, allowing for quantification based on the selenium content.[2] When coupled with liquid chromatography (LC), it can separate and quantify different selenium-containing species.[2]
-
Isotope Dilution Mass Spectrometry: Use isotopically labeled synthetic peptides corresponding to a unique peptide from your target selenoprotein as internal standards for accurate quantification.[2]
-
Relative Quantification: For comparing protein levels across different samples, consider using isobaric tagging methods like iTRAQ.[2]
Frequently Asked Questions (FAQs)
Q1: What are the key differences between analyzing this compound- and cysteine-containing peptides by mass spectrometry?
A1: The primary differences stem from the distinct physicochemical properties of selenium and sulfur.
| Property | This compound (Sec) | Cysteine (Cys) | Implication for Mass Spectrometry |
| pKa of side chain | ~5.2 | ~8.5 | Enables selective alkylation of Sec at a lower pH for enrichment purposes.[6] |
| Nucleophilicity | Higher | Lower | More reactive towards electrophiles, which can be leveraged for targeted labeling.[6] |
| Isotopic Signature | Complex pattern with 6 stable isotopes | Simpler isotopic pattern | The unique isotopic pattern of selenium is a key identifier for selenopeptides.[6][7] |
Q2: What is a recommended general workflow for identifying selenoproteins in a complex biological sample?
A2: A typical workflow involves several key stages, from sample preparation to data analysis.
Q3: How do I choose between different mass spectrometry techniques for my selenoprotein analysis?
A3: The choice of technique depends on your research goals.
-
For accurate quantification, especially absolute quantification: LC-ICP-MS is the preferred method due to its ability to specifically and sensitively detect selenium isotopes.[2]
-
For identification and sequencing of selenopeptides: LC-ESI-MS/MS is the method of choice as it provides fragmentation data necessary to determine the amino acid sequence.[13]
Experimental Protocols
Protocol 1: Sample Preparation for Selenoprotein P (SELENOP) from Human Serum
This protocol is a generalized procedure based on common practices for SELENOP purification.[2]
-
Enrichment:
-
Apply human serum to a heparin affinity chromatography column.
-
Wash the column to remove non-specifically bound proteins.
-
Elute SELENOP using a salt gradient.
-
-
Reduction and Alkylation:
-
Reduce the disulfide and selenylsulfide bonds in the enriched fraction using a reducing agent like dithiothreitol (B142953) (DTT).
-
Alkylate the free cysteine and this compound residues with an alkylating agent such as iodoacetamide (B48618) to prevent bond reformation.
-
-
Buffer Exchange/Desalting:
-
Remove excess salts and reagents using a desalting column or buffer exchange.
-
-
Proteolytic Digestion:
-
Add trypsin to the protein sample at an appropriate enzyme-to-substrate ratio (e.g., 1:50).
-
Incubate at 37°C for 12-16 hours.
-
-
Sample Cleanup:
-
Clean up the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove any remaining contaminants before MS analysis.
-
Protocol 2: Identification of this compound by Derivatization
This protocol is based on the derivatization of this compound for easier identification by mass spectrometry.[9]
-
Reduction: Reduce the purified selenoprotein with sodium borohydride.
-
Derivatization: React the reduced protein with 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB) under anaerobic conditions.
-
Hydrolysis: Hydrolyze the derivatized protein using 6 N HCl.
-
Purification of DNP-Sec:
-
Extract the hydrolysate to remove non-polar DNP-amino acids.
-
Separate the Se-(2,4-dinitrophenyl)this compound from other amino acids using gel-filtration and reversed-phase HPLC.
-
-
Analysis: Analyze the purified derivative by mass spectrometry.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. Characterization and Quantification of Selenoprotein P: Challenges to Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization and Quantification of Selenoprotein P: Challenges to Mass Spectrometry [ouci.dntb.gov.ua]
- 4. Bioinformatics of Selenoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioinformatics of Selenoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Monoisotopic mass determination algorithm for this compound-containing polypeptides from mass spectrometric data based on theoretical modeling of isotopic peak intensity ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SECISearch3 and Seblastian: In-Silico Tools to Predict SECIS Elements and Selenoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of this compound in glutathione peroxidase by mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Characterization and Quantification of Selenoprotein P: Challenges to Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Selenium protein identification and profiling by mass spectrometry: A tool to assess progression of cardiomyopathy in a whale model - PMC [pmc.ncbi.nlm.nih.gov]
strategies to improve the efficiency of in vitro selenoprotein synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of in vitro selenoprotein synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using a cell-free protein synthesis (CFPS) system for producing selenoproteins?
Cell-free protein synthesis (CFPS) systems offer several advantages for producing selenoproteins, overcoming some of the complexities of in vivo expression. Key benefits include:
-
High Yield and Purity: CFPS can produce selenoproteins in high yields and with exceptional purity.[1][2]
-
Global Substitution: It allows for the global substitution of cysteine with selenocysteine, providing a straightforward method for incorporation.[1][2]
-
Reduced Oxidation: By eliminating the need for cell lysis, CFPS minimizes the risk of selenium oxidation and elimination that can occur when releasing selenoproteins from cells.[1]
-
Toxic Compound Compatibility: CFPS is well-suited for producing proteins containing amino acids that are toxic to living cells, such as this compound.[1]
Q2: What are the essential components required for efficient in vitro selenoprotein synthesis?
Successful in vitro selenoprotein synthesis relies on a core set of components that facilitate the recoding of the UGA stop codon to incorporate this compound. These include:
-
This compound Insertion Sequence (SECIS) element: A specific RNA stem-loop structure in the 3' untranslated region (UTR) of the selenoprotein mRNA is necessary to direct the incorporation of this compound at the UGA codon.[3][4][5]
-
SECIS-Binding Protein 2 (SBP2): This protein binds to the SECIS element and is crucial for recruiting the translational machinery needed for this compound insertion.[4][6][7] In vitro, the addition of SBP2 can increase selenoprotein synthesis by as much as 20-fold.[6]
-
This compound-specific elongation factor (EFSec): This specialized elongation factor is required to bring the this compound-loaded tRNA to the ribosome.[3][4]
-
This compound-tRNA[Ser]Sec (Sec-tRNASec): The tRNA that is charged with this compound.
-
Selenium Source: A source of selenium is required for the synthesis of this compound. Selenocystine (B224153), which is more stable, is often used and is reduced to this compound in the reaction mixture.[1]
-
Reducing Agent: A reducing agent, such as Dithiothreitol (DTT), is essential to maintain the reduced state of this compound and prevent the formation of diselenide bonds.[1][2]
Q3: How does the SECIS element function in selenoprotein synthesis?
The SECIS element is a cis-acting RNA structure that forms a stem-loop. It functions by recruiting the necessary trans-acting factors, primarily SBP2, to the ribosome.[4][7] This recruitment allows the ribosome to interpret the in-frame UGA codon as a signal for this compound incorporation rather than translation termination.[5] The structure and sequence of the SECIS element can influence the efficiency of selenoprotein synthesis, contributing to a hierarchy of expression among different selenoproteins.[7][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Selenoprotein Yield | Insufficient reducing agent. | Increase the concentration of DTT. Initial experiments may fail with standard DTT concentrations (e.g., 1 mM), and increasing it (e.g., to 5 mM) can significantly improve yields by ensuring the reduction of selenocystine to this compound and preventing oxidation.[1][2] |
| Limiting amounts of SBP2. | Supplement the in vitro translation reaction with purified SBP2. SBP2 is a limiting factor, and its overexpression can enhance this compound incorporation.[6][7] | |
| Inefficient SECIS element. | Ensure the SECIS element in your mRNA construct is correctly folded and functional. The affinity of SBP2 for different SECIS elements varies, which can affect synthesis efficiency.[8] Consider using a SECIS element known to have high affinity for SBP2. | |
| Competition with translation termination. | The UGA codon is naturally a stop codon. To favor this compound incorporation, ensure an adequate supply of the specialized translation factors (EFSec, Sec-tRNASec, and SBP2). The competition between release factors and the this compound incorporation machinery is a key determinant of yield.[9] | |
| Protein Misfolding or Aggregation | Oxidation of this compound residues. | Maintain a sufficient concentration of a reducing agent like DTT throughout the synthesis and purification process. This compound is highly prone to oxidation, which can lead to the formation of incorrect diselenide bonds and protein aggregation.[1] |
| Incorrect disulfide/diselenide bond formation. | If the protein contains other cysteine residues, ensure that the folding conditions favor the formation of the correct disulfide bonds while keeping the this compound reduced until it is no longer solvent-exposed. | |
| Truncated Protein Products | Premature termination at the UGA codon. | This indicates that the this compound incorporation machinery is not competing effectively with release factors. Optimize the concentrations of SBP2, EFSec, and the selenium source. The context of the UGA codon and the specific SECIS element can also influence the efficiency of read-through.[10] |
| Low this compound Incorporation Efficiency | Suboptimal selenium concentration. | Titrate the concentration of the selenium source (e.g., selenocystine) in your reaction. The efficiency of this compound incorporation is dependent on the availability of selenium.[10] |
| Inefficient charging of tRNASec. | Ensure that the components for the synthesis of Sec-tRNASec are active and present in sufficient quantities. This includes the enzymes responsible for synthesizing this compound and attaching it to its specific tRNA. |
Quantitative Data on In Vitro Selenoprotein Synthesis
| Method/Condition | Protein | Yield/Efficiency | Reference |
| Cell-Free Protein Synthesis (Global Cys Substitution) | Maltose Binding Protein (MBP) T237U/T345U | High yield and purity | [1] |
| In vitro translation with luciferase reporter | Luciferase with rat phospholipid hydroperoxide glutathione (B108866) peroxidase SECIS | ~8% maximum efficiency | [11] |
| In vitro translation of full-length Selenoprotein P | Selenoprotein P | ~40% efficiency | [11] |
| UAG codon read-through with engineered system | Human glutathione peroxidase 1 (GPx1) | 84% this compound incorporation | [12] |
Key Experimental Protocols
Protocol 1: General Cell-Free Selenoprotein Synthesis
This protocol is adapted from a method for producing selenoproteins by global substitution of cysteine.[1]
-
Prepare the Reaction Mixture: In a standard cell-free protein synthesis reaction mixture (e.g., based on E. coli S30 extract), omit cysteine from the amino acid supplement.
-
Add Selenium Source: Add selenocystine to the reaction mixture. The selenocystine will be reduced to this compound in situ.
-
Add Reducing Agent: Add a sufficient concentration of DTT (e.g., 5 mM) to the reaction to ensure the reduction of selenocystine and to maintain the reduced state of the incorporated this compound.[1][2]
-
Add DNA Template: Add the plasmid DNA encoding the target protein. The codons for cysteine will be translated as this compound.
-
Incubation: Incubate the reaction at the optimal temperature for the cell-free system (e.g., 37°C) for several hours.
-
Purification: Purify the synthesized selenoprotein using standard chromatography techniques appropriate for the protein of interest. Maintain reducing conditions during purification to prevent oxidation.
Protocol 2: Native Chemical Ligation for Selenoprotein Synthesis
Native chemical ligation (NCL) is a powerful technique for synthesizing larger proteins from smaller, chemically synthesized or recombinantly expressed peptide fragments.[9][13][14]
-
Peptide Fragment Synthesis:
-
Synthesize a peptide fragment with a C-terminal thioester.
-
Synthesize another peptide fragment with an N-terminal this compound. This can be achieved through solid-phase peptide synthesis using a protected form of this compound.[14]
-
-
Ligation Reaction:
-
Dissolve the two peptide fragments in a ligation buffer (typically at a neutral pH).
-
The N-terminal this compound of one fragment will attack the C-terminal thioester of the other fragment.
-
This initial thioester-selenoester exchange is followed by an intramolecular S-to-N acyl shift, resulting in the formation of a native peptide bond at the ligation site.
-
-
Purification: Purify the full-length ligated selenoprotein using reverse-phase HPLC or other suitable chromatography methods.
Visualizations
Caption: Workflow of this compound incorporation at a UGA codon.
Caption: Troubleshooting logic for low selenoprotein yield.
References
- 1. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 2. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 3. mdpi.com [mdpi.com]
- 4. The expression of essential selenoproteins during development requires SECIS-binding protein 2–like - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism and regulation of selenoprotein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acta-endo.ro [acta-endo.ro]
- 7. Selenoproteins: Molecular Pathways and Physiological Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SECIS–SBP2 interactions dictate this compound incorporation efficiency and selenoprotein hierarchy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. staff.stat.sinica.edu.tw [staff.stat.sinica.edu.tw]
- 11. Functional Analysis of the Interplay between Translation Termination, this compound Codon Context, and this compound Insertion Sequence-binding Protein 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Facile Method for Producing this compound-Containing Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and semi-synthesis of selenopeptides and selenoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesizing Selenoproteins - ChemistryViews [chemistryviews.org]
Technical Support Center: Selenocysteine Gene Annotation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common errors encountered during the annotation of selenocysteine (Sec) genes. The dual function of the UGA codon, which can act as either a stop signal or a code for this compound, presents a significant challenge for standard gene prediction software, leading to widespread misannotations in public databases.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: Why are my putative selenoprotein genes being annotated as shorter, truncated proteins?
A1: This is the most common error in selenoprotein gene annotation.[4] Standard gene prediction pipelines are often not equipped to recognize the UGA codon as a code for this compound.[5][6][7] Consequently, they interpret the in-frame UGA codon as a premature stop codon, leading to a truncated protein sequence in the annotation. This issue is particularly prevalent for selenoproteins with a C-terminal Sec residue.[1][2]
Q2: The exon containing the predicted this compound residue is missing from my gene model. What could be the cause?
A2: This issue, known as exon skipping, occurs when the annotation software fails to recognize the exon containing the UGA-Sec codon as part of the coding sequence.[4] This can happen if the signals for splicing are weak or if the program's model does not account for the specific context of a this compound-encoding exon.
Q3: My annotated protein starts downstream of the expected N-terminus and is missing the this compound. Why?
A3: This type of misannotation, often referred to as a "downstream" error, happens when the gene prediction tool incorrectly identifies a start codon (AUG) that is located after the actual start site and the UGA-Sec codon.[2] This results in an N-terminally truncated protein annotation that lacks the this compound residue.
Q4: What is a SECIS element, and why is it important for correct annotation?
A4: A this compound Insertion Sequence (SECIS) element is a conserved stem-loop structure located in the 3' untranslated region (3' UTR) of eukaryotic and archaeal selenoprotein mRNAs.[8][9] This RNA structure is crucial for the translational machinery to recognize the UGA codon as a signal for this compound incorporation rather than termination.[10][11] Identifying a SECIS element downstream of a gene with an in-frame UGA codon is a key piece of evidence for annotating it as a selenoprotein.[4]
Q5: Are there computational tools specifically designed for annotating selenoprotein genes?
A5: Yes, due to the high error rates of standard annotation pipelines, several specialized tools have been developed. Selenoprofiles is a homology-based tool that uses curated profiles of known selenoprotein families to identify and correctly annotate these genes.[5][12][13] SECISearch is a program designed to identify SECIS elements in nucleotide sequences, which is a critical step in locating potential selenoprotein genes.[4][14]
Troubleshooting Guide
This guide provides steps to identify and correct common this compound gene annotation errors.
Problem: Suspected Misannotation of a Selenoprotein Gene
Symptoms:
-
A known selenoprotein homolog appears truncated in your annotation.
-
An in-frame UGA codon is present in a region of homology to a known selenoprotein.
-
A potential SECIS element is identified in the 3' UTR of a gene with an in-frame UGA codon.
Workflow for Identification and Correction:
Caption: Workflow for identifying and correcting selenoprotein gene misannotations.
Quantitative Data on Annotation Errors
Recent studies have highlighted the significant rate of misannotation for selenoprotein genes in major public databases. The following tables summarize these findings.
Table 1: Annotation Status of Vertebrate Selenoprotein Genes in Ensembl [1]
| Annotation Status | Percentage of Genes |
| Well Annotated | ~10% |
| Flawed Annotation | ~80% |
| No Annotation | ~10% |
Table 2: Annotation Status of Vertebrate Selenoprotein Genes in NCBI [1]
| Annotation Status | Percentage of Genes |
| Correctly Annotated | ~50% |
| Misannotated | ~50% |
Table 3: Common Types of Selenoprotein Misannotations [2][13]
| Misannotation Type | Description |
| Stop Codon | The UGA codon is incorrectly annotated as a termination codon. |
| Upstream | The annotated coding sequence terminates before the UGA codon. |
| Downstream | The annotated coding sequence starts after the UGA codon. |
| Skipped | The exon containing the UGA codon is absent from the annotation. |
| Out of Frame | The coding sequence is in an incorrect reading frame. |
| Spliced | A splice site is incorrectly predicted within the UGA codon. |
| Absent | The entire selenoprotein gene is missing from the annotation. |
Key Experimental Protocols
Protocol 1: Identification of Selenoproteins by Mass Spectrometry
Mass spectrometry is a powerful technique for the experimental validation of selenoprotein expression, providing definitive evidence for the incorporation of this compound.
Methodology:
-
Protein Extraction and Digestion:
-
Extract total protein from the tissue or cells of interest.
-
Perform in-solution or in-gel digestion of the protein mixture using an enzyme such as trypsin.
-
-
Enrichment of this compound-Containing Peptides (Optional but Recommended):
-
Utilize chemical biology approaches that exploit the unique reactivity of the selenol group of this compound to selectively enrich for seleno-peptides.[15]
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Separate the peptide mixture using reverse-phase liquid chromatography.
-
Analyze the eluting peptides using a high-resolution mass spectrometer.
-
The unique isotopic signature of selenium can be used to specifically identify selenium-containing peptides.[15]
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein sequence database that includes the predicted full-length selenoprotein sequences (with UGA translated as Sec).
-
Specialized search algorithms may be required to account for the mass of this compound.
-
Workflow for Experimental Validation:
Caption: Experimental workflow for the validation of selenoprotein expression using mass spectrometry.
By combining specialized bioinformatics tools with experimental validation, researchers can overcome the challenges of this compound gene annotation and produce more accurate genomic data.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Bioinformatics of Selenoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selenoprofiles: A Computational Pipeline for Annotation of Selenoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. repositori.upf.edu [repositori.upf.edu]
- 8. Frontiers | Why this compound Is Unique? [frontiersin.org]
- 9. SECIS element - Wikipedia [en.wikipedia.org]
- 10. A quantitative model for the rate-limiting process of UGA alternative assignments to stop and this compound codons | PLOS Computational Biology [journals.plos.org]
- 11. biology.stackexchange.com [biology.stackexchange.com]
- 12. academic.oup.com [academic.oup.com]
- 13. biorxiv.org [biorxiv.org]
- 14. Identity of Terminator and this compound Uga Codons - Vadim Gladyshev [grantome.com]
- 15. Chemical-biology approaches to interrogate the selenoproteome - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Toxicity of Selenium Compounds in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the cytotoxicity of selenium compounds in cell culture experiments.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.
Q1: My cells are showing unexpectedly high levels of death at selenium concentrations previously reported as safe. What could be the cause?
A1: Several factors can contribute to this discrepancy. Consider the following possibilities:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to selenium compounds. The IC50 (half-maximal inhibitory concentration) can vary significantly even between related cell types.
-
Chemical Form of Selenium: The toxicity of selenium is highly dependent on its chemical form. Inorganic forms like sodium selenite (B80905) are generally more cytotoxic than organic forms such as selenomethionine.[1]
-
Culture Medium Composition: Components in the cell culture medium can interact with selenium compounds, altering their bioavailability and toxicity. For instance, media with higher levels of glucose and cystine may offer protection against selenite-induced reactive oxygen species (ROS) formation.[2]
-
Cell Density: Lower cell densities may be more susceptible to the toxic effects of selenium compounds due to a higher effective concentration per cell.
-
Solvent and Dilution Errors: Inaccurate preparation of stock solutions or serial dilutions can lead to higher-than-intended final concentrations in your culture wells. Always double-check calculations and ensure complete dissolution of the compound.
Q2: I am observing significant variability and inconsistent results in my cytotoxicity assays between experiments. How can I improve reproducibility?
A2: Inconsistent results are often due to subtle variations in experimental procedures. To improve reproducibility, focus on the following:
-
Standardize Cell Seeding: Ensure a consistent number of viable cells are seeded in each well for every experiment. Use a cell counter and assess viability (e.g., with trypan blue) before seeding.
-
Control Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics and sensitivity to compounds can change over time in culture.
-
Consistent Incubation Times: Adhere strictly to the planned incubation times for both cell treatment and assay steps (e.g., MTT or LDH incubation).[3][4]
-
Thorough Mixing: When adding selenium compounds or assay reagents, ensure they are mixed gently but thoroughly in the wells to guarantee uniform exposure.
-
Control for Evaporation: Pay attention to the "edge effect" in multi-well plates, where wells on the periphery can evaporate more quickly. To mitigate this, avoid using the outer wells or fill them with sterile PBS.
-
Instrument Calibration: Regularly calibrate and maintain equipment such as pipettes and plate readers to ensure accuracy.
Q3: My cells exhibit altered morphology (e.g., shrinking, rounding, detachment), but viability assays like MTT show only a minor decrease in signal. What does this indicate?
A3: This discrepancy can be revealing about the mechanism of action. Here's what might be happening:
-
MTT Assay Limitations: The MTT assay measures metabolic activity, which may not always directly correlate with cell viability.[3][5] Cells can be metabolically active for a period even after committing to apoptosis or experiencing significant stress. Some selenium compounds have been noted to increase the metabolic activity of cells, which could mask cytotoxic effects in assays like WST-1 and XTT.[1][6]
-
Induction of Apoptosis or Senescence: The morphological changes you're observing are classic signs of apoptosis (cell shrinkage, blebbing) or cellular senescence.[7] These processes may not immediately lead to the loss of metabolic activity measured by MTT.
-
Cell Cycle Arrest: Selenium compounds can induce cell cycle arrest, which would halt proliferation without causing immediate cell death, leading to altered morphology while cells remain metabolically active.[8][9]
-
Complementary Assays Needed: To get a clearer picture, use an assay that measures a different aspect of cell health. For example, an LDH assay can measure membrane integrity (necrosis), while Annexin V/PI staining can specifically detect apoptosis.[10][11]
Q4: My untreated control cells are also showing signs of stress or death. What should I check?
A4: Stressed control cells invalidate experimental results. The issue likely lies with your general cell culture technique or environment:
-
Contamination: Check for microbial contamination (bacteria, yeast, mycoplasma) which can cause cell stress and death.
-
Culture Medium Quality: Ensure your medium is not expired and has been stored correctly. Check that all supplements (e.g., serum, glutamine) are fresh and at the correct concentration.
-
Serum Variability: Fetal bovine serum (FBS) can vary significantly between lots. A new bottle of serum might be the culprit. It's good practice to test a new lot on a small scale before using it for critical experiments.
-
Incubator Conditions: Verify that the incubator's temperature (37°C), CO2 levels (typically 5%), and humidity are stable and correct.
-
Over-trypsinization: Excessive exposure to trypsin during cell passaging can damage cell membranes, leading to poor attachment and viability.
Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting unexpected results in selenium toxicity experiments.
Simplified Signaling Pathway of Selenite-Induced Apoptosis
This diagram illustrates a common pathway by which sodium selenite induces apoptosis in cancer cells, primarily through the generation of mitochondrial reactive oxygen species (mtROS).
Experimental Workflow for Assessing Cytotoxicity
This diagram shows a standard experimental workflow for assessing the cytotoxicity of a selenium compound in a cell culture model.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of selenium-induced cytotoxicity?
A1: The cytotoxic effects of selenium compounds, particularly in cancer cells, are primarily driven by their pro-oxidant activity. Key mechanisms include:
-
Generation of Reactive Oxygen Species (ROS): Redox-active selenium compounds, like selenite, can react with intracellular thiols (e.g., glutathione), leading to the production of superoxide radicals and other ROS.[13][14] This induces massive oxidative stress, damaging mitochondria, proteins, and DNA.[12]
-
Mitochondrial-Dependent Apoptosis: The surge in ROS often triggers the mitochondrial apoptotic pathway. This involves a loss of mitochondrial membrane potential, release of cytochrome c into the cytosol, and subsequent activation of caspase-9 and caspase-3, leading to programmed cell death.[12][15]
-
Inhibition of Signaling Pathways: Selenium compounds can inhibit critical cell survival pathways like AKT/mTOR, further promoting apoptosis and cell cycle arrest.[8]
-
Endoplasmic Reticulum (ER) Stress: Some selenium compounds can induce ER stress, which can also trigger apoptosis if the stress is prolonged or severe.[11][16]
Q2: How does the chemical form of selenium affect its toxicity?
A2: The chemical form is a critical determinant of toxicity.
-
Inorganic Selenium (e.g., Sodium Selenite, Selenate): Selenite (Se IV) is generally more cytotoxic than selenate (B1209512) (Se VI). Selenite readily reacts with thiols to generate ROS, making it a potent pro-oxidant and anticancer agent.[14][17][18]
-
Organic Selenium (e.g., Selenomethionine, Se-Methylselenocysteine): These forms are typically less toxic than selenite.[1] They are often incorporated into proteins in place of their sulfur analogs, which can lead to protein misfolding and dysfunction at high concentrations.[13] Their toxicity often depends on their metabolism to redox-active intermediates like methylselenol.[14]
-
Nanoparticles (SeNPs): Selenium nanoparticles have gained attention for their high biocompatibility and selective anticancer effects, often inducing apoptosis with lower toxicity to normal cells compared to selenite.[11][19]
Q3: How can I determine the appropriate concentration range for my experiments?
A3: The best approach is to perform a dose-response experiment.
-
Literature Review: Start by reviewing the literature for reported IC50 values of your specific selenium compound in your cell line or a similar one (see tables below for examples).
-
Wide Range Titration: Test a broad range of concentrations spanning several orders of magnitude (e.g., from 0.1 µM to 200 µM). This will help you identify the approximate range where the compound has a biological effect.
-
Narrow Range Titration: Once you have an approximate range, perform a more detailed dose-response curve with more concentrations centered around the estimated IC50. This will allow for a more accurate calculation of the IC50 value.
-
Time-Course Experiment: Cytotoxicity is also time-dependent. Consider testing your optimal concentration range at different time points (e.g., 24h, 48h, 72h) to find the ideal treatment duration for your experimental goals.[7][20]
Q4: What are the best assays to measure selenium-induced cell death?
A4: Since selenium can induce multiple forms of cell death, using a combination of assays is recommended for a comprehensive understanding.
-
For Cell Viability (Metabolic Activity):
-
For Cytotoxicity (Membrane Integrity/Necrosis):
-
For Apoptosis:
-
For Caspase Activation:
-
Caspase Activity Assays: These assays (e.g., for Caspase-3/7) directly measure the activity of key executioner caspases in the apoptotic pathway.[8]
-
Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentrations (IC50) of various selenium compounds in different cell lines to provide a reference for experimental design.
Table 1: IC50 Values of Sodium Selenite in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) |
|---|---|---|---|
| PANC-1 | Pancreatic Cancer | 72h | 5.6[7] |
| Pan02 | Pancreatic Cancer | 72h | 4.6[7] |
| HeLa | Cervical Cancer | 24h | 5.70[25] |
| SiHa | Cervical Cancer | 24h | 13.23[25] |
| HepG2 | Liver Cancer | Not Specified | 51.97[26] |
| SW982 | Synovial Sarcoma | 48h | 13.4[20] |
| SW982 | Synovial Sarcoma | 72h | 9.3[20] |
| BT-549 | Breast Cancer | 48h | 29.54[27] |
| MDA-MB-231 | Breast Cancer | 48h | 50.04[27] |
Table 2: Comparison of Cytotoxicity (IC50 in µM) Between Selenium Compounds (48h)
| Cell Line | Cancer Type | Sodium Selenite | Sodium Selenate | Selenomethionine |
|---|---|---|---|---|
| MCF-10A | Non-tumor Breast | 66.18 | 209.92 | >100 |
| BT-549 | Breast Cancer | 29.54 | 246.04 | >100 |
| MDA-MB-231 | Breast Cancer | 50.04 | 187.54 | >100 |
Data synthesized from a study on breast cell lines, highlighting the generally higher toxicity of selenite.[27]
Detailed Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[3][5]
-
Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.
-
Treatment: Remove the medium and add 100 µL of medium containing various concentrations of your selenium compound. Include untreated and vehicle-only controls. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[4]
-
Incubation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.[4]
-
Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS) to each well to dissolve the formazan crystals.[28]
-
Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution.[3] Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-650 nm can be used to subtract background.[3][4]
Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This protocol measures the activity of LDH released from the cytosol of damaged cells into the culture medium.[21][29]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Prepare triplicate wells for the following controls: culture medium background, untreated cells (spontaneous LDH release), and maximum LDH release (cells treated with a lysis buffer provided with the kit).[29][30]
-
Sample Collection: After the treatment period, centrifuge the 96-well plate at ~400-600 x g for 5 minutes to pellet any floating cells.[31]
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.
-
Prepare Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mix of substrate, cofactor, and dye).
-
Incubation: Add 50 µL of the reaction mixture to each well containing the supernatant. Incubate for 20-30 minutes at room temperature, protected from light.[21]
-
Stop Reaction: Add 20-50 µL of the stop solution (provided with the kit) to each well.[21]
-
Measurement: Read the absorbance at 490 nm using a microplate reader within 1 hour.[22]
-
Calculation: Calculate the percentage of cytotoxicity after subtracting background values, using the formula: % Cytotoxicity = [(Sample Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Protocol 3: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based protocol differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[10]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the selenium compound for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Wash the collected cells (~1-5 x 10^5 cells per sample) twice with cold 1X PBS by centrifuging at ~500 x g for 5 minutes.[23]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer (provided with the kit).[32]
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and 2-5 µL of PI staining solution (1 mg/mL) to the cell suspension.[10][24]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[32]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube. Do not wash the cells after this step, as PI is not retained by the cells.[23]
-
Analysis: Analyze the samples by flow cytometry as soon as possible (preferably within 1 hour).
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
- 1. Antiproliferative effects of selenium compounds in colon cancer cells: comparison of different cytotoxicity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchhub.com [researchhub.com]
- 6. researchgate.net [researchgate.net]
- 7. The Antitumor Activity of Sodium Selenite Alone and in Combination with Gemcitabine in Pancreatic Cancer: An In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selenite Induces Cell Cycle Arrest and Apoptosis via Reactive Oxygen Species-Dependent Inhibition of the AKT/mTOR Pathway in Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Sodium selenite induces apoptosis by generation of superoxide via the mitochondrial-dependent pathway in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. “The roots” of selenium toxicity: A new concept - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Phenotype-dependent apoptosis signalling in mesothelioma cells after selenite exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanisms of the Cytotoxic Effect of Selenium Nanoparticles in Different Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Selenium-induced cytotoxicity of human leukemia cells: interaction with reduced glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Mechanisms of the Cytotoxic Effect of Selenium Nanoparticles in Different Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sodium selenite induces apoptosis and inhibits autophagy in human synovial sarcoma cell line SW982 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 3hbiomedical.com [3hbiomedical.com]
- 22. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 23. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 24. docs.abcam.com [docs.abcam.com]
- 25. mdpi.com [mdpi.com]
- 26. recentscientific.com [recentscientific.com]
- 27. mdpi.com [mdpi.com]
- 28. broadpharm.com [broadpharm.com]
- 29. scientificlabs.co.uk [scientificlabs.co.uk]
- 30. LDH cytotoxicity assay [protocols.io]
- 31. assaygenie.com [assaygenie.com]
- 32. Annexin V Staining Protocol [bdbiosciences.com]
Technical Support Center: Selenoprotein Purification
Welcome to the technical support center for selenoprotein purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the unique challenges encountered during the expression and purification of selenoproteins.
Frequently Asked Questions (FAQs)
Q1: Why are the yields of my recombinant selenoprotein consistently low?
A1: Low yields are a common challenge in recombinant selenoprotein production.[1][2] This is primarily due to the inefficient incorporation of selenocysteine (Sec), which requires the translational machinery to recode a stop codon (typically UGA).[3][4][5] This process competes with the translation termination machinery, leading to a significant proportion of truncated protein products.[1][3] For selenoproteins containing multiple Sec residues, this problem is compounded, as the probability of premature termination increases with each UGA codon encountered.[6]
Q2: I am observing a heterogeneous mixture of proteins after expression. How can I improve the homogeneity of my selenoprotein preparation?
A2: Heterogeneity arises from several factors:
-
Premature termination: As mentioned above, this leads to truncated protein products of varying lengths.
-
Misincorporation of other amino acids: The cellular machinery can sometimes incorporate other amino acids, such as cysteine or serine, at the UGA codon instead of this compound.[5]
-
Codon skipping: In some instances, the ribosome may skip the UGA codon altogether, resulting in a protein that is missing the this compound residue.[7][8][9]
To improve homogeneity, consider optimizing the expression system by using engineered E. coli strains that lack release factor 1 (RF1), which normally recognizes the UAG stop codon.[3][5] This can improve the efficiency of Sec incorporation at UAG codons. Additionally, co-expression of the necessary components of the this compound incorporation machinery, such as SelA, SelB, and SelC, can enhance the fidelity of the process.[10]
Q3: My selenoprotein appears to be unstable and aggregates during purification. What can I do to prevent this?
A3: Selenoproteins can be prone to instability and aggregation due to the high reactivity of the this compound residue, which is more susceptible to oxidation than cysteine.[11] To mitigate this, it is crucial to maintain a reducing environment throughout the purification process.[4] This can be achieved by adding reducing agents like dithiothreitol (B142953) (DTT) or 2-mercaptoethanol (B42355) to all buffers.[7] Performing all purification steps at low temperatures (e.g., 4°C) can also help to maintain protein stability.[12] Additionally, be mindful of physical stressors such as high shear forces during cell lysis or filtration, which can also induce aggregation.[11]
Q4: What are the best methods for purifying selenoproteins?
A4: Standard protein purification techniques are applicable to selenoproteins, but often require significant optimization.[13][14] A multi-step approach is typically necessary to achieve high purity.[14]
-
Affinity Chromatography: This is often the first and most effective step.[13] Using an affinity tag (e.g., His-tag, GST-tag) allows for significant enrichment of the recombinant protein.[13]
-
Ion Exchange Chromatography: This technique separates proteins based on their net charge and is useful for removing contaminants with different isoelectric points.[13]
-
Size Exclusion Chromatography (Gel Filtration): This method separates proteins based on their size and can be used to remove smaller or larger contaminants, as well as protein aggregates.[13] For certain selenoproteins, specialized affinity chromatography methods have been developed. For example, bromosulfophthalein (BSP) affinity chromatography has been shown to specifically enrich for active, Sec-containing glutathione (B108866) peroxidase 4 (GPX4).[7][8]
Q5: How can I confirm that this compound has been successfully incorporated into my protein?
A5: Confirming the incorporation of this compound is a critical step. The most definitive method is mass spectrometry (MS).[15][16][17] The unique isotopic pattern of selenium allows for its identification in peptide fragments. However, mass spectrometry of selenoproteins presents its own challenges, including the potential for oxidation of the this compound residue during sample preparation and analysis.[15] Sec-specific mass spectrometry techniques, such as SecMS, have been developed to systematically profile selenoproteomes by selectively alkylating the this compound residue.[18]
Troubleshooting Guides
Issue 1: Low or No Expression of the Selenoprotein
| Possible Cause | Troubleshooting Steps |
| Inefficient UGA codon read-through | - Utilize an expression host with reduced termination efficiency at UGA codons, such as an RF1-deficient E. coli strain.[3][5] - Co-express the key components of the this compound incorporation machinery (SelA, SelB, SelC).[10] - Optimize the concentration of sodium selenite (B80905) in the growth media.[5][19] |
| Toxicity of this compound | - Lower the expression temperature to reduce metabolic stress on the host cells. - Use a lower concentration of the inducer (e.g., IPTG) to slow down protein expression.[12] |
| Suboptimal expression vector | - Ensure the vector contains a strong promoter suitable for the expression host. - If expressing a eukaryotic selenoprotein in a bacterial host, ensure a bacterial-compatible this compound Insertion Sequence (SECIS) element is present in the mRNA, or use a SECIS-independent expression system.[2][4] |
Issue 2: Protein Instability and Aggregation During Purification
| Possible Cause | Troubleshooting Steps |
| Oxidation of this compound | - Maintain a reducing environment by adding DTT (typically 1-5 mM) or 2-mercaptoethanol to all purification buffers.[7] - Work quickly and keep the protein cold (4°C) at all times.[12] - Degas buffers to remove dissolved oxygen. |
| Hydrophobic interactions | - Add non-ionic detergents (e.g., Tween-20, Triton X-100) at low concentrations to the lysis and wash buffers to prevent non-specific hydrophobic interactions.[12] - In some cases, adding glycerol (B35011) or ethylene (B1197577) glycol can help stabilize the protein.[12] |
| High protein concentration | - Avoid over-concentrating the protein, especially during elution steps. Elute into a larger volume or perform a step-wise elution. - Consider performing a buffer exchange into a storage buffer that is known to be optimal for the protein's stability immediately after elution. |
Experimental Protocols
General Protocol for Recombinant Selenoprotein Expression in E. coli
This protocol provides a general framework. Optimization of specific parameters such as inducer concentration, temperature, and selenite concentration is crucial for each target selenoprotein.
-
Transformation: Transform the expression plasmid (containing the selenoprotein gene of interest and necessary components for Sec incorporation) into a suitable E. coli host strain (e.g., BL21(DE3) or an RF1-deficient strain).
-
Starter Culture: Inoculate a single colony into 5-10 mL of Luria-Bertani (LB) medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.
-
Main Culture: Inoculate a larger volume of fresh LB medium (e.g., 1 L) with the overnight culture to an initial OD600 of 0.05-0.1.
-
Growth: Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction:
-
Cool the culture to the desired induction temperature (e.g., 18-25°C).
-
Add sodium selenite to a final concentration of 1-10 µM.[5]
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
-
Expression: Continue to incubate the culture at the lower temperature for 12-18 hours.
-
Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).
-
Storage: The cell pellet can be stored at -80°C until purification.
Visualizations
Experimental Workflow for Selenoprotein Purification
Caption: A typical workflow for recombinant selenoprotein purification.
Logical Relationship of Challenges in Selenoprotein Purification
Caption: The relationship between the core challenge and its consequences.
References
- 1. Custom selenoprotein production enabled by laboratory evolution of recoded bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Challenges of site-specific this compound incorporation into proteins by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming Challenges with Biochemical Studies of this compound and Selenoproteins | MDPI [mdpi.com]
- 5. Introducing this compound into Recombinant Proteins in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Processive this compound Incorporation during Synthesis of Eukaryotic Selenoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Production and purification of homogenous recombinant human selenoproteins reveals a unique codon skipping event in E. coli and GPX4-specific affinity to bromosulfophthalein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. openagrar.de [openagrar.de]
- 10. mdpi.com [mdpi.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 13. stackwave.com [stackwave.com]
- 14. b3p.it.helsinki.fi [b3p.it.helsinki.fi]
- 15. Characterization and Quantification of Selenoprotein P: Challenges to Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterization and Quantification of Selenoprotein P: Challenges to Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Characterization and Quantification of Selenoprotein P: Challenges to Mass Spectrometry [ouci.dntb.gov.ua]
- 18. This compound-Specific Mass Spectrometry Reveals Tissue-Distinct Selenoproteomes and Candidate Selenoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Different Forms of Selenoprotein M Differentially Affect Aβ Aggregation and ROS Generation | MDPI [mdpi.com]
Technical Support Center: Optimizing Heterologous Selenoprotein Expression
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the heterologous expression of selenoproteins.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in expressing selenoproteins in a heterologous host like E. coli?
The central challenge lies in the recoding of the UGA codon, which typically signals translation termination, to incorporate the 21st amino acid, selenocysteine (Sec).[1][2] This process requires a dedicated and often species-specific molecular machinery that is absent or incompatible in common heterologous expression hosts. Failure to efficiently recode the UGA codon leads to premature termination of translation and the production of truncated, non-functional proteins.
Q2: What is a SECIS element and why is it critical for selenoprotein expression?
A this compound Insertion Sequence (SECIS) element is a specific stem-loop structure in the mRNA that is essential for recognizing the UGA codon as a site for Sec insertion.[3][4] In bacteria, the SECIS element is typically located within the coding sequence, immediately downstream of the UGA codon.[3][5] In eukaryotes and archaea, it is usually found in the 3' untranslated region (3'-UTR) of the mRNA.[3][5][6] The distinct locations and structures of SECIS elements between prokaryotes and eukaryotes are a major barrier to heterologous expression.[5]
Q3: Can I use a standard E. coli strain for expressing a eukaryotic selenoprotein?
While it is possible, using standard E. coli strains like BL21(DE3) often results in very low yields or complete failure.[2] This is due to the incompatibility of the eukaryotic SECIS element and the absence of the necessary eukaryotic translation factors. For successful expression, it is often necessary to use engineered E. coli strains and expression plasmids that are specifically designed for selenoprotein production.[2][7]
Q4: What are the key components of the this compound incorporation machinery?
The key components include:
-
This compound-specific tRNA (tRNASec): This specialized tRNA is first charged with serine by seryl-tRNA synthetase (SerRS).[2]
-
This compound synthase (SelA in bacteria): This enzyme converts the seryl-tRNASec to selenocysteyl-tRNASec.
-
Specialized elongation factor (SelB in bacteria, eEFSec in eukaryotes): This factor binds to the selenocysteyl-tRNASec and the SECIS element, delivering the Sec-tRNASec to the ribosome for incorporation at the UGA codon.[6][8]
-
SECIS binding protein 2 (SBP2) (in eukaryotes): This protein binds to the SECIS element and is crucial for recruiting the eEFSec/Sec-tRNASec complex.[4]
Q5: How does codon usage bias affect selenoprotein expression?
Codon usage bias, the preferential use of certain synonymous codons, can significantly impact gene expression levels.[9][10] For selenoproteins, optimizing the codons of the entire gene to match the usage of the expression host is a common strategy to enhance protein production.[11][12][13] However, simply replacing rare codons with frequent ones may not always be optimal. A "codon harmonization" approach, which aims to match the codon usage frequencies of the target gene with those of the expression host, can sometimes yield better results by preserving the natural translation rates, which can be important for proper protein folding.[14]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or very low expression of the full-length protein | Inefficient UGA recoding: The UGA codon is being recognized as a stop codon, leading to premature termination. | - Use an engineered host strain: Employ an E. coli strain lacking release factor 1 (RF1), which is responsible for termination at UAG and UGA codons.[2] - Co-express essential factors: Overexpress the components of the Sec incorporation machinery, such as SelA, SelB, and tRNASec, from a helper plasmid. - Optimize the SECIS element: Ensure that a compatible bacterial SECIS element is correctly positioned downstream of the UGA codon. For eukaryotic genes, this may require engineering a bacterial-like SECIS into the coding sequence or 3'-UTR.[15][16] |
| Truncated protein products | Premature termination at the UGA codon: This is the most common cause of truncated products. | - Confirm UGA recoding machinery is functional: Verify the presence and expression of all necessary components (SelA, SelB, tRNASec). - Increase selenium concentration: Ensure sufficient selenium is available in the culture medium for the synthesis of this compound. |
| Misincorporation of other amino acids at the UGA codon | Suppression of the UGA codon by other tRNAs: In some ribosomal ambiguity mutant strains, other aminoacyl-tRNAs can suppress the UGA codon.[8] | - Use a host strain with a wild-type ribosome (e.g., not a rpsL mutant). - Ensure high levels of functional Sec-tRNASec: Overexpression of the Sec incorporation machinery can outcompete suppressor tRNAs. |
| Low protein yield despite codon optimization | Suboptimal codon context around the UGA: The nucleotides immediately surrounding the UGA codon can influence the efficiency of Sec incorporation.[17] mRNA secondary structure: Strong secondary structures at the 5' end of the mRNA can inhibit translation initiation.[10] | - Modify the sequence flanking the UGA codon: Experiment with different nucleotides at the +4 position relative to the UGA codon. - Analyze and optimize mRNA secondary structure: Use software tools to predict and minimize inhibitory secondary structures in the 5' untranslated region.[13] |
| Insoluble protein (inclusion bodies) | Mismatched translation speed and protein folding: Aggressive codon optimization can lead to translation rates that are too fast for proper protein folding. | - Apply codon harmonization: Use a codon harmonization strategy to better mimic the natural translation dynamics of the protein.[14] - Lower expression temperature: Reduce the induction temperature to slow down protein synthesis and facilitate correct folding. - Co-express chaperones: Use a host strain that overexpresses molecular chaperones to assist in protein folding. |
Experimental Protocols
Protocol 1: Quantification of Selenoprotein Expression using ICP-MS
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive method for quantifying selenoproteins by measuring the selenium content.
1. Sample Preparation:
- Lyse the cells expressing the selenoprotein and clarify the lysate by centrifugation.
- Purify the selenoprotein using an appropriate chromatography method (e.g., affinity chromatography if the protein is tagged).
- Determine the total protein concentration of the purified fraction using a standard protein assay (e.g., Bradford or BCA).
2. Digestion:
- Take a known volume of the purified protein solution.
- Perform an acid digestion to break down the protein and release the selenium. A common method is to use a mixture of nitric acid and hydrogen peroxide and heat the sample in a microwave digestion system.
3. ICP-MS Analysis:
- Prepare selenium standards of known concentrations to generate a calibration curve.
- Analyze the digested sample and standards by ICP-MS, monitoring for selenium isotopes (e.g., 77Se, 78Se, 80Se).[18]
- Quantify the amount of selenium in the sample by comparing its signal to the calibration curve.
4. Calculation of Selenoprotein Concentration:
- Knowing the amount of selenium in the sample and the number of this compound residues in the protein, calculate the molar concentration of the selenoprotein.
Protocol 2: 75Se Labeling for Detection of Selenoprotein Expression
Radioactive 75Se labeling is a classic and highly specific method to confirm the synthesis of selenoproteins.
1. Cell Culture and Induction:
- Grow the host cells carrying the selenoprotein expression plasmid under appropriate conditions.
- Induce protein expression at the optimal cell density.
2. Labeling:
- Add 75Se-selenite to the culture medium at the time of induction. The final concentration will depend on the specific activity of the radioisotope and the experimental setup.
3. Cell Harvesting and Lysis:
- After the desired expression time, harvest the cells by centrifugation.
- Lyse the cells using a suitable lysis buffer.
4. SDS-PAGE and Autoradiography:
- Separate the proteins in the cell lysate by SDS-PAGE.
- Dry the gel and expose it to a phosphor screen or X-ray film.
- A band corresponding to the molecular weight of the full-length selenoprotein will indicate successful incorporation of 75Se.[19][20]
Visualizations
Caption: Bacterial this compound Incorporation Pathway.
Caption: Troubleshooting Workflow for Low Selenoprotein Yield.
Caption: Key Factors for Successful Selenoprotein Expression.
References
- 1. Overexpression of Recombinant Selenoproteins in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Introducing this compound into Recombinant Proteins in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound insertion directed by the 3′-UTR SECIS element in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The expression of essential selenoproteins during development requires SECIS-binding protein 2–like - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Challenges of site-specific this compound incorporation into proteins by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. openagrar.de [openagrar.de]
- 8. Barriers to heterologous expression of a selenoprotein gene in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Codon usage bias - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Codon usage bias - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Maximizing Heterologous Expression of Engineered Type I Polyketide Synthases: Investigating Codon Optimization Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Codon Optimization for Different Expression Systems: Key Points and Case Studies - CD Biosynsis [biosynsis.com]
- 14. Heterologous Protein Expression Is Enhanced by Harmonizing the Codon Usage Frequencies of the Target Gene with those of the Expression Host | PLOS One [journals.plos.org]
- 15. Overcoming Challenges with Biochemical Studies of this compound and Selenoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biosynthesis, Engineering, and Delivery of Selenoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Selenoproteome Expression Studied by Non-Radioactive Isotopic Selenium-Labeling in Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The selenium transport protein, Selenoprotein P, requires coding sequence determinants to promote efficient this compound incorporation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Selenocysteine-Specific Antibody Production
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the production of selenocysteine-specific antibodies and their conjugates.
Frequently Asked Questions (FAQs)
Q1: What makes this compound (Sec) desirable for site-specific antibody conjugation?
A1: this compound's unique chemical properties make it ideal for site-specific antibody modification. The selenol group (-SeH) of Sec has a lower pKa (around 5.2) compared to the thiol group (-SH) of cysteine (around 8.3).[1][2][3] This means that at a mildly acidic pH (e.g., 5.2-6.5), the selenol group is predominantly in its more reactive nucleophilic selenolate form (-Se⁻), while the thiol group of cysteine remains largely protonated and less reactive. This difference in reactivity allows for highly specific, or "orthogonal," chemical conjugation to the this compound residue, even in the presence of multiple cysteine residues within the antibody structure.[1][2][4] This specificity results in homogeneous antibody-drug conjugates (ADCs) with a defined drug-to-antibody ratio (DAR).[1][2][5][6]
Q2: How is this compound incorporated into a recombinant antibody?
A2: this compound is incorporated co-translationally by recoding a UGA stop codon. In eukaryotes, this process requires a specific stem-loop structure in the 3'-untranslated region (3'-UTR) of the messenger RNA (mRNA) called a this compound Insertion Sequence (SECIS) element.[7][8][9][10][11][12] A complex of proteins, including SECIS Binding Protein 2 (SBP2) and a specialized elongation factor (eEFSec), recognizes the SECIS element and recruits a charged selenocysteinyl-tRNA (tRNASec) to the ribosome, directing it to read the UGA codon as this compound instead of terminating translation.[9][10][11][13]
Q3: What is the primary challenge in expressing this compound-containing antibodies?
A3: The main challenge is the competition between UGA recoding (Sec incorporation) and translation termination. The efficiency of Sec incorporation is often low, leading to the production of a significant amount of truncated protein that terminates at the UGA codon, in addition to the desired full-length, Sec-containing antibody.[8][10][11] This results in lower overall yields of the target protein. Factors influencing this efficiency include the specific SECIS element used, the cellular levels of SBP2 and tRNASec, and the concentration of selenium in the cell culture medium.[7][13][14]
Troubleshooting Guides
Issue 1: Low Yield of Full-Length this compound-Containing Antibody
This is often characterized by a low final protein amount and/or a prominent band on a gel corresponding to the truncated product.
| Potential Cause | Recommended Solution |
| Inefficient UGA Read-through | Optimize the SECIS Element: The efficiency of SECIS elements can vary. Some studies have shown that SECIS elements from protozoan parasites can be more efficient in mammalian cells than some native mammalian SECIS elements.[15] Consider testing different SECIS elements in your expression vector. |
| Enhance Trans-acting Factors: The cellular machinery for Sec incorporation can be a limiting factor. Co-transfecting a plasmid that overexpresses SBP2 has been shown to significantly improve the efficiency of Sec incorporation by overcoming cellular limitations.[13] | |
| Optimize Codon Context: The nucleotide immediately following the UGA codon can influence read-through efficiency. A cytosine in this position has been reported to enhance both selenium-dependent and aminoglycoside-induced read-through.[7] | |
| Insufficient Selenium Supply | Supplement Culture Medium: The availability of selenium is crucial for the synthesis of this compound. Supplementing the cell culture medium with sodium selenite (B80905) is a common practice. The optimal concentration should be determined empirically, but concentrations in the range of 100 nM to 1 µM are often used for mammalian cell culture. For bacterial expression, concentrations around 1 mg/L have been shown to be effective.[16] |
| Competition with Translation Termination | Use Engineered Cell Lines: For bacterial expression, using engineered E. coli strains that lack release factor 1 (RF1), which recognizes the UGA stop codon, can improve selenoprotein yields by reducing termination competition.[14][17] |
| Protein Degradation | Address Truncated Protein Quality Control: Truncated selenoproteins can be recognized and degraded by cellular quality control mechanisms, such as the CRL2 ubiquitin ligase system.[11] While difficult to modulate directly, optimizing incorporation efficiency to reduce the amount of truncated product is the best strategy. |
Issue 2: Poor or Inefficient Site-Specific Conjugation
This manifests as a low yield of the final conjugated antibody, with significant amounts of unconjugated antibody remaining after the reaction.
| Potential Cause | Recommended Solution |
| Oxidized this compound | Perform Mild Reduction Before Conjugation: The selenol group is susceptible to oxidation, forming diselenide bonds. Before conjugation, treat the purified antibody with a mild reducing agent like 0.1-0.5 mM DTT or TCEP for 30-60 minutes at room temperature to ensure the this compound is in its reduced, reactive state.[18][19] |
| Optimize Conjugation Buffer: Perform the conjugation reaction at a mildly acidic pH (e.g., 100 mM sodium acetate, pH 5.2) to maximize the specific reactivity of the selenolate anion while minimizing the reactivity of cysteine thiols.[4] | |
| Suboptimal Conjugation Chemistry | Select an Appropriate Reagent: While various electrophilic reagents can be used, some offer better reactivity and produce more stable linkages than others. Iodoacetamides and maleimides are commonly used, but allenamides and heteroaryl sulfones have been shown to react with high efficiency and form highly stable adducts with this compound.[2][5][6] |
| Optimize Reaction Conditions: Ensure a sufficient molar excess of the conjugation partner (typically 10- to 50-fold) is used.[20] Incubate the reaction for 1-2 hours at room temperature.[4] | |
| Impure Antibody Preparation | Ensure High Purity: Impurities in the antibody preparation can interfere with the conjugation reaction. Use a robust purification scheme, such as Protein A affinity chromatography followed by size exclusion chromatography, to obtain a pure antibody preparation.[21] |
Issue 3: Protein Instability or Aggregation During Purification
This can be observed as protein precipitation, loss of material during purification steps, or the appearance of high molecular weight species on a non-reducing gel.
| Potential Cause | Recommended Solution |
| Oxidation of this compound | Maintain a Reducing Environment: The selenol group is highly susceptible to oxidation, which can lead to the formation of intermolecular diselenide bonds and subsequent aggregation.[18][22][23] Include a reducing agent like DTT (1-5 mM) or TCEP (0.5-1 mM) in all purification buffers (lysis, wash, elution, and storage).[18] |
| Degas Buffers: To minimize dissolved oxygen, degas all buffers by sparging with an inert gas like nitrogen or argon before use.[18] | |
| Work Under Anaerobic Conditions: If oxidation remains a significant problem, consider performing purification steps in an anaerobic chamber.[18][24] | |
| Metal-Catalyzed Oxidation | Use Chelating Agents: Include a chelating agent such as 1-2 mM EDTA in your buffers to sequester divalent metal ions that can catalyze the oxidation of selenols.[18] |
| Incorrectly Formed Disulfide/Diselenide Bonds | Perform a Reduction/Refolding Step: If the protein is aggregated due to incorrect bond formation, it may be possible to rescue it. Incubate the purified protein with a higher concentration of reducing agent (e.g., 20-100 mM DTT) for 1-2 hours, and then remove the excess reducing agent by dialysis or using a desalting column into a storage buffer containing a lower concentration of the reducing agent.[18] |
Quantitative Data Summary
Table 1: Comparison of SECIS Element Efficiency for this compound Incorporation in Mammalian Cells.
| SECIS Element Source | Relative Sec Incorporation Efficiency | Notes |
| Mammalian SelH (natural) | Baseline | A commonly used mammalian SECIS element. |
| Toxoplasma SelT (GGGA-type) | Higher than SelH | The GGGA-type SECIS from Toxoplasma was found to be highly efficient for Sec insertion in mammalian cells.[15] |
| Toxoplasma SelT (mutated to AUGA-type) | Highest | Mutating the GGGA motif to the canonical AUGA further increased the efficiency, making it the most effective tested element in the study.[15] |
| Mammalian SelM/SelS (mutated to GGGA-type) | Decreased | Mutating canonical mammalian SECIS elements to the GGGA form reduced their efficiency.[15] |
Table 2: Comparison of Reagents for this compound Conjugation.
| Reagent Class | Example | Stability of Adduct | Notes |
| Maleimide | Biotin-Maleimide | Moderate | Commonly used but the resulting thiol-succinimide linkage can be unstable and undergo retro-Michael elimination, leading to premature drug release.[2][5][6] |
| Haloacetamide | Biotin-Iodoacetamide | Good | Reacts efficiently with this compound to form a stable thioether-like bond.[1][2] |
| Heteroaryl Sulfone | Phenyloxadiazolyl Sulfone (ODA) | High | Shows good reactivity and forms stable conjugates.[2] |
| Allenamide | Fluorescein-Allenamide | Very High | Reacts with high efficiency and selectivity for this compound, leading to conjugates with remarkable stability.[2][5][6] |
Experimental Protocols
Protocol 1: General Workflow for Expression and Purification of a this compound-Containing Antibody (scFv-Fc format) in Mammalian Cells
-
Vector Construction:
-
Clone the gene for your antibody (e.g., in scFv-Fc format) into a mammalian expression vector.
-
Introduce a TGA codon at the desired position for this compound incorporation (often at the C-terminus of the Fc region).
-
Insert a highly efficient SECIS element (e.g., the AUGA-mutant of the Toxoplasma SelT SECIS) into the 3'-UTR of the expression cassette.[15]
-
Optionally, include a C-terminal His-tag downstream of the TGA codon to facilitate purification of the full-length product.
-
-
Cell Culture and Transfection:
-
Culture HEK 293F cells (or a similar suspension cell line) in a serum-free medium.
-
Co-transfect the cells with your antibody expression plasmid and, for optimal results, a plasmid for overexpressing SBP2. Use a suitable transfection reagent like PEI.[13][25]
-
24 hours post-transfection, supplement the culture medium with sodium selenite to a final concentration of 100 nM - 1 µM.
-
-
Harvest and Clarification:
-
Harvest the cell culture supernatant containing the secreted antibody 5-7 days post-transfection.
-
Clarify the supernatant by centrifugation to remove cells and debris.
-
-
Two-Step Affinity Purification:
-
Step 1: Protein A Affinity Chromatography.
-
Equilibrate a Protein A column with a suitable binding buffer (e.g., PBS, pH 7.4).
-
Load the clarified supernatant onto the column.
-
Wash the column extensively with the binding buffer.
-
Elute the antibody using a low pH elution buffer (e.g., 0.1 M glycine, pH 2.7-3.5). Immediately neutralize the eluted fractions with a neutralizing buffer (e.g., 1 M Tris, pH 8.5). This step captures both the full-length and truncated antibody.
-
-
Step 2: Immobilized Metal Affinity Chromatography (IMAC).
-
Pool and buffer-exchange the neutralized fractions into an IMAC binding buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole (B134444), pH 7.5). Crucially, add 1-2 mM DTT or 0.5 mM TCEP to this buffer to keep the this compound reduced. [18]
-
Load the sample onto a pre-equilibrated Ni-NTA column. The full-length, His-tagged antibody will bind, while the truncated, non-tagged version will flow through.
-
Wash the column with the binding buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM).
-
Elute the purified, full-length this compound-containing antibody with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
-
-
Buffer Exchange and Storage:
-
Immediately buffer-exchange the purified antibody into a suitable storage buffer (e.g., PBS, pH 7.4) containing 0.5-1 mM TCEP or 1-2 mM DTT to prevent oxidation.[18]
-
Concentrate the protein, aliquot, flash-freeze in liquid nitrogen, and store at -80°C.
-
Visualizations
Caption: Experimental workflow for this compound antibody conjugate production.
Caption: Troubleshooting decision tree for common production issues.
Caption: Eukaryotic this compound incorporation machinery.
References
- 1. Site-Specific Dual Antibody Conjugation via Engineered Cysteine and this compound Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Reprint of: Comparison of the Chemical Properties of this compound and Selenocystine with Their Sulfur Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecularly defined antibody conjugation through a this compound interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of reagents for this compound conjugation and the stability of this compound adducts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Assessment of Reagents for this compound Conjugation and the Stability of this compound Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Factors impacting the aminoglycoside-induced UGA stop codon readthrough in selenoprotein translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Efficiency of this compound Incorporation Is Regulated by Translation Initiation Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Processive this compound Incorporation during Synthesis of Eukaryotic Selenoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CRL2 Aids Elimination of Truncated Selenoproteins Produced by Failed UGA/Sec Decoding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound insertion directed by the 3′-UTR SECIS element in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SECIS–SBP2 interactions dictate this compound incorporation efficiency and selenoprotein hierarchy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pnas.org [pnas.org]
- 16. Effect of sodium selenite on the bacteria growth, selenium accumulation, and selenium biotransformation in Pediococcus acidilactici - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Challenges of site-specific this compound incorporation into proteins by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. academic.oup.com [academic.oup.com]
- 20. Antibody Conjugation [labome.com]
- 21. Antibody Conjugation Troubleshooting [bio-techne.com]
- 22. benchchem.com [benchchem.com]
- 23. portlandpress.com [portlandpress.com]
- 24. Overcoming Challenges with Biochemical Studies of this compound and Selenoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Protocol for high-throughput cloning, expression, purification, and evaluation of bispecific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Function of a Newly Identified Selenoprotein: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the function of a newly identified selenoprotein, using Selenoprotein V (SELENOV) as a case study. We offer a comparative analysis of its function against established selenoproteins, supported by experimental data and detailed protocols for key validation assays.
Introduction to Selenoproteins
Selenoproteins are a unique class of proteins that contain the 21st amino acid, selenocysteine (Sec), which is incorporated during translation in response to a UGA codon, typically a stop signal.[1][2][3][4][5][6] This incorporation requires a specific secondary structure in the mRNA, the this compound Insertion Sequence (SECIS) element.[1][4][6][7] Many selenoproteins play critical roles in redox homeostasis, acting as antioxidants and participating in various metabolic pathways.[3][5][8] Prominent examples include Glutathione (B108866) Peroxidases (GPxs) and Thioredoxin Reductases (TrxRs).[3][8]
Characterizing a Newly Identified Selenoprotein: Selenoprotein V (SELENOV)
Selenoprotein V (SELENOV) is a more recently identified member of the selenoprotein family.[9] Like many other selenoproteins, it contains a thioredoxin-like fold and a conserved CxxU (where U is this compound) motif, suggesting a potential role in redox regulation.[10] Validating its precise physiological function requires a systematic approach involving genetic, biochemical, and cellular assays.
Comparative Functional Analysis
A crucial step in characterizing a new selenoprotein is to compare its functional attributes to those of well-studied members of the family. This is often achieved through knockout models and subsequent analysis of key biochemical markers.
Data Presentation: Impact of SELENOV Knockout on Key Selenoprotein Activities
The following table summarizes the quantitative effects of knocking out the Selenov gene in a mouse model, providing a direct comparison of its impact on the activity and expression of other major selenoproteins.[11]
| Parameter | Wild-Type (WT) | SELENOV Knockout (KO) | Percentage Change | Tissue | Reference |
| Glutathione Peroxidase (GPX) Activity | |||||
| 100% (normalized) | ~50% | ↓ ~50% | Liver | [11] | |
| Thioredoxin Reductase (TXNRD1) mRNA | 100% (normalized) | ~48% | ↓ ~52% | Testis | [11] |
| Glutathione Peroxidase 1 (GPX1) mRNA | 100% (normalized) | ~48% | ↓ ~52% | Testis | [11] |
| Selenoprotein P (SELENOP) mRNA | 100% (normalized) | ~48% | ↓ ~52% | Testis | [11] |
| Selenium Concentration | 100% (normalized) | ~71-81% | ↓ ~19-29% | Liver | [11] |
These data indicate that the absence of SELENOV significantly impacts the expression and activity of other key selenoproteins, suggesting a potential role for SELENOV in overall selenium homeostasis and the regulation of the antioxidant defense system.[11]
Experimental Protocols
Detailed methodologies are essential for reproducible research. Below are protocols for key experiments used to validate selenoprotein function.
Glutathione Peroxidase (GPX) Activity Assay
This assay measures the activity of GPX enzymes, which catalyze the reduction of hydroperoxides.
Principle: GPX reduces a peroxide substrate, leading to the oxidation of glutathione (GSH) to glutathione disulfide (GSSG). The GSSG is then recycled back to GSH by glutathione reductase (GR) with the concomitant oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm due to NADPH oxidation is proportional to the GPX activity.[12][13][14][15]
Protocol:
-
Sample Preparation:
-
For tissue samples, homogenize in 5-10 volumes of cold buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA).
-
For cultured cells, lyse the cells by sonication or using a suitable lysis buffer.
-
Centrifuge the homogenate/lysate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for the assay. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Procedure (96-well plate format):
-
Prepare a reaction mixture containing:
-
50 mM Potassium Phosphate (B84403) Buffer, pH 7.0
-
1 mM EDTA
-
1 mM NaN3
-
0.2 mM NADPH
-
1 U/mL Glutathione Reductase
-
1 mM GSH
-
-
Add 50 µL of the reaction mixture to each well.
-
Add 20 µL of the sample (diluted to an appropriate concentration) to the corresponding wells.
-
Incubate the plate at 25°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of a peroxide substrate (e.g., 0.25 mM H₂O₂ or cumene (B47948) hydroperoxide).
-
Immediately measure the absorbance at 340 nm every minute for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation (ΔA340/min).
-
GPX activity is calculated using the extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).
-
Express the activity as U/mg of protein, where one unit is defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute.
-
Thioredoxin Reductase (TrxR) Activity Assay
This assay measures the activity of TrxR, which reduces thioredoxin and other substrates.
Principle: TrxR catalyzes the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by NADPH to 5-thio-2-nitrobenzoic acid (TNB²⁻), which is a yellow-colored compound with maximum absorbance at 412 nm.[16][17][18] To measure TrxR-specific activity, a parallel reaction is run in the presence of a TrxR-specific inhibitor (e.g., aurothiomalate), and the activity is calculated as the difference between the total and the inhibited rates.[18]
Protocol:
-
Sample Preparation:
-
Prepare cell or tissue lysates as described for the GPX assay.
-
-
Assay Procedure (96-well plate format):
-
Prepare two sets of wells for each sample: one for total activity and one for inhibited activity.
-
To the "inhibited" wells, add a TrxR-specific inhibitor.
-
Prepare a reaction buffer containing 100 mM potassium phosphate buffer (pH 7.0), 10 mM EDTA, and 0.24 mM NADPH.
-
Add 100 µL of the reaction buffer to each well.
-
Add 20 µL of the sample to the corresponding wells.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of 10 mM DTNB.
-
Measure the increase in absorbance at 412 nm every 30 seconds for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of TNB²⁻ formation (ΔA412/min) for both total and inhibited reactions.
-
The TrxR-specific activity is the difference between the two rates.
-
Calculate the specific activity using the extinction coefficient of TNB²⁻ (13.6 mM⁻¹cm⁻¹).
-
Mandatory Visualizations
Signaling Pathway: Selenoprotein K and Calcium Flux
Selenoprotein K (SelK) has been implicated in regulating calcium flux within immune cells, a critical process for cellular activation and response.[19][20][21] The following diagram illustrates the proposed role of SelK in this pathway.
Caption: Proposed role of Selenoprotein K in stabilizing the IP3 receptor to regulate calcium release.
Experimental Workflow: Validating a Novel Selenoprotein
The following diagram outlines a logical workflow for the functional validation of a newly identified selenoprotein.
Caption: A streamlined workflow for the functional validation of a novel selenoprotein.
References
- 1. Selenoproteins: Molecular Pathways and Physiological Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diversity and functional plasticity of eukaryotic selenoproteins: Identification and characterization of the SelJ family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Characterization and Quantification of Selenoprotein P: Challenges to Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. “Alphabet” Selenoproteins: Implications in Pathology [mdpi.com]
- 6. Biological and Catalytic Properties of Selenoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Chemical-biology approaches to interrogate the selenoproteome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding selenoprotein function and regulation through the use of rodent models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selenoprotein V Protects Against Oxidative Stress, Endoplasmic Reticulum Stress, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Knockout of Selenoprotein V Affects Regulation of Selenoprotein Expression by Dietary Selenium and Fat Intakes in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nwlifescience.com [nwlifescience.com]
- 13. raybiotech.com [raybiotech.com]
- 14. Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sciencellonline.com [sciencellonline.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Thioredoxin Reductase Assay Kit (Colorimetric) (ab83463) | Abcam [abcam.com]
- 18. caymanchem.com [caymanchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Selenoprotein K knockout mice exhibit deficient calcium flux in immune cells and impaired immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Molecular mechanisms by which selenoprotein K regulates immunity and cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Acidity of Selenocysteine and Cysteine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the acid dissociation constants (pKa) of the side chains of selenocysteine (Sec) and cysteine (Cys), two structurally analogous but chemically distinct amino acids. Understanding the significant difference in their acidity is crucial for research in redox biology, enzymology, and the development of therapeutics targeting selenoproteins or cysteine-containing proteins.
The key distinction lies in the substitution of a sulfur atom in cysteine with a selenium atom in this compound. This change dramatically influences the chemical properties of the side chain, most notably its acidity. The selenol group (-SeH) of this compound is significantly more acidic than the thiol group (-SH) of cysteine.[1][2] This lower pKa means that at physiological pH, the this compound side chain exists predominantly in its deprotonated, highly reactive selenolate anion form (-Se⁻), whereas cysteine's side chain is largely in its protonated, less nucleophilic thiol form.[1][3][4][5]
Quantitative Comparison of pKa Values
The acidity of the side chains of free this compound and cysteine has been determined experimentally. The local protein microenvironment can, however, significantly alter these values.
| Amino Acid | Functional Group | Typical pKa (in free amino acid) | Predominant State at Physiological pH (~7.4) |
| This compound | Selenol (-SeH) | ~5.2 - 5.4[1][3][6][7] | Deprotonated (Selenolate, -Se⁻) |
| Cysteine | Thiol (-SH) | ~8.3 - 8.5[1][2][5] | Protonated (Thiol, -SH) |
Note: The pKa of these residues within a protein can vary widely depending on the local electrostatic environment, hydrogen bonding, and solvent accessibility. For instance, the pKa of a this compound residue in a peptide has been observed to be as low as 3.3.[8]
Structural and Ionization State Comparison
The diagram below illustrates the structural difference between the two amino acids and their respective ionization equilibria at the side chain.
Caption: Ionization states of Cysteine and this compound side chains.
Experimental Protocols for pKa Determination
The pKa values for cysteine and this compound residues are determined using a variety of experimental and computational techniques. The choice of method often depends on whether the free amino acid or a residue within a peptide or protein is being studied.
77Se NMR Spectroscopy
This is a powerful technique for the site-specific determination of this compound pKa values within proteins and peptides.[8][9]
-
Principle: The ⁷⁷Se nucleus is NMR-active. Its chemical shift is sensitive to the protonation state of the selenol group. By acquiring ⁷⁷Se NMR spectra over a range of pH values, one can monitor the chemical shift change as the selenol group deprotonates.
-
Methodology:
-
A sample of the ⁷⁷Se-enriched protein or peptide is prepared in a series of buffers covering a wide pH range.
-
⁷⁷Se NMR spectra are recorded for each sample.
-
The chemical shift of the target this compound residue is plotted against the pH.
-
The resulting titration curve is fitted to the Henderson-Hasselbalch equation to extract the pKa value, which corresponds to the pH at the inflection point of the curve.[9]
-
UV-Visible Spectrophotometry
This method is commonly used to determine the pKa of cysteine residues.
-
Principle: The deprotonated thiolate anion (S⁻) absorbs UV light more strongly at specific wavelengths (typically around 240-250 nm) than the protonated thiol (S-H).[10] The pKa can be determined by monitoring this change in absorbance as a function of pH.
-
Methodology:
-
Solutions of the cysteine-containing protein or peptide are prepared in buffers of varying pH.
-
The UV absorbance at ~240 nm is measured for each solution.[10]
-
The absorbance values are plotted against pH to generate a titration curve.
-
The curve is fitted to the Henderson-Hasselbalch equation to determine the pKa.[10]
-
Thiol-Specific Chemical Probes
The reactivity of the cysteine thiol is pH-dependent, a property that can be exploited to determine its pKa.
-
Principle: Thiol-reactive probes, such as iodoacetamide, react preferentially with the nucleophilic thiolate form of cysteine. The observed rate of reaction increases as the pH rises and more of the cysteine becomes deprotonated.
-
Methodology:
-
The reaction between the cysteine-containing molecule and a thiol-reactive probe (e.g., iodoacetamide) is carried out in a series of buffers with different pH values.[11]
-
The observed rate constant (k_obs) for the reaction is determined at each pH.
-
The rate constants are plotted against pH. The resulting sigmoidal curve can be fitted to an appropriate equation to yield the pKa of the cysteine residue.[11]
-
Computational Methods
Various computational algorithms (e.g., PROPKA, H++, MCCE) exist to predict the pKa of ionizable residues in proteins based on their three-dimensional structure.
-
Principle: These methods calculate the pKa by considering the electrostatic influence of the surrounding protein environment, including nearby charged and polar residues, hydrogen bonds, and solvent accessibility.
-
Performance: While useful for generating hypotheses, computational methods that use implicit solvent models have been found to be generally unreliable for the accurate prediction of cysteine pKa values, with significant deviations from experimentally determined values.[12][13][14] Methods using explicit solvent models show better performance but still require further refinement.[12][13]
Logical Flow: From Atom to Reactivity
The fundamental difference in electronegativity and atomic size between sulfur and selenium dictates the observed pKa values, which in turn governs the reactivity of these amino acids under physiological conditions.
Caption: Factors determining the differential reactivity of Sec and Cys.
References
- 1. mdpi.com [mdpi.com]
- 2. Exploring the Antioxidant Roles of Cysteine and this compound in Cellular Aging and Redox Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pKa of this compound - Generic - BNID 102619 [bionumbers.hms.harvard.edu]
- 4. Selective cysteine-to-selenocysteine changes in a [NiFe]-hydrogenase confirm a special position for catalysis and oxygen tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. INCORPORATION OF this compound INTO PROTEINS USING PEPTIDE LIGATION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Reprint of: Comparison of the Chemical Properties of this compound and Selenocystine with Their Sulfur Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Site-specific pK(a) determination of this compound residues in selenovasopressin by using 77Se NMR spectroscopy. | Semantic Scholar [semanticscholar.org]
- 10. Cysteine pKa Depression by a Protonated Glutamic Acid in Human DJ-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of Methods for the Calculation of the pKa of Cysteine Residues in Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Unraveling the Functional Dichotomy: A Comparative Guide to Selenoproteins and Their Cysteine Homologs
For researchers, scientists, and drug development professionals, understanding the subtle yet significant functional distinctions between selenoproteins and their cysteine-containing counterparts is crucial for advancing our knowledge of redox biology and developing novel therapeutics. This guide provides an objective comparison, supported by experimental data, to illuminate the unique advantages conferred by the incorporation of selenocysteine.
The substitution of sulfur with selenium, creating the 21st proteinogenic amino acid, this compound (Sec), bestows profound functional differences upon proteins. While structurally similar to cysteine (Cys), the unique physicochemical properties of this compound—namely its lower pKa and lower redox potential—render it a more potent nucleophile at physiological pH.[1][2][3] This heightened reactivity is central to the enhanced catalytic efficiency observed in many selenoproteins compared to their cysteine homologs.[3][4]
At a Glance: Key Physicochemical and Functional Differences
| Property | This compound (Sec) | Cysteine (Cys) | Functional Implication |
| pKa of side chain | ~5.2[3] | ~8.3[3] | Sec is predominantly in its more reactive deprotonated (selenolate) form at physiological pH, enhancing its nucleophilicity.[3][5] |
| Redox Potential | Lower[1] | Higher[1] | Selenoproteins are more powerful reducing agents, facilitating the rapid detoxification of reactive oxygen species.[2] |
| Catalytic Activity | Generally much higher (10 to 1000-fold) in oxidoreductases.[4] | Lower | The superior nucleophilicity of Sec accelerates reaction rates in redox catalysis. |
| Susceptibility to Oxidation | More readily oxidized. | Less readily oxidized. | The initial oxidation of Sec is faster. |
| Reversibility of Oxidation | Oxidized forms (selenenic/seleninic acid) are readily reduced.[3] | Can be irreversibly oxidized to sulfinic and sulfonic acids.[3] | Selenoproteins are more resistant to permanent inactivation by oxidative stress. |
Quantitative Comparison of Catalytic Efficiency
Experimental data consistently demonstrates the superior catalytic prowess of selenoproteins. This is particularly evident in key antioxidant enzymes like Thioredoxin Reductase (TrxR) and Methionine-R-Sulfoxide Reductase (MsrB).
Thioredoxin Reductase (TrxR)
Mammalian TrxR is a selenoenzyme, while the Drosophila melanogaster homolog (DmTR) naturally utilizes a Cys-Cys pair in its active site. Studies comparing mouse mitochondrial TrxR (mTR3) and its Sec-to-Cys mutant reveal a dramatic difference in a key catalytic step.
| Enzyme/Mutant | Comparison Metric | Fold Difference | Reference |
| mTR3 (Sec-containing) vs. mTR3 (Sec-to-Cys mutant) | Rate of the ring-opening step in the catalytic cycle | 300-500-fold slower in the Cys mutant | [6][7] |
| DmTR (Cys-containing) vs. DmTR (Cys-to-Sec mutant) | Rate of the ring-opening step in the catalytic cycle | 5-36-fold faster in the Sec mutant | [6][7] |
These findings highlight that while the protein scaffold of DmTR has evolved to function efficiently with cysteine, the inherent chemical properties of this compound provide a significant catalytic advantage that is not easily replicated.[6][8]
Methionine-R-Sulfoxide Reductase (MsrB)
The MsrB family provides another compelling example. In mammals, MsrB1 is a selenoprotein, while MsrB2 and MsrB3 are naturally Cys-containing enzymes.
| Enzyme/Mutant | Assay Condition | Catalytic Activity vs. Natural Cys-form | Reference |
| MsrB2 (Cys-to-Sec mutant) | DTT-dependent assay | >100-fold increase | [4] |
| MsrB3 (Cys-to-Sec mutant) | DTT-dependent assay | >100-fold increase | [4] |
| MsrB2 & MsrB3 (Cys-to-Sec mutants) | Thioredoxin-dependent assay | Inactive | [4] |
This demonstrates that simply substituting Cys for Sec can dramatically boost catalytic activity but may disrupt the enzyme's interaction with its natural physiological reducing agent, revealing a more complex functional trade-off.[4]
Experimental Methodologies
Thioredoxin Reductase (TrxR) Activity Assay (DTNB Reduction Method)
This protocol is adapted from commercially available kits and is a common method for measuring TrxR activity.[9][10][11] The principle lies in the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by TrxR using NADPH, which produces the yellow-colored product 5-thio-2-nitrobenzoic acid (TNB), measurable at 412 nm.
Materials:
-
TrxR Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4, containing 1 mM EDTA)
-
NADPH solution
-
DTNB solution
-
TrxR specific inhibitor (e.g., aurothiomalate) to differentiate TrxR activity from other DTNB-reducing enzymes like glutathione (B108866) reductase.[10]
-
Sample (cell lysate, tissue homogenate, or purified enzyme)
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 412 nm
Procedure:
-
Sample Preparation:
-
For tissues or cells, homogenize in cold TrxR Assay Buffer on ice.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet debris.
-
Collect the supernatant for the assay. Determine protein concentration (e.g., via Bradford assay).
-
-
Assay Setup:
-
Prepare two sets of reactions for each sample: one for total DTNB reduction and one including the TrxR inhibitor.
-
To each well, add the sample, adjusting the volume with TrxR Assay Buffer. For the inhibited set, add the TrxR inhibitor.
-
-
Reaction Initiation and Measurement:
-
Prepare a reaction mix containing TrxR Assay Buffer, NADPH, and DTNB.
-
Initiate the reaction by adding the reaction mix to all wells.
-
Immediately measure the absorbance at 412 nm in kinetic mode at 25°C for 20-40 minutes, taking readings every minute.
-
-
Data Analysis:
-
Calculate the rate of TNB formation (change in absorbance per minute, ΔA412/min).
-
Subtract the rate of the inhibitor-containing sample from the total rate to determine the TrxR-specific activity.
-
Activity can be quantified using the molar extinction coefficient of TNB.
-
Glutathione Peroxidase (GPx) Activity Assay (NADPH Consumption Method)
This widely used coupled-enzyme assay measures GPx activity indirectly by monitoring the consumption of NADPH at 340 nm.[1][12] GPx reduces a substrate (e.g., hydrogen peroxide or cumene (B47948) hydroperoxide) using reduced glutathione (GSH), producing oxidized glutathione (GSSG). Glutathione Reductase (GR) then recycles GSSG back to GSH, a process that consumes NADPH.
Materials:
-
GPx Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.6, containing 5 mM EDTA)
-
Reduced Glutathione (GSH) solution
-
Glutathione Reductase (GR) solution
-
NADPH solution
-
Substrate solution (e.g., Cumene Hydroperoxide or H₂O₂)
-
Sample (cell lysate, plasma, tissue homogenate, etc.)
-
96-well UV-transparent microplate
-
Microplate reader capable of kinetic measurements at 340 nm
Procedure:
-
Sample Preparation:
-
Prepare samples (e.g., tissue homogenates, cell lysates) in cold Assay Buffer.
-
Centrifuge to clarify and collect the supernatant. Dilute as necessary to ensure the reaction rate is within the linear range of the assay.
-
-
Reaction Setup:
-
Prepare a working solution containing Assay Buffer, GSH, GR, and NADPH.
-
Add the sample to the appropriate wells of the microplate.
-
Add the working solution to each well and mix. Allow a brief pre-incubation period (e.g., 5 minutes at 25°C).
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the hydroperoxide substrate to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm in kinetic mode for at least 5 minutes, taking readings every 30-60 seconds.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption (decrease in absorbance per minute, ΔA340/min).
-
The GPx activity is directly proportional to this rate.
-
Quantify the activity using the molar extinction coefficient of NADPH (6,220 M⁻¹cm⁻¹).[13]
-
Visualizing the Functional Differences
The following diagrams illustrate the core concepts behind selenoprotein function and the experimental workflow to measure it.
Caption: Catalytic cycle of a selenoenzyme like Glutathione Peroxidase.
Caption: General workflow for comparative enzyme activity assays.
Conclusion: The Selective Advantage of this compound
The incorporation of this compound into proteins is a metabolically expensive process, requiring a complex machinery to recode the UGA stop codon.[14] The clear catalytic advantages in rate enhancement and resistance to irreversible oxidative inactivation provide a strong rationale for this evolutionary investment.[3][4] While some cysteine-containing homologs have evolved compensatory mechanisms to achieve high catalytic efficiency, the inherent chemical properties of selenium often make selenoproteins uniquely suited for roles in antioxidant defense and redox regulation. For researchers in drug development, the high reactivity and accessibility of the this compound residue in enzymes like TrxR present a promising target for therapeutic intervention.[2] A thorough understanding of these functional differences is paramount for dissecting redox signaling pathways and designing targeted pharmacological strategies.
References
- 1. nwlifescience.com [nwlifescience.com]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the Antioxidant Roles of Cysteine and this compound in Cellular Aging and Redox Regulation [mdpi.com]
- 4. Different Catalytic Mechanisms in Mammalian this compound- and Cysteine-Containing Methionine-R-Sulfoxide Reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. Structural and biochemical studies reveal differences in the catalytic mechanisms of mammalian and Drosophila melanogaster thioredoxin reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural and Biochemical Studies Reveal Differences in the Catalytic Mechanisms of Mammalian and Drosophila melanogaster Thioredoxin Reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Thioredoxin Reductase Assay Kit (Colorimetric) (ab83463) | Abcam [abcam.com]
- 12. raybiotech.com [raybiotech.com]
- 13. A direct and continuous assay for the determination of thioredoxin reductase activity in cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biological and Catalytic Properties of Selenoproteins - PMC [pmc.ncbi.nlm.nih.gov]
Validating Selenocysteine Incorporation: A Comparative Guide to Mass Spectrometry-Based Approaches
For researchers, scientists, and drug development professionals, the accurate identification and quantification of selenocysteine (Sec) incorporation into proteins is crucial for understanding the roles of selenoproteins in health and disease. This guide provides an objective comparison of two prominent mass spectrometry-based methods for validating Sec incorporation, complete with supporting data and detailed experimental protocols.
The 21st amino acid, this compound, is incorporated into a unique class of proteins known as selenoproteins, which are vital for a range of physiological processes, including antioxidant defense and thyroid hormone metabolism. Unlike the canonical 20 amino acids, Sec is encoded by a UGA codon, which typically signals translation termination. This unusual incorporation mechanism, along with the low abundance of many selenoproteins, presents analytical challenges. Mass spectrometry has emerged as a powerful tool to overcome these hurdles and confirm the presence of this rare amino acid.
This guide focuses on two distinct yet complementary mass spectrometry strategies:
-
Selective Chemical Derivatization followed by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS): This method leverages the unique chemical properties of this compound for its specific detection.
-
High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS): This technique offers highly sensitive and specific elemental detection of selenium.
Comparative Analysis of Mass Spectrometry Methods
The choice between these methods depends on the specific research question, available instrumentation, and the desired level of detail. The following table summarizes the key performance characteristics of each approach.
| Feature | Selective Derivatization LC-ESI-MS/MS | HPLC-ICP-MS |
| Principle | Exploits the lower pKa of the selenol group in Sec (~5.2) compared to the thiol group in cysteine (~8.5) for selective alkylation at low pH, followed by peptide sequencing.[1] | Separates seleno-compounds by HPLC and detects selenium based on its specific mass-to-charge ratio using an inductively coupled plasma source for high-sensitivity elemental analysis.[2][3] |
| Primary Application | Identification and quantification of specific this compound-containing peptides and proteins. Provides sequence context.[1][4] | Highly accurate quantification of total selenium and specific seleno-compounds.[2][5] |
| Sample Preparation | Involves protein reduction, selective alkylation (e.g., with iodoacetamide (B48618) at low pH), enzymatic digestion, and peptide cleanup.[6][7] | Typically involves enzymatic hydrolysis to release seleno-amino acids. Derivatization may be used to improve stability.[3] |
| Detection Limit | Generally in the low femtomole to attomole range for peptides. | Can reach the attogram to femtogram level for selenium.[3] For example, detection limits for selenomethionine (B1662878) have been reported as low as 75 fg.[3] |
| Quantitative Accuracy | Can be quantitative using stable isotope labeling (e.g., SILAC, TMT) or label-free approaches. | Considered the gold standard for selenium quantification, especially with species-specific isotope dilution.[2] |
| Key Advantages | Provides sequence information, allowing for the precise localization of this compound within a peptide. Can be integrated into standard proteomics workflows.[1] | Extremely high sensitivity and specificity for selenium. Less susceptible to matrix effects compared to ESI-MS.[3][8] |
| Key Limitations | Susceptible to ion suppression effects. Incomplete derivatization or side reactions can complicate data analysis.[9] | Does not provide direct sequence information. Requires specialized instrumentation.[8] |
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the underlying biological context is essential for a comprehensive understanding. The following diagrams, generated using the Graphviz DOT language, illustrate a general workflow for mass spectrometry-based validation of this compound incorporation and the key steps in the this compound biosynthesis and incorporation pathway.
Detailed Experimental Protocols
Method 1: Selective Alkylation and LC-ESI-MS/MS
This protocol is adapted from established methods for the selective labeling and identification of this compound-containing peptides.[1][4][6][7]
1. Protein Extraction and Reduction: a. Extract proteins from cells or tissues using a suitable lysis buffer. b. Determine the protein concentration using a standard assay (e.g., BCA). c. To a protein solution (e.g., 1 mg/mL in a denaturing buffer like 8 M urea), add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM. d. Incubate at 56°C for 30 minutes to reduce disulfide and diselenide bonds.
2. Selective Alkylation of this compound: a. Cool the sample to room temperature. b. Adjust the pH of the solution to ~5.5 using a suitable buffer (e.g., 100 mM ammonium (B1175870) acetate). c. Add a freshly prepared solution of iodoacetamide (IAM) to a final concentration of 5-10 mM. d. Incubate in the dark at room temperature for 1 hour. This low pH condition favors the alkylation of the more nucleophilic selenol group of Sec over the thiol group of cysteine.
3. General Alkylation of Cysteine (Optional but Recommended): a. To alkylate the remaining free cysteine residues, adjust the pH to ~8.0 with a suitable buffer (e.g., 1 M Tris-HCl, pH 8.0). b. Add IAM to a final concentration of 20-50 mM. c. Incubate in the dark at room temperature for 30-60 minutes.
4. Enzymatic Digestion: a. Dilute the sample with a digestion buffer (e.g., 100 mM ammonium bicarbonate) to reduce the urea (B33335) concentration to less than 1 M. b. Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio. c. Incubate at 37°C overnight.
5. Peptide Cleanup: a. Acidify the digest with formic acid to a final concentration of 0.1-1%. b. Desalt and concentrate the peptides using a C18 solid-phase extraction (SPE) cartridge or tip. c. Elute the peptides with a solution of acetonitrile (B52724) and formic acid (e.g., 50% acetonitrile, 0.1% formic acid). d. Dry the eluted peptides in a vacuum centrifuge.
6. LC-ESI-MS/MS Analysis: a. Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water). b. Inject the sample onto a reversed-phase HPLC column (e.g., C18) coupled to an electrospray ionization mass spectrometer. c. Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid). d. Acquire data in a data-dependent acquisition (DDA) mode, where the mass spectrometer automatically selects the most abundant precursor ions for fragmentation (MS/MS).
7. Data Analysis: a. Search the acquired MS/MS spectra against a protein sequence database using a search engine (e.g., Mascot, Sequest, MaxQuant). b. Specify the mass modifications corresponding to the alkylated this compound and cysteine residues (e.g., carbamidomethylation: +57.021 Da). c. Look for the characteristic isotopic signature of selenium in the precursor ion spectra of identified selenopeptides. d. Manually validate the MS/MS spectra of potential selenopeptides, looking for characteristic fragment ions (b- and y-ions) and potential neutral losses (e.g., H2Se).
Method 2: HPLC-ICP-MS
This protocol provides a general framework for the quantification of selenium in selenoproteins using HPLC-ICP-MS.[2][3]
1. Sample Preparation (Enzymatic Hydrolysis): a. Homogenize the biological sample (e.g., tissue, cells). b. To a known amount of the homogenate, add a solution containing a mixture of proteases (e.g., protease K and lipase) in a suitable buffer (e.g., Tris-HCl). c. Incubate the mixture at a specified temperature (e.g., 37°C) for an appropriate duration (e.g., 18-24 hours) to ensure complete protein digestion and release of seleno-amino acids. d. For accurate quantification using isotope dilution, spike the sample with a known amount of an isotopically enriched selenium standard (e.g., 77Se-selenomethionine) before hydrolysis.
2. Separation by HPLC: a. Centrifuge the hydrolysate to remove any undigested material. b. Filter the supernatant through a 0.22 µm or 0.45 µm filter. c. Inject a defined volume of the filtered sample onto an HPLC system. d. Use a suitable column for the separation of seleno-compounds, such as a reversed-phase C18 column or an ion-exchange column. e. Employ a mobile phase gradient appropriate for the separation of the target analytes.
3. Detection by ICP-MS: a. The eluent from the HPLC is directly introduced into the nebulizer of the ICP-MS. b. Set the ICP-MS to monitor specific selenium isotopes (e.g., 77Se, 78Se, 80Se, 82Se). The choice of isotope may depend on potential isobaric interferences. c. Optimize the ICP-MS parameters, including RF power, nebulizer gas flow rate, and collision/reaction cell gases (if applicable) to maximize sensitivity and minimize interferences.
4. Quantification: a. Generate a calibration curve using standards of known selenium concentrations. b. For isotope dilution analysis, calculate the concentration of the analyte based on the measured isotope ratio of the sample and the known amount and isotope ratio of the added spike. c. Integrate the peak areas of the selenium signal corresponding to the retention times of the seleno-compounds of interest.
Conclusion
The validation of this compound incorporation is a critical step in selenoprotein research. Both selective derivatization LC-ESI-MS/MS and HPLC-ICP-MS offer powerful, yet distinct, approaches to achieve this. LC-ESI-MS/MS provides invaluable sequence context, allowing for the precise identification of this compound-containing peptides. In contrast, HPLC-ICP-MS excels in highly sensitive and accurate quantification of selenium. The choice of method will ultimately be guided by the specific analytical needs of the researcher. For comprehensive characterization, a combinatorial approach, leveraging the strengths of both techniques, can provide the most detailed and reliable validation of this compound incorporation.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization and Quantification of Selenoprotein P: Challenges to Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 4. This compound-Specific Mass Spectrometry Reveals Tissue-Distinct Selenoproteomes and Candidate Selenoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide | MDPI [mdpi.com]
- 7. jpt.com [jpt.com]
- 8. Complementary Use of LC-ICP-MS and LC-ESI-Q-TOF-MS for Selenium Speciation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Selenocysteine Insertion Mechanisms Across Biological Domains
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the 21st amino acid, selenocysteine (Sec), into proteins is a fascinating and complex process that expands the central dogma of molecular biology. This guide provides a detailed comparison of the this compound insertion mechanisms in bacteria, archaea, and eukaryotes, offering insights into the key molecular players and their intricate interactions. Understanding these differences is crucial for advancing research in selenoprotein biology and for the development of novel therapeutic strategies targeting selenoprotein-dependent pathways.
Core Machinery: A Conserved Foundation
At its core, the this compound insertion machinery relies on a specialized set of components to recode a UGA codon, which typically signals translation termination, into a sense codon for Sec. This fundamental process involves a dedicated this compound-specific transfer RNA (tRNASec), a specialized elongation factor, and a cis-acting RNA structure on the messenger RNA (mRNA) known as the this compound Insertion Sequence (SECIS) element.
A Tale of Three Domains: Comparative Mechanisms
While the fundamental components are conserved, their organization, interactions, and the specifics of the insertion process exhibit remarkable diversity across bacteria, archaea, and eukaryotes.
Bacterial this compound Insertion
In bacteria, the process is relatively streamlined. The SECIS element is a stem-loop structure located in the coding region of the selenoprotein mRNA, immediately downstream of the UGA codon.[1][2][3] This proximity is crucial for its function. The specialized elongation factor, SelB, is a multidomain protein that performs a dual role: it binds to both the charged Sec-tRNASec and the SECIS element.[2][4][5] This direct interaction ensures the efficient delivery of this compound to the ribosome when a UGA codon is encountered in the A-site. The synthesis of this compound from serine attached to tRNASec is a single-step reaction catalyzed by the enzyme this compound synthase (SelA).[6]
Eukaryotic and Archaeal this compound Insertion: A More Complex Affair
Eukaryotes and archaea share a more intricate mechanism for this compound insertion, suggesting a closer evolutionary relationship in this regard.[7] A key distinction from the bacterial system is the location of the SECIS element, which resides in the 3' untranslated region (3'-UTR) of the selenoprotein mRNA.[1][3][8] In some archaea, the SECIS element can even be found in the 5'-UTR.[9] This distal positioning necessitates a more complex recruitment machinery.
In eukaryotes, the SECIS element is recognized by a dedicated SECIS-binding protein 2 (SBP2).[7][10] SBP2 then recruits the specialized elongation factor, eEFSec, which is bound to Sec-tRNASec.[8][10] This large ribonucleoprotein complex is thought to interact with the ribosome, facilitating the delivery of Sec-tRNASec to the UGA codon. The synthesis of this compound in both eukaryotes and archaea is a two-step process, involving the phosphorylation of seryl-tRNASec by phosphoseryl-tRNASec kinase (PSTK) followed by the conversion to selenocysteyl-tRNASec by Sep-tRNA:Sec-tRNA synthase (SepSecS).[6][11]
The archaeal system shares similarities with the eukaryotic mechanism, including the 3'-UTR location of the SECIS element and the two-step Sec synthesis pathway.[7] However, a direct homolog of SBP2 has not been identified in archaea, suggesting the existence of a different, yet-to-be-fully-characterized protein that mediates the interaction between the SECIS element and the archaeal elongation factor, aSelB.[12]
Quantitative Comparison of this compound Insertion
The efficiency and fidelity of this compound incorporation can vary significantly between organisms and even between different selenoprotein mRNAs within the same organism.
| Parameter | Bacteria | Archaea | Eukaryotes |
| SECIS Element Location | Coding region, downstream of UGA | 3'-UTR (mostly), 5'-UTR (rarely) | 3'-UTR |
| Sec Synthesis Pathway | 1-step (SelA) | 2-step (PSTK, SepSecS) | 2-step (PSTK, SepSecS) |
| Elongation Factor | SelB | aSelB | eEFSec |
| SECIS Binding Protein | SelB (direct binding) | Unknown dedicated factor | SBP2 |
| Incorporation Efficiency | Generally high | Not well quantified | Variable, can be low (1-5%), competition with termination[13] |
| Fidelity | High, refractory to ribosomal proofreading mutations[8] | Not well characterized | Generally high, but context-dependent |
Key Experimental Protocols for Studying this compound Insertion
Several experimental approaches are employed to investigate the mechanisms of this compound incorporation.
In Vitro Reconstitution of this compound Insertion
This powerful technique allows for the dissection of the roles of individual components of the insertion machinery in a controlled environment.
Methodology:
-
Preparation of Components:
-
Purify recombinant proteins: SelB/aSelB/eEFSec, SBP2 (for eukaryotes), SelA/PSTK/SepSecS, and seryl-tRNA synthetase.
-
In vitro transcribe and purify tRNASec and the selenoprotein mRNA containing a UGA codon and the appropriate SECIS element.
-
Prepare cell-free translation extracts (e.g., from E. coli, rabbit reticulocytes, or wheat germ).[14]
-
-
Charging of tRNASec:
-
Aminoacylate tRNASec with serine using seryl-tRNA synthetase and ATP.
-
For eukaryotic and archaeal systems, convert seryl-tRNASec to selenocysteyl-tRNASec in a two-step reaction using PSTK, SepSecS, and a selenium donor like selenophosphate. For bacterial systems, use SelA.
-
-
In Vitro Translation Reaction:
-
Combine the charged Sec-tRNASec, the selenoprotein mRNA template, the purified protein factors, and the cell-free translation extract.
-
Initiate translation and allow the reaction to proceed.
-
-
Analysis of Products:
-
The synthesized protein is typically radiolabeled (e.g., with 35S-methionine or 75Se-selenocysteine).
-
Analyze the translation products by SDS-PAGE and autoradiography to distinguish between the full-length selenoprotein and the truncated product resulting from termination at the UGA codon.
-
Reporter Gene Assays
Reporter assays are widely used to quantify the efficiency of this compound incorporation in vivo.
Methodology:
-
Construct Design:
-
Create a fusion gene construct where a reporter gene (e.g., luciferase or β-galactosidase) is placed downstream of an in-frame UGA codon.[15][16]
-
The appropriate SECIS element is cloned into the 3'-UTR (for eukaryotes/archaea) or downstream of the UGA codon (for bacteria).
-
A control construct with a sense codon (e.g., UGC for cysteine) in place of the UGA codon is also prepared.
-
-
Cell Transfection/Transformation:
-
Introduce the reporter constructs into the appropriate host cells (bacterial or eukaryotic).
-
-
Reporter Activity Measurement:
-
After a period of expression, lyse the cells and measure the activity of the reporter enzyme (e.g., luminescence for luciferase, colorimetric assay for β-galactosidase).
-
-
Data Analysis:
-
The efficiency of UGA recoding is calculated as the ratio of the reporter activity from the UGA-containing construct to that of the control construct.
-
Ribosome Profiling
This high-throughput sequencing technique provides a snapshot of all the ribosome positions on mRNAs within a cell, allowing for the direct measurement of UGA recoding efficiency at a genome-wide scale.[2][13][17]
Methodology:
-
Ribosome Footprinting:
-
Treat cells with a translation inhibitor (e.g., cycloheximide) to freeze ribosomes on the mRNA.
-
Lyse the cells and treat the lysate with RNase to digest any mRNA not protected by ribosomes.
-
Isolate the ribosome-protected mRNA fragments (footprints).
-
-
Library Preparation and Sequencing:
-
Convert the RNA footprints into a cDNA library and perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome or transcriptome.
-
The density of ribosome footprints at and downstream of a UGA codon in a known selenoprotein gene is compared to the density upstream of the UGA. A higher density downstream indicates successful read-through and this compound incorporation.
-
Conclusion
The mechanisms of this compound insertion, while sharing a common evolutionary origin, have diverged significantly across the three domains of life. The bacterial system is characterized by its simplicity and the close proximity of the SECIS element to the recoded UGA codon. In contrast, eukaryotes and archaea employ a more complex machinery to handle the distal location of their SECIS elements. These differences have profound implications for the regulation of selenoprotein synthesis and offer distinct avenues for therapeutic intervention. A thorough understanding of these diverse mechanisms, aided by the powerful experimental techniques outlined in this guide, is essential for unlocking the full potential of selenoproteomes in health and disease.
References
- 1. Using this compound-specific reporters to screen for efficient tRNASec variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studying Selenoprotein mRNA Translation Using RNA-Seq and Ribosome Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Translation Assays for this compound Insertion | Springer Nature Experiments [experiments.springernature.com]
- 4. Recoding of the this compound UGA codon by cysteine in the presence of a non-canonical tRNACys and elongation factor SelB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming Challenges with Biochemical Studies of this compound and Selenoproteins | MDPI [mdpi.com]
- 6. Challenges of site-specific this compound incorporation into proteins by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recoding the genetic code with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. High-Resolution Ribosome Profiling Reveals Gene-Specific Details of UGA Re-Coding in Selenoprotein Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preparation of this compound-Containing Forms of Human SELENOK and SELENOS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound incorporation in eukaryotes: insights into mechanism and efficiency from sequence, structure, and spacing proximity studies of the type 1 deiodinase SECIS element - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In Vitro Translation Assays for this compound Insertion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. mdpi.com [mdpi.com]
A Researcher's Guide to the Experimental Validation of Predicted Selenoprotein Genes
For researchers, scientists, and professionals in drug development, the journey from a computationally predicted gene to a functionally validated selenoprotein is intricate. The primary challenge lies in the genetic code itself: selenoproteins incorporate the 21st amino acid, selenocysteine (Sec), which is encoded by a UGA codon—a codon that typically signals translation termination.[1][2] This dual role of the UGA codon necessitates specialized cellular machinery and makes accurate gene annotation difficult, leading to frequent mispredictions in genomic databases.[3][4]
This guide provides a comparative overview of the key experimental methods used to validate these bioinformatic predictions. We will delve into detailed experimental protocols, present quantitative data for objective comparison, and illustrate the underlying workflows and molecular pathways.
Part 1: Computational Prediction of Selenoprotein Genes
The initial step in identifying new selenoproteins is computational prediction. These bioinformatic approaches scan genomes for the characteristic features of selenoprotein genes. The validation of these predictions is the primary focus of the subsequent experimental techniques.
A key feature for identifying eukaryotic selenoprotein genes is the presence of a specific RNA stem-loop structure, the this compound Insertion Sequence (SECIS) element, located in the 3' untranslated region (3'-UTR) of the mRNA.[1][3] This element is crucial for recruiting the protein factors that recode the UGA codon.[5]
Table 1: Comparison of Computational Selenoprotein Prediction Methods
| Method Type | Principle | Common Tools / Approach | Strengths | Limitations |
| Homology-Based | Scans a genome for sequences with similarity to known selenoprotein families or their specific protein profiles.[6] | Selenoprofiles[6][7], TBLASTN[3] | Effective for identifying new members of known selenoprotein families. Can identify Cys-containing homologs. | Cannot identify entirely novel selenoprotein families without existing homologs. |
| SECIS Element Prediction | Scans nucleotide sequences for the conserved structural motifs of the SECIS element.[3][6] | SECISearch[3][6] | Directly identifies a key functional element required for Sec incorporation. | Can produce false positives. The presence of a SECIS element alone does not guarantee a functional selenoprotein gene. |
| Combined Approach | Integrates prediction of an open reading frame (ORF) containing an in-frame UGA codon with the prediction of a downstream SECIS element.[3][8] | Custom pipelines combining ORF finders (e.g., geneid) and SECISearch.[8] | Higher specificity than either method alone by requiring two independent features.[3] | Complex to implement. Still susceptible to misannotation if either feature is atypical. |
| Comparative Genomics | Leverages the conservation of selenoprotein genes and SECIS elements across multiple species to improve prediction accuracy.[3][9] | Cross-species genome alignment analysis. | Powerful for confirming orthologs and reducing species-specific false positives.[3] | Relies on the availability of multiple, well-annotated related genomes. Not effective for species-specific selenoproteins. |
Part 2: Experimental Validation Methodologies
Once a candidate gene is predicted, experimental validation is essential to confirm that it encodes a bona fide selenoprotein. The following section details the primary methods used for this purpose.
Method 1: Mass Spectrometry (MS)-Based Proteomics
Mass spectrometry is a powerful and definitive method for identifying selenoproteins by directly detecting selenium-containing peptides from complex biological samples.[10]
Experimental Protocol: this compound-Specific Mass Spectrometry (SecMS)
This protocol is adapted from a technique that uses selective alkylation to enrich for this compound-containing peptides, leveraging the different chemical properties of selenols and thiols.[11][12] The selenol group of Sec has a lower pKa (~5.2) compared to the thiol group of cysteine (Cys) (~8.3), making it more reactive at low pH.[10][13]
-
Protein Extraction and Digestion:
-
Extract total protein from the tissue or cells of interest under denaturing conditions.
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and protect free thiols (cysteine residues) by alkylation with iodoacetamide (B48618) (IAM) at a neutral or slightly basic pH.
-
Digest the proteome into peptides using a protease like trypsin.
-
-
Selective Alkylation of this compound:
-
Enrichment and Analysis:
-
(Optional but recommended) Enrich the now-tagged selenopeptides using affinity purification methods targeting the specific alkylation agent used.
-
Analyze the peptide mixture using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[14]
-
-
Data Analysis:
-
Search the resulting MS/MS spectra against a protein database where UGA codons are translated as this compound. The mass shift corresponding to the alkylating agent on Sec residues will confirm the peptide's identity.[11]
-
Table 2: Comparison of Mass Spectrometry Techniques for Selenoprotein Validation
| Technique | Principle | Information Obtained | Sensitivity | Throughput |
| LC-ICP-MS | Uses inductively coupled plasma to detect the unique isotopic signature of selenium in HPLC-separated protein fractions.[10][14] | Quantification of total selenium content in protein fractions; detection of Se-containing proteins. | Very High (ng/g level)[14] | Low to Medium |
| LC-ESI-MS/MS | Fragments peptides and measures the mass-to-charge ratio of the fragments to determine the amino acid sequence.[14] | Definitive protein identification and peptide sequencing. | High | High |
| MALDI-MS | A soft ionization technique often used for analyzing intact proteins and large biomolecules.[15] | Identification of isoforms, post-translational modifications (PTMs), and disulfide/selenylsulfide bonds.[15] | Medium to High | High |
| SecMS | Exploits the differential reactivity of Sec vs. Cys at low pH for selective labeling and enrichment of selenopeptides.[11][12] | Systematic and quantitative profiling of the selenoproteome, including novel or SECIS-independent selenoproteins.[11][12] | High | High |
Method 2: ⁷⁵Se Metabolic Radiolabeling
A classic and highly specific method to confirm selenium incorporation involves growing cells or organisms in the presence of the radioactive isotope ⁷⁵Se.[10]
Experimental Protocol: ⁷⁵Se Labeling and Autoradiography
-
Cell Culture and Labeling:
-
Culture cells in a selenium-depleted medium to reduce background from non-radioactive selenium.
-
Supplement the medium with ⁷⁵Se, typically in the form of sodium selenite, for a period sufficient for protein synthesis (e.g., 12-24 hours).
-
-
Protein Expression/Extraction:
-
For a specific predicted gene, transfect cells with a plasmid expressing the candidate gene. Use a control transfection (e.g., empty vector) in parallel.[2]
-
After the labeling period, harvest the cells and prepare a total protein lysate.
-
-
Protein Separation and Detection:
-
Separate the protein lysate using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Dry the gel and expose it to a phosphor screen or X-ray film (autoradiography).
-
-
Analysis:
-
A band on the autoradiogram corresponding to the predicted molecular weight of the candidate protein (and absent or weaker in the control lane) confirms that the protein incorporates ⁷⁵Se.[2] This provides direct evidence of its status as a selenoprotein.
-
Method 3: In Vitro this compound Incorporation Assay
This biochemical approach reconstitutes the core components of the Sec incorporation machinery in a cell-free system to test if a specific mRNA can direct the synthesis of a selenoprotein.[5][13]
Experimental Protocol: Reconstituted In Vitro Translation
-
Preparation of Components:
-
Synthesize the mRNA transcript of the predicted selenoprotein gene, ensuring it includes the in-frame UGA codon and the 3'-UTR containing the putative SECIS element.
-
Purify the key translational factors: Sec-tRNA[Ser]Sec, the this compound-specific elongation factor (eEFSec), and the SECIS-binding protein 2 (SBP2).[5][13][16]
-
Prepare a cell-free translation system, such as rabbit reticulocyte lysate.
-
-
In Vitro Translation Reaction:
-
Combine the mRNA transcript, the purified factors, the cell-free lysate, and amino acids (including a labeled amino acid like ³⁵S-methionine for detection) in a reaction buffer.
-
Incubate at the optimal temperature (e.g., 30-37°C) to allow protein synthesis.
-
Run parallel control reactions, for instance, one lacking the SBP2 protein or using an mRNA with a mutated SECIS element.
-
-
Analysis:
-
Analyze the reaction products by SDS-PAGE and autoradiography.
-
Successful synthesis of a full-length protein that is dependent on the presence of both the UGA codon and a functional SECIS element validates the prediction. A truncated product would be expected in the control reactions.[5]
-
Part 3: Visualizing the Logic and Workflows
Understanding the relationships between prediction and validation, as well as the underlying molecular pathways, is crucial for designing effective experimental strategies. The following diagrams, created using the DOT language, illustrate these processes.
Caption: Workflow from computational prediction to experimental validation.
Caption: Eukaryotic this compound incorporation pathway.
Caption: Experimental workflow for Sec-specific mass spectrometry (SecMS).
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Diversity and functional plasticity of eukaryotic selenoproteins: Identification and characterization of the SelJ family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioinformatics of Selenoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. The Molecular Biology of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. repositori.upf.edu [repositori.upf.edu]
- 8. RESEARCH TOPICS [genome.crg.es]
- 9. mdpi.com [mdpi.com]
- 10. Chemical-biology approaches to interrogate the selenoproteome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound-Specific Mass Spectrometry Reveals Tissue-Distinct Selenoproteomes and Candidate Selenoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Selenium protein identification and profiling by mass spectrometry: A tool to assess progression of cardiomyopathy in a whale model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. portlandpress.com [portlandpress.com]
assessing the impact of replacing selenocysteine with cysteine on protein function
A comparative analysis of the profound impact on protein function when the 21st amino acid, selenocysteine, is substituted with its sulfur analog, cysteine. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the experimental data, detailed protocols for comparative studies, and visual representations of the underlying biochemical pathways.
The substitution of this compound (Sec) with cysteine (Cys) in selenoproteins, a common strategy to probe the functional significance of this rare amino acid, almost invariably leads to a dramatic reduction in catalytic efficiency. This guide synthesizes experimental findings from key studies on major antioxidant enzymes, such as thioredoxin reductase and glutathione (B108866) peroxidase, to quantify the impact of this substitution and elucidate the fundamental chemical properties that underpin the superior catalytic prowess of this compound.
Quantitative Comparison of Catalytic Activity: Wild-Type (Sec) vs. Cysteine Mutant (Cys) Proteins
The replacement of this compound with cysteine at the active site of selenoenzymes results in a substantial loss of function. The following tables summarize the quantitative data from studies on mammalian thioredoxin reductase (TrxR) and glutathione peroxidase 4 (GPx4), highlighting the stark contrast in their catalytic activities.
Table 1: Comparative Activity of Human Placental Thioredoxin Reductase 1 (TrxR1)
| Enzyme Form | Substrate | Relative Activity (%) | Reference |
| Wild-Type (Sec-containing) | 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) | 100 | [1][2] |
| Cys Mutant (Sec → Cys) | 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) | 6 | [1][2] |
| Wild-Type (Sec-containing) | Thioredoxin (TrxS₂) | 100 | [1][2] |
| Cys Mutant (Sec → Cys) | Thioredoxin (TrxS₂) | 11 | [1][2] |
Table 2: Comparative Activity of Recombinant vs. Native Thioredoxin Reductase
| Enzyme Form | Substrate | Relative Catalytic Activity (%) | Reference |
| Native Rat Liver TrxR (Sec-containing) | DTNB | 100 | [3] |
| Recombinant Wild-Type Human TrxR (Sec-containing) | DTNB | 16 | [3] |
| Cys Mutant Recombinant Human TrxR (Sec → Cys) | DTNB | 5 | [3] |
| Truncated Enzyme (at UGA codon) | DTNB | Negligible | [3] |
Table 3: Functional Rescue and Activity of Glutathione Peroxidase 4 (GPx4) Mutants
| GPx4 Mutant | Effect on Cell Death Induced by GPx4 Disruption | Specific Activity Reduction vs. Wild-Type | Reference |
| Sec/Cys (U46C) | Rescued cell death | ~90% | [4] |
| Sec/Ser (U46S) | Failed to rescue cell death | Indistinguishable from mock-transfected cells | [4] |
These data unequivocally demonstrate that while a cysteine substitution can sometimes partially preserve protein function, the catalytic efficiency is severely compromised, often by one to three orders of magnitude.[5][6] This dramatic decrease underscores the unique chemical properties of this compound that are critical for its biological role.
The Chemical Basis for this compound's Superiority
The functional advantage of this compound over cysteine stems from its distinct physicochemical properties.[7] The selenium atom in this compound, being larger and more polarizable than the sulfur atom in cysteine, confers a lower pKa (around 5.2 for Sec versus 8.3 for Cys).[7] This means that at physiological pH, the selenol group of this compound is predominantly in its deprotonated, highly nucleophilic selenolate anion form, whereas the thiol group of cysteine is mostly protonated.[7] This enhanced nucleophilicity makes this compound a more potent catalyst in redox reactions.[7][8] Furthermore, selenols are more easily oxidized than thiols and the resulting selenenic acids are more readily reduced, facilitating rapid catalytic turnover.[9]
Reactions involving simple selenols at a neutral pH can be up to four orders of magnitude faster than those with their sulfur counterparts.[10][11] In the context of redox-active proteins, the incorporation of selenium instead of sulfur can also fine-tune the electrode or redox potentials of the active site.[10][11]
Experimental Protocols
To aid researchers in conducting similar comparative studies, detailed methodologies for key experiments are provided below. These protocols are synthesized from established methods in the field.
This protocol describes the generation of a cysteine mutant of a selenoprotein by changing the TGA codon (encoding this compound) to a TGT or TGC codon (encoding cysteine) in the corresponding gene.
-
Template DNA: A plasmid vector containing the wild-type gene of the selenoprotein of interest.
-
Primers: Design two complementary oligonucleotide primers containing the desired mutation (TGA to TGT/TGC). The primers should be approximately 25-45 bases in length with a melting temperature (Tm) ≥ 78°C.
-
PCR Amplification:
-
Set up a PCR reaction using a high-fidelity DNA polymerase, the template DNA, and the mutagenic primers.
-
Perform thermal cycling, typically consisting of an initial denaturation step, followed by 12-18 cycles of denaturation, annealing, and extension, and a final extension step.
-
-
Digestion of Parental DNA:
-
Following PCR, digest the reaction mixture with a restriction enzyme that specifically cleaves methylated DNA (e.g., DpnI). This will selectively degrade the parental, non-mutated plasmid DNA, which was isolated from a methylation-proficient E. coli strain.
-
-
Transformation:
-
Transform the DpnI-treated, mutated plasmid DNA into competent E. coli cells.
-
Plate the transformed cells on an appropriate selective agar (B569324) medium and incubate overnight.
-
-
Verification:
-
Isolate plasmid DNA from several resulting colonies.
-
Verify the presence of the desired mutation by DNA sequencing.
-
This protocol outlines the expression of wild-type selenoproteins and their cysteine mutants in E. coli. For the wild-type selenoprotein, co-expression of the this compound insertion machinery is often required.
-
Expression System: An E. coli expression strain (e.g., BL21) co-transformed with the plasmid containing the gene of interest (wild-type or mutant) and a helper plasmid carrying the necessary components for this compound incorporation (e.g., selA, selB, and selC genes) for the wild-type protein.
-
Culture Growth:
-
Inoculate a starter culture in Luria-Bertani (LB) medium with appropriate antibiotics and grow overnight.
-
Use the starter culture to inoculate a larger volume of expression medium. For the wild-type selenoprotein, supplement the medium with a selenium source (e.g., sodium selenite).
-
Grow the culture at 37°C with shaking until it reaches an optical density (OD600) of 0.6-0.8.
-
-
Induction of Protein Expression:
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.
-
Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight to enhance protein solubility.
-
-
Cell Lysis and Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer and lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation.
-
Purify the protein from the supernatant using affinity chromatography (e.g., Ni-NTA for His-tagged proteins), followed by further purification steps such as ion-exchange and size-exclusion chromatography if necessary.
-
The following are representative assays for measuring the activity of thioredoxin reductase and glutathione peroxidase.
-
Thioredoxin Reductase Activity Assay (DTNB Reduction):
-
Prepare a reaction mixture containing potassium phosphate (B84403) buffer, EDTA, NADPH, and the purified TrxR enzyme (wild-type or mutant).
-
Initiate the reaction by adding the substrate, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
-
Monitor the increase in absorbance at 412 nm, which corresponds to the formation of 2-nitro-5-thiobenzoate (TNB), the product of DTNB reduction.
-
Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of TNB.
-
-
Glutathione Peroxidase Activity Assay (Coupled Assay with Glutathione Reductase):
-
Prepare a reaction mixture containing potassium phosphate buffer, EDTA, glutathione reductase, reduced glutathione (GSH), and NADPH.
-
Add the purified GPx enzyme (wild-type or mutant).
-
Initiate the reaction by adding a peroxide substrate (e.g., hydrogen peroxide or cumene (B47948) hydroperoxide).
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH by glutathione reductase as it recycles the oxidized glutathione (GSSG) produced by GPx.
-
Calculate the GPx activity based on the rate of NADPH oxidation.
-
Visualizing the Impact: Pathways and Workflows
To better understand the context of these findings, the following diagrams illustrate the catalytic cycles of key selenoenzymes and the general workflow for comparative analysis.
References
- 1. Mammalian thioredoxin reductase: oxidation of the C-terminal cysteine/selenocysteine active site forms a thioselenide, and replacement of selenium with sulfur markedly reduces catalytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mammalian thioredoxin reductase: Oxidation of the C-terminal cysteine/selenocysteine active site forms a thioselenide, and replacement of selenium with sulfur markedly reduces catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overexpression of wild type and SeCys/Cys mutant of human thioredoxin reductase in E. coli: the role of this compound in the catalytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cysteine mutant of mammalian GPx4 rescues cell death induced by disruption of the wild-type selenoenzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. This compound in Thiol/Disulfide-Like Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. bioinformaticaupf.crg.eu [bioinformaticaupf.crg.eu]
- 9. mdpi.com [mdpi.com]
- 10. Why do proteins use this compound instead of cysteine? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Selenoprotein Families Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-species comparison of selenoprotein families, offering insights into their distribution, function, and the experimental methodologies used for their characterization. Selenoproteins, containing the 21st amino acid selenocysteine (Sec), are crucial for various physiological processes, most notably in redox homeostasis. Understanding their evolution and function across different model organisms is vital for advancing research in areas ranging from antioxidant biology to drug development.
Data Presentation: A Cross-Species Look at Selenoproteomes
The number and diversity of selenoprotein families vary significantly across different species, reflecting a dynamic evolutionary history of gene gain and loss.[1][2] Mammals possess a relatively large and conserved selenoproteome, while some invertebrates and microorganisms have a more streamlined or entirely absent repertoire of these unique proteins. The following table summarizes the selenoproteome size in key model organisms.
| Species | Common Name | Number of Selenoproteins | Key Selenoprotein Families Present | Notes |
| Homo sapiens | Human | 25 | Glutathione (B108866) Peroxidases (GPx), Thioredoxin Reductases (TrxR), Iodothyronine Deiodinases (DIO), Selenophosphate Synthetase 2 (SEPHS2), Methionine-R-sulfoxide reductase B1 (MSRB1), and various "alphabet" selenoproteins (SELENOF, H, I, K, M, N, O, P, S, T, V, W).[1][2][3] | The human selenoproteome is well-characterized and highly conserved among mammals.[2] |
| Mus musculus | Mouse | 24 | Largely orthologous to the human selenoproteome. | GPX6 in mice contains a cysteine instead of a this compound.[2] |
| Danio rerio | Zebrafish | Up to 38 | Expanded families of GPx and other selenoproteins due to gene duplication events. | Possesses a Selenoprotein P (SelP) with up to 17 this compound residues, the highest number observed in any known protein. |
| Drosophila melanogaster | Fruit Fly | 3 | Selenophosphate Synthetase 2 (dSPS2), Selenoprotein H (dSelH), Selenoprotein K (dSelK).[4] | Lacks key mammalian selenoproteins like thioredoxin reductases and glutathione peroxidases, which have cysteine-containing homologs.[4] |
| Caenorhabditis elegans | Nematode | 1 | Thioredoxin Reductase (TRXR-1).[1] | The single selenoprotein highlights a minimal selenoproteome. Other antioxidant functions are carried out by cysteine-containing enzymes. |
| Saccharomyces cerevisiae | Yeast | 0 | None | Has lost the machinery for this compound incorporation. |
| Escherichia coli | Bacterium | Variable (strain-dependent) | Formate Dehydrogenases (FdhF, FdnG, FdoG). | Possesses a distinct this compound incorporation machinery compared to eukaryotes. Not all strains utilize selenoproteins. |
Mandatory Visualization
Selenoprotein Synthesis Pathway
The synthesis of selenoproteins involves a complex molecular machinery that recodes the UGA stop codon to insert this compound. This process requires a specific tRNA (tRNA[Ser]Sec), several dedicated enzymes, and a cis-acting mRNA element known as the this compound Insertion Sequence (SECIS).
Caption: Eukaryotic selenoprotein synthesis pathway.
Thioredoxin Reductase Signaling Pathway
Thioredoxin reductases (TrxRs) are key selenoenzymes that maintain the reduced state of thioredoxin (Trx), a central hub in cellular redox signaling. The Trx system regulates numerous downstream processes, including DNA synthesis, apoptosis, and transcription factor activity.
References
- 1. Bioinformatics of Selenoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Historical Roles of Selenium and Selenoproteins in Health and Development: The Good, the Bad and the Ugly | MDPI [mdpi.com]
- 3. Selenoprotein - Wikipedia [en.wikipedia.org]
- 4. Analyses of Fruit Flies That Do Not Express Selenoproteins or Express the Mouse Selenoprotein, Methionine Sulfoxide Reductase B1, Reveal a Role of Selenoproteins in Stress Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating the UGA Recoding Event: A Comparative Guide to Reporter Assays
For Researchers, Scientists, and Drug Development Professionals
The translational ambiguity of the UGA codon, which can signal either termination or the incorporation of selenocysteine, presents a fascinating regulatory mechanism in molecular biology. Accurate quantification of this "UGA recoding" or "stop codon readthrough" is crucial for understanding the synthesis of selenoproteins and for the development of therapeutics targeting premature termination codons. This guide provides an objective comparison of commonly used reporter assay systems for confirming and quantifying UGA-recoding events, supported by experimental data and detailed protocols.
Comparative Analysis of Reporter Gene Systems for UGA Recoding
The choice of a reporter system is critical for the sensitive and accurate measurement of UGA recoding efficiency. The most prevalent systems utilize luciferase, green fluorescent protein (GFP), or β-galactosidase. Each has distinct advantages and limitations in terms of sensitivity, experimental workflow, and applicability to high-throughput screening.
Quantitative Comparison of Reporter Systems
While direct head-to-head comparisons in a single study are limited, the following table summarizes typical quantitative performance characteristics gathered from various studies.
| Reporter System | Typical Readthrough Efficiency Measured | Sensitivity | High-Throughput Compatibility | Key Advantages | Key Disadvantages |
| Dual-Luciferase | 0.1% - 30%[1] | Very High | Excellent | Wide dynamic range, high signal-to-noise ratio. | Requires cell lysis, enzymatic assay sensitive to inhibitors. |
| GFP-based (single or dual color) | 1% - 20% | High | Good (Flow Cytometry) | Allows for analysis in living cells, cell sorting is possible.[2] | Autofluorescence can be an issue, maturation time of the fluorophore. |
| β-Galactosidase | 4% - 10% | Moderate | Moderate | Cost-effective, well-established protocols. | Lower sensitivity compared to luciferase, endogenous activity in some cells.[3] |
In-Depth Look at Key Reporter Assays
The Dual-Luciferase Reporter Assay
This is the most widely used method for quantifying stop codon readthrough due to its high sensitivity and broad dynamic range.[4] The system typically employs two luciferase reporters, Renilla and Firefly, on a single transcript. The first reporter (Renilla) is translated unconditionally and serves as an internal control for transfection efficiency and overall translation levels. The UGA codon and the surrounding sequence context are placed between the two reporter genes. The expression of the second reporter (Firefly) is dependent on the readthrough of the UGA codon.
Experimental Data Example: Influence of SECIS Elements on UGA Recoding
A study investigating the role of different this compound Insertion Sequence (SECIS) elements from glutathione (B108866) peroxidase 1 (GPX1) and glutathione peroxidase 4 (GPX4) on UGA recoding efficiency in response to selenium concentration demonstrated the sensitivity of the dual-luciferase assay.
| Construct | Condition | Relative Luciferase Activity (%) | Fold Change |
| Luc-UGA-GPX1 | Selenium-deficient | 100 | - |
| Luc-UGA-GPX1 | Selenium-supplemented | 380 | 3.8 |
| Luc-UGA-GPX4 | Selenium-deficient | 100 | - |
| Luc-UGA-GPX4 | Selenium-supplemented | 170 | 1.7 |
Data adapted from a study on the differential expression of glutathione peroxidases.[5] These results show that the GPX1 SECIS element is more responsive to selenium supplementation than the GPX4 SECIS element, highlighting the precise quantitative capabilities of this assay.[5]
Experimental Protocol: Dual-Luciferase Readthrough Assay
-
Vector Construction:
-
Clone the UGA codon and its flanking nucleotide context (typically ~30 nucleotides upstream and downstream) into a dual-luciferase reporter vector between the Renilla and Firefly luciferase coding sequences.
-
Create a control vector where the UGA codon is replaced with a sense codon (e.g., UGG for Tryptophan) to represent 100% readthrough.
-
-
Cell Culture and Transfection:
-
Seed mammalian cells (e.g., HEK293T) in 96-well plates.
-
Transfect the cells with the reporter plasmids using a suitable transfection reagent.
-
-
Cell Lysis:
-
After 24-48 hours of incubation, wash the cells with PBS and lyse them using a passive lysis buffer.
-
-
Luciferase Activity Measurement:
-
Add the Firefly luciferase substrate to the cell lysate and measure the luminescence using a luminometer.
-
Subsequently, add a quenching reagent and the Renilla luciferase substrate to the same well and measure the luminescence.
-
-
Data Analysis:
-
Calculate the ratio of Firefly to Renilla luciferase activity for each sample.
-
Normalize the readthrough efficiency of the UGA-containing construct to the sense codon control construct to determine the percentage of readthrough.
-
GFP-Based Reporter Assays
GFP-based reporters offer the significant advantage of enabling the study of UGA recoding in living cells.[2] A common strategy involves a dual-fluorescence reporter with two different colored fluorescent proteins (e.g., TagRFP and EGFP) separated by the UGA-containing sequence.
Experimental Protocol: Dual-Fluorescence Readthrough Assay
-
Vector Construction:
-
Construct a vector expressing a fusion protein of a first fluorescent protein (e.g., TagRFP), the UGA-containing sequence, and a second fluorescent protein (e.g., EGFP).
-
A control vector with a sense codon replacing the UGA codon is also required.
-
-
Cell Culture and Transfection:
-
Transfect the desired cell line with the reporter constructs.
-
-
Fluorescence Measurement:
-
After 24-48 hours, analyze the cells using a flow cytometer capable of detecting both fluorescent proteins.
-
-
Data Analysis:
-
Calculate the ratio of the second fluorescent protein (EGFP) to the first (TagRFP) for each cell.
-
The readthrough efficiency is determined by comparing this ratio to that of the sense codon control.
-
Visualizing the Process
UGA Recoding Pathway for this compound Insertion
Caption: UGA recoding for this compound insertion.
Dual-Luciferase Reporter Assay Workflow
Caption: Workflow of a dual-luciferase reporter assay.
Validation and Considerations
While reporter assays are powerful tools, it is important to validate their findings. The fusion of reporter proteins can sometimes affect their stability or activity, potentially leading to artifacts.[1] Therefore, it is recommended to confirm the expression of the full-length readthrough product using an orthogonal method such as Western blotting with antibodies against both the N-terminal and C-terminal portions of the fusion protein.
References
- 1. The dual luciferase assay does not support claims of stop codon readthrough on the AGO1 mRNA | The EMBO Journal [link.springer.com]
- 2. A reporter system for translational readthrough of stop codons in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genetics - What are the advantages and disadvantages of using beta-galactosidase compared to luciferase as a reporter gene? - Biology Stack Exchange [biology.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Selenocysteine: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Responsible Management of Selenocysteine Waste
For researchers, scientists, and professionals in drug development, the safe handling and disposal of all laboratory chemicals are paramount. This compound, the 21st proteinogenic amino acid, and other organoselenium compounds require specific procedures for their disposal due to their inherent toxicity and potential environmental hazards. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining environmental compliance. All waste containing this compound must be treated as hazardous waste.
Immediate Safety and Handling Precautions
Before commencing any work that will generate this compound waste, it is imperative to take the following safety precautions:
-
Engineering Controls : All handling of pure this compound and its solutions should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.
-
Personal Protective Equipment (PPE) : At a minimum, this includes a laboratory coat, chemical-resistant gloves (such as nitrile), and safety goggles. An emergency eyewash station and safety shower must be readily accessible.
-
Spill Management : In the event of a spill, the area should be secured. The spilled material should be absorbed with an inert material like vermiculite (B1170534) or sand. This cleanup material must then be placed in a sealed and clearly labeled container for hazardous waste disposal.
Step-by-Step Disposal Protocol
The disposal of this compound waste must be managed systematically. It is critical to segregate this waste from other laboratory waste streams to prevent unintended chemical reactions and to ensure proper treatment.
-
Waste Identification and Segregation : All materials contaminated with this compound are to be considered hazardous waste. This includes:
-
Unused or expired this compound.
-
Solutions containing this compound.
-
Contaminated laboratory consumables (e.g., pipette tips, vials, flasks).
-
Spill cleanup materials.
This waste stream should be kept separate from other chemical wastes, particularly acidic waste, unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
-
-
Waste Collection and Labeling :
-
Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container must be clearly labeled with the words "Hazardous Waste" and the specific chemical name, "this compound."
-
The date when the first piece of waste is added to the container should also be clearly marked.
-
-
Storage :
-
The waste container should be stored in a designated satellite accumulation area within the laboratory.
-
This storage area should be away from sources of ignition and incompatible materials.
-
The container must be kept tightly closed when not in use to prevent the release of any vapors.
-
-
Final Disposal :
-
Do not discharge this compound waste down the drain or dispose of it with regular trash.[1][2]
-
The approved method of disposal is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[1] Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Regulatory and Safety Data
This compound and other selenium compounds are regulated as hazardous waste by environmental protection agencies. The following table summarizes key quantitative data related to selenium waste.
| Parameter | Limit/Value | Regulation/Reference |
| EPA Hazardous Waste Code | D010 | Resource Conservation and Recovery Act (RCRA) |
| Toxicity Characteristic Leaching Procedure (TCLP) Limit | 1.0 mg/L | EPA |
| WHO Guideline for Drinking Water | 0.01 mg/L | World Health Organization |
Experimental Protocols
While direct chemical neutralization of this compound in a standard laboratory setting is not recommended without specific protocols and safety measures, some advanced waste treatment facilities may employ methods to reduce the toxicity of selenium compounds. One such method involves the chemical reduction of selenium compounds to elemental selenium, which is less soluble and less toxic. However, these procedures should only be carried out by trained personnel in a controlled environment. For all laboratory purposes, the recommended procedure is collection and disposal via a certified hazardous waste management service.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Selenocysteine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Selenocysteine, including detailed operational and disposal plans. Adherence to these procedures is critical due to the compound's inherent toxicity.
Hazard Identification and Exposure Limits
This compound and its derivatives are classified as hazardous materials. They can be toxic if swallowed or inhaled, cause skin and eye irritation, and may lead to organ damage through prolonged or repeated exposure.[1][2][3] These compounds are also very toxic to aquatic life with long-lasting effects.[2][3][4]
| Exposure Limit | Agency | Value | Component |
| Threshold Limit Value (TLV) | ACGIH | TWA: 0.2 mg/m³ | L-Selenocystine |
| Permissible Exposure Limit (PEL) | OSHA | (Vacated) TWA: 0.2 mg/m³ | L-Selenocystine |
| Immediately Dangerous to Life or Health (IDLH) | NIOSH | 1 mg/m³ | L-Selenocystine |
This data is based on L-Selenocystine, a related compound, and should be used as a reference for handling this compound.[4]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to personal protection is mandatory when handling this compound. The following equipment must be used to minimize exposure risk.
1. Eye and Face Protection:
-
Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]
-
If a splash hazard exists, a face shield should be worn in addition to safety goggles.[5]
2. Skin Protection:
-
Gloves: Chemical-resistant, impervious gloves must be worn.[1][6] Disposable nitrile gloves are the minimum requirement for incidental contact and should be removed immediately after a splash.[5] For more prolonged handling, consider double-gloving or using heavier-duty gloves.[5] Always inspect gloves for integrity before use and wash hands thoroughly after removal.[1]
-
Protective Clothing: Wear a lab coat or fire/flame resistant and impervious clothing.[1] Ensure that long pants and closed-toe shoes are worn.[5]
3. Respiratory Protection:
-
All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[1][4][6]
-
If exposure limits are exceeded or irritation is experienced, a full-face respirator approved by NIOSH should be used.[1]
Operational Handling and Storage Procedures
Strict adherence to the following step-by-step procedures is essential for safe handling.
Preparation and Handling:
-
Designated Area: Designate a specific area within a chemical fume hood for handling this compound.[4]
-
Ventilation: Ensure adequate ventilation is maintained throughout the procedure.[1][6]
-
Avoid Dust: Handle the compound carefully to avoid the formation of dust and aerosols.[1][6]
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area.[3][4] Wash hands thoroughly after handling the substance.[1][3]
-
Contamination: Avoid contact with skin and eyes.[1][6] Take off any contaminated clothing immediately and wash it before reuse.[1][6]
Storage:
-
Store refrigerated according to supplier instructions.[4]
-
Incompatible materials to avoid include strong oxidizing agents and strong acids.[4]
Emergency Response and First Aid
Immediate action is required in the event of an exposure.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention.[1][2][4] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[1][4]
-
Skin Contact: Immediately take off contaminated clothing.[1] Wash the affected area with soap and plenty of water.[1][2] Consult a doctor if irritation occurs.[1]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, also under the eyelids.[1][4][6] Remove contact lenses if present and easy to do so.[1][6] Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water and never give anything by mouth to an unconscious person.[1] Call a physician or poison control center immediately.[1][4]
Spill, Leak, and Disposal Plan
Proper containment and disposal are critical to prevent environmental contamination and further exposure.
Spill Cleanup Protocol:
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent further leakage or spillage if it is safe to do so.[1] Do not let the chemical enter drains, as it is very toxic to aquatic life.[1][3]
-
Cleanup: For solid spills, sweep up and shovel the material into a suitable, closed container for disposal.[4] Avoid generating dust.[1][4][6] Use spark-proof tools and explosion-proof equipment if necessary.[1]
-
Decontamination: Clean the affected area thoroughly.
Waste Disposal Plan:
-
Classification: All waste containing this compound must be treated as hazardous waste.[7] This includes unused product, contaminated solutions, and any contaminated labware (e.g., pipette tips, gloves, containers).
-
Containment: Collect waste in suitable, closed, and clearly labeled containers.[1] Do not mix with other waste streams.[3]
-
Disposal: Dispose of the contents and container at an approved waste disposal plant in accordance with all applicable local, regional, and national regulations.[1][3][4][6] The material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]
This compound Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound from initial preparation through to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
